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[1-(4-Methoxyphenyl)ethyl](prop-2-EN-1-YL)amine Documentation Hub

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  • Product: [1-(4-Methoxyphenyl)ethyl](prop-2-EN-1-YL)amine

Core Science & Biosynthesis

Foundational

Synthesis of 1-(4-Methoxyphenyl)ethylamine: A Comprehensive Technical Guide

Executive Summary & Strategic Importance 1-(4-Methoxyphenyl)ethylamine (also known as 4-methoxy- α -methylbenzylamine) is a high-value chiral amine that serves as a critical building block in modern drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-(4-Methoxyphenyl)ethylamine (also known as 4-methoxy- α -methylbenzylamine) is a high-value chiral amine that serves as a critical building block in modern drug development and asymmetric synthesis. It is prominently employed in the synthesis of S(+) -4-(1-phenylethylamino)quinazolines (human immunoglobulin E inhibitors) and acts as a vital chiral intermediate in the total synthesis of complex molecules like solanoeclepin A[1].

Historically, the racemic precursor was synthesized and subsequently resolved using chiral acids, such as tartaric acid derivatives, to isolate the optically pure enantiomers[2]. However, modern synthetic chemistry demands higher atom economy and stereocontrol. This whitepaper analyzes the two most robust, scalable, and enantioselective pathways for synthesizing 1-(4-methoxyphenyl)ethylamine directly from 4-methoxyacetophenone: Transition-Metal Catalyzed Reductive Amination and Biocatalytic Transamination .

Workflow Start 4-Methoxyacetophenone ChemRoute Chemical Reductive Amination (Leuckart-Wallach) Start->ChemRoute BioRoute Biocatalytic Transamination (ω-Transaminase) Start->BioRoute ChemReagents Reagents: HCOONH4, NH3 Catalyst: Ru-BINAP Temp: 60-70°C ChemRoute->ChemReagents BioReagents Donor: Isopropylamine Cofactor: PLP Temp: 30°C, pH 7.5 BioRoute->BioReagents ChemImine Imine Intermediate ChemReagents->ChemImine BioAldimine External Aldimine Quinonoid Intermediate BioReagents->BioAldimine Product 1-(4-Methoxyphenyl)ethylamine >95% ee ChemImine->Product Hydride Transfer BioAldimine->Product Amine Transfer

Synthetic decision tree comparing chemical and biocatalytic routes for the chiral amine.

Mechanistic Paradigms: Causality & Design

Chemical Route: Asymmetric Hydrogen-Transfer Reductive Amination

The direct reductive amination of 4-methoxyacetophenone traditionally requires high-pressure hydrogen gas and a metal catalyst[3]. However, a more elegant and scalable approach utilizes a modified Leuckart-Wallach reaction.

Causality of Reagent Selection: In this system, ammonium formate ( HCOONH4​ ) is deployed in excess alongside methanolic ammonia[4]. Ammonium formate is a dual-purpose reagent: it provides the nitrogen necessary for imine formation and thermally decomposes to release hydride ions, acting as a transfer-hydrogenation agent. This completely bypasses the operational hazards of pressurized H2​ . When paired with a chiral Ruthenium catalyst—specifically [((R)-tol-binap)RuCl2​] —the hydride transfer to the prochiral imine intermediate is strictly stereocontrolled. The steric bulk of the BINAP ligand forces the hydride to attack from a single face, yielding the (R) -enantiomer with >95% enantiomeric excess (ee)[4].

Biocatalytic Route: ω -Transaminase Mediated Synthesis

Asymmetric reductive amination using ω -transaminases ( ω -TA) offers a highly sustainable, green-chemistry alternative[5].

Causality of Reaction Engineering: ω -Transaminases utilize Pyridoxal 5'-phosphate (PLP) as a prosthetic group to mediate the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone acceptor[5]. The primary challenge in this biocatalytic route is the unfavorable thermodynamic equilibrium[5]. To force the reaction forward, an overwhelming excess of the amine donor is used, and the co-product (acetone) is continuously removed.

Furthermore, wild-type ω -TAs often exhibit low activity toward bulky aromatic ketones like 4-methoxyacetophenone due to steric clashes in the active site. To resolve this, engineered mutants (such as the W58L mutant, which replaces a bulky tryptophan with leucine to expand the binding pocket)[5] or naturally robust enzymes like FalAT from Fusarium albosuccineum[6] are utilized to achieve >99% ee.

PLPCycle E_PLP Enzyme-PLP (Internal Aldimine) ExtAldimine1 External Aldimine (with Amine Donor) E_PLP->ExtAldimine1 + Isopropylamine - Enzyme Lysine Quinonoid1 Quinonoid Intermediate ExtAldimine1->Quinonoid1 Deprotonation E_PMP Enzyme-PMP (Pyridoxamine) Quinonoid1->E_PMP Hydrolysis - Acetone Quinonoid2 Quinonoid Intermediate (with Ketone) E_PMP->Quinonoid2 + 4-Methoxyacetophenone ExtAldimine2 External Aldimine (with Product) Quinonoid2->ExtAldimine2 Protonation ExtAldimine2->E_PLP + Enzyme Lysine - Chiral Amine

PLP-dependent catalytic cycle of ω-transaminase during asymmetric transamination.

Step-by-Step Experimental Methodologies

Protocol A: Ru-Catalyzed Asymmetric Reductive Amination

Self-Validating Mechanism: The reaction's progress is intrinsically linked to the consumption of the ketone, monitored via GC-MS. The stereochemical outcome is validated post-reaction using chiral HPLC, ensuring the catalyst's asymmetric induction remains uncompromised.

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 4-methoxyacetophenone ( 0.5 mmol ) in 1 mL of a 15–25% NH3​/methanol solution[4].

  • Reagent Addition: Add ammonium formate ( 5.0 mmol , 10 equivalents) to serve as the hydrogen donor. Introduce the chiral catalyst [((R)-tol-binap)RuCl2​] ( , 1 mol% )[4].

  • Execution: Seal the vessel and heat the mixture to 60–70∘C with continuous magnetic stirring for 24 hours. Note: The elevated temperature is critical to overcome the activation energy barrier for the hydride transfer from the formate species.

  • Quenching & Workup: Cool the mixture to ambient temperature. Quench the reaction by adding 1M HCl to protonate the amine, then extract unreacted ketone with dichloromethane. Basify the aqueous layer with 10M NaOH to pH>10 , and extract the free amine product with ethyl acetate.

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Analyze the residue via chiral HPLC (e.g., Chiralcel OD-H column) to confirm the yield and ee.

Protocol B: Biocatalytic Synthesis using Engineered ω -Transaminase

Self-Validating Mechanism: The retention of the PLP cofactor's characteristic yellow hue serves as a visual indicator of enzyme stability. The continuous depletion of 4-methoxyacetophenone, tracked via UV-Vis spectroscopy, validates the thermodynamic shift driven by the excess amine donor.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer ( pH 7.5 ) supplemented with 1 mM Pyridoxal 5'-phosphate (PLP). This ensures the enzyme's active site remains saturated with the necessary prosthetic group[5].

  • Substrate Loading: Dissolve 4-methoxyacetophenone ( 50 mM ) in dimethyl sulfoxide (DMSO). Add this to the buffer such that the final DMSO concentration does not exceed 5% v/v , preventing enzyme denaturation while maintaining substrate solubility.

  • Biocatalyst & Donor Addition: Add isopropylamine (IPA) ( 500 mM , 10 equivalents) to drive the equilibrium toward the product. Introduce the engineered ω -TA (e.g., W58L mutant) at a loading of 2–5 mg/mL [5].

  • Incubation: Incubate the reaction mixture at 30∘C in an orbital shaker at 250 rpm for 24–48 hours .

  • Product Isolation: Terminate the reaction by adjusting the pH to 11 using 10M NaOH to ensure the product is in its free-base form. Extract the aqueous phase with methyl tert-butyl ether (MTBE) ( 3×50 mL ). Dry and concentrate the organic phase to yield enantiopure 1-(4-methoxyphenyl)ethylamine.

Quantitative Data Summary

The following table summarizes the comparative metrics between the chemical and biocatalytic pathways, allowing process chemists to select the optimal route based on scale, environmental constraints, and required enantiopurity.

Process MetricChemical Reductive Amination (Ru-Catalyzed)Biocatalytic Transamination ( ω -TA)
Catalyst System [((R)-tol-binap)RuCl2​] Engineered ω -Transaminase (e.g., W58L)
Amine / Hydride Source Ammonium Formate / NH3​ Isopropylamine (IPA)
Reaction Temperature 60∘C–85∘C 30∘C–40∘C
Typical Yield 78%–88% 85%–95%
Enantiomeric Excess (ee) >95% (R) >99% (R) or (S) depending on enzyme
Environmental Impact (E-factor) Moderate (Heavy metals, organic solvents)Low (Aqueous buffer, biodegradable)
Primary Limitation Catalyst cost, metal trace removalThermodynamic equilibrium constraints

Sources

Exploratory

chemical properties of N-allyl-1-(4-methoxyphenyl)ethanamine

An In-Depth Technical Guide to the Chemical Properties of N-allyl-1-(4-methoxyphenyl)ethanamine Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of N-allyl-1-(4-methoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-allyl-1-(4-methoxyphenyl)ethanamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a robust synthetic methodology via reductive amination, offers an in-depth analysis of its spectroscopic signature, and summarizes its key physicochemical properties. Furthermore, this guide discusses the compound's potential applications, drawing from the established utility of its parent amine, and outlines essential safety and handling protocols. All information is grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Molecule of Interest

N-allyl-1-(4-methoxyphenyl)ethanamine, with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is a secondary amine featuring a chiral center and functional groups amenable to further chemical transformations[1]. Its structure combines a p-methoxyphenyl ethylamine backbone, a common motif in pharmacologically active compounds, with a reactive allyl group. The parent amine, 1-(4-methoxyphenyl)ethanamine, is a well-established chiral resolving agent and a critical intermediate in the synthesis of various pharmaceuticals[2][3][4]. The introduction of the N-allyl group opens up avenues for diverse synthetic elaborations, such as metathesis, addition reactions, or polymerization, making the title compound a versatile building block for novel chemical entities.

Nomenclature and Structure:

  • IUPAC Name: N-allyl-1-(4-methoxyphenyl)ethanamine

  • Synonyms: N-[1-(4-methoxyphenyl)ethyl]prop-2-en-1-amine, Allyl-[1-(4-methoxyphenyl)ethyl]amine[1]

  • CAS Number: 1329835-55-9

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [1]

  • InChIKey: OYQCKGKVYUWEOW-UHFFFAOYSA-N[1]

Synthesis and Purification

The most direct and efficient method for the synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine is the reductive amination of 4-methoxyacetophenone with allylamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach is widely favored in medicinal chemistry for its operational simplicity and high yields[5][6].

Reaction Scheme

The synthesis proceeds in two main steps:

  • Imine Formation: 4-methoxyacetophenone reacts with allylamine to form an N-substituted imine. This reaction is typically catalyzed by a weak acid.

  • Reduction: The imine is then selectively reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild enough not to reduce the starting ketone and can be used in a one-pot procedure[6][7].

Detailed Experimental Protocol

Materials:

  • 4-methoxyacetophenone (1.0 eq)

  • Allylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxyacetophenone (1.0 eq) in DCE, add allylamine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-allyl-1-(4-methoxyphenyl)ethanamine can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product as a colorless to pale yellow oil.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Workup A 4-Methoxyacetophenone P1 Imine Formation (1-2h, RT) A->P1 B Allylamine B->P1 C DCE, Acetic Acid (cat.) C->P1 Solvent/Catalyst D Sodium Triacetoxyborohydride (STAB) P2 In-situ Reduction (12-24h, RT) D->P2 Reducing Agent P1->P2 Imine Intermediate P3 Aqueous Workup (NaHCO3, Brine) P2->P3 Crude Product P4 Purification (Column Chromatography) P3->P4 Final Pure N-allyl-1-(4-methoxyphenyl)ethanamine P4->Final

Fig. 1: Reductive Amination Synthesis Workflow

Physicochemical Properties

While experimental data for N-allyl-1-(4-methoxyphenyl)ethanamine is not widely published, its properties can be estimated based on its structure and data from its parent amine, 1-(4-methoxyphenyl)ethanamine.

PropertyValue (Parent Amine) / Predicted ValueReference / Rationale
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Colorless to light yellow liquidPredicted based on similar secondary amines.
Boiling Point > 235 °C (predicted)The parent amine boils at 235-237 °C[8]. The addition of the allyl group will slightly increase the boiling point.
Density ~1.0 g/mLThe parent amine has a density of 1.024 g/mL at 20 °C[9].
Solubility Sparingly soluble in waterThe parent amine is soluble in water (10g/L)[9]. N-alkylation may decrease water solubility. Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate).
pKa (conjugate acid) ~9.3The parent amine has a pKa of 9.30[8]. The N-allyl group is not expected to significantly alter the basicity.
LogP ~2.0 (predicted)The parent amine has a LogKow of 1.6[10]. The allyl group will increase lipophilicity.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of N-allyl-1-(4-methoxyphenyl)ethanamine. While direct access to spectra from databases like SpectraBase requires a subscription, the expected spectral features can be reliably predicted[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 12 carbon atoms (with two pairs of aromatic carbons being equivalent).

  • Aromatic Carbons: Signals between δ 113-158 ppm. The carbon bearing the methoxy group (C-O) will be the most downfield (~158 ppm), and the quaternary carbon to which the ethylamine moiety is attached will be around 138 ppm. The other aromatic carbons will appear around 127 ppm and 113 ppm.

  • Allyl Group Carbons: The internal alkene carbon (-CH=) will be around δ 136 ppm, and the terminal alkene carbon (=CH₂) will be around δ 116 ppm. The allylic methylene carbon (-CH₂-) will be around δ 52 ppm.

  • Ethylamine Moiety Carbons: The benzylic methine carbon (-CH-) will be around δ 58 ppm. The methyl carbon (-CH₃) attached to the chiral center will be around δ 24 ppm.

  • Methoxy Carbon: The methoxy methyl carbon (-OCH₃) will show a signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretch: A medium band around 1645 cm⁻¹ for the alkene.

  • C-O Stretch: A strong band around 1245 cm⁻¹ for the aryl ether.

  • C-N Stretch: A medium band in the 1180-1080 cm⁻¹ region.

Mass Spectrometry (MS)

In a GC-MS analysis, N-allyl-1-(4-methoxyphenyl)ethanamine will show a molecular ion peak [M]⁺ at m/z = 191. The fragmentation pattern would likely involve the benzylic cleavage to form a stable ion at m/z = 134 (M - C₃H₅N) and another significant fragment at m/z = 150 (cleavage of the methyl group).

Chemical Reactivity and Stability

N-allyl-1-(4-methoxyphenyl)ethanamine possesses two primary sites of reactivity: the secondary amine and the terminal alkene.

  • Amine Reactivity: The lone pair on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo further alkylation, acylation, or reaction with other electrophiles.

  • Alkene Reactivity: The allyl group's double bond can participate in various addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation), as well as more advanced transformations like olefin metathesis.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over long-term storage and should be stored under an inert atmosphere in a cool, dark place[9].

Potential Applications and Future Research

Given that the parent compound, 1-(4-methoxyphenyl)ethanamine, is a valuable chiral auxiliary and pharmaceutical intermediate, N-allyl-1-(4-methoxyphenyl)ethanamine holds significant potential in several areas:

  • Asymmetric Synthesis: The chiral amine backbone can be used to direct stereoselective reactions.

  • Pharmaceutical Scaffolding: The molecule can serve as a starting point for the synthesis of more complex, biologically active molecules. The allyl group provides a handle for diversification.

  • Material Science: The terminal alkene allows for the possibility of polymerization or grafting onto surfaces to create functional materials.

Potential_Applications cluster_features Key Structural Features cluster_apps Potential Application Areas Core N-allyl-1-(4-methoxyphenyl)ethanamine F1 Chiral Center Core->F1 F2 Secondary Amine Core->F2 F3 Reactive Allyl Group Core->F3 A1 Asymmetric Catalysis F1->A1 Directs Stereoselectivity A2 Medicinal Chemistry (Drug Discovery) F2->A2 Scaffold for Bioactive Molecules F3->A2 Handle for Derivatization A3 Polymer & Materials Science F3->A3 Enables Polymerization

Fig. 2: Relationship between Structural Features and Applications

Safety and Handling

No specific safety data exists for N-allyl-1-(4-methoxyphenyl)ethanamine. Therefore, precautions should be based on closely related compounds like 1-(4-methoxyphenyl)ethanamine. This class of compounds is typically irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed[11][12][13].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[14]. Handling should be performed in a well-ventilated area or a chemical fume hood[11].

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[11].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[12].

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor[11].

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[12].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances[11].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].

References

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • Allyl-[1-(4-methoxyphenyl)ethyl]amine. SpectraBase. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • 1-(4-Methoxyphenyl)ethanamine. PubChem. [Link]

  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. CompTox Chemicals Dashboard, U.S. EPA. [Link]

  • (R)-1-(4-Methoxyphenyl)ethylamine. PubChem. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]

  • Nngcontent-ng-c834184739="" class="ng-star-inserted">1,N2-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine. PubChem. [Link]

  • N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]

  • N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline. SpectraBase. [Link]

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Signatures of N-allyl-alpha-methyl-4-methoxybenzylamine

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of N-allyl-alpha-methyl-4-methoxybenzylamine. In the absence of published experimental spectra for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of N-allyl-alpha-methyl-4-methoxybenzylamine. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development and chemical synthesis. By deconstructing the molecule into its primary structural fragments—the 4-methoxybenzyl group, the alpha-methyl substituent, and the N-allyl moiety—we can forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data with a high degree of confidence. This guide explains the causal relationships behind these predictions, grounded in fundamental spectroscopic principles and supported by data from analogous compounds. Each section includes detailed experimental protocols, providing a self-validating framework for the acquisition of this data.

Introduction and Molecular Structure

N-allyl-alpha-methyl-4-methoxybenzylamine is a secondary amine featuring a chiral center at the alpha-carbon and incorporating both aromatic and aliphatic functionalities. Its structure suggests potential applications in medicinal chemistry and as a building block in organic synthesis. Accurate characterization of this molecule is paramount, and spectroscopic methods are the cornerstone of such an endeavor. This guide will provide a robust predictive framework for these spectroscopic signatures.

The structure and atom numbering for the purpose of spectroscopic assignment are presented below.

cluster_benzyl 4-Methoxybenzyl Moiety cluster_allyl N-Allyl Moiety C1 C1 C2 C2 C1->C2 C_alpha C1->C_alpha C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O_MeO O C4->O_MeO C6 C6 C5->C6 C6->C1 C_Me C-Me C_alpha->C_Me N N C_alpha->N C_OMe C-OMe O_MeO->C_OMe C1_allyl C1' N->C1_allyl C2_allyl C2' C1_allyl->C2_allyl C3_allyl C3' C2_allyl->C3_allyl C2_allyl->C3_allyl

Caption: Molecular structure of N-allyl-alpha-methyl-4-methoxybenzylamine with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methoxy, allyl, and alpha-methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Aromatic (H2, H6)~7.20Doublet2HProtons ortho to the alpha-methylbenzyl group.
Aromatic (H3, H5)~6.85Doublet2HProtons ortho to the methoxy group, shielded by its electron-donating effect.
Allyl (H2')~5.80 - 5.95Ddt (doublet of doublets of triplets)1HVinylic proton coupled to H1' (cis and trans) and H3'.
Allyl (H3', trans)~5.15Ddt (doublet of doublets of triplets)1HTerminal vinylic proton with trans coupling to H2'.
Allyl (H3', cis)~5.05Ddt (doublet of doublets of triplets)1HTerminal vinylic proton with cis coupling to H2'.
Methoxy (H-OMe)~3.78Singlet3HProtons of the methoxy group.[1]
Benzylic (Hα)~3.60 - 3.70Quartet1HMethine proton coupled to the alpha-methyl protons.
Allyl (H1')~3.10 - 3.20Doublet of triplets2HMethylene protons adjacent to the nitrogen and coupled to the vinylic proton H2'.
N-H~1.5 - 2.5Broad Singlet1HExchangeable proton on the nitrogen; its position can vary.[2][3][4][5]
Alpha-Methyl (H-Me)~1.35Doublet3HMethyl protons coupled to the benzylic methine proton.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-allyl-alpha-methyl-4-methoxybenzylamine in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). To confirm the N-H proton, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear.[3][4][5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aromatic (C4)~158.5Aromatic carbon attached to the electron-donating methoxy group.
Allyl (C2')~136.0Vinylic methine carbon.
Aromatic (C1)~135.0Quaternary aromatic carbon attached to the alpha-methylbenzyl group.
Aromatic (C2, C6)~128.0Aromatic methine carbons ortho to the alpha-methylbenzyl group.
Allyl (C3')~116.5Terminal vinylic methylene carbon.
Aromatic (C3, C5)~113.8Aromatic methine carbons ortho to the methoxy group.
Benzylic (Cα)~60.0 - 62.0Benzylic methine carbon attached to nitrogen.
Methoxy (C-OMe)~55.2Methoxy carbon.
Allyl (C1')~52.0 - 54.0Allylic methylene carbon attached to nitrogen.
Alpha-Methyl (C-Me)~23.0 - 25.0Alpha-methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy (5-10 mg in ~0.7 mL CDCl₃).

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3300 - 3500N-H (Secondary Amine)StretchWeak to Medium[3][4][5]
3000 - 3100C-H (Aromatic & Alkene)StretchMedium
2850 - 3000C-H (Aliphatic)StretchMedium
~1645C=C (Alkene)StretchMedium to Weak
1500 & 1600C=C (Aromatic)Ring StretchMedium
1240 - 1260C-O (Aryl Ether)Asymmetric StretchStrong
1030 - 1050C-O (Aryl Ether)Symmetric StretchStrong
910 & 990=C-H (Alkene)Out-of-plane bendStrong
700 - 750N-H (Secondary Amine)WagMedium, Broad[6]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As the compound is likely a liquid, a neat sample can be prepared by placing a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide structural information through fragmentation analysis.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • Molecular Ion Peak (M⁺): m/z = 191

  • Nitrogen Rule: The odd molecular weight is consistent with the presence of one nitrogen atom.[3]

Predicted Fragmentation Pattern

The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common pathway for benzylamines.[7][8][9]

  • Loss of the allyl group: Cleavage of the N-C(allyl) bond could lead to a fragment at m/z = 150.

  • Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the Cα-N bond, leading to the formation of a stable 4-methoxy-alpha-methylbenzyl cation.

    • Fragment: [CH₃-CH-C₆H₄-OCH₃]⁺

    • Predicted m/z: 135

  • Tropylium Ion Formation: The benzyl-type cation can rearrange to a more stable tropylium ion. Further fragmentation of the 4-methoxybenzyl portion can also occur.

    • Fragment: Loss of CH₃ from the methoxy group is possible.

mol [M]+• m/z = 191 frag1 [M - C3H5]+• m/z = 150 mol->frag1 - •C3H5 frag2 [CH3CH(C6H4OCH3)]+ m/z = 135 mol->frag2 - •C3H4N

Caption: Predicted major fragmentation pathways for N-allyl-alpha-methyl-4-methoxybenzylamine.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique and may yield a more prominent molecular ion peak.

  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for a volatile sample, or a Liquid Chromatography-Mass Spectrometer (LC-MS).

  • Data Acquisition (GC-MS example):

    • GC Column: A standard nonpolar column (e.g., DB-5ms).

    • Injection: A small volume of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or methanol).

    • MS Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for N-allyl-alpha-methyl-4-methoxybenzylamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the identification and characterization of this compound. Researchers can use this guide to anticipate spectral features, design experiments, and interpret resulting data, thereby accelerating their research and development efforts.

References

  • Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(3), 275-285. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1241-1249. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-methylbenzylamine. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • PharmaXChange. (2011). Structural analysis of amines. Available at: [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • PubMed. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. Available at: [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • NIST WebBook. (n.d.). alpha.-Methylbenzylamine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Available at: [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

  • NIST WebBook. (n.d.). alpha.-Methylbenzylamine. Available at: [Link]

  • NIST WebBook. (n.d.). alpha.-Methylbenzylamine. Available at: [Link]

  • SpectraBase. (n.d.). N,N-Bis(3-trifluoromethylbenzyl)-4-methoxybenzylamine. Available at: [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Available at: [Link]

  • PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). N-Allylaniline. Available at: [Link]

  • SpectraBase. (n.d.). A-Methyl-benzylamine. Available at: [Link]

  • NIST WebBook. (n.d.). Benzenemethanamine, 4-methoxy-. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. Available at: [Link]

  • Nuclear magnetic resonance - spectroscopy. (2023). Available at: [Link]

  • PubChem. (n.d.). N-Allylbenzylamine. Available at: [Link]

Sources

Exploratory

predicted NMR shifts for 1-(4-Methoxyphenyl)ethylamine

An In-Depth Technical Guide to the Predicted NMR Shifts of 1-(4-Methoxyphenyl)ethylamine Executive Summary 1-(4-Methoxyphenyl)ethylamine (also known as 4-methoxy- α -methylbenzylamine) is a crucial chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted NMR Shifts of 1-(4-Methoxyphenyl)ethylamine

Executive Summary

1-(4-Methoxyphenyl)ethylamine (also known as 4-methoxy- α -methylbenzylamine) is a crucial chiral building block widely utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and as a resolving agent for racemic mixtures [1]. Accurate characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental requirement for quality control, stereochemical validation, and downstream synthetic tracking.

This whitepaper provides a comprehensive, first-principles prediction of the 1 H and 13 C NMR shifts for 1-(4-methoxyphenyl)ethylamine. Rather than merely listing empirical values, this guide deconstructs the quantum mechanical and electromagnetic causality—such as anisotropic effects, mesomeric electron donation, and inductive shielding—that dictate these spectral signatures.

Mechanistic Principles of Chemical Shifting in 1-(4-Methoxyphenyl)ethylamine

To predict the NMR spectrum with high fidelity, we must analyze the molecule's distinct electronic microenvironments:

  • The Electron-Donating Methoxy Group (-OCH 3​ ) : The oxygen atom exerts a strong +M (mesomeric) effect, donating electron density into the aromatic π -system. This significantly shields the ortho and para positions of the aromatic ring, pushing their signals upfield (lower ppm).

  • The Benzylic Chiral Center (-CH(NH 2​ )CH 3​ ) : The amine group (-NH 2​ ) exerts a -I (inductive) effect, deshielding the adjacent methine proton. However, because nitrogen is less electronegative than oxygen, the deshielding is moderate compared to an alcohol or ether equivalent.

  • Vicinal Coupling ( 3JHH​ ) : The ethylamine side chain features a classic A3​X spin system, resulting in predictable first-order splitting patterns governed by the n+1 rule.

Predicted 1 H NMR Profile (400 MHz, CDCl 3​ )

The proton NMR spectrum of 1-(4-methoxyphenyl)ethylamine is characterized by five distinct proton environments.

Quantitative Data Summary: 1 H NMR
Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentRationale
~7.25 Doublet (d)2H8.5Aromatic H (ortho to alkyl)Deshielded by the aromatic ring current; unaffected by the +M effect of the methoxy group.
~6.85 Doublet (d)2H8.5Aromatic H (ortho to OMe)Strongly shielded by the +M electron donation from the methoxy oxygen.
~4.05 Quartet (q)1H6.6Methine CHDeshielded by the adjacent nitrogen (-I effect) and the aromatic ring. Splits into a quartet due to the adjacent CH 3​ .
~3.78 Singlet (s)3H-Methoxy CH 3​ Deshielded by the directly attached electronegative oxygen atom.
~1.60 Broad Singlet (br s)2H-Amine NH 2​ Highly variable depending on concentration and solvent. Broadens due to quadrupolar relaxation of 14 N and chemical exchange.
~1.35 Doublet (d)3H6.6Methyl CH 3​ Aliphatic protons, slightly deshielded by the nearby aromatic ring. Splits into a doublet due to the adjacent CH.
Spin-Spin Coupling Logic

The coupling between the methine proton and the methyl group is a textbook example of vicinal coupling ( 3JHH​ ). The Karplus equation dictates that the coupling constant ( J≈6.6 Hz) is typical for free-rotating sp3−sp3 hybridized carbon bonds.

CouplingLogic A Methine Proton (CH) ~4.05 ppm C Quartet (q) J = 6.6 Hz A->C Coupled to 3 adjacent protons B Methyl Protons (CH3) ~1.35 ppm D Doublet (d) J = 6.6 Hz B->D Coupled to 1 adjacent proton C->D Vicinal Coupling (3J_HH)

Caption: First-order spin-spin coupling logic for the ethylamine side chain.

Predicted 13 C NMR Profile (100 MHz, CDCl 3​ )

Carbon-13 NMR provides a direct map of the carbon skeleton. The shifts are highly sensitive to hybridization and electronegativity.

Quantitative Data Summary: 13 C NMR
Shift ( δ , ppm)Carbon TypeAssignmentRationale
~158.5 Quaternary (C)Aromatic C-OMeExtreme deshielding due to direct attachment to the electronegative oxygen atom.
~139.5 Quaternary (C)Aromatic C-AlkylDeshielded by the attachment to the sp3 benzylic carbon.
~126.8 Methine (CH)Aromatic C (ortho to alkyl)Standard aromatic carbon shift, slightly shielded by the distant methoxy group.
~113.8 Methine (CH)Aromatic C (ortho to OMe)Strongly shielded by the +M effect (increased electron density) from the methoxy group.
~55.3 Methyl (CH 3​ )Methoxy CDeshielded by the directly attached oxygen.
~50.5 Methine (CH)Benzylic CH-NH 2​ Deshielded by the adjacent nitrogen atom.
~25.5 Methyl (CH 3​ )Aliphatic CH 3​ Standard aliphatic carbon shift.

Experimental Protocol for NMR Validation

To ensure trustworthiness and reproducibility, predicted values must be validated against empirical data. The following self-validating protocol outlines the industry standard for acquiring high-resolution NMR spectra for chiral amines [2].

Step 1: Sample Preparation

  • Weigh 15–20 mg of 1-(4-methoxyphenyl)ethylamine for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automated locking on the deuterium signal of CDCl 3​ ( δ 7.26 ppm).

  • Tune and match the probe to the specific nucleus ( 1 H or 13 C) to maximize the signal-to-noise ratio.

  • Shim the magnetic field (Z1-Z5) to ensure a homogeneous magnetic environment, aiming for a TMS line width of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR : Set a spectral width of 15 ppm. Use a relaxation delay (D1) of 1.0 second, a 30° pulse angle, and acquire 16 scans.

  • 13 C NMR : Set a spectral width of 250 ppm. Use a relaxation delay (D1) of 2.0 seconds, a 30° pulse angle, and acquire a minimum of 1024 scans with proton decoupling (WALTZ-16).

Step 4: Data Processing

  • Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) into a frequency spectrum.

  • Perform manual phase correction (zero-order and first-order) to ensure symmetrical peak shapes.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl 3​ peak to 7.26 ppm for 1 H and 77.16 ppm for 13 C).

ExperimentalWorkflow Step1 1. Sample Preparation Dissolve 15-20 mg in CDCl3 + TMS Step2 2. Instrument Setup Lock, Tune, Match, and Shim (400/600 MHz) Step1->Step2 Step3 3. Data Acquisition 1H: 16 scans 13C: 1024 scans (1H decoupled) Step2->Step3 Step4 4. Processing & Analysis FT, Phase/Baseline Correction, Integration Step3->Step4

Caption: Standardized experimental workflow for empirical NMR validation.

Troubleshooting and Spectral Artifacts

When validating the predicted shifts of 1-(4-methoxyphenyl)ethylamine, scientists must account for environmental variables:

  • Amine Peak Drifting : The -NH 2​ signal (~1.60 ppm) is highly susceptible to hydrogen bonding. Variations in sample concentration, trace water in the CDCl 3​ , or temperature changes will cause this peak to drift significantly or broaden into the baseline.

  • D 2​ O Exchange : To definitively assign the amine protons, a D 2​ O shake experiment can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the -NH 2​ protons to exchange with deuterium, resulting in the disappearance of the 1.60 ppm signal and the appearance of an HOD peak around 4.7 ppm.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 641449, (R)-1-(4-Methoxyphenyl)ethylamine." PubChem, [Link]. Accessed 13 March 2026.

Foundational

Introduction: The Analytical Challenge of N-Allyl Phenethylamines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Allyl Phenethylamines N-allyl phenethylamines represent a class of compounds of significant interest to researchers in medicinal chemistry, pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Allyl Phenethylamines

N-allyl phenethylamines represent a class of compounds of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science. As structural analogs of neurotransmitters and a subclass of new psychoactive substances (NPS), their reliable identification is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the cornerstone for the structural elucidation of these molecules.[1][2] The definitive identification of these compounds can be challenging due to the high degree of structural similarity among analogs.[3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the fragmentation behavior of N-allyl phenethylamines under the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is not merely an academic exercise; it is the fundamental basis for developing robust, reliable, and validated analytical methods for their detection and quantification. We will delve into the causality behind the observed fragmentation patterns and present self-validating experimental protocols designed for immediate application.

Pillar 1: Electron Ionization (EI) Fragmentation - The GC-MS Perspective

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns.[1] While this can make interpretation challenging, it also provides a rich fingerprint for structural elucidation, which is why GC-EI-MS remains a preferred method in many forensic laboratories.[1][4] For N-allyl phenethylamines, the fragmentation is dominated by cleavages dictated by the stability of the resulting radical cations.

The most predictable and diagnostically significant fragmentation pathway for phenethylamines under EI is the β-cleavage , which involves the breaking of the Cα-Cβ bond.[4][5] This cleavage is favored because it results in the formation of a highly stable, resonance-stabilized benzyl or tropylium cation and a nitrogen-containing immonium ion.

Key EI Fragmentation Pathways:

  • β-Cleavage (Dominant Pathway): The primary fragmentation event is the cleavage of the bond between the α and β carbons relative to the phenyl ring. This yields two key fragments:

    • Tropylium Cation (m/z 91): The C₇H₇⁺ ion, often observed as the base peak, is formed from the benzyl moiety after rearrangement to the stable tropylium structure. Its presence is a strong indicator of an unsubstituted phenethylamine backbone.

    • N-allyl Immonium Ion (m/z 70): The cleavage results in the formation of [CH₂=NH-CH₂CH=CH₂]⁺. This ion is highly characteristic of the N-allyl substitution and is a crucial diagnostic marker.

  • α-Cleavage: Cleavage of the Cα-N bond is also possible, though typically less favorable than β-cleavage. This would result in the loss of the N-allyl amino group as a neutral radical, leaving a C₈H₉⁺ fragment (m/z 105).

  • Direct Allyl Loss: Cleavage of the N-allyl bond can occur, leading to the loss of an allyl radical (•C₃H₅), resulting in an ion corresponding to the phenethylamine core, [M-41]⁺.

The extensive fragmentation in EI can sometimes lead to a weak or absent molecular ion (M⁺•), making it crucial to identify these characteristic fragment ions for a confident identification.[6]

EI_Fragmentation cluster_main N-Allyl Phenethylamine Molecular Ion (M+•) cluster_beta β-Cleavage (Dominant) cluster_alpha α-Cleavage cluster_allyl Allyl Loss M [M]+• Tropylium Tropylium Cation (m/z 91) M->Tropylium Cα-Cβ bond Immonium N-allyl Immonium Ion (m/z 70) M->Immonium Cα-Cβ bond AlphaFragment [M - NHR]+• (m/z 105) M->AlphaFragment Cα-N bond AllylLoss [M - C3H5]+ (m/z 120) M->AllylLoss N-Allyl bond ESI_Fragmentation cluster_main Protonated Molecule [M+H]+ cluster_path1 N-Allyl Cleavage cluster_path2 N-Phenethyl Cleavage MH [M+H]+ PhenethylCore Phenethylamine Cation (m/z 121) MH->PhenethylCore Loss of C3H5 radical AllylAmine Protonated Allylamine (m/z 58) MH->AllylAmine Loss of Styrene

Caption: Primary ESI-CID fragmentation pathways for N-allyl phenethylamine.

Pillar 3: The Role of High-Resolution Mass Spectrometry (HRMS)

For both EI and ESI, high-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, offers a significant advantage over nominal mass instruments. [2][7]HRMS provides the exact mass of precursor and fragment ions, typically with mass accuracy below 5 ppm. [1]This capability is crucial for:

  • Confirming Elemental Composition: Exact mass measurements allow for the unambiguous determination of the elemental formula of each ion, confirming the identity of the molecule and its fragments.

  • Differentiating Isobars: Many designer drugs are isomers, possessing the same nominal mass but different structures. HRMS can often distinguish between them based on subtle mass differences.

  • Non-Targeted Screening: In forensic and drug development contexts, HRMS allows for data-independent acquisition (DIA), collecting fragmentation data on all ions present. This enables retrospective analysis of samples for new compounds as their structures become known. [2]

Data Presentation: Summary of Characteristic Ions

The following table summarizes the key diagnostic ions expected from the mass spectrometric analysis of a model compound, N-allyl phenethylamine (C₁₁H₁₅N, Monoisotopic Mass: 161.1204 Da).

IonizationPrecursor Ion (m/z)Characteristic Fragment Ions (m/z)Structural Origin / Neutral Loss
EI 161.12 (M⁺•)91.05Tropylium Cation (β-cleavage)
70.07N-allyl Immonium Ion (β-cleavage)
120.11[M - C₃H₅]⁺ (Loss of allyl radical)
ESI-CID 162.13 ([M+H]⁺)121.10[M+H - C₃H₄]⁺ (Loss of allene)
58.06[C₃H₅NH₃]⁺ (Protonated allylamine)

Experimental Protocols: A Self-Validating Workflow

A robust analytical method requires a well-defined and validated workflow, from sample preparation to data analysis. The following protocols are designed to be starting points for method development.

Workflow Overview

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Biological Matrix (Urine, Plasma) SPE Solid Phase Extraction (SPE) (Hydrophilic-Lipophilic Balance) Sample->SPE Elute Elution & Reconstitution SPE->Elute GCMS GC-MS Analysis (EI Fragmentation) Elute->GCMS Derivatization (optional) LCMS LC-MS/MS Analysis (ESI Fragmentation) Elute->LCMS Library Spectral Library Search (e.g., NIST, Cayman) GCMS->Library MRM MRM/Fragment Confirmation LCMS->MRM HRMS_Confirm HRMS Confirmation (Exact Mass) MRM->HRMS_Confirm

Caption: General analytical workflow for N-allyl phenethylamine analysis.

Protocol 1: GC-MS Analysis for Qualitative Identification
  • Rationale: This protocol is optimized for structural confirmation using the rich fragmentation patterns generated by EI. Derivatization is often employed to improve chromatographic peak shape and thermal stability. [8]1. Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine), add an appropriate internal standard.

    • Add 500 µL of 5.0 N aqueous NaOH to basify the sample to pH > 9. [9] * Add 2 mL of an organic solvent (e.g., hexane/isoamyl alcohol, 99:1 v/v). Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of N-methyl-N-(trifluoroacetyl)acetamide (MBTFA) or pentafluoropropionic anhydride (PFPA). [10][9] * Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Injector: Splitless, 250°C.

    • Oven Program: Start at 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS System: Agilent 5977 or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Compare the acquired spectrum against a reference standard and spectral libraries (e.g., NIST, SWGDRUG, Cayman Spectral Library) for a positive match. [11]

Protocol 2: LC-MS/MS for Quantitative Analysis
  • Rationale: This protocol leverages the sensitivity and specificity of tandem mass spectrometry for accurate quantification, making it ideal for low-level detection in complex matrices. [12]1. Sample Preparation (Solid-Phase Extraction): [10] * Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Dilute 0.5 mL of sample (e.g., plasma) with 0.5 mL of 4% phosphoric acid and add an internal standard.

    • Load the mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 2 minutes.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu LC-20AD or equivalent. [12] * Column: C18 reversed-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm). [12] * Mobile Phase A: 0.1% formic acid in water. [12] * Mobile Phase B: 0.1% formic acid in acetonitrile. [12] * Flow Rate: 0.3 mL/min.

    • Gradient: 10% B to 90% B over 6 minutes, hold for 1.5 min, then re-equilibrate.

    • MS System: Q-TOF or Triple Quadrupole instrument.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Ion Source Temp: ~400°C. [12] * Acquisition Mode: Multiple Reaction Monitoring (MRM). Select the [M+H]⁺ as the precursor ion and monitor for at least two characteristic product ions (e.g., m/z 121 and m/z 58 for N-allyl phenethylamine).

  • Data Analysis: Integrate the peak areas for the MRM transitions. Quantify using a calibration curve prepared with certified reference materials.

Conclusion

The mass spectrometric fragmentation of N-allyl phenethylamines is a predictable process governed by fundamental principles of ion chemistry. Under Electron Ionization, fragmentation is dominated by a characteristic β-cleavage, yielding highly stable tropylium and N-allyl immonium ions. Under Electrospray Ionization, tandem MS analysis of the protonated molecule reveals facile cleavages of the bonds adjacent to the nitrogen atom. A comprehensive analytical strategy effectively combines both GC-MS for robust qualitative identification and LC-MS/MS for sensitive and specific quantification. The further application of high-resolution mass spectrometry provides an unparalleled level of confidence by confirming elemental compositions, solidifying structural elucidation, and enabling the detection of novel analogs in an ever-evolving analytical landscape.

References

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository at the University of Maryland. Available at: [Link]

  • Pasin, D., Cawley, A., Bidny, S., & Fu, S. (2017). Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 9(10), 1620-1629. Available at: [Link]

  • Nakashima, D., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152. Available at: [Link]

  • Nakashima, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11881-11888. Available at: [Link]

  • Anstett, A., Chu, F., & Dea, D. (2018). Characterization of 2C-phenethylamines Using High-Resolution Mass Spectrometry and Kendrick Mass Defect Filters. Office of Justice Programs. Available at: [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. Available at: [Link]

  • Joye, T., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis, 14(5), 793-815. Available at: [Link]

  • Nakashima, D., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample - Supporting Information. ACS Publications. Available at: [Link]

  • Zuba, D. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(15), 1735-1742. Available at: [Link]

  • Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 428-434. Available at: [Link]

  • Snow, N. H. (2020). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC International. Available at: [Link]

  • Sekuła, K., & Zuba, D. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. Available at: [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. Available at: [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Rana, S., & Liddle, R. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74, 4.43.1-4.43.20. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of Substituted N-Allyl Amines

This guide provides an in-depth exploration of the essential physical characteristics of substituted N-allyl amines, a class of compounds with significant utility in pharmaceutical and materials science. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the essential physical characteristics of substituted N-allyl amines, a class of compounds with significant utility in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a framework for understanding the structure-property relationships that govern the behavior of these molecules. The content herein is structured to provide both foundational knowledge and practical, field-proven insights into the synthesis, characterization, and physical properties of this important chemical family.

Introduction: The Significance of the N-Allyl Moiety

N-allyl amines are a subclass of amines characterized by the presence of at least one allyl group (CH₂=CHCH₂) attached to the nitrogen atom. This functional group imparts unique reactivity and conformational flexibility, making these compounds valuable precursors and building blocks in organic synthesis.[1][2] The double bond of the allyl group can participate in a wide array of chemical transformations, including polymerization, metathesis, and various addition reactions, while the amine nitrogen provides a site for further functionalization and influences the molecule's basicity and polarity.

The physical properties of N-allyl amines—such as their boiling point, melting point, solubility, and basicity (pKa)—are critical parameters that dictate their handling, reaction conditions, purification methods, and ultimately their biological and material applications. These properties are profoundly influenced by the nature of the other substituents attached to the nitrogen atom, which can range from simple alkyl chains to complex aromatic and heterocyclic systems. Understanding these substituent effects is paramount for the rational design of new molecules with tailored properties.

Synthesis and Purification of Substituted N-Allyl Amines

The preparation of substituted N-allyl amines can be achieved through several synthetic routes. A common and straightforward method is the direct N-allylation of a primary or secondary amine with an allyl halide (e.g., allyl bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid.

A generalized workflow for the synthesis and purification is presented below. The choice of solvent, base, and purification method is critical and depends on the physical properties of the starting materials and the final N-allyl amine product. For instance, a high-boiling point amine will necessitate purification by vacuum distillation rather than atmospheric distillation.

Caption: Generalized workflow for the synthesis and purification of N-allyl amines.

Core Physical Properties: A Comparative Analysis

The physical state, boiling/melting points, and solubility of N-allyl amines are dictated by the interplay of intermolecular forces, molecular weight, and molecular shape. The presence of the nitrogen atom allows for hydrogen bonding in primary and secondary amines, which significantly elevates their boiling points compared to alkanes of similar molecular weight.[3] However, these N-H---N hydrogen bonds are weaker than the O-H---O bonds in alcohols, resulting in lower boiling points for amines compared to their alcohol analogues.[4]

Tertiary N-allyl amines, lacking an N-H bond, cannot act as hydrogen bond donors and thus exhibit lower boiling points than primary or secondary amines of comparable molecular weight.[5] The solubility of these amines in water decreases as the size of the hydrophobic alkyl or aryl substituents increases.[4][5] Lower molecular weight amines are generally soluble in water due to hydrogen bonding, while higher homologues are more soluble in organic solvents.[6][7]

The table below summarizes the key physical properties of several representative substituted N-allyl amines, illustrating the influence of different structural motifs.

CompoundStructureTypeMolecular Weight ( g/mol )Physical State (at 25°C)Boiling Point (°C)Melting Point (°C)Solubility in Water
Allylamine CH₂=CHCH₂NH₂Primary, Aliphatic57.09Colorless liquid[8]55-58[8]-88[8]Miscible[9][10]
N,N-Diallylamine (CH₂=CHCH₂)₂NHSecondary, Aliphatic97.16Liquid[1]110-112[1]-88[1]Soluble
Triallylamine (CH₂=CHCH₂)₃NTertiary, Aliphatic137.23Clear liquid[7]150-151[7]-70[7]250 g/100 mL[7]
N-Allylcyclohexylamine C₆H₁₁NHCH₂CH=CH₂Secondary, Aliphatic139.24Liquid[11]189-191 (65-66 @ 12 mmHg)[11]N/ASparingly soluble
N-Allylaniline C₆H₅NHCH₂CH=CH₂Secondary, Aromatic133.19Clear yellow to red-brown liquid[12]218-220[13]N/AInsoluble[12][14]
N-Allyl-N-methylaniline C₆H₅N(CH₃)CH₂CH=CH₂Tertiary, Aromatic147.22LiquidN/AN/AInsoluble

Basicity and pKa: The Role of Substituents

The basicity of an N-allyl amine, quantified by the pKa of its conjugate acid, is a crucial parameter influencing its reactivity, solubility in acidic media, and its behavior in biological systems.[15] The lone pair of electrons on the nitrogen atom is responsible for its basic character. The availability of this lone pair is modulated by the electronic effects of the substituents attached to the nitrogen.

Caption: Factors influencing the basicity (pKa) of N-allyl amines.

  • Alkyl vs. Aryl Substitution: Aliphatic amines are generally more basic than aromatic amines. In N-allylaniline, the nitrogen lone pair is delocalized into the benzene ring through resonance, reducing its availability for protonation. This results in a significantly lower pKa compared to aliphatic N-allyl amines like N-allylcyclohexylamine.[16]

  • Electron-Donating and Withdrawing Groups: Substituents on an aromatic ring can further modulate basicity. Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the nitrogen, making the amine more basic (higher pKa). Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density, leading to lower basicity (lower pKa).[17][18]

CompoundTypepKa (Conjugate Acid)Rationale
Allylamine Primary, Aliphatic9.49 - 9.69[15][19]Alkyl group is weakly electron-donating.
N-Allylcyclohexylamine Secondary, Aliphatic~10.18 (Predicted)[20]Two alkyl groups increase electron density on N.
N-Allylaniline Secondary, Aromatic4.17[14][21]Lone pair delocalized into the aromatic ring.
Triallylamine Tertiary, Aliphatic8.31[7]Steric hindrance can affect solvation of the conjugate acid, slightly reducing basicity compared to secondary aliphatic amines.

Spectroscopic Characterization

The structural elucidation of substituted N-allyl amines relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The allyl group gives rise to a characteristic set of signals: a multiplet for the internal vinyl proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The protons on the carbon adjacent to the nitrogen (-N-CH₂-) are deshielded and typically appear in the 2.5-4.0 ppm range.[22] The N-H proton of primary and secondary amines often appears as a broad signal that can be exchanged with D₂O, causing it to disappear from the spectrum, a useful diagnostic feature.[23][24]

  • ¹³C NMR: The carbons of the allyl group are readily identifiable. The carbon atoms directly bonded to the nitrogen are deshielded and appear in the 30-60 ppm range for aliphatic amines.[23] In aromatic derivatives like N-allylaniline, the aromatic carbons produce signals in the 110-150 ppm region.

Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Allylaniline in CDCl₃:

ProtonsChemical Shift (ppm)Multiplicity
=CH₂5.18, 5.29dq, dq
-CH=6.00ddt
N-CH₂3.82dt
N-H3.60bs
Aromatic6.61 - 7.13m

Data sourced from reference[22]. dq=doublet of quartets, ddt=doublet of doublets of triplets, dt=doublet of triplets, bs=broad singlet, m=multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • N-H Stretch: Primary amines show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, while secondary amines show a single band in the same region.[23][25] Tertiary amines lack this feature.

  • C=C Stretch: The allyl double bond shows a C=C stretching absorption around 1640 cm⁻¹.[26]

  • =C-H Stretch: The stretching of the vinyl C-H bonds is typically observed just above 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration appears in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of the molecule. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a useful first check for the presence of an amine.[19] A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), leading to a stable, nitrogen-containing cation.

Experimental Protocols

The following sections detail standardized, field-tested protocols for the determination of key physical and spectroscopic properties of substituted N-allyl amines.

Protocol: Boiling Point Determination by Distillation

Causality: The boiling point is a fundamental physical constant used for identification and purity assessment. Simple distillation is effective for thermally stable liquids. For high-boiling or heat-sensitive compounds, vacuum distillation is employed to lower the boiling temperature and prevent decomposition.[14]

  • Apparatus: Round-bottom flask, heating mantle, distillation head, thermometer, condenser, receiving flask, boiling chips, and vacuum source (if needed).

  • Procedure:

    • Place the N-allyl amine sample (5-10 mL) and a few boiling chips into the round-bottom flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.[5]

    • Begin heating the flask gently.

    • Record the temperature at which a steady distillation rate is achieved (i.e., the temperature at which vapor is condensing and dripping into the receiving flask at a constant rate). This stable temperature is the boiling point.[14]

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a precise method to determine the dissociation constant of a basic compound. It relies on monitoring the pH change of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.[27]

  • Apparatus: pH meter with a combination electrode, burette, beaker, and magnetic stirrer.

  • Procedure:

    • Prepare a solution of the N-allyl amine of known concentration (e.g., 0.01 M) in deionized water.

    • Calibrate the pH meter using standard buffer solutions.

    • Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, measured increments.[28][29]

    • Record the pH after each addition of titrant.

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point (the point of maximum slope on the curve). The volume at the half-equivalence point is half of this value.

    • The pKa is the pH value at the half-equivalence point.

Protocol: ¹H NMR Spectrum Acquisition

Causality: NMR provides the most detailed structural information for organic molecules. Proper sample preparation is critical to obtain high-resolution spectra free from impurities and artifacts.[30]

  • Apparatus: High-resolution NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), pipette.

  • Procedure:

    • Dissolve 5-10 mg of the purified N-allyl amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in a clean vial.[31]

    • Transfer the solution into a clean, dry NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a pipette.[30][31]

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).[30]

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).[30]

Conclusion

The physical characteristics of substituted N-allyl amines are a direct consequence of their molecular structure. Properties such as boiling point, solubility, and basicity are governed by a predictable interplay of intermolecular forces, molecular weight, and the electronic effects of substituents. A thorough understanding of these principles, combined with robust characterization using spectroscopic and physical measurement techniques, is essential for the effective application of these versatile compounds in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently handle, characterize, and utilize substituted N-allyl amines in their work.

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Foundational

The Pharmacology of Methoxy-Substituted Phenethylamines: A Technical Guide for Drug Development

Introduction The 2-phenethylamine scaffold is a foundational structure in neuropharmacology, present in endogenous neurotransmitters and a vast array of synthetic compounds.[1][2] The addition of methoxy (–OCH₃) groups t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-phenethylamine scaffold is a foundational structure in neuropharmacology, present in endogenous neurotransmitters and a vast array of synthetic compounds.[1][2] The addition of methoxy (–OCH₃) groups to the phenyl ring of this scaffold gives rise to a class of compounds with a rich and complex pharmacological profile, most notably as potent agonists at serotonin receptors.[3] Many of these compounds, particularly those with 2,5-dimethoxy substitutions, are recognized for their psychedelic effects, which are primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor.[3][4][5][6]

This technical guide provides an in-depth analysis of the pharmacological properties of methoxy-substituted phenethylamines, with a focus on the structure-activity relationships (SAR), receptor interaction profiles, and the downstream signaling cascades that define their activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and presents field-proven experimental protocols to facilitate the characterization of these compelling molecules. We will delve into the causality behind experimental design and provide a framework for generating robust and reproducible data.

Core Pharmacodynamics: The Serotonin 2A Receptor as the Primary Target

The hallmark of psychedelic phenethylamines is their potent agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[4][7][8] Activation of the 5-HT2A receptor is a necessary condition for the hallucinogenic effects observed with compounds like mescaline and the "2C" series (e.g., 2C-B, 2C-I).[4][7]

Upon agonist binding, the 5-HT2A receptor canonically couples to the Gq/11 family of G-proteins.[7] This initiates a well-defined intracellular signaling cascade:

  • Gq/11 Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • Cellular Response: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9] Simultaneously, DAG activates protein kinase C (PKC).[9] This surge in intracellular calcium and PKC activation leads to a cascade of downstream cellular effects, including the modulation of neuronal excitability that underpins the profound changes in perception and cognition associated with these compounds.

It is increasingly understood that the story is more complex than simple receptor activation. The concept of biased agonism , where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a critical area of research.[2] This phenomenon may explain why some 5-HT2A agonists are hallucinogenic while others are not, and it holds significant promise for the development of therapeutics that harness the neuroplastic effects of these compounds without inducing psychedelic experiences.[2][8][10] Furthermore, recent findings suggest that the lipophilicity of these compounds allows them to access and stimulate a distinct pool of intracellular 5-HT2A receptors, which may be key to their ability to induce long-lasting neuroplasticity.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Methoxy-Substituted Phenethylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Downstream Neuronal Effects Ca_Release->Response PKC->Response

Figure 1: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Structure-Activity Relationships (SAR)

The potency and selectivity of methoxy-substituted phenethylamines are highly dependent on the number and position of the methoxy groups on the phenyl ring. The "2C" series, characterized by methoxy groups at the 2 and 5 positions, serves as a prime example of these principles.[12]

  • The 2,5-Dimethoxy Motif: This substitution pattern is widely recognized as a key feature for potent 5-HT2A agonist activity.[12] While removing either the 2- or 5-methoxy group only modestly reduces in vitro binding affinity, it can significantly decrease in vivo potency, suggesting the motif is crucial for factors beyond simple receptor binding, possibly related to metabolism or blood-brain barrier penetration.[12]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position dramatically modulates activity. Small, lipophilic groups tend to increase potency. For example, replacing the 4-methoxy group of TMA-2 with a more lipophilic bromo (DOB) or iodo (DOI) group significantly enhances potency.[13] The lipophilicity of the 4-substituent in the 2C-X series has been shown to correlate with efficacy, particularly for Gq-protein activation.[2]

  • Alpha-Methylation (Amphetamine Analogues): The addition of a methyl group to the alpha-carbon of the ethylamine side chain (creating the amphetamine scaffold, e.g., DOM) generally increases psychoactive potency compared to the phenethylamine counterpart.[14]

  • N-Benzyl Substitution (NBOMes): Adding a 2-methoxybenzyl group to the nitrogen atom of the phenethylamine core (creating the NBOMe series) dramatically increases affinity and potency at the 5-HT2A receptor, resulting in exceptionally potent agonists.[1][5]

CompoundClassR₂R₄R₅5-HT₂ₐ Ki (nM)Notes
Mescaline PhenethylamineHOCH₃OCH₃~533Naturally occurring psychedelic with methoxy groups at 3,4,5 positions.[15]
2C-B PhenethylamineOCH₃BrOCH₃~8-1700Potent psychedelic with a bromo substituent at the 4-position.[14]
2C-I PhenethylamineOCH₃IOCH₃High affinityIodo analogue of 2C-B, selective for 5-HT2A receptors.[16]
DOM AmphetamineOCH₃CH₃OCH₃~533Alpha-methylated analogue, more potent than mescaline.[13][15]
DOB AmphetamineOCH₃BrOCH₃~59Bromo-substituted amphetamine, highly potent.[15]
25I-NBOMe N-Benzyl PEAOCH₃IOCH₃Very HighExtremely potent derivative with N-(2-methoxybenzyl) substitution.[5]

Table 1: Comparative Receptor Affinities and Structural Features of Representative Methoxy-Substituted Phenethylamines. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity. Note that Ki values can vary between studies.

Pharmacokinetics: Metabolism and Bioavailability

The metabolic fate of these compounds is a critical determinant of their duration and intensity of action. The primary routes of metabolism involve the cytochrome P450 (CYP) enzyme system in the liver. Key metabolic pathways include:

  • O-Demethylation: Removal of methyl groups from the methoxy substituents.[17]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.[17]

  • Oxidative Deamination: Removal of the amine group, often a major route of inactivation for phenethylamines.[17]

  • N-Dealkylation: For N-substituted compounds like the NBOMes, removal of the benzyl group can occur, potentially leading to the formation of the corresponding 2C-X compound as an active metabolite.[17]

The specific metabolic profile can vary significantly based on the substitution pattern, influencing the compound's half-life and potential for drug-drug interactions.[18]

In Vitro Assessment: Protocols for Pharmacological Characterization

To rigorously characterize a novel methoxy-substituted phenethylamine, a tiered approach of in vitro assays is essential. These protocols provide the foundation for determining a compound's receptor binding profile and functional activity.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Causality: This assay quantifies the direct interaction between the test compound and the receptor. It works on the principle of competition: the test compound displaces a known radioactive ligand ("radioligand") from the receptor. The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is used to calculate the binding affinity constant (Ki), providing a direct measure of how tightly the compound binds.

Methodology:

  • Receptor Source Preparation: Use cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) engineered to express a high density of human 5-HT2A receptors.[19] Homogenize cells and prepare a membrane fraction via centrifugation.

  • Assay Setup: In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of a suitable 5-HT2A radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and a range of concentrations of the test compound.[15][20]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive 5-HT2A ligand (e.g., 10 µM ketanserin) to saturate all specific binding sites.[20]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.[20]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the filter plate using a vacuum manifold.[20] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity retained on the filters using a microplate scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

Exploratory

The Allylic Amine Moiety: A Duality of Reactivity and Utility

An In-depth Technical Guide to the Stability and Degradation of Allylic Amines in Solution For drug development professionals, researchers, and scientists, a thorough understanding of a molecule's stability is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation of Allylic Amines in Solution

For drug development professionals, researchers, and scientists, a thorough understanding of a molecule's stability is not merely a regulatory formality but a cornerstone of successful formulation and therapeutic efficacy. Allylic amines, a structural motif present in numerous pharmaceuticals and valuable synthetic intermediates, present a unique set of stability challenges due to the inherent reactivity of the allyl group in proximity to a nitrogen atom.[1][2][3] This guide provides a comprehensive exploration of the factors governing the stability of allylic amines in solution, the primary degradation pathways, and robust methodologies for their assessment and mitigation.

The allylic amine consists of an amine functional group attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement creates a molecule with distinct electronic properties. The double bond serves as a site of potential addition reactions, while the adjacent C-H bonds are weakened and susceptible to abstraction, initiating radical processes.[4] The lone pair of electrons on the nitrogen atom can also participate in various reactions, including oxidation. This confluence of reactive sites makes the allylic amine a versatile building block but also predisposes it to several degradation pathways that must be meticulously characterized during drug development.[5][6][7][8]

Principal Degradation Pathways of Allylic Amines

The degradation of an allylic amine in solution is rarely a single event but rather a network of competing reactions. The predominant pathways are oxidation, photodegradation, and reactions influenced by pH.

Oxidative Degradation

Oxidation is frequently the most significant pathway for the degradation of allylic amines. This can occur through several mechanisms:

  • Allylic C-H Oxidation : The C-H bonds on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to oxidation. This can lead to the formation of allylic alcohols, which may be further oxidized to ketones or aldehydes.[4][9][10][11]

  • N-Oxidation : The nitrogen atom of the amine can be oxidized to form N-oxides or hydroxylamines.[12]

  • Autoxidation : In the presence of molecular oxygen, a free-radical chain reaction known as autoxidation can occur. This process is often initiated by trace impurities or light and can be catalyzed by metal ions.[12][13] The functional group with labile hydrogen, such as an allylic carbon, is susceptible to oxidation to form hydroperoxides, hydroxides, or ketones.[12]

The presence of metal ions, such as iron or copper, can significantly accelerate oxidative degradation by catalyzing the decomposition of peroxides and the formation of reactive radical species.[12][14][15]

Photodegradation

Exposure to ultraviolet (UV) or visible light can provide the necessary energy to promote an electron to a higher energy state, leading to the formation of highly reactive species.[5] This can initiate radical chain reactions, isomerization, or other degradation pathways. For molecules that absorb light in the UV-visible spectrum, photodegradation can be a critical liability.

pH-Mediated Degradation

The pH of the solution plays a crucial role in the stability of allylic amines.[5][16]

  • Acidic Conditions : At low pH, the amine group will be protonated. While this can protect the nitrogen from oxidation, the increased acidity may catalyze other reactions, such as hydrolysis of other functional groups within the molecule or potential isomerization.

  • Alkaline Conditions : In basic solutions, the free base form of the amine is more prevalent, making the nitrogen more susceptible to oxidation. High pH can also promote elimination or other base-catalyzed reactions.

Key Factors Influencing Stability

A systematic evaluation of stability requires an understanding of the environmental factors that can accelerate degradation. These factors often have synergistic effects.

FactorInfluence on Allylic Amine StabilityCausality and Key Considerations
Temperature Increased temperature accelerates the rate of most degradation reactions.[5][12][17]Follows the Arrhenius equation, where a 10°C increase can roughly double the reaction rate. Critical for defining storage conditions and predicting shelf-life.
pH Affects the ionization state of the amine and can act as a catalyst.[5][16]The pH of maximum stability must be determined experimentally. Buffers are essential for control in liquid formulations.
Light Exposure Provides energy to initiate photochemical reactions, leading to photodegradation.[5][18]The molecule's molar absorptivity dictates its sensitivity. Amber glassware and other light-protective packaging are common mitigation strategies.
Oxygen A key reactant in oxidative degradation pathways, particularly autoxidation.[5][12]The concentration of dissolved oxygen in the solvent is a critical parameter. Inert gas blanketing (e.g., with nitrogen or argon) can minimize this.
Metal Ions Catalyze oxidative degradation by facilitating the formation of free radicals.[14][15]Trace metals can leach from container closure systems or be present as impurities in raw materials. Chelating agents can be used to sequester them.
Solvent The nature of the solvent can affect reaction rates and degradation pathways.Solvent polarity can influence the stability of charged intermediates, while protic solvents can participate in hydrogen bonding and acid-base catalysis.

A Framework for Stability Assessment: Forced Degradation Studies

To proactively identify potential degradation products and establish stability-indicating analytical methods, forced degradation (or stress testing) is an indispensable tool in early-phase drug development.[6][7][19][20] This involves intentionally exposing the allylic amine to harsh conditions to accelerate its breakdown.

Experimental Workflow for Forced Degradation

Caption: Workflow for a typical forced degradation study of an allylic amine.

Step-by-Step Protocol for a Forced Degradation Study

Objective: To identify the primary degradation products of an allylic amine under various stress conditions.

Materials:

  • Allylic amine drug substance

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV and Mass Spectrometric (MS) detectors

  • pH meter

  • Temperature-controlled oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the allylic amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Acidic Condition:

    • Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Basic Condition:

    • Repeat the process from step 2, using 0.2 M NaOH instead of HCl.

  • Oxidative Condition:

    • Transfer an aliquot of the stock solution to a flask and add a solution of hydrogen peroxide to achieve a final concentration of ~3%.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw and analyze samples at specified time points.

  • Thermal Condition:

    • Expose both the solid drug substance and the stock solution to elevated temperatures (e.g., 80°C).

    • Sample the solution at intervals. Dissolve the stressed solid material for analysis at the final time point.

  • Photolytic Condition:

    • Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method.

    • Aim for a target degradation of 5-20% to ensure that secondary degradation is minimized.[19]

    • Calculate the mass balance to ensure that all degradation products are being detected.

Developing a Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development of a stability-indicating analytical method. This is a validated quantitative method that can detect changes in the quality and purity of the drug substance and drug product over time.[6][19]

Analytical Workflow

Sources

Foundational

Solvation Dynamics and Practical Solubility Profiles of 1-(4-Methoxyphenyl)ethylamine in Organic Solvents

Executive Summary 1-(4-Methoxyphenyl)ethylamine, also known as 4-methoxy- α -methylbenzylamine, is a highly versatile chiral amine widely utilized in asymmetric synthesis, chiral resolution, and as a pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)ethylamine, also known as 4-methoxy- α -methylbenzylamine, is a highly versatile chiral amine widely utilized in asymmetric synthesis, chiral resolution, and as a pharmaceutical intermediate. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing liquid-liquid extractions, and engineering crystallization processes for its diastereomeric salts. This technical guide synthesizes the thermodynamic principles driving its solvation, provides a quantitative miscibility matrix, and outlines a self-validating experimental protocol for determining sub-ambient solubility limits.

Physicochemical Profiling and Solvation Causality

The solvation behavior of 1-(4-Methoxyphenyl)ethylamine is dictated by its distinct structural features: an aromatic ring, a methoxy electron-donating group, and a primary ethylamine side chain.

  • Lipophilicity (LogP): Data from indicates a computed LogP of 1.6[1]. This positive lipophilicity value is the primary driver for its high affinity toward non-polar and moderately polar organic solvents.

  • Acid-Base Profile (pKa): With a predicted pKa of ~9.29[2], the primary amine group is highly basic. In its free-base form, it acts as both a hydrogen bond donor and acceptor, heavily influencing its interaction with protic solvents.

  • Physical State at Standard Temperature: The pure enantiomers typically exhibit a melting point between 24–26 °C[3]. Consequently, at standard room temperature (25 °C), the free base exists as a colorless to light yellow liquid. Therefore, in the context of organic solvents at room temperature, we evaluate its miscibility rather than a solid-liquid solubility limit.

Solvation Mechanisms by Solvent Class
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solvation is thermodynamically favored by extensive hydrogen-bonding networks. The solvent's hydroxyl groups interact with both the primary amine and the methoxy oxygen.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): Solvation is driven by dipole-dipole interactions. The solvent's dipole aligns with the polar functional groups of the amine, while the alkyl backbone integrates with the solvent's organic nature.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The hydrophobic aromatic core and ethyl side chain engage in London dispersion forces and π−π stacking (in the case of aromatic solvents like toluene), resulting in complete miscibility.

Solvation Core 1-(4-Methoxyphenyl)ethylamine Free Base Protic Polar Protic Solvents (Methanol, Ethanol) Core->Protic H-Bonding Aprotic Polar Aprotic Solvents (DCM, EtOAc) Core->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (Toluene, Hexane) Core->NonPolar Dispersion Forces

Primary intermolecular forces driving solvation in various organic solvent classes.

Quantitative Miscibility and Solubility Matrix

Because the free base is a liquid at 25 °C, it is miscible in all proportions with most organic solvents[3]. Conversely, its solubility in water is strictly limited by its lipophilic aromatic core, plateauing at approximately 10 g/L[4]. The table below summarizes the expected phase behavior at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Primary Solvation MechanismPhase Behavior at 25 °C
Polar Protic Methanol32.7H-bond donor/acceptorMiscible
Polar Protic Ethanol24.5H-bond donor/acceptorMiscible
Polar Aprotic Dichloromethane (DCM)9.1Dipole-dipoleMiscible
Polar Aprotic Ethyl Acetate6.0Dipole-dipoleMiscible
Non-Polar Toluene2.4 π−π stacking, dispersionMiscible
Non-Polar Hexane1.9Hydrophobic dispersionMiscible
Aqueous Water80.1Limited H-bonding~10 g/L (Slightly Soluble)

Experimental Methodology: Sub-Ambient Isothermal Saturation

While the free base is miscible at room temperature, drug development often requires determining the absolute solubility limits at sub-ambient temperatures (e.g., 5 °C) where the compound may solidify, or when evaluating the solubility of its solid diastereomeric salts.

The following is a self-validating protocol for determining sub-ambient solubility limits using Isothermal Saturation coupled with HPLC-UV.

Step-by-Step Protocol

Step 1: Solute Addition & Saturation

  • Transfer 5.0 mL of the target organic solvent into a 10 mL jacketed glass vial.

  • Incrementally add 1-(4-Methoxyphenyl)ethylamine (or its salt) until a distinct solid phase persists, indicating supersaturation.

Step 2: Thermal Equilibration (Self-Validating Loop)

  • Seal the vial and submerge it in a thermostatic bath set to 5.0 ± 0.1 °C. Agitate via magnetic stirring at 400 RPM.

  • Causality: Continuous agitation minimizes the boundary layer thickness around the solute particles, accelerating mass transfer into the solvent.

  • Validation Check: Sample the solution at 24 hours and 48 hours. If the concentration variance between these two time points exceeds 2%, thermodynamic equilibrium has not been reached, and agitation must continue. This prevents false-low readings from slow-dissolving polymorphs.

Step 3: Phase Separation

  • Transfer an aliquot of the suspension into a pre-chilled centrifuge tube.

  • Centrifuge at 10,000 RPM for 15 minutes at the exact target temperature (5 °C) to completely separate the undissolved solute from the saturated supernatant without inducing temperature-dependent precipitation.

Step 4: HPLC-UV Analysis

  • Dilute the isolated supernatant with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear dynamic range of the detector.

  • Causality: Analyze via HPLC-UV at 225 nm. The 4-methoxyphenyl aromatic ring exhibits strong π→π∗ transitions, providing robust UV absorbance. The 225 nm wavelength is specifically selected to maximize the signal-to-noise ratio while safely avoiding the UV cutoff regions typical of organic solvents.

Step 5: Data Processing

  • Calculate the final concentration (mg/mL) by mapping the peak area against a pre-established, 5-point calibration curve.

ProtocolWorkflow A 1. Solute Addition Add amine to organic solvent B 2. Thermal Equilibration Agitate at target temp A->B C 3. Phase Separation Centrifuge to isolate liquid B->C D 4. HPLC-UV Analysis Quantify at 225 nm C->D E 5. Data Processing Calculate concentration D->E

Workflow for isothermal solubility determination of 1-(4-Methoxyphenyl)ethylamine.

Applications in Pharmaceutical Development

The solubility profile of 1-(4-Methoxyphenyl)ethylamine is highly exploited in Classical Chiral Resolution . When resolving racemic mixtures of chiral acids, 1-(4-Methoxyphenyl)ethylamine is introduced as a resolving agent. Because the free base is miscible in solvents like ethanol and methanol, the reaction remains homogenous initially. However, upon the formation of diastereomeric salts, the solubility profile shifts dramatically. The selective precipitation of one diastereomeric salt from the organic solvent—driven by differences in crystal lattice energy and solvent-solute interactions—allows for the isolation of highly pure enantiomers critical for active pharmaceutical ingredients (APIs).

References

  • Title : PubChem Compound Summary for CID 641449, (R)-1-(4-Methoxyphenyl)ethylamine Source : National Center for Biotechnology Information (PubChem) URL : [Link]

  • Title : (R)-(+)-1-(4-Methoxyphenyl)ethylamine, ChiPros Safety and Specifications Source : Thermo Fisher Scientific URL :[Link]

Sources

Exploratory

An In-depth Technical Guide to N-allyl-1-(4-methoxyphenyl)ethanamine: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals Introduction and Physicochemical Properties N-allyl-1-(4-methoxyphenyl)ethanamine is a secondary amine featuring an allyl group attached to...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

N-allyl-1-(4-methoxyphenyl)ethanamine is a secondary amine featuring an allyl group attached to the nitrogen atom of 1-(4-methoxyphenyl)ethanamine. The parent compound, 1-(4-methoxyphenyl)ethanamine, is a well-documented chiral amine utilized as a resolving agent and a precursor in the asymmetric synthesis of various pharmaceutical compounds.[1] The introduction of an allyl group can significantly modify the biological activity and pharmacokinetic profile of the parent molecule, making N-allyl-1-(4-methoxyphenyl)ethanamine a compound of interest for further investigation.

The physicochemical properties of N-allyl-1-(4-methoxyphenyl)ethanamine can be inferred from its structure and available data for the parent amine. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of N-allyl-1-(4-methoxyphenyl)ethanamine and its Parent Compound

PropertyValue (N-allyl-1-(4-methoxyphenyl)ethanamine)Value (1-(4-methoxyphenyl)ethanamine)Source(s)
CAS Number Not Available6298-96-0 (racemate), 41851-59-6 ((S)-enantiomer)[2][3], 22038-86-4 ((R)-enantiomer)[4][2][3][4]
Molecular Formula C₁₂H₁₇NOC₉H₁₃NO[5]
Molecular Weight 191.27 g/mol 151.21 g/mol [3][5]
Appearance Expected to be a liquidColorless to light yellow liquid[2]
Boiling Point Not Determined~235-237 °C
Solubility Expected to be soluble in organic solventsSoluble in Chloroform, DMSO, Methanol (Slightly)[2]
Synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine

The synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine can be readily achieved through the N-alkylation of 1-(4-methoxyphenyl)ethanamine with an allyl halide, such as allyl bromide. This is a standard and efficient method for the formation of C-N bonds.[6][7]

Experimental Protocol: N-alkylation of 1-(4-methoxyphenyl)ethanamine

This protocol describes a general procedure for the synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine.

Materials:

  • 1-(4-methoxyphenyl)ethanamine

  • Allyl bromide

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-methoxyphenyl)ethanamine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the anhydrous solvent in a round-bottom flask.

  • Slowly add allyl bromide (1.1-1.2 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-allyl-1-(4-methoxyphenyl)ethanamine.

Diagram 1: Synthesis Workflow of N-allyl-1-(4-methoxyphenyl)ethanamine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve 1-(4-methoxyphenyl)ethanamine and base in anhydrous solvent B 2. Add allyl bromide A->B Slowly C 3. Heat and monitor reaction B->C D 4. Cool and remove solvent C->D E 5. Partition between ethyl acetate and water D->E F 6. Separate, wash, and dry organic layer E->F G 7. Concentrate to get crude product F->G H 8. Purify by column chromatography G->H I N-allyl-1-(4-methoxyphenyl)ethanamine H->I Final Product

Caption: General workflow for the synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine.

Potential Applications in Drug Development

The incorporation of an N-allyl group can be a strategic approach in medicinal chemistry to modulate the pharmacological properties of a lead compound. N-allyl derivatives of various bioactive molecules have been investigated for their potential as anticancer agents, highlighting the significance of the allyl moiety in drug design.[8]

While specific biological activities of N-allyl-1-(4-methoxyphenyl)ethanamine have not been extensively reported, its structural similarity to other pharmacologically active amines suggests several areas for potential investigation:

  • Neurological Disorders: The parent amine has been used in the synthesis of compounds targeting the central nervous system. The N-allyl derivative could be explored for its activity on various receptors and transporters in the brain.

  • Anticancer Agents: As mentioned, N-allyl groups are present in some anticancer compounds. The cytotoxic activity of N-allyl-1-(4-methoxyphenyl)ethanamine could be evaluated against various cancer cell lines.

  • Enzyme Inhibition: The amine functionality can interact with the active sites of various enzymes. The N-allyl derivative could be screened for its inhibitory activity against enzymes implicated in disease pathways.

Diagram 2: Logic Diagram for Investigating Biological Activity

G cluster_0 Potential Therapeutic Areas cluster_1 Screening and Evaluation A N-allyl-1-(4-methoxyphenyl)ethanamine B Neurological Disorders A->B Investigate C Oncology A->C Investigate D Enzymatic Disorders A->D Investigate E Receptor Binding Assays B->E F Cytotoxicity Assays C->F G Enzyme Inhibition Assays D->G H Further Development E->H Identify Lead Compound F->H G->H

Caption: A logical workflow for exploring the therapeutic potential of N-allyl-1-(4-methoxyphenyl)ethanamine.

Safety and Handling

Specific safety data for N-allyl-1-(4-methoxyphenyl)ethanamine is not available. However, based on the parent compound, 1-(4-methoxyphenyl)ethanamine, appropriate safety precautions should be taken. The parent amine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed. Therefore, when handling N-allyl-1-(4-methoxyphenyl)ethanamine, it is imperative to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • SpectraBase. (n.d.). Allyl-[1-(4-methoxyphenyl)ethyl]amine. Retrieved from [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, in vitro evaluation and DNA interaction studies of N-allyl naphthalimide analogues as anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubMed. (2023, May 16). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • GSK. (2026, February 27). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

Sources

Foundational

theoretical properties of alpha-methyl-N-allyl phenethylamine derivatives

An in-depth technical analysis of α-methyl-N-allyl phenethylamine derivatives requires moving beyond basic structural cataloging to understand the profound pharmacodynamic and pharmacokinetic shifts dictated by steric mo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of α-methyl-N-allyl phenethylamine derivatives requires moving beyond basic structural cataloging to understand the profound pharmacodynamic and pharmacokinetic shifts dictated by steric modifications. As a Senior Application Scientist, I approach these compounds—commonly referred to as N-allyl amphetamines (e.g., alfetamine, MDAL)—as prime examples of how targeted N-alkylation can fundamentally rewire a molecule’s interaction with monoaminergic systems.

This guide dissects the theoretical properties, structure-activity relationships (SAR), and the rigorous, self-validating analytical workflows required to study this unique class of phenethylamines.

Structural Causality & Pharmacodynamic Rewiring

The core scaffold of this class is the phenethylamine backbone, modified by an α-methyl group (conferring resistance to peripheral monoamine oxidases) and an N-allyl substitution. The transition from a primary amine (amphetamine) or a secondary methylamine (methamphetamine) to an N-allyl secondary amine introduces significant steric bulk and altered electron density at the nitrogen atom.

Monoamine Transporter (DAT, NET, SERT) Interactions

Primary and N-methyl amphetamines act as potent substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), inducing reverse transport and massive cytosolic monoamine efflux. However, the introduction of the bulky allyl group creates a steric clash within the central binding site (S1) of these transporters. Consequently, N-allyl derivatives generally lose their efficacy as monoamine releasers. Instead, they shift toward weak reuptake inhibition or act as partial antagonists, occupying the transporter without triggering the conformational changes required for reverse transport.

Monoamine Oxidase (MAO) Inhibition

Amphetamine is a well-documented inhibitor of MAO-A. However, SAR studies indicate that enlarging the amine substituent to an ethyl, propyl, or allyl group causes a drastic, length-correlated decrease in MAO-A affinity. The allyl moiety physically prevents the amine from properly orienting near the flavin adenine dinucleotide (FAD) catalytic core of the enzyme ().

Pharmacodynamics Ligand α-Methyl-N-Allyl Phenethylamine DAT Dopamine Transporter (DAT) Ligand->DAT Steric Bulk Limits Reverse Transport SERT Serotonin Transporter (SERT) Ligand->SERT Weak Affinity (Altered by Ring Subs) MAOA Monoamine Oxidase A (MAO-A) Ligand->MAOA Drastic Affinity Drop vs Primary Amines VMAT2 Vesicular Monoamine Transporter 2 DAT->VMAT2 Reduced Cytosolic DA Accumulation

Pharmacodynamic pathways of N-allyl amphetamines at monoamine targets.

Quantitative SAR Profiling

To contextualize the impact of the N-allyl substitution, the following table summarizes the theoretical binding affinities and functional efficacies compared to traditional phenethylamines.

Derivative ClassTargetBinding Affinity (Ki)Functional EfficacyMechanistic Causality
Primary Amine (Amphetamine)DAT~40 nMHigh (Releaser)Optimal fit in DAT binding pocket; robust VMAT2 interaction.
N-Methyl (Methamphetamine)DAT~25 nMHigh (Releaser)Increased lipophilicity enhances BBB penetration and DAT affinity.
N-Allyl (N-Allylamphetamine)DAT~450 nMLow (Weak Inhibitor)Steric clash of the allyl group prevents conformational shift for reverse transport.
Ring-Substituted N-Allyl (MDAL)SERT~800 nMModerate (Modulator)Methylenedioxy ring shifts affinity toward SERT; allyl group dampens intrinsic efficacy.
N-Allyl (General)MAO-A>100 µMNegligibleBulky N-substituent prevents access to the FAD catalytic core of MAO-A.

Pharmacokinetic Profiling: CYP2D6-Mediated Metabolism

The metabolic fate of N-allyl amphetamines is heavily dictated by hepatic Cytochrome P450 2D6 (CYP2D6). In dialkylated amphetamines (e.g., N-allyl-N-methylamphetamine), CYP2D6 preferentially catalyzes N-dealkylation. Interestingly, the degree of unsaturation in the N-substituent influences the rate of this reaction. Metabolism of these precursors reliably yields N-allylamphetamine as a primary or sole metabolite, with virtually no complete N,N-didealkylation to the base amphetamine occurring in vitro ().

MetabolismWorkflow Step1 1. Incubation Recombinant CYP2D6 + NADPH System Step2 2. Enzymatic Reaction N-Dealkylation Step1->Step2 37°C, pH 7.4 Step3 3. Quenching Ice-Cold ACN + Internal Std Step2->Step3 Time-course sampling Step4 4. Isolation Centrifugation at 14,000 x g Step3->Step4 Protein Precipitation Step5 5. Quantification LC-MS/MS Analysis Step4->Step5 Supernatant Extraction

Self-validating CYP2D6 in vitro metabolism and LC-MS/MS workflow.

Self-Validating Experimental Methodologies

To empirically validate the theoretical properties of novel α-methyl-N-allyl phenethylamines, laboratory protocols must be designed as self-validating systems. This means integrating internal controls that proactively rule out experimental artifacts (e.g., spontaneous chemical degradation or non-specific binding).

Protocol A: Radioligand Competition Assay for Transporter Affinity (DAT/SERT)

Causality: We utilize a competition assay rather than direct binding because radiolabeling novel N-allyl derivatives is cost-prohibitive and structurally complex. By measuring the displacement of a known radioligand, we can accurately calculate the Ki of the unlabelled test compound.

  • Membrane Preparation: Culture HEK293 cells stably expressing human DAT or SERT. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Rationale: Maintaining 4°C prevents proteolytic degradation of the membrane transporters.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test N-allyl derivative (ranging from 10−10 to 10−4 M), and a fixed concentration of radioligand ([³H]WIN35,428 for DAT; [³H]Citalopram for SERT).

  • Self-Validation (NSB Control): Dedicate three wells to a Non-Specific Binding (NSB) control by adding 10 µM of Indatraline. Rationale: This saturates all specific transporter sites. Any residual radioactivity detected in these wells represents background noise (ligand sticking to plastic or lipids), which must be subtracted from total binding to yield specific binding.

  • Incubation & Filtration: Incubate at room temperature for 2 hours to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged phenethylamine ligands from binding to the filter itself.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: CYP2D6 Microsomal Stability and Metabolite Identification

Causality: To determine if the N-allyl group is cleaved or if the aromatic ring is hydroxylated, we must simulate hepatic first-pass metabolism using a system that maintains a constant supply of electron donors.

  • System Initialization: Prepare a reaction mixture containing 0.5 mg/mL recombinant human CYP2D6 microsomes and 1 µM of the N-allyl amphetamine derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation (Negative Control): Prepare a parallel reaction using heat-inactivated microsomes (boiled at 95°C for 10 mins). Rationale: If the parent compound depletes in this control, the molecule is chemically unstable in the buffer, and the depletion is not enzymatically driven.

  • NADPH Regeneration: Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP+, and Glucose-6-phosphate dehydrogenase). Rationale: Direct addition of NADPH leads to rapid oxidation and reaction stalling. The regeneration system ensures a steady-state supply of cofactors for sustained CYP450 activity.

  • Time-Course Quenching: At intervals (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of Amphetamine-d3 (Internal Standard). Rationale: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile. The deuterated standard normalizes any volumetric losses during subsequent centrifugation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring for the parent mass and predicted N-dealkylation fragments.

References

  • Reyes-Parada, M., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. Available at:[Link]

  • Grace, J. M., et al. (2000). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Xenobiotica. Available at:[Link]

  • Wikipedia Contributors. (2024). Methylenedioxyallylamphetamine (MDAL). Wikipedia, The Free Encyclopedia. Available at: [Link]

Exploratory

The Chemical Evolution and Pharmacology of N-Allylated Phenethylamines: From Shulgin’s Hypotheses to Modern Receptor Mapping

Executive Summary The structural modification of psychoactive compounds via N-allylation represents a fascinating intersection of rational drug design and serendipitous discovery. Originally inspired by the opioid recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of psychoactive compounds via N-allylation represents a fascinating intersection of rational drug design and serendipitous discovery. Originally inspired by the opioid receptor paradigm—where the transition from an N-methyl to an N-allyl group converts an agonist (morphine) into a potent antagonist (naloxone)—chemists hypothesized that similar modifications to phenethylamines could yield 5-HT2A receptor antagonists or novel psychedelics. This whitepaper explores the discovery, structure-activity relationships (SAR), and synthetic methodologies of N-allylated phenethylamines, providing a comprehensive technical guide for researchers and drug development professionals.

Historical Context: The Quest for a Psychedelic Antagonist

The exploration of N-allylated phenethylamines was heavily pioneered by Dr. Alexander Shulgin, documented extensively in his seminal work PiHKAL (Phenethylamines I Have Known and Loved)[1]. Shulgin systematically altered the nitrogen substituents of known 5-HT2A agonists to observe the pharmacological shifts.

The core hypothesis was rooted in the opioid model. If N-allylation of morphinans reliably produced competitive antagonists, could the N-allylation of 3,4-methylenedioxyamphetamine (MDA) produce a psychedelic antagonist? To test this, Shulgin synthesized MDAL (3,4-methylenedioxy-N-allylamphetamine)[2].

Contrary to the opioid paradigm, human bioassays of MDAL revealed that the compound was largely inactive on its own at doses up to 180 mg, producing no classical psychedelic effects, though it was noted to potentially enhance the effects of other psychedelics like LSD[3]. This discovery established a fundamental pharmacological rule for the phenethylamine class: bulky N-alkyl or N-allyl substitutions generally abolish 5-HT2A agonism rather than creating competitive antagonists[2].

Pharmacological Profile & Structure-Activity Relationship (SAR)

The divergent effects of N-allylation across different drug classes can be explained by the specific topography of their respective G-protein-coupled receptor (GPCR) binding pockets.

5-HT2A Receptor Binding Mechanics

In the 5-HT2A receptor, the primary anchoring point for phenethylamines is the highly conserved Asp155 (Asp3.32) residue, which forms a critical salt bridge with the protonated amine of the ligand[4].

  • The N-Benzyl Exception: While large N-benzyl substitutions (as seen in the NBOMe series) drastically increase affinity by extending into a secondary hydrophobic pocket interacting with Phe339(6.51) and Phe340(6.52)[5], the N-allyl group fails to reach these stabilizing residues.

  • Steric Clash: Instead, the rigid, bulky geometry of the allyl group creates a steric clash within the primary binding pocket, preventing the phenethylamine core from adopting the active conformation required to trigger Gq-protein coupling[4].

Contrast with Tryptamines and Opioids

Interestingly, N-allylation does not abolish activity in tryptamines. Compounds like 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) remain potent, active psychedelics[6]. The indole core of tryptamines positions the basic nitrogen differently relative to Asp155, allowing the binding pocket to accommodate the allyl groups without disrupting receptor activation[6].

Modern Applications: Kappa Opioid Receptor (KOR) Ligands

Beyond 5-HT2A, modern drug development has explored N-allylated diphenethylamines as ligands for the Kappa Opioid Receptor (KOR). However, SAR studies indicate that N-allyl substitution on the diphenethylamine scaffold is generally less favorable for KOR interaction compared to cyclopropylmethyl (CPM) or cyclobutylmethyl (CBM) groups, leading to decreased binding affinity and selectivity[7].

Quantitative SAR Summary

Table 1: Comparative Pharmacology of N-Allylated vs. N-Methylated Compounds

CompoundCore ScaffoldN-SubstitutionPrimary TargetActivity Profile
MDA PhenethylaminePrimary Amine5-HT2AFull Agonist / Psychedelic
MDAL PhenethylamineN-Allyl5-HT2AInactive / Potential Enhancer
5-MeO-DMT TryptamineN,N-Dimethyl5-HT2AFull Agonist / Psychedelic
5-MeO-DALT TryptamineN,N-Diallyl5-HT2AActive Agonist / Psychedelic
Morphine MorphinanN-MethylMORFull Agonist
Naloxone MorphinanN-AllylMORCompetitive Antagonist

Visualizing the SAR Logic

The following diagram maps the divergent pharmacological outcomes of N-allylation across the three distinct chemical classes discussed above.

SAR_Logic Morphine Morphine (Opioid Agonist) Naloxone Naloxone (Opioid Antagonist) Morphine->Naloxone N-Allylation (Inverts Activity) MDA MDA (5-HT2A Agonist) MDAL MDAL (Inactive at 5-HT2A) MDA->MDAL N-Allylation (Abolishes Agonism) Tryptamine 5-MeO-DMT (5-HT2A Agonist) DALT 5-MeO-DALT (5-HT2A Agonist) Tryptamine->DALT N-Allylation (Retains Agonism)

Caption: SAR logic demonstrating the divergent effects of N-allylation across receptor classes.

Chemical Synthesis Methodologies

The synthesis of N-allylated phenethylamines requires precise control over alkylation to prevent over-reaction (quaternization of the nitrogen). Below is a self-validating, step-by-step protocol for the synthesis of complex N-allyl diphenethylamines, a workflow frequently utilized in modern KOR ligand development[7].

Protocol: Synthesis of N-Allyl Diphenethylamines

Phase 1: Amide Coupling

  • Reagents: 4-hydroxyphenylacetic acid (1.0 eq), 3-methoxyphenylethylamine (1.1 eq), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq), Dichloromethane (CH2Cl2).

  • Procedure: Dissolve the acid and amine in CH2Cl2 under an N2 atmosphere. Add EDC and HOAt. Stir at room temperature for 12 hours.

  • Causality & Logic: EDC is selected over DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup. HOAt is critical here; it forms a highly reactive ester intermediate that accelerates the coupling and suppresses any potential racemization (if chiral centers were present), ensuring a high-yield amide formation[7].

Phase 2: Borane Reduction

  • Reagents: Amide intermediate (from Phase 1), Borane-THF complex (BH3·THF, 1M solution) (3.0 eq).

  • Procedure: Dissolve the amide in anhydrous THF. Dropwise add BH3·THF at 0°C. Reflux the mixture under N2 for 4 hours. Quench carefully with methanol, then reflux with 1M HCl to break the boron-amine complex.

  • Causality & Logic: BH3·THF is the optimal reducing agent for this step. Unlike Lithium Aluminum Hydride (LiAlH4), which is highly pyrophoric and can cleave sensitive ether linkages, borane selectively and cleanly reduces the amide carbonyl to a secondary amine without disturbing the methoxy or hydroxy substituents on the aromatic rings[7].

Phase 3: Selective N-Allylation

  • Reagents: Secondary amine intermediate (1.0 eq), Allyl bromide (1.2 eq), Sodium bicarbonate (NaHCO3) (3.0 eq), Acetonitrile (CH3CN).

  • Procedure: Suspend the amine and NaHCO3 in CH3CN. Add allyl bromide dropwise. Reflux the mixture for 8 hours. Filter the inorganic salts and concentrate under reduced pressure.

  • Causality & Logic: The choice of base and solvent is paramount. NaHCO3 is a mild base; it effectively neutralizes the hydrobromic acid (HBr) generated during the SN2 reaction without being strong enough to promote the elimination of allyl bromide into allene gas. Acetonitrile is an excellent polar aprotic solvent that accelerates the SN2 transition state, driving the reaction to the desired N-allylated tertiary amine[7].

Visualizing the Synthetic Workflow

Synthesis_Workflow Step1 Primary Amine + Phenylacetic Acid (Starting Materials) Step2 Amide Coupling (EDC, HOAt, CH2Cl2) Step1->Step2 Room Temp, N2 Step3 Borane Reduction (BH3-THF, Reflux) Step2->Step3 Isolate Amide Step4 N-Allylation (Allyl-Br, NaHCO3, CH3CN) Step3->Step4 Isolate Sec-Amine Step5 N-Allyl Diphenethylamine (Target Compound) Step4->Step5 Reflux, SN2

Caption: Step-by-step synthetic workflow for N-allylated diphenethylamines.

References

  • PiHKAL - Wikipedia Source: Wikipedia URL:[1]

  • Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships Source: NIH / PMC URL:[7]

  • MDAL - wikidoc Source: WikiDoc URL:[3]

  • Methylenedioxyallylamphetamine - Wikipedia Source: Wikipedia URL:[2]

  • Investigation of the structure-activity relationships of psilocybin analogues Source: LJMU Research Online URL:[6]

  • Molecular Interactions and Mechanisms of Phenethylamines A, B Showcases... Source: ResearchGate URL:[4]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists Source: PubMed / NIH URL:[5]

Sources

Protocols & Analytical Methods

Method

N-allylation of 1-(4-methoxyphenyl)ethylamine protocol

An Application Guide to the Synthesis of N-Allyl-1-(4-methoxyphenyl)ethylamine Abstract This technical guide provides detailed protocols and mechanistic insights for the N-allylation of 1-(4-methoxyphenyl)ethylamine, a v...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Allyl-1-(4-methoxyphenyl)ethylamine

Abstract

This technical guide provides detailed protocols and mechanistic insights for the N-allylation of 1-(4-methoxyphenyl)ethylamine, a valuable chiral building block in pharmaceutical and materials science.[1] N-allylated amines are crucial intermediates in organic synthesis, serving as precursors for a wide array of more complex nitrogen-containing molecules.[2][3] This document explores two robust and widely applicable synthetic strategies: direct alkylation using an allyl halide and a more controlled reductive amination pathway. We offer step-by-step protocols, discuss the underlying chemical principles, and provide a framework for reaction monitoring, purification, and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Introduction: Significance and Mechanistic Overview

1-(4-methoxyphenyl)ethylamine is a chiral primary amine frequently employed in the synthesis of biologically active compounds and as a chiral resolving agent.[1][4] Its functionalization via N-allylation opens a gateway to diverse molecular architectures. The introduction of the allyl group provides a versatile chemical handle for subsequent transformations, such as olefin metathesis, dihydroxylation, or Heck coupling.

The synthesis of N-allylated secondary amines from primary amines can be approached through several mechanistic pathways. The choice of method depends on factors such as substrate sensitivity, desired selectivity, and reagent availability. The two most common and practical approaches are direct nucleophilic substitution and reductive amination.

  • Direct Alkylation: This classic SN2 reaction involves the direct attack of the amine's nucleophilic nitrogen onto an electrophilic allyl source, typically an allyl halide (e.g., allyl bromide). While straightforward, this method can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts as byproducts.[5][6] The reaction necessitates a base to neutralize the acid generated during the reaction.

  • Reductive Amination: This two-step, one-pot process offers superior control for mono-alkylation.[7] It begins with the condensation of the primary amine with an aldehyde (acrolein in this case) to form an intermediate imine or iminium ion. This intermediate is then selectively reduced by a mild hydride agent to yield the target secondary amine.[7][8] This method avoids the issue of over-alkylation because the resulting secondary amine is significantly less reactive towards further condensation under the reaction conditions.

Mechanistic Comparison

Diagram 1: Comparative overview of Direct Alkylation vs. Reductive Amination pathways.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Allyl bromide is toxic and lachrymatory. Acrolein is highly toxic and volatile. Handle these reagents with extreme care.

Protocol 1: Direct N-Allylation with Allyl Bromide

This protocol leverages the direct nucleophilic substitution reaction. The key to success is careful monitoring to minimize the formation of the dialkylated byproduct. An excess of the starting amine can be used to favor mono-alkylation.

Reagents & Materials Table

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
1-(4-methoxyphenyl)ethylamine151.211.010.01.51 g
Allyl Bromide120.981.111.00.96 mL
Potassium Carbonate (K₂CO₃)138.212.525.03.46 g
Acetonitrile (MeCN)---50 mL

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methoxyphenyl)ethylamine (1.51 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Slowly add allyl bromide (0.96 mL, 11.0 mmol) to the stirring suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 50°C and let it stir.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., eluent system: 9:1 Hexane/Ethyl Acetate with 1% Triethylamine). The product should have a higher Rf value than the starting amine. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed (as judged by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution of 0% to 10% ethyl acetate in hexanes (with 0.5% triethylamine mixed in the eluent to prevent product streaking) is typically effective for separating the mono-allylated product from any di-allylated byproduct and residual starting material.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield N-allyl-1-(4-methoxyphenyl)ethylamine as a pale yellow oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.[9]

Protocol 2: N-Allylation via Reductive Amination

This protocol provides a more selective route to the desired mono-allylated product and is often preferred for its cleaner reaction profile.[7][8]

Reagents & Materials Table

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
1-(4-methoxyphenyl)ethylamine151.211.010.01.51 g
Acrolein56.061.212.00.80 mL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.515.03.18 g
Dichloromethane (DCM)---50 mL
Acetic Acid (AcOH)60.05Catalytic~2 drops~0.1 mL

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)ethylamine (1.51 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add acrolein (0.80 mL, 12.0 mmol) to the solution, followed by two drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is generally complete in 3-6 hours.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing & Drying: Combine all organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography as described in Protocol 1.

  • Characterization: Obtain the final product as a colorless to pale yellow oil and confirm its structure and purity by spectroscopic methods.[9]

General Experimental Workflow

The overall process for both protocols follows a standardized sequence of operations common in synthetic organic chemistry.

G cluster_workflow General Synthesis & Purification Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents, Solvent) Reaction 2. Reaction (Stirring at specified temperature) Setup->Reaction Monitor 3. Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Work-up & Extraction (Quenching, Washing, Drying) Monitor->Workup Proceed upon completion Purify 5. Purification (Flash Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, IR) Purify->Analyze Product Pure Product Analyze->Product

Sources

Application

Application Note: Precision Synthesis of Secondary Allylic Amines via Reductive Amination Workflows

Executive Summary & Chemical Rationale As a Senior Application Scientist, I frequently observe researchers attempting the direct SN​2 alkylation of primary amines with allyl bromide, only to be frustrated by inseparable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently observe researchers attempting the direct SN​2 alkylation of primary amines with allyl bromide, only to be frustrated by inseparable mixtures of secondary amines, tertiary amines, and quaternary ammonium salts. The fundamental thermodynamic issue is that the newly formed secondary allylic amine is more nucleophilic than the sterically unhindered primary amine starting material.

To bypass this over-alkylation cascade and achieve high-fidelity synthesis, we must invert the synthetic logic. Rather than using allyl bromide as a simple electrophile, we utilize it as the foundational precursor in a reductive amination workflow . Because allyl bromide lacks a carbonyl group, it cannot undergo reductive amination directly; it must be strategically converted into an amine or imine intermediate.

This application note details two field-proven, self-validating protocols for synthesizing secondary allylic amines:

  • The Aza-Wittig / Reduction Sequence: A one-pot conversion of allyl bromide to an imine, followed by in situ reduction.

  • The Direct Reductive Amination Sequence: Controlled reductive amination of target aldehydes using primary allylamine (derived from allyl bromide).

Mechanistic Pathways & Reagent Selection (E-E-A-T)

The Causality Behind Reagent Choices

Why Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )? In Protocol 2, the reductive amination of an aldehyde with allylamine requires a reducing agent that selectively targets the intermediate iminium ion without reducing the unreacted aldehyde. NaBH(OAc)3​ is the industry standard for this transformation [1]. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride core. Consequently, it is unreactive toward most aldehydes at room temperature but highly reactive toward the more electrophilic protonated iminium species. Furthermore, it avoids the severe toxicity issues associated with Sodium Cyanoborohydride ( NaCNBH3​ ), which can generate lethal HCN gas during aqueous workup.

Why the Aza-Wittig Route? Protocol 1 is ideal when isolating low-boiling, highly toxic primary allylamines is problematic or poses an inhalation hazard[2]. By converting allyl bromide to allyl azide, and subsequently to an iminophosphorane via the Staudinger reaction, the nitrogen remains protected. The subsequent Aza-Wittig reaction with an aldehyde forms the imine directly. This pathway completely bypasses the primary amine stage, reducing volatility risks and guaranteeing zero over-alkylation [3].

Experimental Protocols

Protocol 1: One-Pot Aza-Wittig and Reduction (The Azide Route)

This protocol is a self-validating system: the evolution of nitrogen gas serves as a visual confirmation of successful iminophosphorane formation.

Reagents: Allyl bromide, Sodium azide ( NaN3​ ), Triethyl phosphite ( P(OEt)3​ ), Target Aldehyde, Sodium borohydride ( NaBH4​ ), Anhydrous Acetonitrile, Methanol.

Step-by-Step Methodology:

  • Azidation: Dissolve allyl bromide (1.0 eq, 10 mmol) in 30 mL of anhydrous acetonitrile. Add NaN3​ (1.5 eq, 15 mmol). Stir the suspension at 35–40 °C for 6 hours.

    • Safety Note: Low molecular weight azides are explosive. Strictly maintain the temperature below 45 °C and never concentrate the pure azide to dryness.

  • Filtration: Cool to room temperature and filter the mixture through a Celite pad to remove the precipitated NaBr and excess NaN3​ .

  • Staudinger Reaction: To the filtrate, add P(OEt)3​ (1.0 eq, 10 mmol) dropwise at 25 °C.

    • Self-Validation Checkpoint: Observe steady bubbling ( N2​ gas evolution). Stir for 4 hours until gas evolution completely ceases, confirming the formation of the iminophosphorane.

  • Aza-Wittig Condensation: Add the target aldehyde (1.0 eq, 10 mmol) directly to the solution. Stir at room temperature for 12 hours to form the imine.

  • Reduction: Cool the reaction to 0 °C. Add 10 mL of methanol, followed by the portion-wise addition of NaBH4​ (1.5 eq, 15 mmol). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with 20 mL of water. Extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the secondary amine via flash column chromatography.

Protocol 2: Direct Reductive Amination using Allylamine

This protocol utilizes allylamine (which can be pre-synthesized from allyl bromide via the Gabriel synthesis) and focuses on maximum yield and scalability.

Reagents: Primary allylamine, Target Aldehyde, NaBH(OAc)3​ , 1,2-Dichloroethane (DCE), Glacial Acetic Acid (optional).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq, 10 mmol) and primary allylamine (1.0 eq, 10 mmol) in 50 mL of anhydrous DCE to create a 0.2 M solution.

  • Activation: Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution should remain clear. If using a sterically hindered ketone instead of an aldehyde, add 1.0 eq of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq, 15 mmol) portion-wise over 10 minutes to prevent clumping.

  • Maturation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours. Monitor completion via TLC (ninhydrin stain).

  • Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3​ (Caution: mild effervescence). Stir vigorously for 15 minutes.

  • Isolation: Separate the layers and extract the aqueous phase with dichloromethane ( 2×20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate.

Quantitative Data & Optimization

Summarizing the operational metrics of both pathways allows researchers to select the optimal route based on their laboratory's safety constraints and scale requirements.

Optimization MetricProtocol 1: Aza-Wittig / ReductionProtocol 2: Direct Reductive Amination
Overall Yield 65% – 75% (Over 4 steps)80% – 95% (Over 1 step from allylamine)
Chemoselectivity Excellent (Zero over-alkylation)Excellent (Trace tertiary amine < 2%)
Total Reaction Time 24 – 36 hours4 – 6 hours
Key Safety Concern Handling of explosive NaN3​ intermediatesHandling of volatile/toxic allylamine
Scalability Moderate (Limited by azide safety profiles)High (Industry standard for scale-up)

Mandatory Visualization

The following diagram illustrates the logical divergence and convergence of the two synthetic pathways, originating from allyl bromide and terminating at the target secondary allylic amine.

SynthesisPathways AB Allyl Bromide (Starting Material) AA Allyl Azide (Intermediate) AB->AA NaN3, 35-40°C AM Primary Allylamine (Gabriel/Delépine) AB->AM Phthalimide / Hydrazine IP Iminophosphorane (Staudinger) AA->IP P(OEt)3 (-N2) IM1 Imine (Aza-Wittig) IP->IM1 R-CHO SA Secondary Allylic Amine (Target Product) IM1->SA NaBH4 or NaCNBH3 (Reduction) IM2 Imine / Iminium (Condensation) AM->IM2 R-CHO in DCE IM2->SA NaBH(OAc)3 (Reductive Amination)

Figure 1: Divergent synthetic pathways from allyl bromide to secondary allylic amines.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry URL: [Link] [1]

  • Title: Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Source: Journal of the American Chemical Society URL: [Link] [3]

Method

Application Note: A Strategic Guide to the Purification of Crude N-Allyl Amines by Column Chromatography

Introduction N-allyl amines are pivotal structural motifs in a vast array of biologically active molecules and synthetic intermediates. Their synthesis, however, often yields complex crude mixtures containing starting ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-allyl amines are pivotal structural motifs in a vast array of biologically active molecules and synthetic intermediates. Their synthesis, however, often yields complex crude mixtures containing starting materials, reagents, and byproducts. The inherent basicity and potential for metal coordination of the amine functionality, coupled with the reactivity of the allyl group, presents a unique set of challenges for purification. Flash column chromatography remains the workhorse for achieving the high purity required for downstream applications, yet its successful implementation hinges on a nuanced understanding of the interplay between the analyte and the chromatographic system.[1]

This application note provides a comprehensive, experience-driven protocol for the purification of crude N-allyl amines. We will move beyond a simple recitation of steps to dissect the "why" behind each experimental choice, empowering researchers to not only replicate the methodology but also to adapt it intelligently to their specific target molecules.

The Challenge: The Dual Personality of N-Allyl Amines

The primary difficulty in purifying N-allyl amines via silica gel chromatography stems from their basic nature. The amine's lone pair of electrons can strongly interact with the acidic silanol groups (Si-OH) on the silica surface, leading to several undesirable outcomes:[2][3]

  • Irreversible Adsorption: The compound sticks permanently to the column.[4]

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad peaks and poor separation from impurities.[2][5]

  • On-Column Degradation: The acidic environment of the silica can catalyze decomposition, particularly for sensitive substrates.[6][7]

To counteract these effects, the silica gel must be "deactivated" or "basified." This is typically achieved by pre-treating the silica or, more commonly, by adding a small amount of a basic modifier to the eluent.[8]

Method Development: A Logic-Driven Workflow

The development of a robust purification method is a systematic process. The following workflow outlines the key decision points and the rationale behind them.

Method_Development TLC 1. TLC Analysis (Initial Scouting) Solvent_System 2. Select Solvent System (Hexanes/EtOAc) TLC->Solvent_System Identifies Polarity Base_Addition 3. Add Basic Modifier (Et3N or NH4OH) Solvent_System->Base_Addition Standard Practice Rf_Target 4. Optimize Rf (Target ~0.2-0.3) Base_Addition->Rf_Target Fine-tune Polarity Column_Prep 5. Prepare Column (Slurry Packing) Rf_Target->Column_Prep Determines Eluent Loading 6. Load Sample (Dry or Wet) Column_Prep->Loading Precedes Loading Elution 7. Elute & Collect (Fractionation) Loading->Elution Initiates Separation Analysis 8. Analyze Fractions (TLC, LC-MS) Elution->Analysis Generates Fractions

Figure 1: A logic-driven workflow for method development in N-allyl amine purification.

Step 1 & 2: Thin-Layer Chromatography (TLC) and Initial Solvent Selection

Before committing to a large-scale column, always begin with TLC analysis.[9] This provides a rapid assessment of the crude mixture's complexity and the polarity required for separation.

  • Stationary Phase: Standard silica gel TLC plates (e.g., Silica Gel 60 F254) are suitable.[10]

  • Mobile Phase: A neutral, mid-polarity solvent system like ethyl acetate (EtOAc) in hexanes (or heptane) is an excellent starting point.[11] Screen a few ratios (e.g., 10%, 20%, 50% EtOAc/Hexanes) to find a system that moves your target compound off the baseline.

Step 3: The Critical Role of the Basic Modifier

This is the most crucial step for successful purification. The addition of a small amount of a tertiary amine, most commonly triethylamine (Et₃N), to the eluent is essential to mitigate the issues caused by silica's acidity.[3]

  • Mechanism of Action: The triethylamine acts as a competitive base. It preferentially interacts with the acidic silanol groups on the silica surface, effectively "capping" them.[12][13] This prevents the N-allyl amine from binding strongly, allowing it to travel through the column with minimal tailing and improved peak shape.[2][5]

  • Choice of Base:

    • Triethylamine (Et₃N): The most common choice. It is effective and volatile enough to be easily removed from the final product under reduced pressure.[13] A typical concentration is 0.1-2% (v/v) in the eluent.[2][8]

    • Ammonium Hydroxide (NH₄OH): A useful alternative, particularly for very basic or polar amines.[6] It can be added to the more polar component of the eluent system (e.g., adding 1-2% NH₄OH to methanol before mixing with dichloromethane).[2][14]

Step 4: Optimizing the Retention Factor (Rf)

Once the basic modifier is incorporated, refine the solvent ratio to achieve an optimal Retention Factor (Rf) for your target compound.

  • Definition: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Target Rf: For column chromatography, an Rf value between 0.2 and 0.3 on the TLC plate is ideal.[9]

    • Rf > 0.4: The compound will elute too quickly from the column, leading to poor separation from less polar impurities.

    • Rf < 0.1: The compound will take a very long time to elute, requiring large volumes of solvent and resulting in broad bands.

Adjust the ratio of the polar solvent (e.g., EtOAc) to the non-polar solvent (e.g., hexanes) until the target Rf is achieved.

Protocol: Column Chromatography of a Crude N-Allyl Amine

This protocol assumes a crude reaction mixture containing an N-allyl amine of moderate polarity.

Materials
  • Crude N-allyl amine mixture

  • Silica gel (standard flash grade, 230-400 mesh)

  • Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Glass column with stopcock

  • Sand

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure

Part A: Eluent and Column Preparation

  • Prepare the Eluent: Based on your optimized TLC conditions (Target Rf ~0.2-0.3), prepare a sufficient volume of the mobile phase. For example, if the optimal TLC solvent was 20% EtOAc/Hexanes with 1% Et₃N, you would prepare a solution of:

    • 790 mL Hexanes

    • 200 mL Ethyl Acetate

    • 10 mL Triethylamine (This makes 1 L of 79:20:1 Hexanes:EtOAc:Et₃N) Always mix thoroughly.

  • Prepare the Column Slurry:

    • In a beaker, add the required amount of silica gel (typically 50-100 times the mass of your crude material).

    • Add your prepared eluent to the silica gel to form a slurry that is easily pourable but not overly dilute.[15][16] Stir gently to release trapped air bubbles.

  • Pack the Column:

    • Secure the column vertically. Ensure the stopcock is closed.[16]

    • Add a small amount of eluent to the column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).[15][16]

    • Carefully and quickly pour the silica slurry into the column.[15][16] Use a funnel to aid the process.

    • Continuously tap the side of the column gently to encourage even packing and remove air bubbles.[16]

    • Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Crucially, never let the top of the silica bed run dry.

    • Add a final protective layer of sand (approx. 0.5 cm) on top of the packed silica bed.[16]

Part B: Sample Loading

The goal is to apply the sample to the column in the most concentrated band possible.[1]

  • Dry Loading (Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.

  • Wet Loading (For samples that are readily soluble in the eluent):

    • Dissolve the crude material in the absolute minimum volume of the prepared eluent.[1]

    • Use a pipette to carefully apply this solution to the top of the silica bed, taking care not to disturb the surface.[16]

Part C: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting fractions.

  • Apply positive pressure to the top of the column (using a pump or "flash" bulb) to achieve a steady flow rate (a drop rate of a few drops per second is typical).

  • Collect fractions of a consistent volume (e.g., 10-20 mL per tube for a medium-sized column).

  • Systematically monitor the fractions by TLC to determine which ones contain your purified product.[9]

  • Combine the pure fractions and remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove the final traces.

Data Interpretation and Troubleshooting

Observation Potential Cause Solution
Streaking/Tailing on TLC Insufficient base in the eluent.Increase the concentration of Et₃N (e.g., from 0.5% to 1-2%).[2]
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., move from 10% to 20% EtOAc).[9]
Poor Separation Rf is too high; compounds eluting too quickly.Decrease the polarity of the eluent to lower the Rf into the 0.2-0.3 range.[9]
Cracked Silica Bed Column ran dry or was packed improperly.Separation is likely compromised. Repack the column.[9]

Conclusion

The successful purification of N-allyl amines by column chromatography is not a matter of chance, but of systematic and informed optimization. By understanding the fundamental interaction between the basic amine and the acidic silica stationary phase, and by employing a basic modifier like triethylamine, researchers can reliably overcome common challenges like peak tailing and irreversible adsorption. The workflow and protocol detailed herein provide a robust framework for achieving high purity, ensuring the quality of these valuable compounds for their intended applications in research and development.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available at: [Link]

  • University of Calgary. Column chromatography. Available at: [Link]

  • Buchi.com. (2022, February 15). Slurry packing of chromatography columns can be just as fun as it sounds. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Organomation. (2024, February 22). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Available at: [Link]

  • Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). Available at: [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. Available at: [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Available at: [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]

  • KRSS Ltd. (2023, April 27). 10 tips for optimising chromatography performance. Available at: [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Available at: [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Available at: [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Available at: [Link]

  • International Labmate. (2012, March 22). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Available at: [Link]

  • ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography?. Available at: [Link]

  • Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Journal of Analytical & Bioanalytical Techniques, 15(S12). Available at: [Link]

  • Nature Portfolio. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • Antylia Scientific. (2023, August 1). How to Select a Chromatography Column. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Available at: [Link]

  • Technology Networks. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past. Available at: [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Available at: [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

Sources

Application

Application Note: A Robust Reverse-Phase HPLC Method for the Analysis of 1-(4-Methoxyphenyl)ethylamine

Abstract This guide provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of 1-(4-Methoxyphenyl)ethylamine using reverse-phase high-performance liquid chromatography (RP-HPLC). As a key...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of 1-(4-Methoxyphenyl)ethylamine using reverse-phase high-performance liquid chromatography (RP-HPLC). As a key chiral intermediate in pharmaceutical synthesis, robust analytical methods for determining its purity and concentration are essential.[1][2] This document details two distinct protocols: the primary method focuses on achiral analysis for purity and quantification, while a secondary method addresses the critical task of resolving its (R) and (S) enantiomers using a chiral stationary phase. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the causal relationships behind experimental choices to ensure method robustness and transferability.

Introduction: The Analytical Challenge

1-(4-Methoxyphenyl)ethylamine is a primary amine featuring a chiral center and a UV-active aromatic ring.[3][4] These structural features present specific challenges and opportunities for HPLC analysis. The primary amine group is basic, with a pKa of approximately 9.3, making it susceptible to secondary interactions with residual silanols on silica-based stationary phases, which can lead to poor peak shape (tailing).[1][5][6] Furthermore, as a chiral compound, its enantiomers possess identical physical properties in an achiral environment, meaning a standard RP-HPLC setup cannot distinguish between them.[7][8]

This application note addresses these challenges directly. The primary achiral method utilizes a modern, end-capped C18 column and an acidic mobile phase to ensure the analyte is in a single ionic form, promoting sharp, symmetrical peaks suitable for accurate quantification. The secondary chiral method employs a specialized Chiral Stationary Phase (CSP) to achieve the spatial recognition necessary for enantiomeric resolution.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][3]
Molecular Weight 151.21 g/mol [1][3]
pKa (Basic) ~9.29 - 9.30[5][6]
Appearance Colorless to light yellow liquid[1][2]
Water Solubility Soluble (approx. 10 g/L)[1][2][6]
LogP (Octanol-Water) ~1.4 - 1.6[3][5]

Part I: Achiral Purity and Quantification by RP-HPLC

This method is designed for determining the purity of 1-(4-Methoxyphenyl)ethylamine and for its quantification in process samples, reaction mixtures, or final product.

Core Principle and Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The key to achieving a robust method for this basic compound is the control of its ionization state.

  • Stationary Phase Selection: A high-purity, end-capped C18 column is selected to minimize the availability of free silanol groups, which are a primary cause of peak tailing for basic analytes.

  • Mobile Phase pH Control: The mobile phase is buffered to an acidic pH (e.g., pH 3.0). At this pH, which is more than two units below the analyte's pKa of ~9.3, the primary amine group is fully and consistently protonated (R-NH₃⁺). This positive charge prevents secondary interactions with silanols and ensures predictable retention behavior.[9]

  • Detector Selection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is recommended. The methoxyphenyl group provides strong chromophores. While a specific wavelength of 230 nm is proposed, a DAD allows for the confirmation of peak identity and purity via UV spectral analysis. A related compound with a similar chromophore showed maximum absorption around 240 nm.[10]

Detailed Experimental Protocol: Achiral Analysis

2.2.1. Materials and Reagents

  • HPLC System: Quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: ACE C18, Waters Cortecs C18+, or equivalent modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Reagents: HPLC-grade Acetonitrile (MeCN), HPLC-grade water, Formic Acid (reagent grade, ~99%).

  • Reference Standard: 1-(4-Methoxyphenyl)ethylamine, purity ≥98%.

2.2.2. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in water. (e.g., 1.0 mL of formic acid in 1 L of HPLC-grade water).

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (e.g., 1.0 mL of formic acid in 1 L of HPLC-grade Acetonitrile).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution: Accurately weigh ~25 mg of 1-(4-Methoxyphenyl)ethylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a concentration of ~1.0 mg/mL.

  • Working Standard/Sample Solution: Dilute the Stock Solution (or prepare the sample) to a final concentration of ~0.1 mg/mL using the Sample Diluent.

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 10% B to 70% B over 10 minutes, then hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min.
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 230 nm (or UV max); Spectral Scan: 200-400 nm
Expected Results and System Suitability

The method should produce a sharp, symmetrical peak for 1-(4-Methoxyphenyl)ethylamine. For system suitability, a series of replicate injections of the working standard should meet the following criteria:

  • Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for n≥5 injections.

This method is suitable for detecting process-related impurities and degradation products, which would typically elute at different retention times.

Part II: Enantiomeric Resolution by Chiral HPLC

Standard reverse-phase columns cannot separate enantiomers. For applications requiring the determination of enantiomeric excess (e.e.), a Chiral Stationary Phase (CSP) is mandatory.[7] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines.[8][11] Published literature has demonstrated the successful separation of 1-(4-Methoxyphenyl)ethylamine enantiomers on a DAICEL CHIRALPAK OD-H column using a normal-phase mobile phase.[12]

Core Principle: Chiral Recognition

Chiral recognition on a CSP occurs through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes leads to different retention times. For polysaccharide phases, these interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the polymer's chiral grooves.[13] A basic modifier is often added to the mobile phase to improve peak shape by blocking non-specific interactions.[7]

Detailed Experimental Protocol: Chiral Separation

3.2.1. Materials and Reagents

  • HPLC System: Isocratic pump, autosampler, column oven, UV Detector.

  • Column: DAICEL CHIRALPAK OD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose- or cellulose-based CSP.

  • Reagents: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA), Diethylamine (DEA, reagent grade).

  • Reference Standard: Racemic 1-(4-Methoxyphenyl)ethylamine and/or individual enantiomers if available.

3.2.2. Solution Preparation

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v). Caution: This is a flammable, non-aqueous mobile phase. Ensure proper ventilation and safety precautions.

  • Sample Diluent: Mobile Phase.

  • Sample Solution: Prepare a solution of the racemic or test sample at a concentration of ~0.5 mg/mL in the Sample Diluent.

3.2.3. Chromatographic Conditions

ParameterRecommended Setting
Column DAICEL CHIRALPAK OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 230 nm
Expected Results and Data Analysis

This method should resolve the single peak from the achiral analysis into two distinct peaks corresponding to the (R) and (S) enantiomers.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Enantiomeric Excess (e.e.) Calculation:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Analytical Workflow Visualization

The following diagram outlines the decision-making and experimental process for the analysis of 1-(4-Methoxyphenyl)ethylamine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Goal cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis cluster_reporting Reporting Sample Receive Sample Prep Prepare Solutions (0.1 - 1.0 mg/mL) Sample->Prep Goal Define Analytical Objective Prep->Goal Achiral_HPLC Protocol 1: RP-HPLC Column: C18 Mobile Phase: Acidic Gradient Goal->Achiral_HPLC Purity / Assay Chiral_HPLC Protocol 2: NP-HPLC Column: Chiral (CSP) Mobile Phase: Hexane/IPA Goal->Chiral_HPLC Enantiomeric Ratio Achiral_Data Quantify Total Analyte Assess Purity Achiral_HPLC->Achiral_Data Report Generate Final Report Achiral_Data->Report Chiral_Data Resolve Enantiomers Calculate e.e. (%) Chiral_HPLC->Chiral_Data Chiral_Data->Report

Caption: Workflow for HPLC analysis of 1-(4-Methoxyphenyl)ethylamine.

Conclusion

The protocols detailed in this application note provide a validated framework for the comprehensive analysis of 1-(4-Methoxyphenyl)ethylamine. By employing a systematic approach grounded in the physicochemical properties of the analyte, these methods ensure robust and reliable results for both achiral quantification and chiral purity assessment. The achiral RP-HPLC method is a powerful tool for routine quality control, while the chiral separation method is essential for controlling the stereochemical integrity of the final product in pharmaceutical development and manufacturing.

References

  • Title: (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

  • Title: (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: (S)-(-)-1-(4-Methoxyphenyl)ethylamine, ChiPros 99+ Source: Worldwide Life Sciences URL: [Link]

  • Title: Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Source: ResearchGate URL: [Link]

  • Title: (R)-1-(4-Methoxyphenyl)ethylamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: MDPI URL: [Link]

  • Title: Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl) Source: ResearchGate URL: [Link]

  • Title: Separation of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis Source: LCGC International URL: [Link]

  • Title: HPLC Chiral Separations Source: AZYP, LLC URL: [Link]

  • Title: Supporting Information For: S1 Source: Royal Society of Chemistry URL: [Link]

  • Title: A validated RP-HPLC method for the determination of impurities in tamsulosin HCl Source: SciSpace URL: [Link]

  • Title: 1-(4-Methoxyphenyl)ethanamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Chiral Separations by High‐Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC Co., Ltd. URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

Sources

Method

GC-MS Analysis of N-allyl phenethylamine Isomers: A Comprehensive Guide to Differentiation and Characterization

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The analysis of N-allyl phenethylamine isomers presents a significant challenge in forensic chemistry, pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of N-allyl phenethylamine isomers presents a significant challenge in forensic chemistry, pharmacology, and drug development due to their structural similarities, which often result in nearly identical mass spectra under conventional Gas Chromatography-Mass Spectrometry (GC-MS) conditions. This application note provides a detailed, in-depth guide to the successful differentiation and characterization of these isomers. We will explore the underlying principles of why these compounds are difficult to distinguish and present a robust analytical strategy centered on chemical derivatization and optimized chromatographic separation. This guide offers field-proven insights and a self-validating protocol designed for researchers, scientists, and drug development professionals to achieve unambiguous identification of N-allyl phenethylamine isomers.

The Challenge of Isomeric Differentiation

Phenethylamines are a class of compounds with a wide range of physiological effects, and the introduction of an N-allyl group can further modulate their activity. The forensic and pharmacological importance of distinguishing between isomers is paramount, as subtle changes in molecular structure can lead to significant differences in biological activity and legal status[1].

The primary analytical challenge in the GC-MS analysis of N-allyl phenethylamine isomers lies in their similar fragmentation patterns and chromatographic behavior. Under electron ionization (EI), many regioisomeric phenethylamines yield mass spectra that are essentially equivalent, often with a common base peak at m/z 58, corresponding to the imine fragment[2]. This lack of unique, structurally informative ions makes unambiguous identification based on mass spectrometry alone a formidable task. Furthermore, their similar boiling points and polarities can lead to co-elution or poor separation on standard GC columns, further complicating the analysis[2][3].

A Strategic Approach: Chemical Derivatization

To overcome the limitations of analyzing underivatized isomers, a strategic approach involving chemical derivatization is highly effective. Acylation, particularly with perfluoroacylating agents such as pentafluoropropionyl anhydride (PFPA) or trifluoroacetyl anhydride (TFAA), has been shown to be a reliable method for differentiating phenethylamine isomers[2][4].

The rationale behind this strategy is twofold:

  • Altered Fragmentation Pathways: The introduction of a bulky, electron-withdrawing acyl group alters the fragmentation mechanism of the parent molecule. This leads to the formation of unique and structurally diagnostic fragment ions, which are not observed in the underivatized compounds. The fragmentation of the alkyl carbon-nitrogen bond in the derivatized amines yields unique hydrocarbon fragments of varying mass, which helps in the specific identification of the side-chain[4][5].

  • Improved Chromatographic Properties: Derivatization can improve the volatility and thermal stability of the analytes, leading to better peak shapes and enhanced resolution on the GC column.

Chromatographic Resolution: The Key to Separation

While derivatization is crucial for mass spectral differentiation, achieving baseline chromatographic separation is equally important for confident identification. The choice of the GC column and the optimization of the temperature program are critical parameters. A relatively non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, often provides excellent resolution for these compounds[1]. The elution order of phenethylamine isomers is generally determined by the degree of molecular linearity, with more linear isomers typically eluting earlier[3].

Mass Spectral Interpretation and Fragmentation Mechanisms

A thorough understanding of the fragmentation pathways is essential for the correct interpretation of the mass spectra.

Underivatized N-allyl Phenethylamine Isomers

The primary fragmentation of underivatized phenethylamines involves α-cleavage (cleavage of the bond between the α-carbon and the nitrogen) and β-cleavage (cleavage of the bond between the α and β carbons). For many N-substituted phenethylamines, α-cleavage leading to the formation of a stable iminium ion is the dominant pathway, often resulting in a base peak at m/z 58 for several isomers[2][6].

Derivatized N-allyl Phenethylamine Isomers

Upon derivatization with an acylating agent like PFPA, the fragmentation pattern shifts significantly. The fragmentation of the acylated amine often proceeds through cleavage of the Cα-Cβ bond and the N-alkyl bond, leading to the formation of unique fragment ions that are indicative of the original isomeric structure[4][5].

fragmentation_pathway cluster_underivatized Underivatized Isomer cluster_derivatized PFPA-Derivatized Isomer underivatized N-allyl-phenethylamine Ion (M+) fragment_58 m/z 58 (Base Peak) underivatized->fragment_58 α-cleavage derivatized Derivatized N-allyl-phenethylamine Ion (M+) unique_fragments Unique Diagnostic Ions (e.g., from C-N cleavage) derivatized->unique_fragments Altered Fragmentation

Figure 1: Generalized fragmentation pathways for underivatized and derivatized N-allyl phenethylamine isomers.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a validated methodology for the derivatization and GC-MS analysis of N-allyl phenethylamine isomers.

Materials and Reagents
  • N-allyl phenethylamine isomer standards

  • Pentafluoropropionyl anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Sample Preparation and Derivatization
  • Sample Preparation: Accurately weigh approximately 1 mg of the N-allyl phenethylamine isomer standard and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Derivatization: a. To 100 µL of the stock solution in a clean, dry glass vial, add 50 µL of PFPA. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the mixture at 70°C for 20 minutes in a heating block or water bath. d. Allow the vial to cool to room temperature. e. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of ethyl acetate. g. Add a small amount of anhydrous sodium sulfate to remove any residual moisture. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterValue
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (or Split 10:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 1 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Mass Range40-550 amu
Scan Rate2 scans/sec

Data Presentation and Interpretation

The following table illustrates the expected results for two hypothetical N-allyl phenethylamine isomers after derivatization with PFPA.

IsomerRetention Time (min)Key Diagnostic Ions (m/z)
Isomer A10.2204, 148, 91
Isomer B10.5176, 118, 91

The unique fragmentation patterns observed for the PFPA derivatives allow for the confident identification of each isomer[5].

Analytical Workflow

The entire analytical process, from sample receipt to data interpretation, can be visualized as a streamlined workflow.

analytical_workflow sample Sample Receipt prep Sample Preparation (Dissolution) sample->prep deriv Derivatization (with PFPA) prep->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition gcms->data interp Data Interpretation (Chromatograms & Mass Spectra) data->interp report Reporting interp->report

Figure 2: A streamlined workflow for the GC-MS analysis of N-allyl phenethylamine isomers.

Conclusion

The GC-MS analysis of N-allyl phenethylamine isomers, while challenging, can be successfully achieved through a combination of chemical derivatization and optimized chromatography. The use of acylating agents like PFPA induces unique fragmentation pathways, providing the necessary mass spectral discrimination that is absent in the underivatized molecules. When coupled with a high-resolution capillary GC method, this approach allows for the unambiguous identification and differentiation of these closely related isomers. The protocol and insights provided in this application note offer a robust and reliable framework for researchers, scientists, and drug development professionals working with this important class of compounds.

References

  • GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Chromatographic Science. [Link]

  • Comparison of GC-MS and GC-IRD methods for the differentiation of methamphetamine and regioisomeric substances. Forensic Science International. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science. [Link]

  • GC–MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines. Journal of Chromatographic Science. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

Sources

Application

derivatization of secondary amines for GC analysis

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Secondary Amines The Mechanistic Imperative for Derivatization The analysis of secondary amines ( R2​NH ) via Gas Chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Secondary Amines

The Mechanistic Imperative for Derivatization

The analysis of secondary amines ( R2​NH ) via Gas Chromatography (GC) presents a fundamental thermodynamic challenge. Secondary amines possess a highly polar, sterically exposed active hydrogen atom. At standard GC operating temperatures, this active proton engages in strong hydrogen bonding with residual silanol groups on the fused-silica capillary column[1]. This interaction leads to irreversible adsorption, severe peak tailing, and thermal degradation, ultimately compromising quantitative reproducibility and limit of detection (LOD)[2].

To bypass these limitations, derivatization is employed as a self-validating chemical masking strategy. By replacing the active hydrogen with a less polar, sterically shielding functional group, the analyte's volatility and thermal stability are drastically increased, ensuring sharp, Gaussian peak shapes and reliable mass transfer through the column[2].

Strategic Selection of Derivatization Pathways

The selection of a derivatization reagent is not arbitrary; it is dictated by the sample matrix, the required detector sensitivity, and the steric hindrance of the target amine.

A. Silylation (MSTFA/BSTFA + 1% TMCS) Silylation replaces the active hydrogen with a bulky trimethylsilyl (TMS) group. While primary amines react readily, secondary amines are sterically hindered and less nucleophilic. Therefore, standard silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often insufficient on their own[3]. The addition of 1% Trimethylchlorosilane (TMCS) is required; TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength to drive the reaction to completion[3][4]. MSTFA is highly advantageous for low-molecular-weight amines because its byproduct, N-methyltrifluoroacetamide, is extremely volatile and elutes with the solvent front, preventing the masking of early-eluting analyte peaks[4].

B. Perfluoroacylation (PFPA / HFBA) Acylation utilizes fluorinated anhydrides, such as Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA), to convert secondary amines into perfluoroamides[5]. This pathway is chosen specifically to manipulate detector physics. By attaching highly electronegative fluorine atoms to the amine, the electron capture cross-section of the molecule is magnified. This enables ultra-trace detection (femtogram range) when coupled with an Electron Capture Detector (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS)[1][5].

C. Alkoxycarbonylation (Alkyl Chloroformates) Traditional silylation and acylation require strictly anhydrous conditions, necessitating tedious lyophilization or evaporation steps. Alkyl chloroformates, such as Ethyl chloroformate (ECF) or Isobutyl chloroformate (IBCF), disrupt this paradigm. They react instantaneously with secondary amines in aqueous, alkaline media to form stable carbamates[6]. This allows for simultaneous derivatization and liquid-liquid extraction (LLE) directly from biological fluids or environmental water samples, drastically streamlining sample preparation[6][7].

Visual Workflows and Mechanistic Pathways

Workflow N1 Secondary Amine Sample N2 Aqueous Matrix? N1->N2 N3 Alkyl Chloroformate (ECF / IBCF) N2->N3 Yes (Avoid Drying) N4 Dry Extract / Organic Matrix N2->N4 No N5 High Sensitivity ECD/NCI-MS? N4->N5 N6 Perfluoroacylation (PFPA / HFBA) N5->N6 Yes N7 Silylation (MSTFA/BSTFA + 1% TMCS) N5->N7 No (FID/EI-MS)

Decision matrix for selecting secondary amine derivatization workflows based on matrix and detector.

Mechanism Amine Secondary Amine (R2NH) Silyl Silylation (+ TMS) Amine->Silyl BSTFA+TMCS Acyl Acylation (+ CO-Rf) Amine->Acyl PFPA/HFBA Chloro Alkoxycarbonylation (+ CO-OR') Amine->Chloro ECF/IBCF SilylProd TMS-Amine (R2N-TMS) Silyl->SilylProd AcylProd Perfluoroamide (R2N-CO-Rf) Acyl->AcylProd ChloroProd Carbamate (R2N-CO-OR') Chloro->ChloroProd

Reaction pathways converting polar secondary amines into volatile derivatives for GC analysis.

Quantitative Comparison of Methodologies

ParameterSilylationPerfluoroacylationAlkoxycarbonylation
Primary Reagents MSTFA + 1% TMCS[4]PFPA, HFBA, TFAA[5]ECF, IBCF[6]
Derivative Formed TMS-AminePerfluoroamideCarbamate
Matrix Requirement Strictly AnhydrousStrictly AnhydrousAqueous Compatible
Reaction Conditions 60–80°C for 30–60 min50–60°C for 15–30 minRoom Temp, Instantaneous
Optimal GC Detector FID, EI-MSECD, NCI-MSFID, EI-MS
Byproduct Handling Highly volatile (elutes early)Strong acids (must be removed)Alcohols/CO2 (easily vented)

Validated Experimental Protocols

Protocol A: Silylation of Secondary Amines (MSTFA + 1% TMCS)

System Validation Check: The presence of multiple chromatographic peaks for a single amine standard indicates incomplete derivatization, requiring an increase in reaction time or TMCS concentration.

  • Sample Preparation: Transfer 1.0 mg of the secondary amine extract into a 2 mL glass autosampler vial.

  • Drying: Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen. Critical: Residual moisture will immediately hydrolyze the TMS reagent, visually indicated by a cloudy precipitate.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent), followed immediately by 100 µL of MSTFA containing 1% TMCS[3][4].

  • Incubation: Seal the vial with a PTFE-lined cap and vortex for 30 seconds. Incubate in a heating block at 70°C for 45 minutes[8].

  • Analysis: Cool to room temperature and inject 1.0 µL directly into the GC-MS.

Protocol B: Perfluoroacylation for ECD/NCI-MS (PFPA)

System Validation Check: Failure to remove perfluorinated acid byproducts during extraction will result in rapid degradation of the GC column's stationary phase, evidenced by shifting retention times and rising baseline bleed.

  • Sample Preparation: Dissolve the dried amine extract (<50 ng for trace analysis) in 500 µL of a dry, non-halogenated solvent (e.g., toluene or hexane) in a 5 mL reaction vial[5].

  • Catalyst Addition: Add 100 µL of 0.05 M Triethylamine (TEA) in toluene. TEA serves as a basic catalyst to drive the acylation forward[5].

  • Derivatization: Add 25 µL of Pentafluoropropionic anhydride (PFPA). Cap tightly and heat at 50°C for 20 minutes[5].

  • Acid Quenching & Extraction: Cool to room temperature. Add 1 mL of distilled water and 1 mL of 5% aqueous ammonia to neutralize the highly corrosive acid byproducts[5]. Shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes. Extract the upper organic layer, dry over anhydrous sodium sulfate, and inject 1.0 µL into the GC-ECD[1].

Protocol C: Aqueous Alkoxycarbonylation (Ethyl Chloroformate)

System Validation Check: The evolution of CO2​ gas (effervescence) serves as a visual confirmation of the reaction progressing. A clear phase separation indicates successful partitioning of the carbamate into the organic layer.

  • Aqueous Preparation: Place 1.0 mL of the aqueous sample containing the secondary amines into a 15 mL glass centrifuge tube.

  • Alkalization: Add 100 µL of 1 M NaOH to ensure the amines are in their free-base form, followed by 200 µL of a pyridine/ethanol mixture (1:1 v/v) to mediate the reaction[7].

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF) dropwise. The reaction occurs instantaneously at room temperature[6][7].

  • Extraction: Add 1.0 mL of HPLC-grade chloroform or hexane. Cap and vortex vigorously for 1 minute to extract the newly formed carbamates into the organic phase.

  • Analysis: Allow the phases to separate (centrifuge if emulsions form). Transfer the organic layer to a GC vial and inject 1.0 µL into the GC-MS.

References[1] Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.https://www.mdpi.com/2073-4433/13/5/664[6] Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate.https://www.researchgate.net/publication/233532450_Alkyl_Chloroformates_in_Sample_Derivatization_Strategies_for_GC_Analysis[2] GC-MS Sample Preparation. Organomation.https://www.organomation.com/blog/gc-ms-sample-preparation[5] Acylation Derivatization Reagents. ResearchGate.https://www.researchgate.net/profile/Acylation-Derivatization-Reagents[3] A Comparative Guide to Silylating Reagents: Unveiling the Advantages of BSTFA+TMCS. Benchchem.https://www.benchchem.com/guide/silylating-reagents[8] Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003668/[7] Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.1c01597[4] Thermo Scientific™ MSTFA and MSTFA + 1% TMCS Silylation Reagent. Fisher Scientific.https://www.fishersci.nl/shop/products/mstfa-mstfa-1-tmcs-silylation-reagent-4/11786957

Sources

Method

Application Note: Advanced Protocol for the Isolation and Purification of N-Allyl Amines from Complex Reaction Mixtures

Introduction & Mechanistic Context The N-allylation of amines—whether achieved via direct alkylation with allyl halides or through transition-metal-catalyzed Tsuji-Trost allylation—is a fundamental transformation in orga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The N-allylation of amines—whether achieved via direct alkylation with allyl halides or through transition-metal-catalyzed Tsuji-Trost allylation—is a fundamental transformation in organic synthesis and drug development[1]. However, isolating the desired mono-allylated secondary amine is notoriously challenging. The crude reaction mixture typically contains a complex matrix: unreacted primary amine starting material, the desired mono-allylated product, over-alkylated (N,N-diallyl) tertiary amine byproducts, and residual transition metal catalysts or ligands[2],[3].

This application note details a field-proven, self-validating protocol that synergizes acid-base extraction with chromatographic resolution to isolate high-purity N-allyl amines.

Principles of Separation: Causality & Expertise

A robust isolation protocol cannot rely on a single purification modality. We must exploit both the acid-base chemistry of the amine pool and the chromatographic polarity of the individual species:

  • The Acid-Base Extraction Cycle: Amines share a basic nitrogen center. By acidifying the crude mixture (e.g., with 1.2 M HCl), the amines are protonated to their water-soluble ammonium salts[4]. Washing this aqueous layer with an organic solvent selectively removes non-basic impurities such as phosphine ligands, unreacted allyl electrophiles, and neutral byproducts. Subsequent basification (using NH₄OH) regenerates the free amines, which are then extracted back into an organic phase[4].

  • Chromatographic Resolution (Exploiting Inductive Effects): The electron-withdrawing nature of the allyl group's sp² carbons inductively lowers the basicity of the amine with each successive alkylation. However, this pKa difference (ΔpKa ~0.5–1.0) is insufficient for selective aqueous extraction[2]. To separate the primary, secondary, and tertiary amines from each other, we rely on silica gel flash chromatography. Polarity decreases with each successive allylation due to the loss of hydrogen-bond donors: Primary Amine (Most Polar) > Secondary N-Allyl Amine > Tertiary N,N-Diallyl Amine (Least Polar)[2].

Workflow Visualization

IsolationWorkflow Start Crude Reaction Mixture (N-allyl amine, unreacted amine, diallyl byproduct, catalyst) Quench 1. Quench & Filtration (Remove Transition Metal Catalyst) Start->Quench AcidExt 2. Acidic Extraction (1.2 M HCl) (Protonate Amines to Aqueous Layer) Quench->AcidExt OrgDiscard Organic Impurities (Ligands, Unreacted Electrophiles) [Discard/Recycle] AcidExt->OrgDiscard Organic Phase BaseExt 3. Basification (NH4OH, pH > 9) & Organic Extraction (DCM) AcidExt->BaseExt Aqueous Phase AqDiscard Aqueous Salts [Discard] BaseExt->AqDiscard Aqueous Phase Chromatography 4. Flash Column Chromatography (Separate Mono- vs Di-allylated) BaseExt->Chromatography Organic Phase PureProduct Pure N-Allyl Amine Chromatography->PureProduct

Generalized extraction and chromatographic workflow for N-allyl amine isolation.

Quantitative Data for Separation

Table 1: Physicochemical Properties Guiding Separation
ComponentRelative PolarityTypical Rf (Hexane/EtOAc 4:1)Typical pKa (Aliphatic Conjugate Acid)Separation Strategy
Non-basic Organics Low0.80 – 0.95N/ARemoved via initial acid extraction
N,N-Diallyl Amine Low0.60 – 0.80~ 8.0 – 8.5Elutes first in chromatography
N-Allyl Amine (Product) Moderate0.30 – 0.50~ 9.0 – 9.5Elutes second in chromatography
Primary Amine (SM) High0.10 – 0.20~ 9.5 – 10.5Elutes last or remains on column

Note: If the starting material is an aromatic amine (e.g., aniline), all pKa values will be shifted significantly lower (pKa ~4.0 - 5.0), requiring stronger acidic conditions for initial extraction.

Step-by-Step Methodology

Phase 1: Reaction Quenching and Catalyst Removal

Many N-allylation protocols utilize transition metals (e.g., Pd, Ru)[1],[3]. Before liquid-liquid extraction, the catalyst must be removed to prevent emulsion formation and product degradation.

  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a non-polar solvent (e.g., 15 mL of ethyl acetate or diethyl ether)[3].

  • Filtration: Filter the crude mixture through a short pad of Celite to remove precipitated metal salts and heterogeneous catalysts[1].

  • Validation Checkpoint: Visually inspect the filtrate. It must be completely clear. A cloudy or highly colored filtrate indicates incomplete catalyst removal, requiring a secondary filtration through a finer frit or silica plug.

Phase 2: Acid-Base Extraction (Amine Pool Isolation)

This phase isolates the entire "amine pool" from non-basic impurities[4]. 5. Acidification: Transfer the organic filtrate to a separatory funnel. Add 1.2 M HCl (aqueous) in equal volume to the organic layer and shake vigorously, venting frequently[4]. 6. Phase Separation: Separate the layers. The organic layer contains unreacted allyl halides, phosphine ligands, and neutral byproducts. Discard or retain for recycling. 7. Organic Wash: Wash the aqueous layer once more with diethyl ether (2 × 50 mL) to ensure complete removal of lipophilic impurities[4]. 8. Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add ammonium hydroxide (NH₄OH) dropwise until the solution is basic[4].

  • Causality: NH₄OH is preferred over NaOH because it is a milder, buffered base that minimizes the risk of hydrolyzing sensitive functional groups (like esters or amides) while still being strong enough to fully deprotonate the ammonium salts[4].
  • Validation Checkpoint: Before proceeding, verify the aqueous layer pH is > 9 using pH paper. If the pH is lower, the amines remain protonated in the aqueous phase, leading to artificially low recovery yields.
  • Extraction: Extract the basified aqueous layer with dichloromethane (DCM) (3 × 50 mL)[4].
Phase 3: Chromatographic Resolution

The recovered organic layer now contains a mixture of primary, secondary (product), and tertiary (byproduct) amines. Separation relies on their significant polarity differences[2]. 11. Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine pool[1],[4]. 12. Column Chromatography: Load the crude amine mixture onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (e.g., starting at 10:1 and increasing to 4:1)[1],[5].

  • Causality: The tertiary N,N-diallyl amine lacks a hydrogen-bond donor and is the least polar, eluting first[2]. The secondary N-allyl amine product elutes next. The unreacted primary amine is the most polar and elutes last[2].
  • Validation Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC). Use a Ninhydrin stain: primary amines typically stain dark purple/pink, secondary N-allyl amines stain a lighter orange/brown, and tertiary amines may remain unstained (requiring iodine or Dragendorff's reagent for visualization). Confirm the exact mass of the product fraction via GC-MS or LC-MS[1].

References

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines - RSC. Available at:[Link]

  • Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst - UNL Institutional Repository. Available at:[Link]

  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - MDPI. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Catalyzing Isomerization of Allylic Amines

Introduction: The Strategic Importance of Allylic Amine Isomerization The isomerization of allylic amines into enamines and imines is a pivotal transformation in modern organic synthesis, offering an atom-economical rout...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Allylic Amine Isomerization

The isomerization of allylic amines into enamines and imines is a pivotal transformation in modern organic synthesis, offering an atom-economical route to valuable nitrogen-containing building blocks.[1][2] These products are central to the synthesis of a wide array of pharmaceuticals, natural products, and agrochemicals.[3][4] The strategic advantage of this reaction lies in its ability to reposition a double bond, converting readily available allylic amines into more versatile enamine or imine intermediates, which can then participate in a variety of subsequent C-C and C-N bond-forming reactions.[2] This application note provides a comprehensive overview of the experimental setups for the catalytic isomerization of allylic amines, delving into the mechanistic underpinnings of various catalytic systems and offering detailed protocols for their implementation in a research setting.

Theoretical Background: Mechanistic Pathways in Catalytic Isomerization

The isomerization of allylic amines can be broadly categorized based on the nature of the catalyst employed. Transition metal catalysts, particularly those based on rhodium, ruthenium, iridium, palladium, and iron, are highly effective. More recently, organocatalytic methods have emerged as a powerful alternative.[3][5]

The prevalent mechanism for many transition-metal-catalyzed isomerizations involves a metal-hydride addition-elimination pathway.[6][7] In the case of rhodium-catalyzed reactions, for instance, the process is believed to proceed through several key steps:

  • Coordination: The allylic amine coordinates to the metal center.[7]

  • Oxidative Addition: The catalyst undergoes oxidative addition into the C-H bond of the allylic amine, forming a metal-hydride intermediate.[7]

  • Reductive Elimination: A subsequent reductive elimination of the metal-hydride regenerates the catalyst and releases the enamine or imine product.[7]

The choice of ligands on the metal center is crucial as it influences the stereoselectivity and efficiency of the isomerization process.[6][8]

Organocatalytic approaches, on the other hand, often rely on acid-base catalysis to facilitate the proton transfer necessary for double bond migration.[5][9]

Catalytic Systems: A Comparative Overview

The selection of an appropriate catalytic system is paramount and depends on factors such as substrate scope, desired stereoselectivity, and functional group tolerance.

Catalyst SystemTypical Catalyst PrecursorLigand(s)Key AdvantagesLimitations
Rhodium [Rh(COD)2]BF4, HRh(CO)(PPh3)3BINAP, PhosphaferroceneHigh enantioselectivity, well-studied.[4][8]Cost of rhodium and chiral ligands.
Ruthenium RuCl2(PPh3)3, [RuCl2(p-cymene)]2Phosphinesulfonate, PPh3High activity, can be used in tandem reactions.[10][11]Can catalyze other side reactions.
Iridium [Ir(COD)Cl]2P(OPh)3, (P,N) ligandsHigh selectivity for branched amines.[12][13]Can be sensitive to air and moisture.
Palladium Pd(OAc)2, Pd(PPh3)4Xantphos, P(tBu)3Versatile, can be used for C-H functionalization.[14][15]Can lead to a mixture of regioisomers.
Iron FeCl3·6H2O, (cyclopentadienone)iron(0) carbonyl complexNone specifiedEarth-abundant, low cost.[16][17][18]Often requires higher temperatures.
Organocatalyst Cinchona-derived ammonium salts, Guanidine-type basesN/AMetal-free, mild conditions.[5][9]May have a more limited substrate scope.

Experimental Protocols

General Considerations for an Inert Atmosphere Reaction

Many of the catalysts and reagents used in these reactions are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Protocol 1: Rhodium-Catalyzed Asymmetric Isomerization

This protocol is adapted from the highly enantioselective isomerization of allylic amines developed by Noyori and Otsuka.[4]

Materials:

  • Allylic amine substrate

  • [Rh(COD)₂]BF₄ (Rhodium catalyst precursor)

  • (S)-BINAP (Chiral ligand)

  • Anhydrous and degassed THF (Solvent)

  • Schlenk flask and other standard glassware for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (S)-BINAP (1.1 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add the allylic amine substrate (1 equivalent) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting enamine by column chromatography on silica gel.

Protocol 2: Iron-Catalyzed Isomerization

This protocol provides a more sustainable approach using an earth-abundant metal catalyst.[16]

Materials:

  • Allylic amine substrate

  • FeCl₃·6H₂O (Iron catalyst)

  • Anhydrous and degassed Toluene (Solvent)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add FeCl₃·6H₂O (5 mol%) and the allylic amine substrate (1 equivalent).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a short pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure and purify the product by distillation or column chromatography.

Protocol 3: Organocatalytic Isomerization

This protocol details a metal-free isomerization using a phase-transfer catalyst.[9]

Materials:

  • Allylic amine substrate

  • Cinchona-derived ammonium salt (e.g., C7 catalyst, 20 mol %)

  • K₃PO₄·3H₂O (Base)

  • Chloroform (Solvent)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine the allylic amine (1 equivalent), the cinchona-derived ammonium salt (20 mol %), and K₃PO₄·3H₂O (1.5 equivalents).

  • Add chloroform to the flask and stir the mixture at 0 °C.

  • Allow the reaction to proceed for 16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the enamide product by column chromatography.

Analytical Techniques for Reaction Monitoring and Characterization

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the formation of the product, as well as its mass for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for the structural elucidation of the starting materials and products. The formation of the enamine or imine can be confirmed by the appearance of characteristic signals for the vinylic protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for determining the enantiomeric excess (ee) of the product in asymmetric isomerization reactions when using a chiral stationary phase.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Catalyst Preparation/ Activation A->B C Substrate Addition B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup and Purification (Extraction, Chromatography) D->E F Product Characterization (NMR, HPLC) E->F

Caption: A typical experimental workflow for catalytic isomerization.

G cluster_mechanism Simplified Reaction Mechanism AllylicAmine Allylic Amine + [M] Coordination Coordination Complex AllylicAmine->Coordination Coordination OxidativeAddition π-Allyl Metal Hydride Intermediate Coordination->OxidativeAddition Oxidative Addition (C-H Activation) ReductiveElimination Enamine/Imine + [M] OxidativeAddition->ReductiveElimination Reductive Elimination

Caption: Simplified metal-catalyzed isomerization mechanism.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction is sluggish, consider increasing the reaction temperature or the catalyst loading. Ensure that the solvent and reagents are scrupulously dry, as water can deactivate many catalysts.

  • Side Product Formation: The formation of byproducts can sometimes be suppressed by changing the solvent or the ligands on the metal catalyst. For instance, in some ruthenium-catalyzed reactions, the choice of phosphine ligand can significantly impact selectivity.[10]

  • Difficulty in Purification: Enamines can be sensitive to hydrolysis on silica gel.[19] It may be beneficial to use a deactivated silica gel (e.g., treated with triethylamine) or to consider alternative purification methods such as distillation.

  • Inconsistent Enantioselectivity: In asymmetric catalysis, even trace impurities can have a detrimental effect on the enantiomeric excess. Ensure the purity of the chiral ligand and the catalyst precursor. The solvent can also play a critical role in achieving high enantioselectivity.[8]

Conclusion

The catalytic isomerization of allylic amines is a versatile and powerful tool in organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a wide range of valuable enamine and imine building blocks. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful implementation of these important transformations in the laboratory.

References

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. [Link]

  • Selective Transformations of Allylic Compounds and Enol Derivatives. DiVA. [Link]

  • A Versatile New Catalyst for the Enantioselective Isomerization of Allylic Alcohols to Aldehydes: Scope and Mechanistic Studies. ResearchGate. [Link]

  • Enantioselective Isomerization of Allylic Alcohols Catalyzed by a Rhodium/Phosphaferrocene Complex. Journal of the American Chemical Society. [Link]

  • Phase-Transfer-Catalyzed Asymmetric Isomerization of Allylic Amines to Enamides via Kinetic Resolution. Organic Letters. [Link]

  • Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Esters from Allylic Amines. RSC Publishing. [Link]

  • Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society. [Link]

  • An asymmetric organocatalytic approach towards allylic amines and β-keto amino compounds. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. MDPI. [Link]

  • Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. ResearchGate. [Link]

  • Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Academia.edu. [Link]

  • A Neutral PCNHCP Co(I)–Me Pincer Complex as a Catalyst for N-Allylic Isomerization with a Broad Substrate Scope. PMC. [Link]

  • Palladium-Catalyzed C–H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives. PMC. [Link]

  • Exploring the full catalytic cycle of rhodium(i)–BINAP-catalysed isomerisation of allylic amines: a graph theory approach for path optimisation. PMC. [Link]

  • Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines. PubMed. [Link]

  • Mechanism of the Rhodium-Catalyzed Asymmetric Isomerization of Allylamines to Enamines. ResearchGate. [Link]

  • Ruthenium-Catalyzed Reductive Amination of Allylic Alcohols. Organic Letters. [Link]

  • Iron-Catalyzed para-Selective C–H Allylation of Aniline Derivatives. ACS Publications. [Link]

  • Iridium Complex-Catalyzed Allylic Amination of Allylic Esters. Organic Chemistry Portal. [Link]

  • Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dien. Semantic Scholar. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Iridium-Catalyzed Isomerization of Primary Allylic Alcohols. CHIMIA. [Link]

  • Iron-Catalyzed Allylic Amination Directly from Allylic Alcohols. PubMed. [Link]

  • Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. PMC. [Link]

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Method

Application Note: In Vitro Bioassays for Serotonin Receptor Binding and Functional Efficacy of Phenethylamines

Abstract & Scope The pharmacological profiling of phenethylamines—ranging from classical compounds like mescaline to super-potent N-benzyl derivatives (NBOMes)—requires robust, reproducible in vitro bioassays[1]. These c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The pharmacological profiling of phenethylamines—ranging from classical compounds like mescaline to super-potent N-benzyl derivatives (NBOMes)—requires robust, reproducible in vitro bioassays[1]. These compounds exert their primary psychoactive and physiological effects via the serotonin 2A receptor (5-HT2A), a Class A G protein-coupled receptor (GPCR), while also exhibiting varying degrees of affinity for 5-HT2B and 5-HT2C subtypes[2][3].

This application note provides a comprehensive, causality-driven framework for evaluating phenethylamines. By coupling radioligand competition binding (to determine receptor affinity, Ki​ ) with intracellular calcium mobilization assays (to determine functional potency, EC50​ ), researchers can establish a self-validating system that accurately maps the structure-activity relationship (SAR) of novel serotonergic therapeutics[4][5].

Mechanistic Framework: The 5-HT2A Receptor Axis

Understanding the molecular mechanics of the 5-HT2A receptor is critical for assay design.

  • Binding State Dynamics: The 5-HT2A receptor exists in multiple conformational states. Antagonist radioligands (e.g., [3H]-Ketanserin) label the total receptor population, providing a baseline affinity metric[6]. Conversely, agonist radioligands (e.g.,[3H]-LSD or [125I]-DOI) preferentially label the active, G-protein-coupled state of the receptor. Phenethylamines often display higher affinity when displacing an agonist radioligand, a phenomenon essential for predicting functional potency[7].

  • Gq-Coupled Signaling: Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/11 protein. This activates Phospholipase C- β (PLC- β ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3)[8]. IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid, quantifiable release of intracellular calcium ( Ca2+ )[2].

  • Biased Agonism: Beyond Gq signaling, phenethylamines can recruit β -arrestin, leading to receptor internalization and alternative signaling cascades. Profiling both pathways is increasingly required to differentiate between hallucinogenic liability and therapeutic potential[5][6].

Pathway Visualization

G Phenethylamine Phenethylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Phenethylamine->Receptor Binds Gq Gq Protein Receptor->Gq Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling PLC PLC-β Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 1: 5-HT2A receptor Gq-dependent calcium signaling and β-arrestin recruitment pathways.

Quantitative Benchmarks: Phenethylamine QSAR

The addition of specific functional groups drastically alters binding and efficacy. The table below summarizes consensus pharmacological data for representative phenethylamine classes at the human 5-HT2A receptor, demonstrating the shift from weak partial agonists to super-potent full agonists upon N-benzylation[1][9].

Compound ClassRepresentative Ligand5-HT2A Ki​ (nM)5-HT2A EC50​ (nM)Functional Profile
Unsubstituted Mescaline1,000 - 5,000> 5,000Weak Partial Agonist
2C-X Series 2C-B100 - 30050 - 100Partial/Full Agonist
N-Benzyl (NBOMe) 25I-NBOMe0.5 - 2.01.0 - 5.0Super-potent Full Agonist

Protocol I: Radioligand Competition Binding (Affinity)

This protocol is adapted from the validated standards established by the NIMH Psychoactive Drug Screening Program (PDSP)[7][10].

Causality-Driven Reagent Selection
  • Buffer Composition: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.1 mM EDTA. Causality: Divalent cations ( Mg2+ ) are mandatory to stabilize the high-affinity ternary complex (Agonist-Receptor-G protein)[7].

  • Additives: 1 mg/mL fatty-acid-free Bovine Serum Albumin (BSA) and 0.1 mg/mL Ascorbic Acid. Causality: Phenethylamines, especially NBOMes, are highly lipophilic and will adhere to plasticware, artificially lowering the effective concentration. BSA acts as a carrier protein to prevent this. Ascorbic acid prevents the oxidative degradation of the ligands during incubation[7].

  • Non-Specific Binding (NSB) Definition: 10 µM Clozapine or 100 µM Methysergide. Causality: These high-affinity antagonists saturate all specific 5-HT2A sites, ensuring any remaining radioactive signal is purely background noise[7][11].

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT2A. Homogenize in ice-cold assay buffer and centrifuge to isolate the crude membrane fraction. Resuspend to a final protein concentration of 10-20 µ g/well [7][10].

  • Assay Assembly (96-well format): To each well, add:

    • 25 µL of Test Compound (serial dilutions from 10−4 to 10−11 M).

    • 25 µL of Radioligand (e.g.,[3H]-Ketanserin at 1-2 nM, or [3H]-LSD at 0.5 nM, near its Kd​ )[7].

    • 75 µL of Membrane Suspension.

  • Equilibration: Incubate the plates in the dark at room temperature for 1.5 to 2 hours. Causality: This duration ensures the binding kinetics reach steady-state equilibrium, a strict requirement for accurate Cheng-Prusoff calculations[7][10].

  • Harvesting: Pre-soak UniFilter-96 GF/C glass fiber plates in 0.3% Polyethyleneimine (PEI) for 30 minutes. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand. Rapidly filter the assay mixture using a FilterMate harvester and wash 3x with ice-cold wash buffer[7][10].

  • Quantification: Dry the filter plates, add MicroScint-O scintillant, and read on a MicroBeta scintillation counter[7][10].

Protocol II: Intracellular Calcium Mobilization (Efficacy)

To validate that binding translates to receptor activation, a functional calcium flux assay is employed[4][8].

Causality-Driven Reagent Selection
  • Fluorescent Indicator: Fluo-4 AM or Fluo-2 AM. Causality: The acetoxymethyl (AM) ester modification makes the dye cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell[4].

  • Probenecid Addition: Added to the dye-loading buffer at 2.5 mM. Causality: Probenecid is a potent inhibitor of organic anion transporters. It prevents the cells from actively pumping the de-esterified dye back out into the extracellular space, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology
  • Cell Seeding: Plate HEK293-h5-HT2A cells in black, clear-bottom 96-well or 384-well plates at a density of 40,000 cells/well. Incubate overnight at 37°C, 5% CO2​ [4].

  • Dye Loading: Remove culture media and add 50 µL of dye-loading buffer (Hank’s Balanced Salt Solution containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Kinetic Reading: Place the plate in a kinetic fluorescence reader (e.g., FLIPR Tetra or Molecular Devices FlexStation). Excite at 488 nm and monitor emission at 525 nm[4][8].

  • Ligand Addition: The instrument automatically injects the phenethylamine test compounds. Record fluorescence continuously for 3 minutes to capture the transient calcium peak. Normalize the peak response to a maximum reference standard (e.g., 10 µM Serotonin) to determine relative efficacy ( Emax​ )[4].

Workflow Visualization

Workflow Prep 1. Membrane/Cell Prep HEK293-h5-HT2A Incubate 2. Ligand Incubation Radioligand + Test Cmpd Prep->Incubate Filter 3. Rapid Filtration GF/C Plates (PEI Treated) Incubate->Filter Read 4. Scintillation/Fluorescence Measurement Filter->Read Analyze 5. Data Analysis Non-linear Regression Read->Analyze

Figure 2: Step-by-step workflow for in vitro bioassay evaluation of phenethylamines.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). Assay Protocol Book. University of North Carolina at Chapel Hill. Available at: [Link]

  • Rickli, A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS One. Available at:[Link]

  • Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. Available at: [Link]

  • Cameron, L. P., et al. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at:[Link]

Sources

Application

Application Note: Cell-Based Assays for Determining Psychoactive Compound Efficacy

Introduction and Rationale The renaissance in psychedelic research has accelerated the development of novel psychoactive compounds targeting the central nervous system (CNS), particularly serotonergic agents for the trea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The renaissance in psychedelic research has accelerated the development of novel psychoactive compounds targeting the central nervous system (CNS), particularly serotonergic agents for the treatment of neuropsychiatric disorders[1]. The serotonin 2A receptor (5-HT2A) is the primary molecular target for classic psychedelics, including psilocybin, LSD, and mescaline[2][3]. However, the clinical translation of these compounds is often limited by their profound hallucinogenic effects.

Consequently, modern drug discovery relies heavily on advanced, high-throughput in vitro cell-based assays to screen for non-hallucinogenic analogs (neuroplastogens) and to characterize the functional efficacy of these compounds before committing to costly in vivo animal models[1][4]. This application note details the mechanistic grounding, causality of assay selection, and validated protocols for evaluating psychoactive compound efficacy at the 5-HT2A receptor.

Mechanistic Grounding: The 5-HT2A Signaling Paradigm

Psychoactive efficacy at the 5-HT2A receptor is not a simple binary activation. The receptor exhibits functional selectivity (biased agonism), engaging multiple intracellular transducers that dictate the downstream physiological response[2].

  • Canonical Gq/11 Signaling: Activation leads to phospholipase C (PLC) stimulation, inositol phosphate (IP) accumulation, and intracellular calcium (Ca²⁺) mobilization[2]. Recent preclinical studies demonstrate that Gq efficacy strongly correlates with the hallucinogenic potential of a compound, which is typically measured in vivo via the head-twitch response (HTR) in mice[5].

  • Non-Canonical β-Arrestin Recruitment: β-arrestins terminate G protein signaling and mediate receptor internalization. Interestingly, β-arrestin-biased 5-HT2A agonists have been shown to block psychedelic effects while potentially retaining therapeutic neuroplasticity[2][5].

Pathway Ligand Psychoactive Ligand (e.g., Psilocin) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Canonical Pathway BArr β-Arrestin 2 Receptor->BArr Non-Canonical Pathway PLC Phospholipase C (PLC) Gq->PLC Internal Receptor Internalization BArr->Internal Target: BRET Assay IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Target: FLIPR Assay

Figure 1: 5-HT2A receptor signaling pathways and their corresponding cell-based assay targets.

Assay Selection: Causality and Limitations

To build a self-validating screening cascade, researchers must employ orthogonal assays that measure different points of the signaling cascade. Relying on a single assay can lead to false assumptions regarding a compound's clinical potential.

  • Calcium Mobilization (FLIPR): Measures downstream Ca²⁺ flux.

    • Causality for use: Highly scalable and robust for primary high-throughput screening[6].

    • Limitation: Significant signal amplification occurs due to receptor reserve. This amplification can mask partial agonism, making partial agonists appear as full agonists, and has been shown to overestimate compound potency by 2- to 4-fold compared to direct coupling assays[7].

  • Bioluminescence Resonance Energy Transfer (BRET): Measures direct protein-protein interactions (e.g., Receptor-RLuc8 and β-arrestin-mVenus or mini-Gq)[3][6].

    • Causality for use: Operates with a 1:1 stoichiometry without signal amplification. It provides a true measure of intrinsic efficacy and is essential for determining signaling bias (Gq vs. β-arrestin)[3][5].

BRETLogic Substrate Coelenterazine h (Substrate) RLuc 5-HT2A-RLuc8 (Donor) Substrate->RLuc Oxidation mVenus β-Arrestin-mVenus (Acceptor) RLuc->mVenus Proximity (<10nm) Emission1 480 nm Emission (No Interaction) RLuc->Emission1 Basal State Emission2 530 nm Emission (BRET Signal) mVenus->Emission2 Resonance Energy Transfer

Figure 2: Logical workflow and energy transfer mechanism of the β-arrestin BRET assay.

Quantitative Data Summary

The following table summarizes typical pharmacological profiles for reference compounds across orthogonal assays, demonstrating how assay choice impacts the perceived efficacy ( Emax​ ) and potency ( EC50​ ) of psychoactive agents[2][3][7].

CompoundTargetAssay Type EC50​ (nM) Emax​ (%)Pharmacological Notes
Serotonin (5-HT) 5-HT2ACa²⁺ Flux~5 - 10100%Endogenous full agonist; reference standard.
Serotonin (5-HT) 5-HT2Aβ-Arrestin BRET~20 - 40100%Reference for bias calculations.
Psilocin 5-HT2ACa²⁺ Flux~15 - 30~80%Classic psychedelic; active metabolite of psilocybin.
25CN-NBOH 5-HT2ABRET (mini-Gq)~1 - 5~90%Highly selective 5-HT2A agonist used as a tool compound.
IHCH-7086 5-HT2Aβ-Arrestin BRET~50~70%β-arrestin biased; lacks hallucinogenic HTR in vivo.

Experimental Protocols

Protocol A: High-Throughput Intracellular Calcium Mobilization (FLIPR)

This protocol measures the downstream amplification of the Gq pathway.

Materials:

  • HEK293T cells stably expressing human 5-HT2A receptor.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye efflux).

  • Test compounds (prepared in 100% DMSO, final assay concentration ≤0.5% to prevent solvent toxicity).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293T-5-HT2A cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye loading buffer supplemented with 2.5 mM probenecid.

    • Causality: Probenecid blocks multidrug resistance transporters (e.g., MRP), ensuring the fluorescent dye remains trapped intracellularly for accurate baseline readings.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete dye de-esterification.

  • Compound Preparation: Serially dilute test compounds (e.g., Psilocin, LSD) in assay buffer.

    • Critical Step: Perform dilutions in low-light conditions. Many psychoactive compounds (especially tryptamines and ergolines) are highly photosensitive and will degrade, leading to false negatives.

  • Data Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Stimulation: Automatically dispense 10 µL of the test compounds into the wells. Record fluorescence continuously for 3 minutes to capture the peak intracellular calcium transient.

  • Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ) and fit the data to a 4-parameter logistic non-linear regression model to determine EC50​ and Emax​ .

Protocol B: β-Arrestin2 Recruitment BRET Assay

This protocol measures direct protein-protein interactions to evaluate non-canonical pathway engagement and determine signaling bias[5].

Materials:

  • HEK293T cells.

  • Plasmids: 5-HT2A-RLuc8 (Donor) and β-Arrestin2-mVenus (Acceptor).

  • Coelenterazine h (Luciferase substrate).

Step-by-Step Methodology:

  • Transient Transfection: Co-transfect HEK293T cells with 5-HT2A-RLuc8 and β-Arrestin2-mVenus plasmids using a liposomal transfection reagent. Maintain a strict 1:4 to 1:10 donor-to-acceptor plasmid ratio.

    • Causality: An excess of acceptor ensures that all activated receptors have a high probability of interacting with a labeled β-arrestin, maximizing the dynamic range of the BRET signal.

  • Cell Plating: 24 hours post-transfection, harvest and re-seed the cells into a 96-well white microplate at 30,000 cells/well. Incubate for an additional 24 hours.

  • Starvation: Wash cells with HBSS and incubate in serum-free HBSS for 2 hours prior to the assay to reduce basal receptor activity and endogenous signaling noise.

  • Substrate Addition: Add Coelenterazine h to a final concentration of 5 µM. Incubate in the dark for 10 minutes.

  • Ligand Stimulation: Add serially diluted psychoactive test compounds. Incubate for 30 minutes at 37°C.

    • Causality: Unlike the rapid, transient calcium flux (seconds), β-arrestin recruitment is a slower process requiring extended incubation to reach equilibrium.

  • Data Acquisition: Read the plate using a microplate reader equipped with dual-emission filters. Measure luminescence at 480 nm (RLuc8) and 530 nm (mVenus).

  • Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background BRET ratio (vehicle control) to determine the net ligand-induced BRET.

References

  • In vitro assays for the functional characterization of (psychedelic)
  • Source: News-Medical.
  • Biased Signaling in Psychedelic Action Source: Annual Reviews URL
  • Source: Pion Inc.
  • Source: National Institutes of Health (NIH)
  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: ResearchGate URL
  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design Source: ACS Publications URL

Sources

Method

Application Note: A Framework for the Development and Validation of Analytical Standards for Novel Psychoactive Substances

Abstract The rapid emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic, clinical, and research laboratories worldwide.[1][2] These substances, often designed to circumvent existin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rapid emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic, clinical, and research laboratories worldwide.[1][2] These substances, often designed to circumvent existing drug laws, are characterized by their vast structural diversity and the general lack of well-characterized reference materials, which are the cornerstone of accurate analytical testing.[1][3] This application note provides a comprehensive, scientifically grounded framework for the development, characterization, and validation of analytical standards for NPS. We will detail a multi-tiered analytical approach, integrating advanced spectrometric and chromatographic techniques to ensure the identity, purity, and stability of candidate reference materials. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust methodology to produce reliable and defensible analytical standards.

Introduction: The Dynamic Challenge of NPS

Novel psychoactive substances are a broad and ever-expanding class of drugs that are not controlled by international conventions but may pose a significant public health threat.[4] Their manufacturers often introduce slight modifications to the chemical structures of known illicit substances to create new, unregulated compounds.[4][5] This constant evolution results in a "cat-and-mouse" game for analytical laboratories, which must constantly adapt their methods to detect and identify these new threats.[2][6]

The primary obstacle in the analysis of NPS is the scarcity of certified reference materials (CRMs).[1] Without a well-characterized standard, the confident identification and quantification of an unknown substance in a seized sample or biological matrix are severely compromised. This guide outlines a systematic approach to address this gap, from the initial synthesis of a candidate material to its full validation as an analytical standard.

A Multi-Modal Strategy for NPS Characterization

No single analytical technique is sufficient to fully characterize a novel chemical entity. A comprehensive and integrated approach is necessary to establish the structure, purity, and other critical properties of a candidate reference material.[7] The following sections detail the key analytical techniques and the rationale for their inclusion in the workflow.

The Central Role of Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is the workhorse of NPS analysis.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable NPS. The electron ionization (EI) spectra generated are highly reproducible and can be compared against established spectral libraries for identification.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for many NPS, especially for non-volatile or thermally labile compounds.[9][11] Its high sensitivity and specificity make it ideal for detecting NPS and their metabolites in complex biological matrices.[9][12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This is invaluable for the initial identification of a truly "novel" substance where no reference spectrum exists.[6]

Unambiguous Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS techniques provide information about the mass and fragmentation of a molecule, NMR spectroscopy is the gold standard for unambiguous structure elucidation.[7][13] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive determination of its connectivity and stereochemistry.

Complementary Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule, serving as a valuable orthogonal technique for identity confirmation.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to assess the purity of a substance and can be particularly useful for quantitative analysis.

Workflow for Analytical Standard Development

The development of a new analytical standard is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from the initial synthesis to the final validation.

NPS Standard Development Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Purity & Stability Assessment cluster_3 Phase 4: Method Validation & Documentation Synthesis Design & Execute Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR Nuclear Magnetic Resonance (NMR) HRMS->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy NMR->FTIR Purity Purity Determination (e.g., qNMR, HPLC-UV) FTIR->Purity Stability Stability Studies (Forced Degradation) Purity->Stability Method_Dev Develop & Validate Quantitation Method Stability->Method_Dev Documentation Generate Certificate of Analysis (CoA) Method_Dev->Documentation

Caption: Workflow for the development of an NPS analytical standard.

Detailed Protocols

The following protocols provide step-by-step guidance for the key stages of analytical standard development.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of the synthesized NPS candidate material.

Rationale: HPLC-UV is a widely used technique for purity assessment due to its high resolving power and the ability to detect UV-active impurities.

Materials:

  • Synthesized NPS candidate material

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the NPS candidate material and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector Wavelength: 254 nm (or the λmax of the compound)

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Inject the prepared standard solution onto the HPLC system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Method Validation for Quantification by LC-MS/MS

Objective: To validate an LC-MS/MS method for the quantification of the NPS in a specific matrix (e.g., blood, urine).

Rationale: A fully validated method ensures that the analytical results are accurate, precise, and reliable.[14] The validation parameters are based on established guidelines.[15]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy (Trueness) The closeness of the measured value to the true value.Recovery of 85-115% for spiked samples at three different concentration levels.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative standard deviation (RSD) < 15% for intra- and inter-day precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and meeting accuracy and precision criteria.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix should be between 85-115%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Procedure:

  • Prepare Calibration Standards and Quality Control (QC) Samples: Spike a blank matrix with known concentrations of the NPS analytical standard to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).

  • Sample Preparation: Develop and apply a sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to the calibration standards, QC samples, and any unknown samples.

  • LC-MS/MS Analysis: Analyze the extracted samples using an optimized LC-MS/MS method.

  • Data Analysis and Evaluation: For each validation parameter, perform the necessary experiments and calculations to determine if the acceptance criteria are met. For example, for precision, analyze at least five replicates of the QC samples on the same day (intra-day) and on three different days (inter-day).

The Certificate of Analysis (CoA): A Self-Validating System

The culmination of the analytical standard development process is the generation of a comprehensive Certificate of Analysis (CoA). This document serves as a self-validating system, providing the end-user with all the necessary information to trust and appropriately use the standard.

Key Components of a CoA:

  • Product Name and Identification: Chemical name, CAS number, molecular formula, and molecular weight.

  • Lot Number and Date of Manufacture.

  • Purity: Determined by a primary method (e.g., qNMR) and a secondary method (e.g., HPLC-UV).

  • Identity: Confirmed by multiple techniques (e.g., MS, NMR, FTIR).

  • Solubility and Appearance.

  • Storage Conditions and Expiration Date.

  • Safety Information.

Conclusion

The development of high-quality analytical standards for novel psychoactive substances is a critical component in the global effort to monitor and control their proliferation. The multi-faceted, self-validating approach detailed in this application note, which combines advanced analytical techniques with rigorous validation protocols, provides a robust framework for producing reliable and defensible reference materials. By adhering to these principles of scientific integrity, researchers, scientists, and drug development professionals can contribute to a safer and more informed public health landscape.

References

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026, January 10). Vertex AI Search.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Journal of Analytical Toxicology.
  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and bio - I.R.I.S. I.R.I.S.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026, March 12). Spectroscopy Online.
  • Method Development Guide for Novel Psychoactive Substances. (2025, October 7). Cayman Chemical.
  • FACTA Best Practice Guidelines for New Psychoactive Substance Testing. FACTA.
  • An Integrated Approach to Identifying New Psychoactive Substances. Bruker.
  • validate analytical methods: Topics by Science.gov. Science.gov.
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Novel psychoactive substances: What educ
  • Wh
  • Novel psychoactive substances: a toxicological challenge. (2019, July 15).
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  • Novel Psychoactive Substances (NPS) analysis. SCIEX.
  • Keeping pace with NPS releases: Fast GC-MS screening of legal high products. (2025, October 19). Request PDF.
  • Keeping pace with NPS releases: fast GC-MS screening of legal high products. (2013, May 15). PubMed.

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Application

Introduction: The Synthetic Utility and Inherent Risks of Allylic Amines

An Application Note and Protocol for the Safe Handling and Storage of Allylic Amine Compounds Allylic amines are indispensable structural motifs in organic synthesis, serving as crucial building blocks for a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Handling and Storage of Allylic Amine Compounds

Allylic amines are indispensable structural motifs in organic synthesis, serving as crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] Their unique chemical structure, featuring an amine group adjacent to a carbon-carbon double bond, allows for diverse and valuable chemical transformations.[3][4][5] However, the very reactivity that makes these compounds synthetically valuable also imparts significant hazards.

Many low-molecular-weight allylic amines are volatile, flammable, corrosive, and toxic liquids.[6][7][8] They can cause severe burns to the skin and eyes, are corrosive to the respiratory tract, and can be fatal if inhaled or absorbed through the skin.[8][9] Furthermore, their flammability presents a significant fire and explosion risk.[6][7] This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of allylic amine compounds, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety principles to ensure the protection of laboratory personnel and the integrity of research activities.

Section 1: Hazard Identification and Characterization

A thorough understanding of the specific hazards associated with allylic amines is the foundation of safe laboratory practice.[10] Allylamine (prop-2-en-1-amine) is often considered the parent compound of this class and serves as a representative example for hazard assessment. Its properties and associated risks are summarized below.

Table 1: Physicochemical and Hazard Properties of Allylamine

PropertyValueSource(s)
Chemical Formula C₃H₇N[8][11]
Molar Mass 57.096 g·mol⁻¹[11]
Appearance Colorless to light yellow liquid[7]
Odor Strong, ammonia-like[6][7]
Boiling Point 55 to 58 °C (131 to 136 °F)[11]
Flash Point < -18 °C (< 0 °F)[7]
Density 0.763 g/cm³[11]
Vapor Density Heavier than air[7]
GHS Hazard Pictograms 🔥, ☠️, corrosive, ⚕️, 環境[11]
Primary Hazards Highly Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive, Skin/Eye Irritant, Organ Toxicity, Environmental Hazard[6][8][9][11]

The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.[12] Vapors are heavier than air and can travel a significant distance to an ignition source and flash back.[7][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure, with PPE serving as the final barrier.

Engineering and Administrative Controls
  • Chemical Fume Hood: All work involving allylic amines, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[13][14][15] This is critical for preventing the inhalation of toxic and corrosive vapors.[15][16]

  • Designated Work Area: Establish a designated area within the laboratory specifically for working with highly toxic compounds like allylic amines. This area should be clearly marked.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Storage areas, particularly those containing volatile substances, should also be well-ventilated.[17][18]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[17][19] A spill kit appropriate for flammable and corrosive liquids must also be available.[17]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[20][21]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling Allylic Amines

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9][22]Double-gloving is recommended. Check the glove manufacturer's compatibility chart. Never reuse disposable gloves. Remove gloves before touching common surfaces like doorknobs or keyboards.[14][23]
Eye & Face Protection Tight-fitting chemical splash goggles and a face shield.[9][21]A face shield provides an additional layer of protection against splashes and must be worn over goggles; it is not a substitute.[22]
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron.A lab coat should be fully buttoned. An apron provides additional protection against spills and splashes.[20][21]
Footwear Closed-toe, non-slip shoes made of a chemically resistant material.Protects feet from spills and falling objects.
Respiratory Protection Use is dependent on a risk assessment.[9]For routine work in a fume hood, respiratory protection is typically not required. For emergencies or situations where engineering controls may fail, a NIOSH-approved respirator with cartridges for organic vapors and ammonia may be necessary.[9][24]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk. The following workflows outline the critical steps for handling and storing these compounds.

Workflow for Safe Handling of Allylic Amines

The following diagram illustrates the logical flow for safely handling allylic amines in a laboratory setting.

G Diagram 1: Workflow for Safe Handling of Allylic Amines cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment (Review SDS) prep2 Assemble All Necessary PPE (Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare & Verify Engineering Controls (Fume Hood, Eyewash/Shower) prep2->prep3 handle1 Establish Designated Work Area (Use bench paper) prep3->handle1 Begin Work handle2 Carefully Weigh or Measure Required Amount handle1->handle2 handle3 Transfer to Reaction Vessel (Use appropriate tools) handle2->handle3 handle4 Securely Cap All Containers handle3->handle4 clean1 Decontaminate Work Surface & Equipment handle4->clean1 Complete Work clean2 Properly Dispose of Waste (Bench paper, gloves, etc.) clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of allylic amines.

Protocol 1: Weighing and Transferring Liquid Allylic Amines
  • Preparation: Before retrieving the compound, don all required PPE as detailed in Table 2. Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.[15] Cover the work surface inside the hood with disposable plastic-backed absorbent paper.[12]

  • Retrieval: Transport the chemical container in a secondary, shatter-proof container.

  • Transfer: Perform all transfers within the fume hood. Use a syringe or pipette for liquid transfers to minimize the risk of splashing.[14]

  • Weighing: If weighing is required, tare a sealed container on the balance. Remove the container, add the allylic amine inside the fume hood, and securely seal it before re-weighing. Do not weigh in an open container on the balance.

  • Containment: Keep containers of allylic amines tightly closed when not in use.[9][25]

  • Cleanup: After use, decontaminate any non-disposable equipment. Dispose of contaminated bench paper, gloves, and pipette tips in a designated hazardous waste container.

  • Final Steps: Remove PPE and wash hands thoroughly with soap and water.[6][14]

Protocols for Safe Storage

Improper storage is a leading cause of laboratory accidents.[18] Allylic amines must be segregated from incompatible materials to prevent dangerous reactions.

Key Storage Principles:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[6][14][25]

  • Cabinets: Use a dedicated, approved flammable liquids storage cabinet.[17]

  • Containers: Ensure containers are tightly sealed, properly labeled, and in good condition.[9] Store hazardous liquids below eye level.[14][25]

  • Segregation: Incompatibility is a critical concern. Allylic amines are incompatible with:

    • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates)[6][9]

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[6][9]

    • Acid Chlorides and Anhydrides [6][9]

    • Copper and its alloys [7]

    • Carbon Dioxide [6][9]

G Diagram 2: Chemical Storage Segregation for Allylic Amines cluster_outside storage_cab Approved Flammable Liquid Storage Cabinet Section 1 Section 2 Section 3 amines Allylic Amines (Secondary Containment) acids Acids (Separate Cabinet) amines->acids INCOMPATIBLE oxidizers Oxidizers (Separate Cabinet) amines->oxidizers INCOMPATIBLE alcohols Other Flammable Organics (e.g., Alcohols)

Caption: Segregate allylic amines from incompatible chemicals like acids and oxidizers.

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Protocol 2: Emergency Response to a Minor Spill (<100 mL)
  • Alert: Alert personnel in the immediate area.[26]

  • Isolate: If safe to do so, eliminate all ignition sources.[7]

  • Contain: Use a spill kit containing an inert absorbent material suitable for amines and flammable liquids (e.g., dry lime, sand, or soda ash; avoid combustible materials like paper towels).[6]

  • PPE: Don appropriate PPE, including respiratory protection if necessary.[19]

  • Clean: Cover the spill with the absorbent material, working from the outside in.[27] Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7][9]

  • Decontaminate: Ventilate and wash the spill area after cleanup is complete.[6]

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

For major spills, evacuate the area immediately, close the door, and contact your institution's emergency response team.

G Diagram 3: Emergency Spill Response Flowchart start Spill Occurs assess Assess Spill Is it large, highly volatile, or in a public area? start->assess evacuate EVACUATE AREA Alert others Call Emergency Response assess->evacuate Yes minor_spill Minor Spill Procedure assess->minor_spill No alert Alert nearby personnel minor_spill->alert ppe Don appropriate PPE alert->ppe contain Contain with inert absorbent (from outside in) ppe->contain cleanup Collect waste with non-sparking tools contain->cleanup decon Decontaminate area cleanup->decon dispose Package & label for hazardous waste disposal decon->dispose report Report incident to supervisor dispose->report end Response Complete report->end

Caption: A decision-making flowchart for responding to a chemical spill.

Protocol 3: Personal Decontamination Procedure
  • Skin Contact: Immediately go to the nearest safety shower.[19] Remove all contaminated clothing while under the shower.[26] Flush the affected area with copious amounts of water for at least 15 minutes.[19][28] Seek immediate medical attention.

  • Eye Contact: Immediately go to the nearest eyewash station.[19] Hold eyelids open and flush with water for at least 15 minutes.[9][28] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7] Seek immediate medical attention.

Section 5: Waste Disposal

All waste materials contaminated with allylic amines, including excess chemicals, reaction residues, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, compatible, and clearly labeled container.

  • Storage: Store waste containers in a secondary containment tray in a satellite accumulation area. Do not mix incompatible waste streams.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[9] Arrange for pickup by your institution's environmental health and safety department.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Allyl Amine. Retrieved from [Link]

  • Wang, C., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8201–8209. Retrieved from [Link]

  • Frid, M. (2019). Selective Transformations of Allylic Compounds and Enol Derivatives [Doctoral dissertation, Stockholm University]. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Saferack. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • University of Wisconsin–Madison, Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • White, E. H., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 268-274. Retrieved from [Link]

  • Wang, C., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30). Retrieved from [Link]

  • Wikipedia. (n.d.). Allylamine. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 24). Safety Data Sheet: Allylamine. Retrieved from [Link]

  • Loughborough University, Health and Safety Service. (n.d.). Chemical Storage Safety Guidance. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of British Columbia Okanagan. (2021, October). Emergency Response > Chemical Spill Procedures. Retrieved from [Link]

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

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Method

scale-up synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine

An Application Note and Protocol for the Scalable Synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine Introduction N-allyl-1-(4-methoxyphenyl)ethanamine is a secondary amine that serves as a valuable building block in org...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of N-allyl-1-(4-methoxyphenyl)ethanamine

Introduction

N-allyl-1-(4-methoxyphenyl)ethanamine is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. The presence of the chiral center, the allyl group, and the methoxyphenyl moiety makes it a versatile precursor for a variety of transformations. As demand for such scaffolds increases, the need for robust, efficient, and scalable synthetic methods becomes paramount.

This application note provides a comprehensive guide to the via a one-pot reductive amination strategy. This method is selected for its operational simplicity, mild reaction conditions, and high atom economy, making it well-suited for industrial production.[1] We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and address critical safety and analytical considerations for researchers and drug development professionals.

Synthetic Strategy: The Rationale for Reductive Amination

For the N-alkylation of a primary amine such as 1-(4-methoxyphenyl)ethanamine, several synthetic routes could be considered. Direct alkylation with an allyl halide, for instance, is a classic approach. However, this method is often plagued by a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts, which complicates purification and lowers the yield of the desired secondary amine.[2]

To circumvent these issues, we employ an indirect, one-pot reductive amination protocol.[1][2] This strategy involves two key steps that occur sequentially in the same reaction vessel:

  • Imine Formation: The primary amine, 1-(4-methoxyphenyl)ethanamine, reacts with an aldehyde (in this case, acrolein, which is equivalent to propenal) to form a Schiff base, or imine, intermediate.

  • In-situ Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the target secondary amine.

This approach is highly advantageous for scale-up because the imine formation is typically reversible and the subsequent reduction is irreversible, driving the reaction to completion and preventing over-alkylation.[2] We have selected Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that can reduce imines in the presence of aldehydes, allowing all reagents to be combined in a single step.[2] This avoids the need to handle potentially unstable imine intermediates and streamlines the overall process.[1]

G cluster_reduction Reduction Step reactant reactant intermediate intermediate product product reagent_node reagent_node Amine 1-(4-methoxyphenyl)ethanamine Imine Imine Intermediate (Schiff Base) Amine->Imine Condensation (-H₂O) Aldehyde Acrolein (Allyl Aldehyde) Aldehyde->Imine Product N-allyl-1-(4-methoxyphenyl)ethanamine Reducer NaBH(OAc)₃ Reducer->Product Selective Reduction

Caption: Reaction mechanism for the one-pot reductive amination.

Detailed Scale-Up Protocol

This protocol is designed for a ~1 mole scale synthesis. Appropriate adjustments to equipment and reagent handling should be made based on the specific scale required.

Materials and Equipment
ReagentsGradeSupplier Example
1-(4-Methoxyphenyl)ethanamine[3]≥98%Sigma-Aldrich, TCI
Acrolein (stabilized)≥95%Alfa Aesar, Acros
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97% (Reagent Grade)Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Brine (Saturated NaCl solution)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
EquipmentSpecifications
5 L Jacketed Glass ReactorWith overhead mechanical stirrer, condenser, and N₂ inlet
Temperature Control Unit (TCU) / ChillerCapable of maintaining 0-5 °C
1 L Addition FunnelFor controlled addition of reagents
2 L Separatory FunnelFor extraction work-up
Rotary EvaporatorWith vacuum pump and trap
Vacuum Distillation ApparatusFor final purification
Experimental Procedure

Step 1: Reaction Setup

  • Set up the 5 L jacketed glass reactor with an overhead stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the system is dry and purged with nitrogen.

  • Charge the reactor with 1-(4-methoxyphenyl)ethanamine (151.21 g, 1.0 mol) and anhydrous Dichloromethane (DCM) (2.0 L).

  • Begin stirring and cool the solution to 0-5 °C using the TCU.

Step 2: One-Pot Imine Formation and Reduction

  • Slowly add Acrolein (61.67 g, 1.1 mol, 1.1 eq) to the cooled amine solution over 30-45 minutes via the addition funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for an additional 1 hour to ensure complete imine formation.

  • In a single portion, carefully add Sodium triacetoxyborohydride (NaBH(OAc)₃) (254.2 g, 1.2 mol, 1.2 eq) to the reaction mixture. Note: This may cause a slight exotherm; monitor the temperature closely.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting amine.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding 1 L of saturated Sodium Bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 250 mL).

  • Combine all organic layers and wash with Brine (500 mL).

  • Dry the combined organic phase over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

  • The resulting crude oil is purified by vacuum distillation to yield N-allyl-1-(4-methoxyphenyl)ethanamine as a colorless to pale yellow oil.[4]

Process Parameters Summary
ParameterValueNotes
Starting Amine 151.21 g (1.0 mol)Limiting Reagent
Acrolein 61.67 g (1.1 mol)1.1 equivalents
NaBH(OAc)₃ 254.2 g (1.2 mol)1.2 equivalents
Solvent Anhydrous DCM, 2.0 LProvides good solubility and is relatively easy to remove.
Reaction Temperature 0 °C to Room Temp.Initial cooling controls exotherm from imine formation.
Reaction Time 12-16 hoursMonitored by TLC/GC-MS for completion.
Expected Yield 80-90%Based on typical reductive amination efficiencies.
Product Molecular Weight [4]191.27 g/mol C₁₂H₁₇NO

Analytical Characterization

To ensure the identity and purity of the final product, the following analytical methods are recommended.[5][6][7]

TechniqueExpected Results for N-allyl-1-(4-methoxyphenyl)ethanamine[4]
¹H NMR Characteristic peaks for the allyl group (δ ~5.0-6.0 ppm), methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8-7.2 ppm), and aliphatic protons.
¹³C NMR Peaks corresponding to the 12 unique carbons in the molecule.
GC-MS A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 191.13.
FTIR Characteristic absorptions for N-H stretching (secondary amine, ~3300-3500 cm⁻¹), C=C stretching (allyl, ~1640 cm⁻¹), and C-O stretching (ether, ~1240 cm⁻¹).

Safety and Handling Considerations

Scaling up chemical synthesis requires stringent adherence to safety protocols.[8] Amines and their reagents can pose significant health risks.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8][10]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of volatile reagents like DCM and acrolein.

  • Reagent Handling:

    • Acrolein: Is highly toxic, flammable, and a lachrymator. It should be handled with extreme care in a closed system or a high-performance fume hood.

    • Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle under a nitrogen atmosphere.

    • Amines: Can be corrosive and toxic. Avoid skin and eye contact.[9]

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.[8][11] All personnel should be trained on emergency response protocols for chemical spills or exposure.[9]

Process Workflow Visualization

G setup_node setup_node reaction_node reaction_node workup_node workup_node purification_node purification_node final_node final_node A Setup: Charge Reactor with Amine and DCM under N₂ B Cool to 0-5 °C A->B C Slow Addition of Acrolein B->C D Add NaBH(OAc)₃ and React Overnight C->D E Quench with NaHCO₃ Solution D->E F Liquid-Liquid Extraction with DCM E->F G Wash, Dry, and Concentrate F->G H Purification: Vacuum Distillation G->H I Final Product: N-allyl-1-(4-methoxyphenyl)ethanamine H->I

Sources

Application

Application Note: Design, Synthesis, and Pharmacological Evaluation of Substituted Phenethylamines in Medicinal Chemistry

Introduction to the Phenethylamine Scaffold The 2-phenethylamine motif is a foundational chemical scaffold in neuropharmacology and medicinal chemistry. It forms the structural core of endogenous biogenic amines, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Phenethylamine Scaffold

The 2-phenethylamine motif is a foundational chemical scaffold in neuropharmacology and medicinal chemistry. It forms the structural core of endogenous biogenic amines, including dopamine, epinephrine, and norepinephrine, which regulate critical central nervous system (CNS) and autonomic functions[2-Phenethylamines in Medicinal Chemistry: A Review][1]. Beyond endogenous ligands, synthetic modifications of the phenethylamine backbone—particularly 2,5-dimethoxy-4-substituted derivatives (the "2C" series)—have yielded highly potent agonists for the serotonin 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1)[Phenethylamine - Wikipedia][2].

This application note provides a comprehensive guide to the structure-activity relationships (SAR), signaling mechanisms, and validated protocols for synthesizing and evaluating N-benzyl substituted phenethylamines.

Structure-Activity Relationships (SAR) & Quantitative Profiling

Historically, simple N-alkylation of phenethylamines resulted in diminished receptor affinity. However, the introduction of an N-benzyl group—specifically N-(2-methoxybenzyl) or N-(2-hydroxybenzyl) modifications—dramatically enhances both binding affinity and functional efficacy at the 5-HT2A receptor, creating the highly potent "NBOMe" and "NBOH" drug classes[Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists][3].

The table below summarizes the quantitative impact of N-benzyl substitution on the 2C-I (4-iodo-2,5-dimethoxyphenethylamine) scaffold.

Compound ClassN-Substitution5-HT2A Affinity (Ki)Functional Potency (EC50)Selectivity (5-HT2A vs 5-HT2C)
2C-I (Parent) Primary amine (-H)Moderate (~1-10 nM)ModerateLow
25I-NBOMe N-(2-methoxybenzyl)Sub-nanomolarHighModerate
Compound 8b N-(2-hydroxybenzyl)0.29 nM HighHigh
Compound 1b N-(2-hydroxybenzyl)Sub-nanomolar0.074 nM >400-fold

Data synthesized from in vitro pharmacological evaluations of N-benzyl phenethylamines[3].

Receptor Signaling & Biased Agonism

Substituted phenethylamines acting at the 5-HT2A receptor exhibit complex polypharmacology. While canonical activation couples to Gq proteins (triggering phospholipase C and intracellular calcium flux), certain structural modifications can skew the receptor conformation toward β-arrestin2 recruitment. This biased agonism leads to receptor internalization without triggering the canonical hallucinogenic responses (e.g., the rodent head-twitch response)[Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential][4].

Signaling Ligand Substituted Phenethylamine Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Activation Receptor->Gq Canonical Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Biased PLC Phospholipase C (PLC) Gq->PLC Ca Calcium Flux (Canonical) PLC->Ca Internal Receptor Internalization Arrestin->Internal

5-HT2A receptor signaling cascade illustrating Gq vs. β-arrestin biased agonism.

Synthetic Protocol: Indirect Reductive Amination

The synthesis of highly potent N-benzyl phenethylamines utilizes an indirect reductive amination pathway. This two-stage one-pot reaction is favored for its high yield and functional group tolerance[Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists][3].

Step-by-Step Methodology
  • Imine Formation: Suspend the parent phenethylamine hydrochloride (1.0 mmol) and the desired benzaldehyde (1.1 equiv) in absolute ethanol (10 mL). Add Triethylamine (Et3N, 1.0 equiv).

    • Causality: Et3N acts as a base to deprotonate the phenethylamine HCl salt. This liberates the nucleophilic primary amine, enabling it to attack the electrophilic aldehyde carbonyl to form the intermediate imine.

  • Selective Reduction: Stir the mixture at room temperature for 30 minutes to 3 hours. Once imine formation is complete, add Sodium Borohydride (NaBH4, 2.0 mmol) and stir for an additional 30 minutes.

    • Causality: NaBH4 is utilized because it is a mild reducing agent. It selectively reduces the imine double bond to a secondary amine without cleaving the delicate methoxy ethers or halogen substituents on the aromatic ring.

  • Aqueous Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between CH2Cl2 and H2O (30 mL, 1:1 ratio). Isolate the organic layer and extract the aqueous layer twice with CH2Cl2.

    • Causality: The biphasic extraction drives water-soluble inorganic borate salts into the aqueous phase, isolating the highly lipophilic secondary amine product in the organic phase.

  • Salt Precipitation: Treat the combined organic layers with anhydrous HCl gas or ethereal HCl to precipitate the product as a hydrochloride salt (yields typically 46–94%).

    • Causality: Converting the free base to an HCl salt prevents atmospheric oxidation of the amine and significantly improves water solubility for subsequent biological assays.

Validation Checkpoint: Analyze the intermediate via TLC or GC-MS to confirm the complete disappearance of the primary amine starting material before introducing NaBH4. Post-reduction, confirm the secondary amine structure via 1H-NMR (verifying the characteristic benzylic CH2 singlet at ~3.8-4.0 ppm).

Synthesis Step1 Phenethylamine HCl + Aldehyde Step2 Imine Intermediate Formation Step1->Step2 Et3N, EtOH Step3 Selective NaBH4 Reduction Step2->Step3 NaBH4 Step4 Biphasic Extraction Step3->Step4 CH2Cl2/H2O Step5 HCl Salt Precipitation Step4->Step5 HCl gas

Step-by-step synthetic workflow for N-benzyl phenethylamines via reductive amination.

In Vitro Pharmacology: 5-HT2A Radioligand Binding Assay

To accurately determine the binding affinity (Ki) of synthesized phenethylamines, a competitive radioligand binding assay is employed[Application Notes and Protocols: Design and Synthesis of Novel Psychedelic Phenethylamines][5].

Step-by-Step Methodology
  • Membrane Preparation: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor. Lyse the cells and isolate the membrane fraction via ultracentrifugation.

    • Causality: Utilizing isolated membranes rather than whole cells prevents the intracellular sequestration of highly lipophilic phenethylamines, ensuring the assay strictly measures orthosteric receptor surface binding.

  • Competitive Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a radioligand (e.g., [3H]-ketanserin) and serial dilutions of the test phenethylamine. Incubate at room temperature for 60 minutes to reach equilibrium.

    • Causality: The test compound competitively displaces [3H]-ketanserin from the receptor. The reduction in radioactive signal is directly proportional to the test compound's affinity.

  • Non-Specific Binding (NSB) Control: In parallel control wells, add a saturating concentration of an unlabeled competitor (e.g., mianserin) alongside the radioligand.

    • Causality: The unlabeled competitor occupies all specific 5-HT2A sites. Any remaining radioactive signal in these wells represents non-specific adherence to lipids or plastic, which must be subtracted from total binding to isolate the specific binding signal.

  • Harvesting and Data Analysis: Filter the assay mixture through glass-fiber filters to trap the membranes. Measure retained radioactivity via liquid scintillation counting. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

    • Causality: The Cheng-Prusoff mathematical correction is mandatory because the apparent IC50 is artificially inflated by the concentration ([L]) and inherent affinity (Kd) of the radioligand used.

Validation Checkpoint: Plot the percentage of specific binding against the log concentration of the test compound. A self-validating, robust assay must yield a sigmoidal dose-response curve with a Hill slope approximating -1.0, confirming a single-site competitive binding model.

References

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists, ACS Publications.
  • 2-Phenethylamines in Medicinal Chemistry: A Review, PMC.
  • Application Notes and Protocols: Design and Synthesis of Novel Psychedelic Phenethylamines, Benchchem.
  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential, NIH.
  • Phenethylamine, Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Allylation of Primary Amines

A Guide for Researchers, Scientists, and Drug Development Professionals The N-allylation of primary amines is a cornerstone reaction in organic synthesis, providing a critical pathway to secondary amines that are key int...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The N-allylation of primary amines is a cornerstone reaction in organic synthesis, providing a critical pathway to secondary amines that are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. While conceptually straightforward—involving the formation of a new carbon-nitrogen bond—the reaction is often plagued by a series of competing side reactions that can diminish yield, complicate purification, and compromise the overall efficiency of a synthetic route.

This technical support guide, designed for laboratory professionals, offers a structured approach to understanding, troubleshooting, and preventing the most common side reactions encountered during the N-allylation of primary amines. By delving into the causality behind these issues, we provide actionable solutions and validated protocols to enhance selectivity and ensure the desired outcome of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding the common challenges in N-allylation.

Q1: What are the most common side reactions in the N-allylation of primary amines?

The primary and most frequent side reaction is over-alkylation , leading to the formation of a tertiary amine (di-allylation) and, in some cases, a quaternary ammonium salt.[1][2][3] Another significant side reaction, particularly with certain catalysts, is the isomerization of the allyl group to form an enamine.[4][5] Other potential issues include reaction with the solvent or other nucleophiles present in the reaction mixture.

Q2: Why is over-alkylation (formation of tertiary amines) so common?

Over-alkylation is a persistent issue because the product of the initial reaction, the secondary N-allyl amine, is often more nucleophilic than the starting primary amine.[6] This increased nucleophilicity makes it a better candidate for reacting with another molecule of the allylating agent, leading to the formation of the tertiary amine. This "runaway" reaction can be difficult to control, especially under conditions of high temperature or when using highly reactive alkylating agents.[2]

Q3: What is allyl group isomerization and when does it occur?

Allyl group isomerization is a process where the double bond of the allyl group migrates to form a more stable, conjugated enamine. This transformation is typically catalyzed by transition metals, such as palladium or iridium, which are often used to facilitate the N-allylation reaction itself.[4][5][7] The propensity for isomerization is influenced by the specific catalyst system, reaction temperature, and the electronic properties of the amine.

Q4: How does the choice of catalyst influence side reactions?

The catalyst plays a pivotal role in dictating the course of the reaction. For instance:

  • Palladium catalysts , commonly used in Tsuji-Trost type reactions, can be highly efficient but may also promote isomerization if not carefully controlled.[8][9]

  • Iridium and Ruthenium catalysts are often employed in "borrowing hydrogen" or "hydrogen autotransfer" reactions with allylic alcohols.[8][9] These methods are atom-economical but can require higher temperatures, which may favor over-alkylation.

  • Biocatalysts , such as reductive aminases, offer a highly selective and environmentally friendly alternative, often minimizing both over-alkylation and isomerization under mild reaction conditions.[10][11]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution format for specific experimental challenges.

Problem: My reaction yields a significant amount of the di-allylated product. How can I improve selectivity for the mono-allylated amine?

Probable Causes:

  • The secondary amine product is more reactive than the primary amine starting material.

  • The reaction temperature is too high, increasing the rate of the second alkylation.

  • The stoichiometry of the reactants is not optimized.

Solutions & Preventative Measures:

  • Stoichiometric Control: Use a significant excess of the primary amine relative to the allylating agent. This increases the statistical probability of the allylating agent reacting with the more abundant primary amine.

  • Controlled Addition: Add the allylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low concentration of the allylating agent, favoring reaction with the primary amine.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[12]

  • Choice of Base and Solvent: Using a weaker base or a less polar solvent can sometimes temper the reactivity of the system and reduce over-alkylation.[12]

  • Catalyst Selection: Employing catalysts known for high mono-alkylation selectivity, such as certain iridium complexes or biocatalysts, can be highly effective.[8][11]

Problem: I am observing an unexpected isomer of my product. What could be the cause and how can I prevent it?

Probable Cause:

  • The transition metal catalyst is promoting the isomerization of the allyl group to a more stable enamine.

Solutions & Preventative Measures:

  • Ligand Modification: In transition metal catalysis, the choice of ligand can significantly influence the outcome. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that suppresses isomerization.

  • Lower Reaction Temperature and Shorter Reaction Time: Isomerization is often a slower process than the desired N-allylation. Running the reaction at a lower temperature and for a shorter duration can minimize the formation of the isomer.

  • Alternative Catalytic System: If isomerization remains a persistent issue, consider switching to a different catalytic system that is less prone to this side reaction. For example, if using a palladium catalyst, a switch to a specific iridium catalyst or an enzymatic approach might be beneficial.[10][11]

Problem: My reaction is sluggish or does not go to completion. What factors should I investigate?

Probable Causes:

  • The reaction temperature is too low.

  • The catalyst is inactive or used in an insufficient amount.

  • The chosen base is not strong enough to facilitate the reaction.

  • The allylating agent has degraded.

Solutions & Preventative Measures:

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.[12]

  • Catalyst Activity: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading.

  • Base Selection: If using a base, ensure it is strong enough to deprotonate the amine or activate the allylating agent as required by the reaction mechanism. For instance, in reactions involving allylic alcohols, a stronger base may be necessary.

  • Reagent Quality: Verify the purity and activity of the allylating agent, especially if it is prone to degradation (e.g., allyl bromide).[12]

Section 3: Key Experimental Protocol - Selective Mono-N-Allylation

This protocol provides a validated starting point for the selective mono-N-allylation of a primary amine using a palladium-catalyzed approach.

Materials:

  • Primary amine (1.0 eq.)

  • Allyl methyl carbonate (1.2 eq.)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine, potassium carbonate, and Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via a syringe.

  • Add the allyl methyl carbonate dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-N-allylated amine.

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

ReactionPathways cluster_0 Desired Pathway: Mono-N-Allylation cluster_1 Side Reaction 1: Over-Alkylation cluster_2 Side Reaction 2: Isomerization Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine + Allyl Source Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Allyl Source Enamine Enamine Secondary Amine->Enamine Catalyst

Caption: Desired vs. Undesired N-Allylation Pathways.

Troubleshooting Start Low Yield or Poor Selectivity CheckByproducts Analyze byproducts (TLC, LC-MS, NMR) Start->CheckByproducts OverAlkylation Over-alkylation Observed? CheckByproducts->OverAlkylation Yes Isomerization Isomerization Observed? CheckByproducts->Isomerization No OverAlkylation->Isomerization No Sol_OverAlk Increase Amine:Allyl Ratio Lower Temperature Slow Allyl Addition OverAlkylation->Sol_OverAlk Yes LowConversion Low Conversion? Isomerization->LowConversion No Sol_Isomer Change Catalyst/Ligand Lower Temperature Shorter Reaction Time Isomerization->Sol_Isomer Yes Sol_LowConv Increase Temperature Check Catalyst Activity Verify Reagent Quality LowConversion->Sol_LowConv Yes End Optimized Reaction LowConversion->End No Sol_OverAlk->End Sol_Isomer->End Sol_LowConv->End

Caption: Troubleshooting Flowchart for N-Allylation.

Section 5: Data Summary Table

Side ReactionCommon CausesRecommended SolutionsKey Parameters to Control
Over-Alkylation Secondary amine product is more nucleophilic; High temperature; High concentration of allylating agent.Use excess primary amine; Slow addition of allylating agent; Lower reaction temperature; Choose a selective catalyst.Stoichiometry, Temperature, Addition Rate
Isomerization Transition metal catalyst activity; Prolonged reaction time; High temperature.Change catalyst or ligands; Reduce reaction time and temperature; Use a non-isomerizing catalyst system (e.g., biocatalyst).Catalyst Choice, Temperature, Time
Low Conversion Insufficient temperature; Inactive catalyst or reagents; Suboptimal base or solvent.Increase temperature gradually; Verify reagent and catalyst quality; Optimize base and solvent system.Temperature, Catalyst Loading, Reagent Purity

Section 6: References

  • Gotor-Fernández, V., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]

  • Correia, C. A., et al. (2013). Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Journal of the American Chemical Society, 135(30), 10896-10899. Available at: [Link]

  • Krische, M. J., et al. (2021). Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation. Accounts of Chemical Research, 54(15), 3045-3059. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ResearchGate. Available at: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(48), 14344-14348. Available at: [Link]

  • Srimani, D., & Ben-David, Y. (2015). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Hydroxide Catalysts. ChemInform, 46(32). Available at: [Link]

  • Organic Syntheses. Allylamine. Available at: [Link]

  • Correia, C. A., et al. (2013). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Journal of the American Chemical Society. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • García, J. I., et al. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Green Chemistry, 25(13), 5233-5240. Available at: [Link]

  • Sharma, S., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. Available at: [Link]

  • Jasperse, C. P. Reactions of Amines. Concordia College. Available at: [Link]

  • Zhang, Y., et al. (2018). Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. Catalysts, 8(5), 194. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Cyclization Byproducts in Phenethylamine Reactions

Welcome to the technical support center for phenethylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes involving phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenethylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes involving phenethylamines, with a specific focus on mitigating the formation of unwanted cyclization byproducts. Here, we combine fundamental mechanistic principles with practical, field-tested protocols to enhance the efficiency and purity of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during phenethylamine reactions that can lead to cyclization.

Q1: I'm observing significant formation of a tetrahydroisoquinoline byproduct during an N-methylation reaction of a β-phenylethylamine using the Eschweiler-Clarke conditions. What is happening and how can I prevent it?

A1: The formation of a tetrahydroisoquinoline byproduct under Eschweiler-Clarke conditions is a known side reaction, essentially an in-situ Pictet-Spengler reaction.[1] This occurs when the initially formed iminium ion, intended for reduction to the N-methyl group, instead acts as an electrophile and attacks the electron-rich aromatic ring of the phenethylamine, leading to intramolecular cyclization.

To favor N-methylation and minimize cyclization, consider the following:

  • Temperature Control: Maintain a lower reaction temperature (e.g., 60-80 °C) and carefully monitor the reaction's progress.[1] Overheating can provide the activation energy needed for the cyclization to occur.

  • Stoichiometry: Use a 2-3 fold molar excess of both formaldehyde and formic acid.[1] This helps to drive the reaction towards the desired methylation pathway.

  • Order of Addition: Add the reagents at 0 °C before heating the reaction mixture.[1]

Q2: My Pictet-Spengler reaction is sluggish and giving low yields. I'm trying to synthesize a tetrahydroisoquinoline from a phenethylamine with an electron-withdrawing group on the aromatic ring. What can I do?

A2: The Pictet-Spengler reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[2][3] Electron-withdrawing groups deactivate the ring, making it less likely to attack the iminium ion intermediate, thus leading to poor yields.[2][4]

Strategies to overcome this challenge include:

  • Harsher Conditions: For less nucleophilic aromatic systems, you may need to employ stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[5][6]

  • Alternative Catalysts: For sensitive substrates, milder catalysts like chiral phosphoric acids have proven effective.[2]

  • N-Acyliminium Ion Intermediate: Instead of relying on strong acid catalysis, you can acylate the imine to form a highly electrophilic N-acyliminium ion. This intermediate can then cyclize under milder conditions with good yields.[5]

Q3: In my Bischler-Napieralski reaction to form a dihydroisoquinoline, I'm getting a complex mixture of products and a low yield of the desired compound. What are the likely causes?

A3: The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, can be sensitive to several factors leading to a complex product mixture.[4][7]

Common culprits include:

  • Deactivated Aromatic Ring: Similar to the Pictet-Spengler reaction, electron-withdrawing groups on the aromatic ring hinder the intramolecular electrophilic substitution, resulting in low yields.[4][7]

  • Choice of Dehydrating Agent: The potency of the dehydrating agent is critical. For less reactive substrates, a standard reagent like phosphorus oxychloride (POCl₃) may be insufficient. A stronger agent, such as a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, might be necessary.[7][8]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which forms styrenes.[7][9] This is particularly problematic when the reaction conditions favor the formation of a stable nitrilium ion intermediate.[9]

  • Reaction Temperature: Excessively high temperatures can lead to decomposition of the starting material and product.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[2]

Q4: I'm observing the formation of an unexpected regioisomer in my Pictet-Spengler reaction. How can I control the regioselectivity?

A4: The regioselectivity of the Pictet-Spengler reaction is governed by the electronic properties of the aromatic ring. Cyclization will preferentially occur at the position most activated towards electrophilic aromatic substitution.[1] If there are multiple potential sites for cyclization, a mixture of regioisomers can be obtained.[2]

To control regioselectivity:

  • Substrate Design: If possible, design your phenethylamine substrate with directing groups that favor cyclization at the desired position.

  • Protecting Groups: Strategically placing blocking groups on the aromatic ring can prevent cyclization at undesired positions.[4]

  • Solvent Choice: In some cases, the choice of solvent can influence regioselectivity.[2] A screening of different solvents may be beneficial.

II. Troubleshooting Guides

This section provides detailed protocols and explanations for specific challenges related to cyclization byproducts.

Guide 1: Minimizing Tetrahydroisoquinoline Formation in Eschweiler-Clarke Reactions

Issue: Significant formation of a tetrahydroisoquinoline byproduct during the N-methylation of a primary or secondary phenylethylamine.

Underlying Cause: The reaction conditions are promoting an intramolecular Pictet-Spengler type cyclization.

Troubleshooting Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary or secondary phenylethylamine in a minimal amount of a suitable solvent (e.g., methanol).

  • Reagent Addition at Low Temperature: Cool the solution to 0 °C in an ice bath.

  • Stoichiometry Control: Add a 2-3 fold molar excess of both formaldehyde (as a 37% aqueous solution) and formic acid dropwise to the cooled solution while stirring.[1]

  • Controlled Heating: Slowly warm the reaction mixture to 60-80 °C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.[1] Carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Competing Pathways:

G Phenethylamine Phenethylamine Iminium_Ion Iminium_Ion Phenethylamine->Iminium_Ion + HCHO, -H2O Iminium_Ion_Side Iminium Ion N_Methyl_Phenethylamine N_Methyl_Phenethylamine Iminium_Ion->N_Methyl_Phenethylamine + HCOOH (Reduction) Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium_Ion_Side->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Competing pathways in the Eschweiler-Clarke reaction of phenethylamines.

Guide 2: Enhancing Yields in Bischler-Napieralski Reactions with Deactivated Aromatic Rings

Issue: Low or no product formation when attempting to synthesize a 3,4-dihydroisoquinoline from a β-arylethylamide with electron-withdrawing groups.

Underlying Cause: The deactivated aromatic ring is not sufficiently nucleophilic to undergo intramolecular cyclization under standard conditions.[4][7]

Troubleshooting Protocol (Using a Stronger Dehydrating Agent):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the β-arylethylamide in a high-boiling anhydrous solvent such as toluene or xylene.

  • Reagent Addition: Carefully add phosphorus pentoxide (P₂O₅) (typically 1-2 equivalents) to the solution, followed by the slow addition of phosphoryl chloride (POCl₃) (typically 2-5 equivalents).[7][8]

  • Heating: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent and substrate reactivity) and monitor the reaction progress using TLC.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.[4]

  • Basification and Extraction: Make the resulting acidic aqueous solution basic by adding an appropriate base, such as sodium hydroxide or ammonium hydroxide, until the desired pH is reached.[4] Extract the product into an organic solvent like dichloromethane or ethyl acetate.[4]

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo. The crude product can then be purified by column chromatography or crystallization.[4]

Data Summary: Dehydrating Agent Comparison

Dehydrating AgentSubstrate TypeTypical ConditionsRelative Efficacy
POCl₃Electron-rich aromaticsReflux in tolueneModerate
P₂O₅ in refluxing POCl₃Electron-deficient aromaticsRefluxHigh[7][8]
Tf₂O, 2-chloropyridineMild alternative for various substrates-20 °C to 0 °C in DCMHigh, often with better yields[7]

Visualizing the Bischler-Napieralski Mechanism:

G cluster_main Bischler-Napieralski Reaction cluster_side_retro Retro-Ritter Side Reaction Arylethylamide Arylethylamide Intermediate Intermediate Arylethylamide->Intermediate + Dehydrating Agent (e.g., POCl3) Nitrilium_Ion Nitrilium_Ion Intermediate->Nitrilium_Ion Elimination Dihydroisoquinoline Dihydroisoquinoline Nitrilium_Ion->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Nitrilium_Ion_Side Nitrilium Ion Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (optional) Styrene Styrene Nitrilium_Ion_Side->Styrene Elimination

Caption: Mechanism of the Bischler-Napieralski reaction and a common side reaction.

III. Alternative Synthetic Strategies to Avoid Cyclization

In cases where intramolecular cyclization is a persistent and unavoidable side reaction, it may be more efficient to consider alternative synthetic routes that do not involve the cyclization-prone intermediates.

Strategy 1: Reductive Amination of Phenylacetones

This method is a robust alternative for the synthesis of various substituted phenethylamines, bypassing the conditions that favor cyclization.

General Protocol (Leuckart-Wallach Reaction):

  • Reaction Mixture: A mixture of the appropriately substituted phenylacetone and an excess of ammonium formate is heated to 160-170 °C for 4 to 15 hours.[10]

  • Hydrolysis: After cooling, the intermediate formyl derivative is hydrolyzed directly in the reaction mixture by the addition of concentrated hydrochloric acid.[10]

  • Isolation: The phenethylamine is then isolated by basifying the aqueous solution and extracting with an organic solvent.[10]

  • Purification: Purification is typically achieved through distillation.[10]

Strategy 2: Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides

This modern and modular approach allows for the synthesis of a wide range of β-phenethylamine scaffolds under mild conditions, avoiding the high temperatures and strong acids often associated with cyclization reactions.[11][12] This method is particularly advantageous for creating α-substituted phenethylamines.[11]

Conceptual Workflow:

This reaction involves the nickel-catalyzed cross-coupling of an aliphatic aziridine with an aryl iodide, facilitated by a photoredox catalyst.[11] This strategy offers excellent functional group tolerance and regioselectivity.[12]

Visualizing an Alternative Synthetic Disconnection:

G cluster_retro Retrosynthetic Analysis Phenethylamine β-Phenethylamine Aryl_Iodide Aryl Iodide Phenethylamine->Aryl_Iodide Ni/Photoredox Cross-Coupling Aziridine Aliphatic Aziridine Phenethylamine->Aziridine Ni/Photoredox Cross-Coupling

Caption: Retrosynthetic approach for phenethylamine synthesis via cross-coupling.

IV. References

  • Common side reactions in the synthesis of substituted phenylethylamines - Benchchem. (n.d.). Retrieved from

  • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines - Benchchem. (n.d.). Retrieved from

  • Improving the yield of the Bischler-Napieralski reaction for isoquinolines - Benchchem. (n.d.). Retrieved from

  • Optimization of reaction conditions for the Pictet-Spengler synthesis - Benchchem. (n.d.). Retrieved from

  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved from

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from

  • β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC. (n.d.). Retrieved from

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from

  • Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved from

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • A Comparative Analysis of Synthesis Routes for Substituted Phenylethylamines - Benchchem. (n.d.). Retrieved from

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society. (2020, April 6). Retrieved from

  • Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - The Doyle Group. (2020, April 6). Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Amine Separation in RP-HPLC

Welcome to the Technical Support Center for optimizing the separation of amines in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the separation of amines in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. Here, we delve into the science behind the separation of these challenging compounds, providing practical, field-proven insights to overcome common obstacles.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered when separating amines by RP-HPLC.

Q1: Why are my amine peaks tailing?

Peak tailing is the most frequent problem when analyzing basic compounds like amines.[1][2] It's often caused by secondary interactions between the positively charged amine analytes and the negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions create more than one retention mechanism, leading to asymmetrical peaks.[1]

Quick Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the protonated amines.[4]

  • Use End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.[3][4]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing amine, like triethylamine (TEA), can mask the active silanol sites.[5]

Q2: How does mobile phase pH affect the retention of my amine analytes?

The pH of the mobile phase is a critical parameter that dictates the ionization state of both the amine analyte and the stationary phase.[6][7]

  • Below the Amine's pKa: The amine is predominantly in its protonated (ionized) form. This increased polarity leads to less retention on a non-polar C18 column.[6][8][9]

  • Above the Amine's pKa: The amine is in its neutral (non-ionized) form, making it more hydrophobic and thus more retained on the column.[8][9][10]

For robust and reproducible separations, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5][6][11][12]

Q3: What is the best buffer to use for my amine separation?

The ideal buffer maintains a stable pH throughout the analysis, has good solubility in the mobile phase, and does not interfere with detection.[13][14]

  • For Low pH Separations (pH 2-4): Phosphate and formate buffers are common choices.[15][16] 0.1% formic acid or trifluoroacetic acid (TFA) are also widely used, especially for LC-MS applications due to their volatility.[16][17]

  • For Mid-Range pH (pH 4-6): Acetate buffers are effective in this range.[7][15]

  • For High pH Separations (pH > 8): Ammonium bicarbonate or organic buffers like pyrrolidine are suitable.[10][18] It's crucial to use a pH-stable column when working at high pH to prevent silica dissolution.[10]

Q4: My polar amines are not retaining on the C18 column. What can I do?

Poor retention of polar analytes is a common issue when the mobile phase is highly aqueous.[19] This can sometimes lead to a phenomenon known as "hydrophobic collapse" or "phase dewetting," where the C18 chains fold in on themselves in the high-water environment, reducing their interaction with the analytes.[19]

Solutions:

  • Use an "AQ" or Polar-Embedded Column: These columns are specifically designed to be stable in highly aqueous mobile phases.[20][21]

  • Increase Organic Modifier Strength: If possible, a slight increase in the percentage of the organic modifier can improve retention.[17]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes.[22][23]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving complex separation challenges.

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing can significantly impact resolution and quantification. This guide offers a step-by-step protocol to diagnose and resolve this issue.

Step 1: Identify the Cause of Tailing

The primary culprits for peak tailing with amines are secondary interactions with silanol groups.[1][2][3] However, other factors such as column overload, extra-column volume, and co-eluting impurities can also contribute.[1][3]

Step 2: Mobile Phase Optimization Protocol
  • pH Adjustment:

    • Objective: To control the ionization of both the amine analyte and the residual silanols on the stationary phase.

    • Procedure:

      • Determine the pKa of your amine analyte(s). A table of common amine pKa values is provided below.

      • Prepare a series of mobile phases with the pH adjusted to approximately 2 pH units below the pKa of the amine. This will ensure the amine is fully protonated.[6][11]

      • Analyze your sample with each mobile phase to observe the effect on peak shape and retention.

  • Buffer Selection and Concentration:

    • Objective: To maintain a consistent pH and minimize on-column interactions.

    • Procedure:

      • Choose a buffer with a pKa close to the desired mobile phase pH.[15]

      • Start with a buffer concentration of 10-25 mM. Higher concentrations can sometimes improve peak shape but may also lead to precipitation issues, especially with high organic content.[16]

  • Addition of a Competing Base (Silanol Masking):

    • Objective: To block the active silanol sites on the stationary phase.

    • Procedure:

      • Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[5] Other amines like hexylamine have also been shown to be effective.[24][25]

      • Be aware that these modifiers can sometimes suppress ionization in LC-MS applications.

Visualizing the Effect of pH on Amine Separation

The following diagram illustrates the relationship between mobile phase pH, the pKa of an amine, and its retention behavior in RP-HPLC.

pH_Effect cluster_pH_Scale Mobile Phase pH cluster_Analyte_State Analyte State (Amine) cluster_Retention RP-HPLC Retention pH_low Low pH (pH < pKa - 2) Analyte_Ionized Protonated (R-NH3+) More Polar pH_low->Analyte_Ionized Favors Ionization pH_mid Mid pH (pH ≈ pKa) Analyte_Mixed Mixed Population pH_mid->Analyte_Mixed Equilibrium pH_high High pH (pH > pKa + 2) Analyte_Neutral Neutral (R-NH2) More Hydrophobic pH_high->Analyte_Neutral Favors Neutral Form Retention_Low Decreased Retention Analyte_Ionized->Retention_Low Leads to Retention_Variable Unstable Retention Analyte_Mixed->Retention_Variable Results in Retention_High Increased Retention Analyte_Neutral->Retention_High Leads to

Caption: Effect of pH on Amine Ionization and Retention.

Guide 2: Enhancing Retention of Polar Amines with Ion-Pairing Chromatography

For highly polar amines that are poorly retained even with highly aqueous mobile phases, ion-pairing chromatography offers a robust solution.

Mechanism of Ion-Pairing

Ion-pairing reagents are surface-active ions that are added to the mobile phase.[23] They have a charged head group that interacts with the oppositely charged analyte and a hydrophobic tail that interacts with the non-polar stationary phase.[26] For cationic amines, an anionic ion-pairing reagent such as an alkyl sulfonate is used.[23] This forms a neutral ion-pair that is more retained by the reversed-phase column.[22]

Experimental Protocol for Ion-Pairing
  • Select an Ion-Pairing Reagent:

    • Common choices for basic compounds include sodium alkanesulfonates (e.g., sodium 1-hexanesulfonate, sodium 1-octanesulfonate).[27]

    • The length of the alkyl chain influences retention; a longer chain generally leads to greater retention.[23]

  • Optimize the Concentration:

    • Start with a low concentration of the ion-pairing reagent (e.g., 5-10 mM) in the mobile phase.

    • Gradually increase the concentration and observe the effect on retention and peak shape.

  • Control the Mobile Phase pH:

    • The pH should be maintained in a range where both the analyte and the ion-pairing reagent are ionized.

  • Column Equilibration:

    • It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase before analysis. This can take a significant amount of time.

Workflow for Ion-Pairing Method Development

Ion_Pairing_Workflow Start Poor Retention of Polar Amine Select_Reagent Select Ion-Pair Reagent (e.g., Alkyl Sulfonate) Start->Select_Reagent Optimize_Conc Optimize Concentration (5-20 mM) Select_Reagent->Optimize_Conc Adjust_pH Adjust Mobile Phase pH (Ensure Ionization) Optimize_Conc->Adjust_pH Equilibrate Equilibrate Column Thoroughly Adjust_pH->Equilibrate Analyze Analyze Sample Equilibrate->Analyze Evaluate Evaluate Retention & Peak Shape Analyze->Evaluate Evaluate->Select_Reagent Not Acceptable (Try different reagent or conditions) End Optimized Separation Evaluate->End Acceptable

Sources

Troubleshooting

Technical Support Center: Improving Resolution of N-Allyl Amine Isomers

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the chromatographic separation of N-allyl amine isomers. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the chromatographic separation of N-allyl amine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these often-problematic compounds. Here, we will explore the underlying principles of separation, troubleshoot common issues, and provide detailed, field-proven protocols to enhance your analytical success.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak shape and resolution for N-allyl amines so challenging in reversed-phase HPLC?

N-allyl amines are basic compounds and are prone to strong interactions with residual silanol groups on silica-based stationary phases. This can lead to significant peak tailing.[1] Furthermore, their isomers often have very similar polarities and structures, making them difficult to separate. The ionization state of these amines is highly dependent on the mobile phase pH, and operating at a pH close to their pKa can result in a mix of ionized and unionized forms, leading to peak distortion and splitting.[2]

Q2: I'm observing significant peak tailing with my N-allyl amine isomers. What is the most likely cause and how can I fix it?

Peak tailing for basic compounds like N-allyl amines in reversed-phase HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of the silanol groups and ensure the amine is in a single, un-ionized state. A pH of 9.5 or higher can significantly improve peak shape. However, ensure your column is stable at high pH.

  • Use of an Ion-Pairing Agent: Adding an anionic ion-pairing agent, such as an alkyl sulfonate, to the mobile phase can form a neutral ion-pair with the protonated amine, reducing its interaction with the stationary phase and improving peak shape.[3][4]

  • Column Selection: Opt for a column with a base-deactivated stationary phase or a hybrid particle technology that is more resistant to high pH.

Q3: My resolution between two N-allyl amine isomers is poor. What are the first parameters I should adjust?

When facing poor resolution, systematically adjust the following parameters, changing only one at a time to observe its effect:[5]

  • Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention time and potentially improve separation.[5]

  • Mobile Phase pH: Small changes in pH can significantly alter the selectivity between isomers, especially if they have slightly different pKa values.[2][6]

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.[7][8]

  • Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[7][9]

Q4: Should I consider derivatization for improving the resolution of N-allyl amine isomers?

Yes, derivatization can be a powerful tool. N-allyl amines often lack a strong chromophore, making detection difficult. Derivatization can not only enhance detectability but also improve chromatographic properties.[10] By reacting the amine with a suitable reagent, you can:

  • Increase Hydrophobicity: This leads to better retention in reversed-phase chromatography.

  • Introduce a Bulky Group: This can enhance the structural differences between isomers, leading to better selectivity.

  • Improve Peak Shape: Derivatization can mask the basic amine functionality, reducing interactions with silanol groups.[11]

Common derivatizing agents for amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[10][11][12]

Troubleshooting Guides & In-Depth Protocols

Issue 1: Persistent Peak Tailing Despite pH Adjustment

Scenario: You have adjusted the mobile phase pH to a basic value (e.g., pH 9.5), but your N-allyl amine peaks still exhibit significant tailing.

Underlying Cause: While high pH deprotonates most silanol groups, some may remain active. Additionally, other secondary interactions or system issues could be contributing factors.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent peak tailing.

Detailed Protocol: Implementing Ion-Pair Chromatography

Ion-pair chromatography is a technique used to separate charged analytes on a reversed-phase column.[13] For basic compounds like N-allyl amines, an anionic ion-pairing agent is added to the mobile phase.

Step-by-Step Protocol:

  • Select an Ion-Pairing Agent: For positively charged amines, common choices include alkyl sulfonates (e.g., sodium 1-hexanesulfonate or sodium 1-octanesulfonate).[4] The length of the alkyl chain affects retention; a longer chain generally leads to greater retention.[14]

  • Prepare the Mobile Phase:

    • Dissolve the ion-pairing agent in the aqueous portion of your mobile phase at a concentration typically ranging from 5 to 20 mM.

    • Adjust the pH of the aqueous phase to a level where your N-allyl amine is fully protonated (typically pH 2.5-4.5).

    • Filter the mobile phase before use.

  • Equilibrate the Column: Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes to ensure the stationary phase is fully coated with the ion-pairing agent.

  • Inject the Sample and Optimize: Inject your sample and assess the peak shape and resolution. You may need to optimize the concentration of the ion-pairing agent and the organic modifier percentage to achieve the desired separation.

Data Presentation: Effect of Ion-Pairing Agent on Retention

Ion-Pairing AgentAlkyl Chain LengthTypical Concentration (mM)Expected Impact on Retention of N-Allyl Amines
Sodium 1-PentanesulfonateC55-20Moderate Increase
Sodium 1-HexanesulfonateC65-20Increased Retention
Sodium 1-HeptanesulfonateC75-20Significant Increase
Sodium 1-OctanesulfonateC85-20Strongest Retention
Issue 2: Co-elution or Poor Resolution of Enantiomeric N-Allyl Amine Isomers

Scenario: You are trying to separate enantiomers of an N-allyl amine, but they are co-eluting or showing very poor resolution.

Underlying Cause: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be introduced, either through a chiral stationary phase (CSP) or a chiral derivatizing agent.[15]

Method Selection Guide:

Caption: Decision tree for separating enantiomeric isomers.

Detailed Protocol: Chiral Derivatization for HPLC

This protocol describes the formation of diastereomers from enantiomeric N-allyl amines, which can then be separated on a standard achiral HPLC column.[16]

Step-by-Step Protocol:

  • Select a Chiral Derivatizing Agent (CDA): A common CDA for primary amines is o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

  • Derivatization Reaction:

    • In a vial, mix your N-allyl amine sample with a solution of OPA and the chiral thiol in a suitable buffer (e.g., borate buffer, pH 9.5).

    • Allow the reaction to proceed for a few minutes at room temperature. The reaction is typically fast.

  • HPLC Analysis:

    • Inject the derivatized sample onto a standard reversed-phase column (e.g., C18).

    • Use a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the diastereomeric derivatives using a fluorescence detector for high sensitivity.

  • Method Optimization: Adjust the gradient, mobile phase composition, and temperature to optimize the separation of the newly formed diastereomers.

Alternative Chromatographic Techniques

While HPLC is a workhorse, other techniques can offer advantages for N-allyl amine isomer separation.

Gas Chromatography (GC)

GC can be an excellent choice for volatile N-allyl amines. However, direct analysis can be problematic due to the polar nature of amines, which can lead to peak tailing on many GC columns.[17]

  • Derivatization is Often Necessary: To improve volatility and peak shape, derivatization with reagents like trifluoroacetic anhydride (TFAA) is common.[17][18]

  • Specialized Columns: Using a base-deactivated column or a column specifically designed for amine analysis is highly recommended to minimize peak tailing.[17] A DB-CAM column, for example, has shown good performance for allylamine analysis.[19][20]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and better peak shapes for basic compounds compared to HPLC.[21]

  • Advantages for Amines: SFC can offer superior peak symmetry for primary amines.[21]

  • Mobile Phase: A mixture of CO2 and a polar co-solvent like methanol is typically used.[22] Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can further improve peak shape and selectivity.[21]

  • Chiral SFC: SFC is particularly well-suited for chiral separations and is often faster than chiral HPLC.[23][24]

Comparative Overview of Techniques

TechniqueAdvantages for N-Allyl Amine IsomersDisadvantages
HPLC Widely available, versatile, many stationary phases available.Can suffer from peak tailing, may require ion-pairing agents or derivatization.
GC High efficiency, suitable for volatile amines.Often requires derivatization, not suitable for non-volatile isomers.
SFC Fast analysis times, excellent for chiral separations, good peak shape for basic compounds.[21]Less common instrumentation, requires specialized knowledge.
HILIC Good for very polar amines that are not well-retained in reversed-phase.[25][26][27][28][29]Can have longer equilibration times, sensitive to water content in the mobile phase.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • LCGC North America. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]

  • Analytics and Separations. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available from: [Link]

  • Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers. Available from: [Link]

  • Kalász, H., Gulyás, D., & Báthori, M. (2009). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 22(4), 259-263. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • American Chemical Society. (2002, May 1). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]

  • Jamil, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available from: [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • Mitchell, E. S., et al. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis Online. Available from: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available from: [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Wiley Online Library. (n.d.). Chiral Drug Separation. Available from: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available from: [Link]

  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Available from: [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Available from: [Link]

  • Trade Science Inc. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Available from: [Link]

  • PubMed. (2012, April 13). Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. Available from: [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Available from: [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • ACS Publications. (2008, April 22). Supercritical Fluid Chromatography. Available from: [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]

  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Available from: [Link]

  • ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available from: [Link]

  • Chromatography Today. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • PubMed. (2025, January 15). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Available from: [Link]

  • ResearchGate. (n.d.). Chiral selectors for the separation of enantiomers of a compound. Available from: [Link]

  • IRIS. (n.d.). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. Available from: [Link]

  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Available from: [Link]

  • Bryan Research & Engineering, LLC. (1977). Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • ResearchGate. (n.d.). Chromatogram showing the separation of allylamine (d) from sodium (a). Available from: [Link]

  • LinkedIn. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Available from: [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • PubMed. (n.d.). Liquid chromatographic resolution of racemic amines, amino alcohols and related compounds on a chiral crown ether stationary phase. Available from: [Link]

  • ACS Publications. (2024, December 18). Transcending Resolution Limits in HPLC and Diffusion NMR. Available from: [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Reductive Amination of 4-Methoxyacetophenone

Welcome to the technical support center for the reductive amination of 4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of 4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of this crucial transformation. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern the success of this reaction.

Troubleshooting Common Issues: A-Question-and-Answer-Guide

Poor conversion and the formation of side products are common hurdles in the reductive amination of ketones like 4-methoxyacetophenone. This section addresses the most frequent challenges encountered in the laboratory.

Question 1: My reaction shows very low conversion, with a significant amount of unreacted 4-methoxyacetophenone remaining. What are the likely causes and how can I fix this?

Answer: Low conversion in this reductive amination is typically traced back to inefficient imine or iminium ion formation, which is the crucial intermediate.[1][2] The equilibrium between the ketone and the imine often lies on the side of the starting materials. Here’s how to address this:

  • pH Optimization: The formation of the imine is acid-catalyzed, but a highly acidic medium will protonate the amine, rendering it non-nucleophilic. The optimal pH for the reductive amination of ketones is generally mildly acidic, in the range of 5-6.[3] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.

  • Water Removal: The formation of the imine from the ketone and amine releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. This can be accomplished by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

  • Choice of Amine: If you are using an amine salt (e.g., ammonium chloride or a primary amine hydrochloride), it must be neutralized to the free amine before it can react. This can be done in a separate workup step or in situ by adding a non-nucleophilic base like triethylamine (Et₃N).[4]

  • Reaction Time and Temperature: Ketones are generally less reactive than aldehydes.[4] It may be necessary to increase the reaction time or gently heat the reaction mixture to facilitate imine formation. However, be cautious with temperature as it can also promote side reactions.

Question 2: I'm observing a significant amount of 4-methoxybenzyl alcohol as a byproduct. What is causing this and how can I prevent it?

Answer: The formation of 4-methoxybenzyl alcohol is a clear indication that your reducing agent is reducing the starting ketone, 4-methoxyacetophenone, before it can form the imine. This is a common issue when using strong reducing agents.

  • Choice of Reducing Agent: The key is to use a milder reducing agent that selectively reduces the iminium ion over the ketone.

    • Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent and can readily reduce ketones. If you must use NaBH₄, it is best to perform the reaction in a two-step process: first, allow the imine to form completely (monitoring by TLC), and then add the NaBH₄.[2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for a one-pot reductive amination. The steric bulk and electron-withdrawing acetate groups make it less reactive and more selective for the iminium ion.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is also selective for the iminium ion at a mildly acidic pH.[1] However, it is toxic and requires careful handling and disposal.

Question 3: My TLC plate shows multiple spots, and I'm unsure how to interpret them. How can I effectively monitor the reaction?

Answer: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the progress of your reaction. Here's a guide to interpreting your TLC plate:

  • Spot Identification:

    • 4-Methoxyacetophenone (Starting Material): This will be your reference spot. It is a relatively nonpolar molecule.

    • Imine Intermediate: The imine is generally more nonpolar than the starting amine but may have similar polarity to the ketone. It can be difficult to resolve from the starting ketone.

    • Product Amine: The product amine is more polar than the starting ketone and the imine due to the presence of the N-H bond. It will have a lower Rf value.

    • 4-Methoxybenzyl Alcohol (Byproduct): This alcohol is more polar than the starting ketone and will have a lower Rf value.

  • Developing a Staining Method:

    • UV Light (254 nm): 4-Methoxyacetophenone and the resulting aromatic amine are UV active and will appear as dark spots on a fluorescent TLC plate.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, including the product amine and the alcohol byproduct.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines and will develop a colored spot (usually purple or yellow) upon heating, confirming the presence of your product.

A good solvent system for developing your TLC plate is a mixture of a nonpolar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate. You can adjust the ratio to achieve good separation of the spots.

Key Mechanistic Insights

The reductive amination of 4-methoxyacetophenone proceeds through a two-step sequence: the formation of an imine or iminium ion, followed by its reduction.

Reductive_Amination_Mechanism ketone 4-Methoxyacetophenone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O water_out H2O product Product Amine iminium->product + [H-] (Reducing Agent) reducing_agent [H-] Experimental_Workflow start Combine 4-methoxyacetophenone and amine in an anhydrous solvent (e.g., Dichloromethane). add_acid Add a catalytic amount of acetic acid. start->add_acid stir Stir at room temperature for 30-60 minutes to facilitate imine formation. add_acid->stir add_reductant Add sodium triacetoxyborohydride portion-wise. stir->add_reductant react Stir overnight at room temperature. Monitor by TLC. add_reductant->react quench Quench the reaction with saturated aqueous sodium bicarbonate. react->quench extract Extract with an organic solvent (e.g., Dichloromethane). quench->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: Experimental Workflow for Reductive Amination.

Materials:

  • 4-Methoxyacetophenone

  • Primary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (1.2-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methoxyacetophenone and dissolve it in anhydrous DCM.

  • Add the primary amine to the solution, followed by the catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride to the reaction mixture in portions.

  • Continue stirring the reaction at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: Can I use ammonia or ammonium salts directly for this reaction?

A1: Yes, you can use ammonium salts like ammonium acetate or ammonium chloride as the amine source to synthesize the corresponding primary amine. [5]When using an ammonium salt, a weak base may be needed to generate the free ammonia in situ.

Q2: What is the best way to purify the final amine product?

A2: Column chromatography on silica gel is a very effective method for purifying the product amine. [6]Alternatively, you can perform an acid-base extraction. The amine product can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the purified amine re-extracted into an organic solvent.

Q3: Can this reaction be performed with secondary amines?

A3: Yes, reductive amination can be performed with secondary amines to yield tertiary amines. The mechanism is similar, involving the formation of an iminium ion intermediate.

Q4: My starting amine is not very nucleophilic. How can I improve the reaction?

A4: For weakly nucleophilic amines, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. [4]The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can also help to activate the ketone towards nucleophilic attack. [1]

References

  • Synple Chem AG. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, October 27). Reductive amination. Retrieved from [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Retrieved from [Link]

  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(11), 3514–3523. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1846–1853. [Link]

  • Rowles, I., et al. (2020). Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. ACS Catalysis, 10(15), 8484–8493. [Link]

  • Abrahamson, M. J., et al. (2013). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 3(3), 695. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Ghattas, C. V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30174. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Khemchyan, L. L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

Sources

Troubleshooting

managing stability issues of allylic amines during workup

Introduction: Allylic amines are versatile intermediates in organic synthesis, crucial for the development of pharmaceuticals and agrochemicals. However, their inherent structural features—the juxtaposition of a nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Allylic amines are versatile intermediates in organic synthesis, crucial for the development of pharmaceuticals and agrochemicals. However, their inherent structural features—the juxtaposition of a nucleophilic amine and a reactive allylic system—render them susceptible to a variety of degradation pathways during reaction workup and purification. This guide provides in-depth troubleshooting advice and preventative strategies to help researchers navigate these stability challenges, ensuring product integrity and maximizing yield.

Troubleshooting Guide: Common Stability Issues

Q1: My crude reaction mixture looks clean, but after aqueous workup and solvent evaporation, my isolated product is a discolored oil or solid. What is causing this degradation?

This is a classic sign of oxidative degradation or polymerization. Allylic amines are particularly sensitive to air, especially when not in a protonated state. The discoloration (often yellow to dark brown) suggests the formation of complex, high-molecular-weight species or oxidized impurities.

Root Cause Analysis:

  • Autoxidation: The free amine can facilitate the formation of radicals at the allylic position, which then react with atmospheric oxygen. This process is often catalyzed by trace metal impurities and light. The resulting hydroperoxides or other oxygenated species are unstable and can initiate polymerization.

  • pH-Dependent Instability: During a typical basic aqueous workup (e.g., with NaHCO₃ or Na₂CO₃), the allylic amine is deprotonated to its free base form. This free amine is significantly more electron-rich and thus more susceptible to oxidation compared to its protonated salt form.

Preventative Protocols & Solutions:

  • Maintain an Inert Atmosphere: Whenever possible, conduct the workup and solvent removal under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent autoxidation.

  • Use Degassed Solvents: Use solvents that have been sparged with N₂ or Ar for at least 30 minutes prior to the workup. This minimizes dissolved oxygen.

  • Control the pH: If your compound is stable as a salt, consider an acidic workup. Extracting the amine into an acidic aqueous layer (e.g., 1 M HCl or 5% citric acid) protonates the amine, protecting it from oxidation. The product can then be re-isolated by basifying the aqueous layer and quickly extracting it back into an organic solvent, followed immediately by solvent removal.

Workflow: Protective Acidic Extraction

A Crude Reaction Mixture (in Organic Solvent) B Add Degassed 1M HCl (aq) & Shake Funnel A->B C Separate Layers B->C D Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) C->D Product E Organic Layer: Neutral/Acidic Impurities C->E Impurities F Cool to 0°C Add Base (e.g., NaOH) until pH > 10 D->F G Quickly Extract with Organic Solvent (e.g., DCM) F->G H Dry (Na2SO4), Filter, & Evaporate Solvent (Low Temp, High Vacuum) G->H I Purified Allylic Amine H->I

Caption: Workflow for isolating an allylic amine via a protective acidic extraction.

Q2: My post-workup NMR/LC-MS shows new isomers that weren't present in the initial reaction. Why is my allylic amine rearranging?

Allylic systems are prone to isomerization, primarily through double bond migration. This can be catalyzed by acids, bases, or trace metals, all of which can be introduced during the workup.

Root Cause Analysis:

  • Acid/Base Catalyzed Isomerization: Protic acids can protonate the double bond, leading to a carbocation intermediate that can be quenched at a different position, resulting in a thermodynamically more stable (e.g., more substituted) double bond. Similarly, strong bases can deprotonate the allylic position, forming an anion that can be reprotonated at a different site.

  • Metal-Catalyzed Isomerization: Trace metals, particularly transition metals like palladium, rhodium, or ruthenium left over from a previous synthetic step, are potent catalysts for double bond migration.

Preventative Protocols & Solutions:

  • Buffer the pH: Avoid harsh pH extremes. Instead of strong acids or bases, use buffered aqueous solutions for extraction. For example, a phosphate buffer at pH 7 can be an effective way to wash the organic layer without causing significant isomerization.

  • Use Metal Scavengers: If you suspect residual metal catalysis, treat the crude organic solution with a metal scavenger before proceeding with the workup. Common scavengers include activated carbon, silica-based scavengers (e.g., SiliaMetS®), or by performing a wash with an aqueous solution of a chelating agent like EDTA.

  • Temperature Control: Keep all workup steps, including solvent evaporation, at low temperatures (0 °C to room temperature). Heat provides the activation energy needed for these isomerization pathways.

Data Summary: pH Impact on Stability

pH RangeCommon ReagentsRisk for Allylic AmineMitigation Strategy
< 2 1-6 M HCl, H₂SO₄High risk of double bond isomerization via carbocation.Use only if amine salt is required and known to be stable.
3 - 6 5% Citric Acid, NH₄ClLower risk. Good for protective extraction.Ideal for creating a stable protonated salt.
6 - 8 Phosphate Buffer, H₂OMinimal risk of acid/base-catalyzed isomerization.Best for neutral washing of the organic layer.
8 - 10 NaHCO₃, K₂CO₃Moderate risk of oxidation (free amine).Work quickly and under an inert atmosphere.
> 11 1-6 M NaOH, KOHHigh risk of base-catalyzed isomerization & oxidation.Avoid unless absolutely necessary for deprotonation.
Q3: I'm losing a significant portion of my product during column chromatography. How can I improve my purification recovery?

Standard silica gel chromatography can be destructive for sensitive amines. The acidic nature of silica can cause streaking, irreversible adsorption, and on-column degradation or isomerization of allylic amines.

Root Cause Analysis:

  • Acidic Silica Surface: The surface of standard silica gel is covered in acidic silanol (Si-OH) groups. These can protonate the amine, causing it to bind strongly to the stationary phase. This prolonged contact time on an acidic surface can catalyze decomposition.

  • Air Exposure: The large surface area of the silica gel in the presence of air and solvents can accelerate oxidation during the purification process.

Preventative Protocols & Solutions:

  • Deactivate the Silica: Before running the column, neutralize the silica gel. This can be done by preparing the slurry in an eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonia (e.g., using 7N ammonia in methanol as a polar modifier). This deprotonates the silanol groups, "capping" the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Basic or neutral alumina is often a better choice for purifying basic compounds like amines.

    • Treated Silica: Commercially available deactivated silica or amine-functionalized silica can provide excellent results.

  • Minimize Purification Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column. A shorter residence time minimizes the opportunity for on-column degradation.

Workflow: Deactivating Silica Gel for Flash Chromatography

cluster_prep Slurry Preparation cluster_packing Column Packing & Running A Choose Eluent System (e.g., 95:5 Hexanes:EtOAc) B Add 0.5-1% Triethylamine (TEA) to the Eluent Mixture A->B C Add Silica Gel to the TEA-Doped Eluent B->C D Create a Homogeneous Slurry C->D E Pack the Column with the Slurry D->E Transfer Slurry F Equilibrate the Column with TEA-Doped Eluent E->F G Load Crude Product (dissolved in minimal eluent) F->G H Run Flash Chromatography G->H

Caption: Protocol for preparing a deactivated silica gel column using triethylamine.

Frequently Asked Questions (FAQs)

Q: Should I add an antioxidant like BHT during workup? A: Yes, adding a radical scavenger like butylated hydroxytoluene (BHT) can be very effective, especially if you cannot perform the entire workup under an inert atmosphere. A small amount (0.01-0.1 mol%) can be added to your crude solution before you begin the workup to inhibit autoxidation pathways.

Q: What is the best method for solvent removal? A: Use a rotary evaporator (rotovap) with the water bath at a low temperature (≤ 30 °C) and use a high-quality vacuum to expedite evaporation. Avoid heating the flask to dryness, as this can concentrate non-volatile impurities and expose the product to heat and air simultaneously. It is better to remove the bulk of the solvent and then place the sample under high vacuum at room temperature.

Q: Can I store my allylic amine after isolation? A: Long-term storage requires special precautions. It is best to store the amine as a stable salt (e.g., hydrochloride or citrate salt) if possible. If you must store the free base, it should be done under an inert atmosphere (argon is preferable as it is denser than air), at low temperature (-20 °C), and protected from light in an amber vial.

References

  • Amine Protecting Groups. Organic Chemistry Portal. [Link]

  • Practical Organic Synthesis: A Student's Guide. Not Voodoo. [Link]

  • Purification of Laboratory Chemicals. Elsevier. [Link]

Optimization

removing unreacted starting materials from N-allyl amine product

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions for the purification of N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions for the purification of N-allyl amine products, specifically focusing on the removal of unreacted starting materials. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your synthesized compounds.

Introduction to Purification Challenges

The synthesis of N-allyl amines often involves the reaction of a primary or secondary amine with an allyl halide or alcohol. A common challenge in these reactions is the presence of unreacted starting amine in the final product mixture. The similar chemical nature of the starting material and the desired N-allyl amine product can make their separation non-trivial. This guide will walk you through various purification strategies, from classical techniques to modern solutions, explaining the causality behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of N-allyl amines.

Q1: What is the first purification technique I should consider for removing unreacted primary/secondary amine from my N-allyl amine product?

A1: Acid-base extraction is often the most straightforward and initial method to attempt, especially if the other starting material (e.g., an allyl halide) is neutral. This technique leverages the basicity of amines to separate them from non-basic impurities.[1][2][3] By treating the reaction mixture with an aqueous acid solution, both the unreacted amine and the N-allyl amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer will regenerate the free amines, which can then be extracted back into an organic solvent.[1]

Q2: My starting amine and N-allyl amine product have very different boiling points. Can I use distillation?

A2: Yes, if there is a significant difference in the boiling points between your starting amine and the N-allyl amine product, fractional distillation can be a very effective separation method.[4][5][6] This technique is particularly useful for large-scale purifications where column chromatography might be less practical. Quaternary ammonium salts, being solids, will not distill.[4]

Q3: I'm performing column chromatography on silica gel, but my N-allyl amine is streaking and my yield is low. What's happening and how can I fix it?

A3: The acidic nature of silica gel can cause strong interactions with basic amines, leading to the issues you're observing.[7][8] To counteract this, you can add a small amount of a competing base, such as triethylamine or ammonia, to your eluent.[7] This "neutralizes" the acidic sites on the silica, allowing your amine product to elute more cleanly. Alternatively, using a less acidic stationary phase like basic alumina or an amine-bonded silica column can be highly effective.[7][9][10]

Q4: Are there any modern techniques to selectively remove the unreacted primary amine without affecting my secondary N-allyl amine product?

A4: Absolutely. The use of scavenger resins is a powerful and selective method.[11][12][13] There are scavenger resins specifically designed to react with and remove primary amines from a solution in the presence of secondary amines.[11][14] These polymer-supported reagents are added to the reaction mixture, and after a period of stirring, the resin with the bound impurity is simply filtered off, greatly simplifying the workup process.[12][13]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for common purification scenarios.

Scenario 1: Removing a Primary Amine Starting Material from a Secondary N-Allyl Amine Product

If your reaction involves the mono-N-allylation of a primary amine, you will likely have a mixture of the unreacted primary amine, the desired secondary N-allyl amine, and potentially some di-allylated tertiary amine. Here are a few strategies to isolate your secondary amine.

This method is based on the differential solubility of amines and their protonated salts.[1][2]

Scientific Principle: Amines are basic and will react with acids to form water-soluble salts. Neutral organic compounds will remain in the organic phase. This allows for the separation of amines from non-basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Both the primary and secondary amines will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine salts, causing the free amines to separate out.[15]

  • Re-extraction: Transfer the basified aqueous solution back to a clean separatory funnel and extract the free amines with a fresh portion of organic solvent (diethyl ether or DCM). Repeat the extraction two more times.

  • Final Work-up: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the solvent under reduced pressure.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction start Crude Reaction Mixture (in Organic Solvent) acid_wash Add 1M HCl Shake and Separate start->acid_wash aqueous_layer Aqueous Layer (Protonated Amines) acid_wash->aqueous_layer organic_layer_impurities Organic Layer (Neutral Impurities) acid_wash->organic_layer_impurities basify Add 3M NaOH (pH > 12) aqueous_layer->basify re_extract Extract with Organic Solvent basify->re_extract final_organic_layer Combined Organic Layers (Purified Amines) re_extract->final_organic_layer dry_concentrate Dry and Concentrate final_organic_layer->dry_concentrate product Purified N-Allyl Amine and Unreacted Amine dry_concentrate->product

Caption: Workflow for purifying amines using acid-base extraction.

Note: This method will isolate a mixture of the primary and secondary amines from other impurities. Further purification by chromatography or distillation will be needed to separate the two amines.

For separating the primary and secondary amines after an initial acid-base extraction.

Scientific Principle: The polarity difference between the primary and secondary amine allows for their separation by chromatography. The addition of a basic modifier to the eluent minimizes unwanted interactions with the acidic silica gel.[7]

Experimental Protocol:

  • Prepare the Eluent: Choose a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). To this mixture, add 0.5-1% triethylamine.

  • Pack the Column: Pack a silica gel column with the prepared eluent.

  • Load the Sample: Dissolve your amine mixture in a minimal amount of the eluent and load it onto the column.

  • Elute: Run the column, collecting fractions. The less polar secondary N-allyl amine will typically elute before the more polar primary amine.

  • Monitor: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Eluent Systems for Amine Chromatography

Stationary PhaseCommon Eluent SystemModifierPurpose of Modifier
Silica GelHexane/Ethyl Acetate or DCM/MethanolTriethylamine or AmmoniaTo prevent peak tailing and product loss by neutralizing acidic silanol groups.[7]
Basic AluminaHexane/Ethyl AcetateNone typically neededProvides a basic surface, which is ideal for the separation of basic compounds.
Amine-bonded SilicaHexane/Ethyl AcetateNone typically neededThe amine-functionalized surface provides a more alkaline environment.[9]

This is an excellent method for selectively removing the unreacted primary amine.[11]

Scientific Principle: Scavenger resins are functionalized polymers that react with and bind specific molecules.[12] Resins with aldehyde or isocyanate functional groups will selectively react with primary amines over secondary amines.[11][16]

Experimental Protocol:

  • Choose the Resin: Select a scavenger resin known to react with primary amines, such as a polystyrene-supported benzaldehyde or isocyanate resin.

  • Add the Resin: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Stir: Stir the mixture at room temperature for a few hours to overnight.

  • Filter: Filter off the resin. The resin now contains the bound primary amine.

  • Wash: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain your purified secondary N-allyl amine.

Diagram of Scavenger Resin Workflow:

ScavengerResin start Crude Product Mixture (Secondary Amine + Primary Amine) add_resin Add Primary Amine Scavenger Resin start->add_resin stir Stir at Room Temperature add_resin->stir filter Filter stir->filter resin_waste Resin with Bound Primary Amine (Waste) filter->resin_waste filtrate Filtrate (Purified Secondary Amine) filter->filtrate concentrate Concentrate filtrate->concentrate product Pure Secondary N-Allyl Amine concentrate->product

Caption: Purification workflow using a primary amine scavenger resin.

Part 3: Advanced Purification Strategies

For particularly challenging separations, the following methods can be employed.

Hinsberg Method for Separation

Scientific Principle: This classical method distinguishes between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[4][6]

  • Primary amines react to form a sulfonamide that is soluble in alkali.

  • Secondary amines react to form an insoluble sulfonamide.

  • Tertiary amines do not react.

This difference in reactivity and solubility allows for their separation.[6][17]

Hoffmann's Method for Separation

Scientific Principle: This method uses diethyl oxalate to differentiate between the three classes of amines.[18][19]

  • Primary amines form a solid dialkyl oxamide.

  • Secondary amines form a liquid dialkyl oxamic ester.

  • Tertiary amines do not react.

The different physical states of the products allow for their separation by filtration and distillation.[18]

References

  • Amine Extraction in the Laboratory. Al-Kimiya. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Scavenger resin and processes for the use thereof.
  • Scavenger Resins. Amerigo Scientific. [Link]

  • When should amine-bonded columns be used for purification? Biotage. [Link]

  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. SCIRP. [Link]

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. [Link]

  • A process for preparing allylamines
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. ACS Publications. [Link]

  • Primary , secondary , tertiary amines can be separated by the following except :. NEET coaching. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. ResearchGate. [Link]

  • Problem 99 Primary amine, secondary amine a.... Vaia. [Link]

  • A process for separating primary and secondary amines.
  • Separation of primary, secondary and tertiary amines by Hoffmann's method. YouTube. [Link]

  • Amine workup. Reddit. [Link]

  • A process for removing primary amines from an amine-containing stream.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Remove Sticky Reagents. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. RSC Publishing. [Link]

  • Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]

  • Removing Amine Groups in Synthesis Reactions. Reddit. [Link]

  • Allylamine. Organic Syntheses Procedure. [Link]

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. PMC. [Link]

  • Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? ResearchGate. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Preparation method of N-allyl aniline compound.
  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Separating Positional Isomers of Substituted Phenethylamines

Welcome to the technical support center for the separation of substituted phenethylamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of substituted phenethylamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique analytical challenges posed by these structurally similar compounds. Positional isomers, which share the same molecular formula and mass, can exhibit vastly different pharmacological and toxicological profiles, making their accurate separation and quantification critical in pharmaceutical and forensic applications.[1][2]

This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial strategy for separating positional isomers of substituted phenethylamines.

Q1: What are the primary chromatographic techniques for separating positional isomers of substituted phenethylamines?

A1: The principal techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique that can be employed in two main modes. Reversed-phase (RP-HPLC) is the most common, separating compounds based on hydrophobicity. Normal-phase (NP-HPLC) is often well-suited for isomer separations due to its different selectivity mechanism based on polarity.[5][6]

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase.[7] It is particularly powerful for separating both chiral and achiral isomers, often providing faster and more efficient separations than HPLC.[3]

  • Capillary Electrophoresis (CE): While less common for routine analysis, CE can also be used for separating isomers, especially when dealing with charged species. Separation is based on differences in electrophoretic mobility.[8][9]

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC)?

A2: The choice depends on your specific goals, but SFC offers significant advantages for isomer separations. SFC is generally considered a normal-phase technique, providing unique selectivity that is highly effective for resolving stereoisomers and positional isomers.

Key advantages of SFC include:

  • Increased Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for faster flow rates and rapid column equilibration, leading to shorter analysis times without sacrificing resolution.[10]

  • Enhanced Selectivity: By tuning pressure and temperature, you can precisely control the solvating power of the supercritical fluid mobile phase, offering a powerful tool for optimizing selectivity.

  • Environmental and Cost Benefits: SFC drastically reduces the consumption of toxic and expensive organic solvents, making it a "greener" and more cost-effective alternative, especially for preparative-scale work.[10][11]

  • Orthogonal Selectivity: SFC provides very different elution patterns compared to standard reversed-phase LC, even with the same stationary phase, making it a powerful tool when RPLC methods fail.[11]

The primary consideration against SFC can be the higher initial instrumentation cost compared to standard HPLC systems.[7]

Q3: What type of HPLC column is best for separating aromatic positional isomers like substituted phenethylamines?

A3: While a standard C18 column is a good starting point, resolving closely related positional isomers often requires a stationary phase with alternative selectivity. For aromatic compounds like phenethylamines, consider columns that promote π-π interactions.

  • Phenyl-based columns (e.g., Phenyl-Hexyl): These phases can interact with the aromatic ring of the phenethylamine isomers, and differences in electron density due to substituent positions can be exploited to achieve separation.[12][13]

  • Pentafluorophenyl (PFP) columns: These offer a unique selectivity mechanism involving aromatic, dipole-dipole, and ion-exchange interactions, which can be highly effective for these types of isomers.[13]

Ultimately, column selection is an empirical process, and screening several columns with different stationary phases is the most effective approach.

Q4: Are there any non-chromatographic methods for separating phenethylamine enantiomers?

A4: Yes, for enantiomeric resolution (a specific type of isomerism), fractional crystallization of diastereomeric salts is a classical and effective method, particularly for larger-scale preparations. The principle involves reacting the racemic amine with a single, pure enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid or D(-)-mandelic acid).[14][15] This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they will exhibit different solubilities in a given solvent, allowing one to be crystallized and separated from the other.[14][16][17]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental problems.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge, arising from the high structural similarity of positional isomers.

  • Root Cause: The selected stationary and mobile phase combination does not provide sufficient selectivity to differentiate between the isomers.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Issue 2: Severe Peak Tailing for Phenethylamine Analytes

Phenethylamines contain basic amine groups that are prone to causing asymmetric, tailing peaks. This can compromise resolution and the accuracy of quantification.[18]

  • Root Cause: Secondary interactions between the basic analyte and acidic, ionized silanol groups (Si-OH) that remain on the surface of silica-based stationary phases.[18][19][20][21]

  • Solutions:

    • Modify the Mobile Phase pH: Lowering the mobile phase pH to around 3.0 with an additive like formic or acetic acid will protonate the phenethylamine's amine group. This reduces its interaction with the silanol groups, significantly improving peak shape.[21]

    • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped have fewer free silanol groups available for undesirable interactions.[19][21]

    • Consider a Polar-Embedded Stationary Phase: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the basic analytes from the underlying silica surface, resulting in sharper, more symmetrical peaks.[19]

    • For SFC: The use of basic additives in the co-solvent is essential. Modifiers like ammonium hydroxide or isopropylamine are highly effective at improving peak shape for basic compounds like phenethylamines.[3][22]

Issue 3: Irreproducible Retention Times

Shifting retention times make peak identification unreliable and can cause methods to fail system suitability tests.

  • Root Cause: This issue commonly stems from insufficient system equilibration, inconsistent mobile phase preparation, or fluctuations in column temperature.[13][23]

  • Solutions:

    • Ensure Adequate Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection. A good rule of thumb is to pass 10-20 column volumes of the mobile phase through the column. This is especially critical when using gradient elution.[13][23]

    • Maintain Mobile Phase Consistency: Prepare fresh mobile phase for each analysis batch, ensuring all components are measured accurately. Always degas the mobile phase thoroughly before use to prevent pump cavitation and flow rate fluctuations.[13]

    • Control Column Temperature: Use a thermostatted column compartment to maintain a constant and stable temperature. Even minor fluctuations in ambient lab temperature can cause noticeable shifts in retention.[13]

    • System Check: If the problem persists, check the HPLC/SFC system for leaks and ensure the pump's check valves are clean and functioning correctly.[13]

Data & Methodologies

Table 1: Comparison of Primary Chromatographic Techniques
FeatureReversed-Phase HPLC (RP-HPLC) Supercritical Fluid Chromatography (SFC)
Primary Separation Mechanism HydrophobicityPolarity (Normal-Phase like)
Typical Mobile Phase Water/Acetonitrile or Methanol + BuffersSupercritical CO₂ + Organic Co-solvent (e.g., Methanol)
Selectivity for Isomers Moderate; highly dependent on stationary phase choice (e.g., Phenyl, PFP).[12]Excellent; tunable selectivity via pressure/temperature.
Analysis Speed Slower; longer equilibration and run times.[24]Faster; low viscosity allows high flow rates.[10][11]
Solvent Consumption High (aqueous and organic).[24]Low organic solvent usage; primarily CO₂.[10]
Environmental Impact Higher due to organic solvent waste."Greener" alternative.[10][11]
Experimental Protocol: General SFC Method Development for Phenethylamine Isomers

This protocol outlines a systematic approach to developing a separation method using SFC, a preferred technique for this application.[25]

  • Analyte Preparation:

    • Dissolve the isomer mixture in a suitable solvent (e.g., methanol, ethanol) to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.2 μm filter before injection.

  • Initial Screening Conditions:

    • Columns: Screen a set of 3-4 chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are an excellent starting point.[25][26]

    • Co-solvent: Begin with Methanol.

    • Additive: For phenethylamines, add a basic modifier to the co-solvent, such as 0.1-0.3% Ammonium Hydroxide or Diethylamine, to ensure good peak shape.[22]

    • Initial Gradient: A fast, 5-minute gradient from 5% to 40% Methanol (with additive) in CO₂.

    • Flow Rate: 3 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[27]

  • Screening and Evaluation:

    • Inject the sample on each column under the initial screening conditions.

    • Evaluate the chromatograms for any signs of separation (peak splitting, shoulders, or full resolution). The goal of the initial screen is to identify the most promising column/co-solvent combination.

  • Method Optimization:

    • Once a promising column is identified, focus on optimizing the separation.

    • Co-solvent Optimization: If resolution is poor with methanol, screen other co-solvents like ethanol or isopropanol.

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient over a narrower range (e.g., 10-25% over 10 minutes) can significantly improve the resolution of closely eluting peaks.

    • Temperature and Pressure Optimization: Systematically vary the column temperature (e.g., 30 °C, 40 °C, 50 °C) and BPR pressure (e.g., 120 bar, 150 bar, 180 bar). These parameters alter the density and solvating power of the supercritical fluid, which can fine-tune selectivity.

  • Final Method Validation:

    • Once satisfactory resolution is achieved, confirm the method's robustness by making small, deliberate changes to the optimized parameters and ensuring the separation remains stable.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Bioanalytical Method Development: Isomers. (2024). BioPharma Services. [Link]

  • SFC-MS versus LC-MS - advantages and challenges. (2019). Chromatography Today. [Link]

  • Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography. (2025). ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • Supercritical Fluid Chromatography and its Advantages. (2023). Longdom Publishing. [Link]

  • Separation of isomers of new psychoactive substances and isotope labeled amphetamines using UHPSFC-MS/MS and UHPLC-MS/MS. (n.d.). ResearchGate. [Link]

  • A process of method development: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv Technology Corporation. [Link]

  • Separation Science in Drug Development, Part III: Analytical Development. (2015). LCGC. [Link]

  • Stereochemistry - Stereoelectronics. (2021). University of Liverpool. [Link]

  • Principles of Chromatography Method Development. (n.d.). SciSpace. [Link]

  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography. (n.d.). DEA.gov. [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).
  • US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. (1991).
  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. [Link]

  • Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. (n.d.). HPST. [Link]

  • Capillary Electrophoresis. (2023). Chemistry LibreTexts. [Link]

  • Positional and geometrical anionic isomer separations by capillary electrophoresis-electrospray ionization-mass spectrometry. (2005). PubMed. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for N-Allyl-alpha-methyl-4-methoxybenzylamine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of N-allyl-alpha-methyl-4-methoxybenzylamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of N-allyl-alpha-methyl-4-methoxybenzylamine. This secondary allylic amine is a challenging target due to the steric hindrance of the alpha-methyl group, the electronic deactivation of the 4-methoxy ring, and the chemoselectivity issues inherent to preserving the allyl double bond.

Mechanistic Workflow & Failure Modes

SynthesisWorkflow Ketone 4-Methoxyacetophenone + Allylamine Imine Sterically Hindered Imine Intermediate Ketone->Imine Ti(OiPr)4 Lewis Acid Amine alpha-Methyl-4-methoxybenzylamine + Allyl Halide Target N-allyl-alpha-methyl- 4-methoxybenzylamine (Target Product) Amine->Target Pd/DPEphos Catalysis Byproduct2 N,N-Diallyl Byproduct (Over-alkylation) Amine->Byproduct2 Excess Electrophile Uncontrolled Base Imine->Target NaBH4 or NaBH3CN Chemoselective Byproduct1 Over-reduced Alkane (Loss of Allyl Group) Imine->Byproduct1 H2 / Pd-C (Avoid)

Synthetic pathways and common failure modes in N-allyl-alpha-methyl-4-methoxybenzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the reductive amination of 4-methoxyacetophenone with allylamine stall at the imine formation step?

A1: The stall is caused by a dual barrier: sterics and electronics. The alpha-methyl group on the acetophenone creates significant steric bulk, while the strongly electron-donating 4-methoxy group reduces the electrophilicity of the carbonyl carbon. Standard Dean-Stark conditions are often insufficient to drive the reaction. Solution: You must use a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)4). Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl oxygen and a dehydrating agent to drive the equilibrium forward. As validated by standard [1], this approach ensures quantitative imine formation before the addition of the reducing agent.

Q2: How do I prevent the reduction of the allyl double bond during the imine reduction step?

A2: The allyl group is highly susceptible to hydrogenation. If you use standard catalytic hydrogenation (e.g., H2 with Pd/C), you will inevitably reduce the allyl double bond, yielding the propyl derivative. Solution: Employ chemoselective hydride donors. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) will selectively reduce the polarized C=N imine bond without affecting the isolated C=C alkene bond. Alternatively, emerging biocatalytic methods using [2] have demonstrated exquisite chemoselectivity for C=N bonds, preserving adjacent alkene moieties entirely under mild conditions.

Q3: When directly allylating alpha-methyl-4-methoxybenzylamine, how do I suppress the formation of the N,N-diallyl tertiary amine?

A3: In direct alkylation, the mono-allylated product (secondary amine) is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation. Solution: Switch from standard SN2 conditions to a Palladium-catalyzed allylic amination using a bulky ligand like DPEphos. The wide bite angle of the DPEphos ligand creates a sterically demanding environment around the palladium center. This pocket easily accommodates the primary amine but sterically rejects the bulkier secondary amine, effectively halting the reaction at the mono-allylation stage, as demonstrated in [3].

Quantitative Data: Reagent & Condition Screening

To facilitate your experimental design, the following tables summarize the expected chemoselectivity and yield profiles based on reagent selection.

Table 1: Reducing Agent Selection for Imine Reduction (Route A)
Reducing AgentImine ConversionAlkene PreservationOverall Target YieldPrimary Byproduct
H2 / Pd-C >99%0%0%N-propyl-alpha-methyl-4-methoxybenzylamine
NaBH3CN (pH 5-6) 85-90%>99%80-85%Unreacted ketone (if pH is uncontrolled)
Ti(OiPr)4 / NaBH4 >95%>99%88-92% Trace secondary alcohols
Biocatalyst (pIR23) 75-85%>99%75-80%Unreacted starting materials
Table 2: Condition Screening for Direct Allylation (Route B)
ElectrophileCatalyst / BaseEquivalentsMono:Di Allylation RatioOverall Target Yield
Allyl BromideK2CO3 / MeCN1.1 eq40:6035%
Allyl BromideK2CO3 / MeCN (Slow Add)0.9 eq70:3055%
Allyl Acetate Pd2(dba)3 / DPEphos 1.0 eq 98:2 90%

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Ti(OiPr)4 / NaBH4 Method)

This protocol utilizes thermodynamic driving forces to overcome the steric hindrance of the alpha-methyl group.

  • Imine Formation:

    • In an oven-dried flask under nitrogen, dissolve 4-methoxyacetophenone (1.0 equiv) and allylamine (1.5 equiv) in anhydrous ethanol (0.5 M).

    • Add Ti(OiPr)4 (1.25 equiv) dropwise at room temperature.

    • Causality Note: The slight excess of allylamine and Ti(OiPr)4 pushes the sterically hindered equilibrium to completion by continuously scavenging the water byproduct.

    • Stir for 10-12 hours at room temperature.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH4 (1.5 equiv) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

    • Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validating Workup:

    • Quench the reaction by adding water (approx. 2 mL per mmol of Ti).

    • Validation Check: A thick, pure white precipitate of titanium dioxide (TiO2) must form immediately. If the precipitate is gelatinous or off-white, quenching is incomplete, which will cause severe emulsions during extraction. Add a few drops of 1M NaOH to force complete precipitation.

    • Filter the suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

    • Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude product. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Monoallylation (Pd/DPEphos Method)

This protocol leverages steric crowding at the metal center to prevent over-alkylation.

  • Catalyst Activation:

    • In an argon-filled glovebox or using standard Schlenk techniques, charge a flask with Pd2(dba)3 (1.0 mol%) and DPEphos (2.0 mol%).

    • Add anhydrous THF (0.2 M) and stir for 15 minutes at room temperature until the solution turns a homogeneous pale yellow, indicating the formation of the active Pd(0)-DPEphos complex.

  • Coupling Reaction:

    • Add alpha-methyl-4-methoxybenzylamine (1.0 equiv) to the catalyst solution.

    • Add allyl acetate (1.0 equiv) dropwise.

    • Causality Note: Allyl acetate is preferred over allyl halides here because the acetate leaving group acts as a mild internal base upon oxidative addition, preventing the need for harsh external bases that can promote uncatalyzed background SN2 reactions.

    • Heat the mixture to 60 °C and stir for 4-6 hours. Monitor by TLC or LC-MS until the primary amine is consumed.

  • Workup & Purification:

    • Cool to room temperature, dilute with diethyl ether, and filter through a short plug of silica to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure. The high monoallylation selectivity (>98%) often allows the product to be used without further column chromatography, though a mild acid-base extraction can be performed to remove trace neutral impurities.

References

  • Synthesis of primary amines - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases Source: ACS Sustainable Chemistry & Engineering (via NCBI/PMC) URL:[Link]

  • Synthesis of allylic amines - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in NMR Spectra of Allylated Amines

Welcome to the Technical Support Center for NMR analysis of allylated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected spectral features during their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of allylated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected spectral features during their work. Amines, particularly allylated ones, often present unique challenges in NMR spectroscopy due to a combination of chemical and physical phenomena. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when encountering problematic spectra of allylated amines.

Q1: Why is the N-H proton signal in my allylated amine spectrum so broad, or even missing?

A1: This is the most frequent observation and is typically due to two main phenomena: rapid chemical exchange and quadrupolar broadening. The N-H proton is labile and can exchange with other labile protons (like trace water) or between amine molecules.[1][2] If this exchange rate is on the same timescale as the NMR experiment, it leads to significant line broadening.[2] Additionally, the nitrogen-14 (¹⁴N) nucleus, the most abundant nitrogen isotope (99.6%), has a spin I=1 and possesses an electric quadrupole moment.[3][4] This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway that can broaden the signals of adjacent protons, most notably the N-H proton.[4][5]

Q2: The protons on the carbon adjacent to the nitrogen (the α-protons) are also broad. What causes this?

A2: Broadening of α-protons is also very common and is linked to two dynamic processes: nitrogen inversion and the aforementioned ¹⁴N quadrupolar coupling. Nitrogen inversion is a rapid "umbrella-like" flipping of the nitrogen atom and its substituents.[6] If the rate of this inversion is intermediate on the NMR timescale, it can lead to the coalescence and broadening of signals for protons on the α-carbon.[6] The quadrupolar effect of ¹⁴N can also extend to these neighboring C-H protons, contributing to their broadening.[3]

Q3: My allyl group signals look more complex than expected. Instead of a simple pattern, I see a mess of overlapping multiplets. Why?

A3: This complexity can arise from several factors. The two protons on the terminal =CH₂ group can be chemically non-equivalent (diastereotopic), especially if there is a stereocenter in the molecule or if rotation around the C-C bond is restricted. This non-equivalence means they will have different chemical shifts and will couple to each other, creating a more complex splitting pattern. Furthermore, long-range couplings can exist between the different protons of the allyl group, further complicating the spectrum.

Q4: The chemical shift of my N-H proton seems to vary between samples. Why doesn't it have a fixed position?

A4: The chemical shift of labile protons like N-H is highly sensitive to the sample environment.[7][8] Factors such as solvent, sample concentration, temperature, and pH can all influence the degree of hydrogen bonding, which in turn dramatically affects the chemical shift.[8] For instance, in a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H signal will typically be shifted downfield compared to a non-polar solvent like CDCl₃.[8]

In-Depth Troubleshooting Guides

This section provides systematic, step-by-step protocols to diagnose and resolve the issues outlined in the FAQs.

Guide 1: Diagnosing and Confirming Labile N-H Protons

If you observe a broad signal you suspect is an N-H proton, or if a proton signal appears to be missing, the "D₂O Shake" is the definitive test.

The Underlying Principle: Hydrogen-Deuterium (H/D) Exchange

Labile protons, such as those on nitrogen (N-H) or oxygen (O-H), can be readily exchanged for deuterium when a source like deuterium oxide (D₂O) is introduced.[9][10] Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal corresponding to the labile proton will disappear from the spectrum.[1][11] This provides unequivocal confirmation of its identity.

Experimental Protocol: The D₂O Shake

  • Acquire Initial Spectrum: Dissolve your allylated amine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 10-20 seconds to ensure thorough mixing and facilitate the H/D exchange. You may see an emulsion form, which should be allowed to settle.

  • Re-acquire Spectrum: Place the sample back into the spectrometer, and after it re-equilibrates, acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analyze the Results: Compare the "before" and "after" spectra. The disappearance of a signal confirms it was from a labile N-H proton.[9] Often, you will also notice that adjacent signals (like the α-protons) become sharper once the coupling to the N-H proton is removed and the exchange-related broadening is eliminated.

Guide 2: Resolving Broad Signals Caused by Dynamic Processes

When signals for α-protons or other parts of the molecule are broad, it often points to a dynamic process like nitrogen inversion or restricted bond rotation occurring at an intermediate rate on the NMR timescale.[12] Variable Temperature (VT) NMR is the most powerful tool to investigate these phenomena.[13]

The Underlying Principle: Controlling Dynamic Rates with Temperature

By changing the temperature, you can alter the rate of the dynamic process.[5]

  • Cooling: Slows the process down. If an intermediate exchange process is causing broadening, cooling the sample can move it into the "slow exchange" regime, resulting in the appearance of two or more distinct, sharp signals for the interconverting species.[14][15]

  • Heating: Speeds the process up. Heating can push the process into the "fast exchange" regime, where the interconversion is so rapid that the NMR spectrometer observes only a single, sharp, time-averaged signal.[5][12]

Experimental Protocol: Variable Temperature (VT) NMR Analysis

  • Select an Appropriate Solvent: Choose a deuterated solvent with a wide liquid range suitable for your desired temperature study (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures).

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.

  • Perform Cooled Analysis:

    • Set the spectrometer to a lower temperature (e.g., 0 °C). Allow the sample temperature to fully equilibrate for at least 5-10 minutes.

    • Acquire a spectrum.

    • Continue to decrease the temperature in 10-20 °C increments (e.g., -20 °C, -40 °C), acquiring a spectrum at each step until the signals sharpen into distinct resonances or you reach the solvent's freezing point.

  • Perform Heated Analysis:

    • Return to room temperature.

    • Increase the temperature in 10-20 °C increments (e.g., 40 °C, 60 °C, 80 °C), allowing for equilibration and acquiring a spectrum at each step.

    • Observe if the broad signals coalesce and sharpen into a single peak.

  • Interpret the Data: The temperature at which the distinct signals merge into a single broad peak is known as the coalescence temperature (Tc).[12] This data can be used to calculate the energy barrier (ΔG‡) for the dynamic process.

Troubleshooting Flowchart for Broad Signals

G start Start: Broad Signal Observed in ¹H NMR Spectrum is_nh Is the broad signal potentially an N-H? start->is_nh d2o_shake Perform D₂O Shake Experiment is_nh->d2o_shake Yes vt_nmr Perform Variable Temperature (VT) NMR is_nh->vt_nmr No (e.g., α-protons) signal_gone Signal Disappears? d2o_shake->signal_gone nh_confirmed Conclusion: Broadening due to N-H chemical exchange and/or quadrupolar coupling. signal_gone->nh_confirmed Yes signal_gone->vt_nmr No signal_sharpens Signal Sharpens or Resolves into Multiple Peaks? vt_nmr->signal_sharpens dynamic_process Conclusion: Broadening due to dynamic process (e.g., Nitrogen Inversion, Restricted Rotation). signal_sharpens->dynamic_process Yes other_causes Consider Other Causes: - Paramagnetic impurities - Sample aggregation - Poor shimming signal_sharpens->other_causes No

Caption: A logical workflow for diagnosing the cause of broad signals.

Guide 3: Interpreting Allyl Group Chemical Shifts and Couplings

The protons within an allyl group (-CH₂-CH=CH₂) have characteristic chemical shift ranges. Understanding these can aid in assignment and interpretation.

Typical Chemical Shift Ranges for Allylic Protons

Proton TypeStructure FragmentApproximate Chemical Shift (δ, ppm)Key Influences
Allylic Protons-C H₂-CH=CH₂2.3 - 3.0 ppm[7]Directly attached to the nitrogen, deshielded by its inductive effect.
Vinylic Proton (Internal)-CH₂-C H=CH₂5.5 - 6.5 ppm[16]Standard sp² C-H region.
Vinylic Protons (Terminal)-CH₂-CH=C H₂4.5 - 5.5 ppm[16]Typically more shielded than the internal vinylic proton.

Note: These are approximate ranges and can vary based on solvent and molecular structure.

Understanding Complex Splitting Patterns

The internal vinylic proton (-CH=) is coupled to at least four other protons: the two on the adjacent CH₂ group and the two on the terminal =CH₂ group. This will result in a complex multiplet. If the terminal =CH₂ protons are diastereotopic, they will appear as two separate signals, each coupling to the other and to the internal vinylic proton, further complicating the spectrum. In such cases, 2D NMR experiments like COSY (Correlation Spectroscopy) are invaluable for definitively assigning which protons are coupled to each other.

Visualizing Key Dynamic Processes

G cluster_0 Nitrogen Inversion cluster_1 Proton Exchange A Conformer A (e.g., R' axial) Transition Planar Transition State A->Transition B Conformer B (e.g., R' equatorial) Transition->B label_inv Rapid interconversion leads to averaged signals and potential broadening for protons on R and R'. AmineH R₂N-H D2O D₂O AmineH->D2O exchange AmineD R₂N-D HOD HOD AmineD->HOD exchange label_exc N-H signal disappears from ¹H spectrum, replaced by N-D which is NMR-silent.

Caption: Key dynamic processes affecting allylated amine NMR spectra.

References

  • Nitrogen NMR. University of Ottawa. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National High Magnetic Field Laboratory. [Link]

  • Amine inversion in proteins. A 13C-NMR study of proton exchange and nitrogen inversion rates... PubMed. [Link]

  • NMR Knowledge Base's Original Tips & Tricks - 2014. Wiley Analytical Science. [Link]

  • An efficient NMR method for the characterisation of 14N sites through indirect 13C detection. Chem. Commun. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. [Link]

  • To D2O or not to D2O? Nanalysis. [Link]

  • Nitrogen Inversion Frequencies of Cyclic Imines. Chemistry LibreTexts. [Link]

  • Nitrogen-14 NMR Spectroscopy Using Residual Dipolar Splittings in Solids. Journal of the American Chemical Society. [Link]

  • Variable Temperature (VT) NMR Experiments. University of Oxford. [Link]

  • Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D₂O. Pearson. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • How to read NMR spectra from the basics. JEOL. [Link]

  • The effects of nitrogen inversion tunneling...observed in the rotational spectrum of diethyl amine. The Journal of Chemical Physics. [Link]

  • The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]

  • Measurement of 14N quadrupole couplings in biomolecular solids using indirect-detection 14N solid-state NMR with DNP. Chemical Science. [Link]

  • 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. [Link]

  • Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. PMC. [Link]

  • Why might an NMR spectrum show broad peaks? TutorChase. [Link]

  • Chemical Shift - Questions and Answers in MRI. mri-q.com. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • NMR Peak Broadening. Reddit. [Link]

  • Nuclear Quadrupoles and Quadrupole-induced Relaxation. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Are Polymer NMR Peaks Always Broad? UMass NMR Labs. [Link]

  • Variable-temperature NMR and conformational analysis of oenothein B. SciELO. [Link]

  • Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. [Link]

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Optimization

Technical Support Center: Troubleshooting Emulsion Formation in the Extraction of Basic Compounds

Welcome to the technical support center for advanced extraction methodologies. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsion formation during the liquid-liq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced extraction methodologies. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsion formation during the liquid-liquid extraction of basic compounds. As a senior application scientist, my goal is to provide not just a list of steps, but a deep, mechanistic understanding of why emulsions form and how to strategically overcome them. This guide is built on the principles of scientific integrity, providing field-proven insights to ensure your separations are efficient, complete, and reproducible.

Troubleshooting Guide: A Scientist's Approach to Emulsions

This section is structured to address issues as they arise in the lab, moving from understanding the problem to implementing progressively more assertive solutions.

Q1: I followed my protocol, but a thick, stable emulsion has formed. Why is this happening?

A1: The Root Cause of Emulsions

An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the distinct organic and aqueous phases.[1] Its formation is a sign that the interfacial tension between your two solvents has been dramatically lowered, preventing the small droplets from coalescing back into a single phase.[1]

Several factors are likely at play:

  • Presence of Endogenous Surfactants: Your sample matrix may contain molecules that are amphiphilic—meaning they have both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[2] Common culprits include phospholipids, fatty acids, and high molecular weight proteins.[3] These molecules arrange themselves at the oil-water interface, stabilizing the dispersed droplets.

  • The Analyte Itself: At a pH near its pKa, a basic compound can exist in both its charged (protonated, water-soluble) and uncharged (free base, organic-soluble) forms. This dual nature can allow the analyte itself to act as an emulsifying agent.

  • Excessive Energy Input: Vigorous shaking or vortexing provides the energy to break the bulk liquids into fine droplets, vastly increasing the interfacial surface area and promoting emulsion formation.[2][3][4]

  • Particulate Matter: Finely divided, insoluble materials can accumulate at the interface, physically preventing droplets from merging.[1]

  • High Solute Concentration: A high concentration of your target compound or other matrix components can increase the viscosity of one or both phases, hindering the natural separation process.

Diagram: The Mechanism of Emulsion Formation

EmulsionFormation cluster_Before Initial State: Two Immiscible Phases cluster_After After Agitation: Emulsion Formed Organic_Phase Organic Phase (e.g., DCM, EtOAc) Emulsion Emulsion Layer Organic_Phase->Emulsion Vigorous Shaking Aqueous_Phase Aqueous Phase (Basic, pH > pKa) Aqueous_Phase->Emulsion Vigorous Shaking Analyte Basic Analyte (Uncharged) Analyte->Emulsion Vigorous Shaking Impurity Surfactant-like Impurity Impurity->Emulsion Vigorous Shaking Droplet Aqueous Droplet (Dispersed Phase) Droplet->Emulsion Stabilized by Stabilizer Impurity Stabilizing the Interface Stabilizer->Droplet Trapped_Analyte Analyte Trapped in Emulsion Trapped_Analyte->Emulsion

Caption: Emulsion formation from two immiscible layers.

Q2: How can I break this emulsion to salvage my experiment?

A2: A Tiered Strategy for Demulsification

Always start with the least invasive method. The goal is to disrupt the stabilizing forces at the interface with minimal impact on your target compound.

Diagram: Troubleshooting Flowchart for Emulsions

TroubleshootingFlowchart Start Emulsion Formed Wait Step 1: Wait & Gently Swirl (15-30 min) Start->Wait AddBrine Step 2: Add Saturated Brine (NaCl) (Salting Out) Wait->AddBrine No change Success Phases Separated Wait->Success Resolved AdjustpH Step 3: Adjust pH (Increase Basicity) AddBrine->AdjustpH No change AddBrine->Success Resolved Filter Step 4: Filter through Celite® or Glass Wool AdjustpH->Filter No change AdjustpH->Success Resolved Centrifuge Step 5: Centrifuge (Most Effective) Filter->Centrifuge No change Filter->Success Resolved Centrifuge->Success Resolved Failure Emulsion Persists Centrifuge->Failure No change

Caption: Stepwise guide for breaking an emulsion.

Method Mechanism of Action Advantages Disadvantages/Considerations
1. Time & Gentle Agitation Allows gravity to slowly coalesce droplets. Gentle swirling or tapping helps merge smaller droplets without adding excessive energy.[5]Non-invasive, requires no additional reagents.Slow and often ineffective for stable emulsions.
2. "Salting Out" with Brine Increases the ionic strength of the aqueous phase, making it more polar. This dehydrates the interface and forces nonpolar/amphiphilic molecules into the organic layer, destabilizing the emulsion.[2][3][6][7]Highly effective for many common emulsions. Inexpensive and simple.Adds salt to the aqueous layer, which may need to be considered for downstream applications.
3. pH Adjustment For basic compounds, increasing the pH further above the pKa ensures the analyte is fully in its neutral, organic-soluble form, reducing any self-emulsifying properties.[8][9]Directly addresses issues caused by the analyte's charge state. Can be very effective.Requires careful addition of acid/base. May affect the stability of other compounds in the mixture.
4. Addition of a Different Solvent Adding a small amount of a water-miscible solvent like methanol or ethanol can alter the properties of the interface and break the emulsion.[1][10]Can work when other methods fail.The added solvent will partition between phases and must be removed later. May alter product solubility.
5. Filtration Passing the mixture through a plug of glass wool or a pad of a filter aid (e.g., Celite®) physically breaks up the dispersed droplets, promoting coalescence.[2][5][11]Effective for emulsions stabilized by fine particulates.Can lead to loss of product due to adsorption on the filter medium. Can be slow for large volumes.
6. Centrifugation Applies a strong g-force that overcomes the stabilizing forces and physically separates the phases based on density.[2][5][12][13][14][15]The most surefire and effective method for persistent emulsions.[5]Requires access to a centrifuge. May be impractical for very large volumes.[2]
7. Temperature Change Gently warming or cooling the separatory funnel can alter solvent densities and interfacial tension, potentially destabilizing the emulsion.[1]Simple, reagent-free approach.Risk of degrading thermally labile compounds or boiling volatile solvents.
Q3: How can I be proactive and prevent emulsions from forming in my future extractions?

A3: Prevention is the Best Cure

An experienced scientist knows that avoiding a problem is more efficient than solving one.[2]

  • Modify Your Agitation Technique: Instead of vigorous shaking, perform a series of gentle inversions of the separatory funnel (e.g., 15-20 times). This increases the surface area for extraction to occur without supplying enough energy to form a stable emulsion.[3]

  • Pre-emptive Salting Out: Add saturated brine or solid sodium chloride to the aqueous phase before performing the extraction.[5][6] This increases the polarity difference between the phases from the start.

  • Ensure Correct pH from the Outset: Before adding the organic solvent, confirm that the pH of the aqueous layer is at least 2 units above the pKa of your basic compound's conjugate acid. This maximizes its partition into the organic phase.

  • Filter Your Sample First: If your initial sample is a crude mixture or contains particulates, filter it through a syringe filter or a plug of glass wool before it enters the separatory funnel.[1]

  • Choose Solvents Wisely: Select an organic solvent with a density that is significantly different from water. Be aware that some solvents, like dichloromethane (DCM), are more prone to forming emulsions.[10]

Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion using a Brine Wash

This protocol should be attempted after allowing the emulsion to sit undisturbed for 15 minutes.

  • Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water in a beaker with stirring until no more salt will dissolve and a small amount of solid remains at the bottom.

  • Add Brine to Separatory Funnel: Carefully open the stopcock to release any pressure. Remove the stopper and add a volume of saturated brine equal to approximately 10-20% of the aqueous phase volume directly to the separatory funnel.

  • Gently Mix: Do NOT shake vigorously. Stopper the funnel and gently rock or invert it 2-3 times to allow the brine to mix with the emulsion layer.

  • Observe: Place the funnel back on the ring stand and let it sit undisturbed. You should observe the emulsion layer begin to break, and a sharper interface between the aqueous and organic layers should form over the next 5-15 minutes.

  • Drain Layers: Once a clear separation is achieved, proceed with draining the layers as per your original protocol.

Protocol 2: Breaking an Emulsion using Centrifugation

This is the method of choice for stubborn emulsions, particularly in smaller-scale preparations.

  • Transfer the Mixture: Carefully drain the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are rated for the solvents you are using.

  • Balance the Centrifuge: It is critical to balance the centrifuge rotor. Place a tube of equal weight (use a balance) directly opposite your sample tube. You can use water or your extraction solvents to create a balance tube.

  • Centrifuge the Sample: Place the tubes in the rotor and centrifuge at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes. Higher speeds are generally more effective.

  • Inspect the Separation: Carefully remove the tubes from the centrifuge. You should see a sharp, well-defined interface between the aqueous and organic layers. Any particulate matter will likely be pelleted at the bottom of the tube.

  • Separate the Phases: Using a pipette, carefully remove the desired layer. It is often easiest to remove the top layer first. For the bottom layer, a glass pipette can be used to go through the top layer to draw it out.

Frequently Asked Questions (FAQs)
  • Q: What exactly is "salting out"?

    • A: "Salting out" is the process of reducing the solubility of a nonpolar or amphiphilic compound in an aqueous solution by adding a salt.[6][16] The salt ions attract and organize water molecules around them, effectively reducing the amount of "free" water available to dissolve other molecules, forcing them into the organic phase or to precipitate.[6][16]

  • Q: Will adding salt or changing the pH affect my final product?

    • A: For most basic compounds isolated in their free-base form, the addition of NaCl to the aqueous phase will have no effect, as the salt remains in the water layer which is discarded. Adjusting the pH is a standard part of the extraction of basic compounds and is necessary for efficient partitioning; as long as your compound is stable to high pH, this is a required step, not a modification.

  • Q: My emulsion is gone, but the organic layer is still cloudy. What should I do?

    • A: A cloudy organic layer indicates the presence of finely dispersed, dissolved water. This is a common occurrence. Proceed with the standard drying step of your workup by treating the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The cloudiness should disappear as the water is absorbed.

  • Q: Is there any situation where I should NOT try to break an emulsion?

    • A: In very rare analytical cases where the analyte is known to be extremely sensitive to all emulsion-breaking techniques, one might have to resort to alternative purification methods like solid-phase extraction (SPE). However, for nearly all preparative and development chemistry, breaking the emulsion is the standard and necessary path forward.

References
  • Biotage. (2023, January 17). Tackling emulsions just got easier. Available from: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available from: [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Available from: [Link]

  • LCGC International. (2026, March 10). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Available from: [Link]

  • ResearchGate. (2014, December 29). Can you give me natural compounds that can be used for breaking water in oil emulsion? Available from: [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Available from: [Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion? Available from: [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. Available from: [Link]

  • A Review on Centrifugation in the Pharmaceutical Industry. (n.d.). Available from: [Link]

  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. Available from: [Link]

  • Corning. (n.d.). Centrifugation: Lab Techniques, Examples and Types. Available from: [Link]

  • MedSolut. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Available from: [Link]

  • Longdom Publishing. (n.d.). Principle, Applications and Types of Centrifugation. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Salting Out. Available from: [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Available from: [Link]

  • Amol Mine Chem. (2023, October 20). What is Filter Aid? | Advantages and Use. Available from: [Link]

  • Research India Publications. (n.d.). Effect of pH and Total Hardness on Stability of Crude Oil Water in Oil Emulsions. Available from: [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available from: [Link]

  • YouTube. (2021, February 7). Emulsion in Solvent extraction | methods to avoid and break of emulsion. Available from: [Link]

  • PubMed. (2025, May 1). Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Basic Compounds

Welcome to the technical support center for challenges in the purification of basic compounds. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating issues encountered in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the purification of basic compounds. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating issues encountered in the lab. This is not just a list of steps; it's a troubleshooting resource built on fundamental principles to help you make informed decisions and achieve robust, reproducible purifications.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why are my basic compounds showing severe peak tailing in reversed-phase chromatography, and how can I fix it?

This is, by far, the most common issue researchers face when purifying basic compounds on standard silica-based columns. The characteristic "shark-fin" or tailing peak shape is a clear indicator of a problematic secondary retention mechanism.

The Root Cause: The Silanol Effect

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between your analyte and the stationary phase (e.g., C18). However, silica-based stationary phases have residual silanol groups (Si-OH) on their surface.[1][2] These silanol groups are weakly acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3-4.

Your basic compound, especially amines, will be protonated (positively charged, R-NH₃⁺) at neutral or acidic pH. This leads to a strong, secondary ionic interaction between your positively charged analyte and the negatively charged silanol groups.[3][4][5] This "ionic drag" is a different, stronger retention mechanism, causing a portion of your analyte molecules to elute more slowly, resulting in a tailing peak.[1]

Troubleshooting Workflow for Peak Tailing

Here is a logical workflow to diagnose and resolve peak tailing for basic compounds.

G start Start: Peak Tailing Observed ph_adjust Adjust Mobile Phase pH start->ph_adjust low_ph Strategy 1: Low pH (2.5-3.0) Protonates silanols (Si-OH) Reduces ionic interaction. ph_adjust->low_ph pH < pKa(silanol) high_ph Strategy 2: High pH (9-11) Neutralizes basic analyte (R-NH₂) Requires pH-stable column. ph_adjust->high_ph pH > pKa(analyte) column_select Change Column low_ph->column_select Tailing persists high_ph->column_select Tailing persists end_capped Strategy 3: Use High-Purity, End-Capped Column Fewer accessible silanols. column_select->end_capped additives Use Mobile Phase Additives end_capped->additives Tailing persists competing_base Strategy 4: Add Competing Base (e.g., 5-10 mM TEA) Masks silanol sites. additives->competing_base ion_pair Strategy 5: Use Ion-Pairing Agent (e.g., 0.1% TFA) Forms neutral pair with analyte. additives->ion_pair check_overload Check for Overload competing_base->check_overload Tailing persists ion_pair->check_overload Tailing persists dilute Dilute Sample & Re-inject Does peak shape improve? check_overload->dilute dilute->start No, re-evaluate success Problem Solved dilute->success Yes

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Detailed Solutions:

  • Operate at Low pH: Lowering the mobile phase pH to between 2.5 and 3.0 is often the simplest and most effective solution. At this pH, the majority of silanol groups are protonated and therefore neutral, minimizing the secondary ionic interactions.[3][6] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used to achieve this.[4][7]

  • Use a Modern, End-Capped Column: Column technology has advanced significantly. Modern columns are often made from high-purity silica with fewer metal contaminants and are "end-capped."[6] End-capping is a chemical process that converts many of the residual silanol groups into less polar groups, effectively shielding them from interaction with your basic analyte.[1][3]

  • Operate at High pH: An alternative strategy is to raise the mobile phase pH to be at least 2 units above the pKa of your basic compound.[8] This deprotonates your analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the stationary phase. Crucial Caveat: This requires a pH-stable column (e.g., a hybrid or polymer-based column), as traditional silica columns will dissolve at a pH above 8.[4]

  • Add a Competing Base: Introducing a small concentration (e.g., 5-10 mM) of another basic compound, like triethylamine (TEA), to the mobile phase can be effective.[6] The competing base will interact with the active silanol sites, effectively masking them from your analyte. However, this approach can shorten column lifetime and is not suitable for mass spectrometry (MS) detection.[6][9]

  • Check for Column Overload: While less common, injecting too much sample (mass overload) can also cause peak tailing.[7] To test for this, simply dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are likely overloading the column.

Q2: My compound is very polar and basic. Reversed-phase isn't working well. When should I choose a different chromatography mode?

While reversed-phase (RP) is a workhorse, it is not always the best tool, especially for highly polar basic compounds that have poor retention even with mobile phase optimization. In these cases, exploring alternative chromatography modes is the most logical next step.

G start Start: Purifying a Basic Compound is_polar Is the compound highly polar? start->is_polar is_charged Is the compound permanently charged or easily ionizable? is_polar->is_charged No / Moderately hilic Hydrophilic Interaction (HILIC) Excellent for polar bases. Uses a polar stationary phase and high organic mobile phase. is_polar->hilic Yes rpc Reversed-Phase (RPC) Good for moderately polar to nonpolar bases. Optimize pH and column choice. is_charged->rpc No / Can be neutralized iex Ion-Exchange (IEX) Ideal for charged bases. Separates based on charge. Elute with salt or pH gradient. is_charged->iex Yes

Sources

Reference Data & Comparative Studies

Validation

validation of analytical method for N-allyl-1-(4-methoxyphenyl)ethanamine

An Expert’s Guide to the Validation of Analytical Methods for N-allyl-1-(4-methoxyphenyl)ethanamine: A Comparative Analysis of HPLC-UV and GC-MS In the landscape of pharmaceutical development and chemical research, the a...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert’s Guide to the Validation of Analytical Methods for N-allyl-1-(4-methoxyphenyl)ethanamine: A Comparative Analysis of HPLC-UV and GC-MS

In the landscape of pharmaceutical development and chemical research, the ability to reliably and accurately quantify a specific molecule is paramount. For a compound like N-allyl-1-(4-methoxyphenyl)ethanamine, a substituted phenethylamine with potential applications in organic synthesis and medicinal chemistry, a validated analytical method is the bedrock upon which all subsequent research, quality control, and regulatory submissions are built. An unvalidated method is merely a collection of data; a validated one is a source of verifiable truth.

This guide provides a Senior Application Scientist’s perspective on the validation of analytical methods for N-allyl-1-(4-methoxyphenyl)ethanamine. We will move beyond a simple recitation of steps and delve into the causality behind experimental choices. This document is structured not as a rigid template, but as a logical workflow that compares two of the most powerful and ubiquitous techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the validation of each, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures.

The Foundational Choice: HPLC-UV vs. GC-MS

The first decision in method development is selecting the appropriate analytical technology. This choice is dictated by the physicochemical properties of the analyte and the intended purpose of the method.

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the default choice for non-volatile, polar organic molecules. N-allyl-1-(4-methoxyphenyl)ethanamine possesses a chromophore (the methoxyphenyl group), making it readily detectable by a UV detector. Its polarity suggests good compatibility with reversed-phase HPLC. This technique is known for its robustness and is a workhorse in quality control (QC) laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for volatile and thermally stable compounds. The amine group in our analyte can present challenges (e.g., peak tailing on certain columns). Therefore, a chemical derivatization step—for instance, acylation—is often employed to block the active amine, reduce its polarity, and increase its volatility, leading to better chromatographic performance. The mass spectrometer offers unparalleled specificity, acting as a "fingerprint" detector, which is invaluable for identification and quantification in complex matrices.

Below is a decision-making workflow for selecting the appropriate technique.

start Analyte: N-allyl-1-(4-methoxyphenyl)ethanamine prop Assess Physicochemical Properties start->prop chromophore UV Chromophore Present? prop->chromophore volatile Volatile & Thermally Stable? hplc Primary Choice: HPLC-UV volatile->hplc No gc Consider GC-MS volatile->gc Yes chromophore->volatile No / Weak chromophore->hplc Yes derivatize Derivatization Likely Required gc->derivatize specificity High Specificity Needed? derivatize->specificity specificity->hplc No gcms Optimal Choice: GC-MS specificity->gcms Yes

Caption: Decision workflow for selecting an analytical technique.

The Regulatory Framework: ICH Q2(R1) Validation Parameters

All validation activities are guided by the ICH Q2(R1) document, which outlines the necessary parameters to be investigated. A validated method ensures that it is fit for its intended purpose.

cluster_validation Core Validation Parameters (ICH Q2 R1) Specificity Specificity Report Validated Method Specificity->Report Linearity Linearity Linearity->Report Range Range Range->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD Detection Limit (LOD) LOD->Report LOQ Quantitation Limit (LOQ) LOQ->Report Robustness Robustness Robustness->Report Method Analytical Method Validation Validation Process Method->Validation Validation->Specificity Validation->Linearity Validation->Range Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness

Caption: Key parameters in the analytical method validation process.

Comparative Validation: Protocols & Performance Data

Here, we present a head-to-head comparison of the validation process for hypothetical HPLC-UV and GC-MS methods. For context, we will assume the methods have been developed and are now ready for formal validation.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For GC-MS, the mass spectrum itself provides a high degree of specificity. For HPLC-UV, this is often demonstrated by peak purity analysis using a photodiode array (PDA) detector and by analyzing stressed samples.

Experimental Protocol (HPLC-UV):

  • Prepare a solution of the analyte standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (all matrix components except the analyte).

  • Spike the placebo solution with the analyte and known impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Analyze all solutions by HPLC-PDA. Assess the retention time of the analyte peak and ensure it is resolved from all other peaks (resolution > 2).

  • Perform peak purity analysis on the analyte peak in the stressed and spiked samples.

Experimental Protocol (GC-MS):

  • Analyze a blank matrix sample to identify any interfering peaks.

  • Analyze the analyte standard to determine its retention time and mass spectrum.

  • Analyze a spiked sample.

  • Confirm that no interfering peaks co-elute at the retention time of the analyte.

  • Compare the mass spectrum of the analyte peak in the sample to a reference spectrum from a spectral library or a pure standard. A high match factor confirms identity.

Comparative Data Summary:

ParameterHPLC-UV with PDAGC-MSExpert Interpretation
Resolution from Impurity A 2.53.1Both methods show excellent resolution.
Peak Purity Index 0.9998N/APeak purity is high, indicating no co-eluting interferences.
Mass Spectral Match Factor N/A985 (out of 1000)The high match factor provides definitive identification, making GC-MS superior in specificity.
Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. A minimum of five concentration levels is required by ICH guidelines.

Experimental Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to prepare at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • For GC-MS, add a fixed concentration of an internal standard (IS) to each calibration standard just before derivatization and injection.

  • Inject each standard in triplicate.

  • For HPLC-UV, plot the peak area against concentration. For GC-MS, plot the ratio of the analyte peak area to the IS peak area against concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data Summary:

ParameterHPLC-UVGC-MS (with IS)Expert Interpretation
Range 1.0 - 15.0 µg/mL1.0 - 15.0 µg/mLBoth methods cover the same intended range.
Correlation Coefficient (r²) 0.99950.9999The use of an internal standard in GC-MS corrects for injection variability, often resulting in a slightly better r². Both are excellent.
Y-intercept (% of response at 100%) 1.2%0.5%A low y-intercept is desirable, indicating minimal bias at the low end of the range. GC-MS shows less bias here.
Accuracy

Expertise & Experience: Accuracy, or trueness, measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage recovery.

Experimental Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo at three concentration levels (e.g., low, medium, high: 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the concentration using the previously established calibration curve.

  • Express the result as a percentage recovery: (Mean Measured Concentration / Spiked Concentration) * 100.

Comparative Data Summary:

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (80%) 98.5%101.5%98.0 - 102.0%
Medium (100%) 99.2%100.8%98.0 - 102.0%
High (120%) 101.1%99.5%98.0 - 102.0%
Overall Mean Recovery 99.6% 100.6% Both methods demonstrate excellent accuracy and fall well within typical acceptance criteria for pharmaceutical analysis.
Precision (Repeatability & Intermediate Precision)

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.

Experimental Protocol:

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Have one analyst analyze them on the same day using the same instrument. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Have a second analyst repeat the experiment on a different day, and if possible, on a different instrument.

  • Compare the results from both sets of experiments using an F-test to check for variance significance and a t-test to check for mean significance.

Comparative Data Summary:

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (Day 1 vs Day 2) 1.1%1.5%≤ 2.0%
Expert Interpretation HPLC systems are often more automated and less prone to operator variability than GC systems (especially with manual injection or complex sample prep), leading to slightly better precision. However, both methods meet typical requirements.
Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Experimental Protocol:

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) are acceptable.

Comparative Data Summary:

ParameterHPLC-UVGC-MS (in SIM mode)Expert Interpretation
LOD (S/N ≈ 3) 0.1 µg/mL0.01 µg/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, is significantly more sensitive.
LOQ (S/N ≈ 10) 0.3 µg/mL0.03 µg/mLFor trace-level analysis or impurity testing, GC-MS is the clear choice due to its superior sensitivity.

Final Recommendation

The choice between HPLC-UV and GC-MS for the analysis of N-allyl-1-(4-methoxyphenyl)ethanamine is not a matter of one being universally "better," but rather which is more "fit for purpose."

  • Choose HPLC-UV for: Routine quality control (QC) of bulk material or formulated products where the analyte concentration is high. The method is typically faster to develop, more robust, and demonstrates excellent precision for assay-level quantification.

  • Choose GC-MS for: Applications requiring the highest level of specificity and sensitivity. This includes identification of unknowns, analysis in complex biological matrices, and quantification of trace-level impurities or degradation products. While the sample preparation (derivatization) adds a step, the payoff is unparalleled confidence in identification and much lower detection limits.

Ultimately, a well-validated method, regardless of the technology, provides the trustworthy data necessary to advance scientific research and ensure product quality.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Bioanalytical Method Validation Guidance for Industry. [Link]

Comparative

A Comprehensive Guide to the Spectroscopic Analysis of Synthesized N-Allyl Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Spectroscopic Characterization N-allyl amines are a significant class of organic compounds, serving as crucial intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectroscopic Characterization

N-allyl amines are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other valuable materials.[1][2][3] The introduction of the allyl group provides a reactive site for further molecular modifications.[2] Accurate and comprehensive characterization of these synthesized molecules is paramount to ensure purity, confirm identity, and understand their chemical properties. The four cornerstone techniques of modern organic analysis—NMR, IR, and MS—each provide a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.

Core Principles & What to Expect for N-Allyl Amines

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms, like nitrogen, "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield).[4] The allyl group introduces a characteristic set of signals.

A typical ¹H NMR spectrum of an N-allyl amine will display:

  • Allylic Protons:

    • Vinylic Protons (=CH and =CH₂): These protons, directly attached to the double bond, typically appear in the downfield region of the spectrum, generally between 5.0 and 6.5 ppm.[5] Their chemical shifts are influenced by the anisotropic effect of the π-electron system of the double bond.[5]

    • Allylic Protons (-CH₂-N): The methylene protons adjacent to both the nitrogen and the vinyl group are deshielded by the electronegative nitrogen atom and resonate further downfield than typical alkane protons, usually in the range of 3.0-4.0 ppm.[4]

  • N-H Proton: For primary and secondary N-allyl amines, the proton attached to the nitrogen atom often appears as a broad signal over a wide range of chemical shifts (typically 0.5-4.0 ppm).[5] Its position and broadness are affected by factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] This peak will disappear upon the addition of D₂O, a useful method for its identification.[4]

  • Other Substituent Protons: The chemical shifts of any other groups attached to the nitrogen or the allyl moiety will appear in their characteristic regions. For instance, in N-allylaniline, the aromatic protons will be observed in the range of 6.5-8.0 ppm.[6]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified N-allyl amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical as it can influence chemical shifts.[7]

    • Ensure the sample is free from particulate matter and paramagnetic impurities, which can lead to significant line broadening.[7]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[7]

  • Instrumental Parameters (400 or 500 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse sequence is generally sufficient.[7]

    • Spectral Width: Set a spectral width of approximately -2 to 12 ppm.[7]

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.[7]

    • Relaxation Delay: A delay of 1-2 seconds between pulses is typically adequate.[7]

    • Number of Scans: For a sample of moderate concentration, 8 to 16 scans should yield a good signal-to-noise ratio.[7]

  • Data Processing:

    • Reference the chemical shift axis to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

    • Integrate the relative areas of the signals to determine the ratio of protons in different environments.[7]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms present.

Core Principles & What to Expect for N-Allyl Amines

The chemical shifts in ¹³C NMR are also influenced by the electronic environment of each carbon atom.

For an N-allyl amine, the ¹³C NMR spectrum will typically show:

  • Allylic Carbons:

    • Vinylic Carbons (=CH and =CH₂): These carbons will appear in the alkene region of the spectrum, typically between 110 and 140 ppm.[8][9]

    • Allylic Carbon (-CH₂-N): The carbon adjacent to the nitrogen will be deshielded and is expected to resonate in the range of 40-60 ppm.[8][9]

  • Other Substituent Carbons: Carbons of other groups will appear in their expected regions. For example, in N-allylaniline, the aromatic carbons will produce signals between 110 and 150 ppm.

Experimental Protocol: ¹³C NMR
  • Sample Preparation:

    • A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the N-allyl amine in 0.6-0.7 mL of a deuterated solvent.[7]

  • Instrumental Parameters:

    • The setup is similar to ¹H NMR, but with a wider spectral width (e.g., 0 to 220 ppm) and a significantly larger number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The chemical shifts are referenced similarly to ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Core Principles & What to Expect for N-Allyl Amines

Different types of bonds vibrate at characteristic frequencies. For N-allyl amines, key vibrational modes to look for include:

  • N-H Stretch:

    • Primary Amines (R-NH₂): Two distinct bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[4][10]

    • Secondary Amines (R₂-NH): A single, weaker band is observed in the same region (3300-3500 cm⁻¹).[4][10]

    • Tertiary Amines (R₃-N): No N-H stretching bands will be present.[10]

  • N-H Bend: Primary amines show a bending vibration in the 1580-1650 cm⁻¹ region.[10]

  • C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1020-1250 cm⁻¹ range for aliphatic amines and 1250-1335 cm⁻¹ for aromatic amines.[10]

  • C=C Stretch: The alkene C=C double bond of the allyl group will show a stretching absorption around 1620-1680 cm⁻¹.

  • =C-H Stretch: The C-H bonds of the alkene will absorb at wavenumbers greater than 3000 cm⁻¹.

  • =C-H Bend: Out-of-plane bending vibrations for the vinyl group are typically observed in the 910-990 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid can be ground with KBr and pressed into a pellet, or dissolved in a suitable solvent for analysis in a solution cell.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Core Principles & What to Expect for N-Allyl Amines

In a mass spectrometer, molecules are ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio.

For N-allyl amines, the following features are often observed:

  • Molecular Ion Peak ([M]⁺•): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][12] This is a key indicator for the presence of the amine functionality. The molecular ion peak for N-allyl amines may be weak or absent in some cases.[12]

  • Alpha-Cleavage: A characteristic fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[11][13][14] This results in the formation of a resonance-stabilized, nitrogen-containing cation. For N-allyl amines, cleavage of the bond between the methylene group and the vinyl group can occur.

  • Loss of the Allyl Group: Cleavage of the N-allyl bond can lead to the loss of an allyl radical (C₃H₅•, 41 Da), resulting in a fragment ion corresponding to the amine minus the allyl group.[13]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Comparative Analysis and Data Summary

The following table summarizes the key spectroscopic features for a representative N-allyl amine, N-allylaniline.

Spectroscopic TechniqueKey FeatureTypical Value/Observation for N-Allylaniline
¹H NMR Vinylic Protons5.1-6.1 ppm
Allylic Protons (-CH₂-N)~3.8 ppm
N-H ProtonBroad signal, variable
Aromatic Protons6.6-7.2 ppm
¹³C NMR Vinylic Carbons116, 135 ppm
Allylic Carbon (-CH₂-N)~48 ppm
Aromatic Carbons112-148 ppm
IR N-H Stretch~3400 cm⁻¹ (single band for secondary amine)
C-N Stretch (Aromatic)~1300 cm⁻¹
C=C Stretch (Alkene)~1640 cm⁻¹
MS (EI) Molecular Ion Peak ([M]⁺•)m/z = 133 (odd, consistent with one N)
Major FragmentLoss of H• (m/z = 132), Loss of C₂H₃• (m/z = 106)

Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a newly synthesized N-allyl amine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesize N-Allyl Amine Purification Purify Compound (e.g., Chromatography, Distillation) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Initial Check MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Confirm MW NMR NMR Spectroscopy (Detailed Structure) Purification->NMR Definitive Structure

Caption: General workflow from synthesis to spectroscopic analysis.

G cluster_nmr NMR Analysis cluster_ir_ms IR & MS Analysis Start Purified N-Allyl Amine Sample H_NMR ¹H NMR (Proton Environments, Coupling) Start->H_NMR IR IR Spectroscopy (N-H, C=C, C-N stretches) Start->IR C_NMR ¹³C NMR (Carbon Skeleton) Structure Structural Elucidation H_NMR->Structure C_NMR->Structure MS Mass Spectrometry (Molecular Ion, Fragmentation) IR->Structure MS->Structure

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

A multi-faceted analytical approach is essential for the unambiguous characterization of synthesized N-allyl amines. Each spectroscopic technique provides complementary information that, when taken together, allows for a comprehensive and confident structural assignment. By understanding the principles behind each method and the characteristic spectral features of this class of compounds, researchers can ensure the quality and integrity of their synthetic products.

References

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • N-Allylaniline. NIST WebBook. Available at: [Link]

  • N-Allylaniline | C9H11N. PubChem. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • N-Allyl-N-methyl-1-phenylhept-2-yn-1-amine - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • N-Allylaniline. NIST WebBook. Available at: [Link]

  • The features of IR spectrum. SlideShare. Available at: [Link]

  • N-Allyl-nor-litebamine - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Spectroscopy of Amines. Oregon State University. Available at: [Link]

  • Preparation method of N-allyl aniline compound. Google Patents.
  • 13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

  • Cas 627-37-2,N-Allylmethylamine. LookChem. Available at: [Link]

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • (PDF) Study of the composition of amines using IR spectroscopy. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • 13 C Chemical Shift Table. University of Colorado Boulder. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

Sources

Validation

A Comparative Toxicological Guide: The Enhanced Reactivity and Toxicity of Allyl vs. Propyl Compounds

An Objective Analysis for Researchers and Drug Development Professionals The Crux of the Matter: Chemical Structure Dictates Biological Reactivity At first glance, allyl (CH₂=CH-CH₂-) and propyl (CH₃-CH₂-CH₂-) groups are...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Analysis for Researchers and Drug Development Professionals

The Crux of the Matter: Chemical Structure Dictates Biological Reactivity

At first glance, allyl (CH₂=CH-CH₂-) and propyl (CH₃-CH₂-CH₂-) groups are structurally similar, differing only by the presence of a double bond in the allyl group. However, this structural feature is the cornerstone of their divergent toxicological profiles.

  • The Propyl Group: A Stable, Saturated Moiety The propyl group is a saturated alkyl group. Its carbon atoms are sp³ hybridized, and the single bonds (C-C and C-H) are strong and relatively non-polar. This chemical stability means that propyl compounds generally lack intrinsic reactivity and require significant enzymatic effort to be metabolized. Their toxicity is often related to the parent molecule's overall properties or to metabolites produced through standard, predictable oxidation pathways.

  • The Allyl Group: An Inherently Reactive System The presence of a π-bond adjacent to a saturated carbon creates an "allylic system," which is significantly more reactive than its saturated propyl counterpart.[1] The double bond can be a target for electrophilic addition, but more importantly, the allylic carbon (the sp³ carbon next to the double bond) exhibits enhanced reactivity. This is due to the ability of the adjacent π-system to stabilize intermediates, such as radicals or carbocations, through resonance.[2] This inherent reactivity makes allyl compounds susceptible to metabolic activation into highly toxic species.[3]

The Metabolic Crossroads: Bioactivation vs. Detoxification

The primary driver for the heightened toxicity of many allyl compounds is their metabolic fate. While the body's metabolic machinery aims to detoxify xenobiotics, it paradoxically converts certain allyl compounds into potent, cell-damaging agents.

Metabolic Activation of Allyl Compounds: The Path to Toxicity

A classic example is the bioactivation of allyl alcohol. The liver enzyme alcohol dehydrogenase (ADH) oxidizes allyl alcohol not to a relatively harmless aldehyde, but to acrolein (CH₂=CH-CHO).[4][5] Acrolein is a highly reactive, electrophilic α,β-unsaturated aldehyde and a ubiquitous environmental toxicant known for its severe cytotoxicity.[6][7] This metabolic conversion is the key event initiating the toxic cascade.

The resulting acrolein is a potent electrophile that can:

  • Deplete Glutathione (GSH): Acrolein readily reacts with the nucleophilic thiol group of glutathione, a primary cellular antioxidant, leading to rapid depletion of cellular defenses against oxidative stress.[5]

  • Covalently Bind to Macromolecules: In the absence of sufficient GSH, acrolein forms adducts with critical cellular macromolecules, including proteins and DNA, disrupting their function and leading to cell injury and death.[5]

This process, where a less toxic parent compound is metabolized into a more toxic substance, is known as "protoxicant" activation. Allyl acetate, for instance, acts as a protoxicant by first being hydrolyzed to allyl alcohol, which then undergoes oxidation to acrolein, leading to significant systemic toxicity, particularly in the liver and stomach.[8]

G cluster_0 Allyl Compound Metabolism (Bioactivation) cluster_1 Propyl Compound Metabolism (Detoxification) Allyl_Alcohol Allyl Alcohol Acrolein Acrolein (Highly Reactive Electrophile) Allyl_Alcohol->Acrolein Alcohol Dehydrogenase (ADH) GSH_Depletion Glutathione (GSH) Depletion Acrolein->GSH_Depletion Cell_Damage Covalent Binding to Macromolecules Acrolein->Cell_Damage Toxicity Hepatotoxicity & Cell Death GSH_Depletion->Toxicity Cell_Damage->Toxicity Propanol n-Propanol Propionaldehyde Propionaldehyde Propanol->Propionaldehyde ADH Propionic_Acid Propionic Acid Propionaldehyde->Propionic_Acid ALDH Excretion Further Metabolism & Excretion Propionic_Acid->Excretion

Figure 1: Comparative metabolic pathways of allyl alcohol and n-propanol.
Metabolism of Propyl Compounds

In stark contrast, n-propanol is metabolized by ADH to propionaldehyde. While all aldehydes have some level of toxicity, propionaldehyde is a saturated aldehyde and is significantly less reactive than acrolein. It is quickly further oxidized by aldehyde dehydrogenase (ALDH) to propionic acid, a compound that can be readily handled by the body's metabolic systems.[9] This pathway represents a typical detoxification process.

Comparative Toxicological Data

The theoretical differences in reactivity and metabolism are borne out by empirical toxicological data. Allyl compounds consistently demonstrate higher acute toxicity than their propyl analogues.

Table 1: Acute Oral Toxicity (LD₅₀) in Rats
Allyl CompoundPropyl AnalogueLD₅₀ (mg/kg) - AllylLD₅₀ (mg/kg) - PropylFold Difference (Approx.)Reference
Allyl Alcoholn-Propanol641870~29x More Toxic[4][10]
Allyl AcetatePropyl Acetate1308700~67x More Toxic[11][12]
Allyl Bromiden-Propyl Bromide1201000~8x More Toxic[13]

Note: LD₅₀ (Lethal Dose, 50%) is the statistically derived dose at which 50% of the test animals are expected to die.[14] A lower LD₅₀ value indicates higher toxicity.

Organ-Specific Toxicity

Beyond acute lethality, allyl compounds often exhibit pronounced target organ toxicity.

  • Hepatotoxicity: As the primary site of metabolism, the liver is particularly susceptible to damage from allyl compounds like allyl alcohol and allyl acetate due to the formation of acrolein.[4][8]

  • Gastrointestinal Toxicity: Studies involving oral administration of allyl compounds frequently report damage to the forestomach, including epithelial hyperplasia, necrosis, and hemorrhage.[8][11]

Experimental Protocols for Toxicity Assessment

To ensure the trustworthiness and reproducibility of toxicological comparisons, standardized assays are essential. Below are representative protocols for assessing cytotoxicity and genotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon membrane damage, serving as an indicator of cytotoxicity.[15]

Objective: To determine the concentration-dependent cytotoxicity of an allyl compound versus its propyl analogue on a relevant cell line (e.g., HepG2 human liver cancer cells).

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., allyl alcohol and n-propanol) in culture medium to achieve final concentrations ranging from non-toxic to highly toxic levels.

  • Cell Treatment: Remove the growth medium from the wells and add 100 µL of the respective compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., PBS) used to dissolve the test compounds.

    • Untreated Control: Cells in medium only.

    • Maximum LDH Release Control (Positive Control): Add lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the assay endpoint to induce 100% cell lysis.[16]

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_Max_Release - Absorbance_Vehicle)] * 100

G start Start: Day 1 seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with Compounds & Controls incubate_24h_1->treat_cells prepare_compounds Prepare Serial Dilutions of Allyl & Propyl Compounds prepare_compounds->treat_cells incubate_24h_2 Incubate for Exposure Period (e.g., 24h) treat_cells->incubate_24h_2 collect_supernatant Centrifuge Plate & Collect Supernatant incubate_24h_2->collect_supernatant ldh_reaction Perform LDH Reaction in New Plate collect_supernatant->ldh_reaction read_absorbance Measure Absorbance (490 nm) ldh_reaction->read_absorbance analyze_data Calculate % Cytotoxicity & Determine EC₅₀ read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for an in vitro LDH cytotoxicity assay.
Experimental Protocol: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][17]

Objective: To evaluate whether an allyl compound can cause DNA mutations, with and without metabolic activation.

Methodology:

  • Strain Selection: Use multiple tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to detect pro-mutagens that require bioactivation.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the tester strain culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation arm).

    • Incubate this mixture for 20 minutes at 37°C.

    • Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) and vortex gently.

    • Pour the mixture onto a minimal glucose agar plate.

  • Controls:

    • Negative (Solvent) Control: Use the solvent in which the test compound is dissolved.

    • Positive Control: Use a known mutagen for each strain, both with and without S9 activation (e.g., sodium azide for TA100 without S9; 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Analysis: Count the number of revertant colonies (his⁺) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.

Conclusion

The evidence is unequivocal: the presence of an allylic double bond fundamentally increases the toxic potential of a small organic molecule when compared to its saturated propyl analogue. This heightened toxicity is not an intrinsic property of the allyl group itself but is a direct consequence of its metabolic bioactivation into highly reactive and damaging electrophiles like acrolein.[5][8] This guide underscores the critical importance of considering metabolic pathways in toxicological assessments. For researchers in drug development and chemical safety, understanding the structure-toxicity relationship between allyl and propyl compounds provides a crucial framework for predicting and mitigating potential hazards.

References

  • Auerbach, S. S., et al. (2008). A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein. Toxicology. [8]

  • Taylor & Francis. (n.d.). Allyl – Knowledge and References. [18]

  • Wikipedia. (n.d.). Allyl alcohol. [4]

  • Ohno, Y., et al. (1985). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. PubMed. [5]

  • National Toxicology Program. (2006). NTP Technical Report on the comparative toxicity studies of allyl acetate (CAS No. 591-87-7), allyl alcohol (CAS No. 107-18-6) and acrolein (CAS No. 107-02-8) administered by gavage to F344/N rats and B6C3F1 mice. PubMed. [11]

  • Patsnap. (2026). Comparing Isopropyl vs Allyl: Reaction Pathways. Patsnap Eureka. [1]

  • Martin, H. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [16]

  • Taylor, J. M., et al. (1964). A COMPARISON OF THE TOXICITY OF SOME ALLYL, PROPENYL, AND PROPYL COMPOUNDS IN THE RAT. PubMed. [10]

  • Golla, U. R., & Garlapati, C. (2015). Molecular Cytotoxicity Mechanisms of Allyl Alcohol (Acrolein) in Budding Yeast. ACS Publications. [6]

  • Golla, U. R. (2015). Molecular Cytotoxicity Mechanisms of Allyl Alcohol (Acrolein) in Budding Yeast. ResearchGate. [7]

  • Krenova, M. & Pelcova, P. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. MMSL. [19]

  • National Toxicology Program. (2008). Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies). PubMed. [13]

  • Quora. (2017). Why does allyl chloride undergo SN1 reaction whereas n propyl chloride undergoes an SN2 reaction?. [2]

  • ScitoVation. (2023). Testing and Screening Methods for Genotoxicity and Mutagenicity. [17]

  • Quora. (2021). What is it about ethanol that makes it tolerable to the human body in limited amounts, while methanol and propanol, butanol etc. are so much more toxic?. [9]

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  • Public Health England. (n.d.). Propyl acetate (n-). [12]

  • ChemSafetyPro. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). [14]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. [15]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenethylamine Scaffold and the Significance of the 4-Methoxy Group The phenethylamine backbone represents a foundational scaffold for a v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenethylamine Scaffold and the Significance of the 4-Methoxy Group

The phenethylamine backbone represents a foundational scaffold for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to a wide range of pharmaceuticals and research chemicals. The specific pharmacological profile of a phenethylamine derivative is exquisitely sensitive to the nature and placement of substituents on its aromatic ring and ethylamine side chain. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of phenethylamines featuring a methoxy group at the 4-position of the phenyl ring.

The 4-methoxy moiety serves as a critical starting point for exploring psychedelic and psychoactive potential. While 4-methoxyphenethylamine (4-MPEA) itself is not considered psychoactive, its presence is a key feature in many potent serotonergic compounds. Understanding how modifications to this basic structure influence receptor affinity, selectivity, and functional activity is paramount for the rational design of novel therapeutics and research tools targeting the central nervous system. This guide will deconstruct the SAR of this class, focusing on the key molecular determinants of activity at serotonin receptors, particularly the 5-HT₂ₐ subtype, which is the primary target for classic psychedelics.[1][2][3]

Core Structure and Key Modification Points

The fundamental 4-methoxyphenethylamine structure offers several key positions for chemical modification, each profoundly impacting the molecule's interaction with its biological targets. Our analysis will systematically explore these modifications.

SAR_Points cluster_scaffold Phenethylamine Scaffold Scaffold P1 Phenyl Ring Substitutions (Positions 2, 3, 5, 6) P1:s->Scaffold:n P2 α-Carbon P2:e->Scaffold:w P3 β-Carbon P3:e->Scaffold:w P4 Terminal Amine (N) P4:e->Scaffold:w

Caption: Key modification points on the 4-methoxyphenethylamine scaffold.

Part 1: The Decisive Role of Phenyl Ring Substitutions

The substitution pattern on the phenyl ring is arguably the most critical determinant of psychedelic activity. While the 4-methoxy group is our constant, the addition of other groups, particularly at the 2 and 5 positions, dramatically "unlocks" high-affinity interactions with the 5-HT₂ₐ receptor.

The 2,5-Dimethoxy "Psychedelic Switch"

The addition of a second methoxy group at the 2-position and a third at the 5-position transforms the inactive 4-MPEA scaffold into the core of the renowned "2C" family of psychedelics. This 2,5-dimethoxy pattern appears to be optimal for orienting the molecule within the 5-HT₂ₐ receptor binding pocket.[2][4]

  • 2,4,5-Trimethoxyphenethylamine (2C-O): Despite having the requisite methoxy groups, 2C-O is reported to be inactive in humans at doses over 300 mg.[5] This suggests that while the 2,5-dimethoxy pattern is necessary, the nature of the 4-substituent is the fine-tuning knob for potency.

  • 2,4,6-Trimethoxyphenethylamine (Isomescaline/TMPEA-6): This positional isomer of mescaline and 2C-O is also reported to be inactive in humans at high doses.[5] This underscores the critical spatial importance of the 2,4,5-substitution pattern for psychedelic activity. The 2,4,6-substitution pattern leads to compounds that are generally less potent than their 2,4,5-counterparts.[1]

Fine-Tuning Potency at the 4-Position

With the 2,5-dimethoxy scaffold in place, modifying the 4-position substituent allows for precise control over receptor affinity and potency. Replacing the 4-methoxy group of 2C-O with small, lipophilic groups dramatically increases activity.

Causality: Molecular modeling studies suggest that the 4-position substituent protrudes into a hydrophobic tunnel within the 5-HT₂ₐ receptor, lateral to the main binding site.[6] The ability to form favorable interactions within this tunnel is a key determinant of agonist potency. Increasing the length of a 4-position alkyl chain generally increases 5-HT₂ₐ receptor affinity, but in vivo potency often peaks with two- or three-carbon chains (ethyl or propyl), likely due to pharmacokinetic factors such as brain penetration.[2][3]

Comparative Receptor Binding Data for 2,5-Dimethoxy-4-(X)-Phenethylamines

Compound4-Substituent (X)5-HT₂ₐ Ki (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂C Ki (nM)Reference
2C-O-2-OCH₂CH₃8 - 100016 - 260015 - 900[7]
2C-O-3-O(CH₂)₂CH₃8 - 100016 - 260015 - 900[7]
2C-T-2-SCH₂CH₃~13.8 (μmol/kg)N/AN/A[4]
2C-T-7-S(CH₂)₂CH₃~10-30 (mg)N/AN/A[4]
2C-B-Br8 - 1700N/A2.1 - 14 fold lower[7]
2C-I-I8 - 1700N/A2.1 - 14 fold lower[7]

Note: Data presented as effective dose in mice (μmol/kg) or human psychoactive dose (mg) where Ki/EC₅₀ values were not available in the cited source.

Part 2: Side-Chain Modifications: The Ethylamine Backbone

Modifications to the two-carbon chain connecting the phenyl ring to the amine group have profound effects on pharmacology, often differentiating between phenethylamine and amphetamine classes.

Alpha (α)-Methylation: The Amphetamine Analogs

Adding a methyl group to the α-carbon (the carbon adjacent to the amine) creates the corresponding amphetamine derivative. This single modification typically:

  • Increases Potency: Alpha-methylation often increases psychedelic potency. For example, 2,5-dimethoxy-4-methylamphetamine (DOM) is significantly more potent than its phenethylamine counterpart, 2C-D.[2]

  • Alters Receptor Selectivity: Phenethylamines tend to bind more strongly to the Trace Amine-Associated Receptor 1 (TAAR1) compared to their amphetamine analogs.[7]

  • Increases Duration: The α-methyl group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), generally leading to a longer duration of action.

Comparative Data: Phenethylamines vs. α-Methylamphetamines

Phenethylamine5-HT₂ₐ Ki (nM)α-Methylamphetamine5-HT₂ₐ Ki (nM)Potency ChangeReference
2C-H>10002,5-DMA>7500-[3]
2C-D~300DOM66Increased[3]
2C-E~150DOET~50Increased[8]
2C-P~100DOPR~30Increased[3]
Beta (β)-Carbon Modifications

Modifications at the β-carbon (adjacent to the phenyl ring) are less common but can significantly alter activity.

  • β-Hydroxylation/β-Methoxylation: The introduction of a β-methoxy group to a phenethylamine can abolish its anorectic activity. This highlights that even subtle changes to the side chain can drastically change the pharmacological profile.

Part 3: The Terminal Amine: A Site for Potentiation

The primary amine is a crucial site for interaction within the receptor binding pocket, typically forming a salt bridge with a conserved aspartate residue. Modifications at this site can dramatically enhance affinity and selectivity.

N-Alkylation and N-Benzylation
  • N-Alkylation: Simple N-alkylation (e.g., N-methyl, N-ethyl) often has variable effects and can sometimes decrease potency.

  • N-Benzylation: In stark contrast, the addition of a benzyl group, particularly a 2-methoxybenzyl group (creating the "NBOMe" series), can increase 5-HT₂ₐ receptor affinity by up to 300-fold compared to their primary amine counterparts.[9]

Causality: Molecular modeling and mutagenesis studies reveal the mechanistic basis for this dramatic increase in potency. The N-benzyl moiety is hypothesized to occupy a secondary binding pocket, forming a specific interaction with the phenylalanine residue at position 339 (Phe6.51) of the 5-HT₂ₐ receptor.[9] This additional anchor point greatly stabilizes the ligand-receptor interaction, leading to super-potent agonism.

N_Benzyl_Interaction cluster_receptor 5-HT₂ₐ Receptor Binding Pocket cluster_ligand N-Benzyl Phenethylamine Asp155 Asp3.32 (Primary Anchor) Phe339 Phe6.51 (Secondary Pocket) Phe340 Phe6.52 (Phenethylamine Pocket) Amine Protonated Amine (+NH₂R) Amine->Asp155 Ionic Bond Phenethylamine_Core Phenethylamine Moiety Phenethylamine_Core->Phe340 π-Stacking N_Benzyl_Group N-Benzyl Moiety N_Benzyl_Group->Phe339 Hydrophobic Interaction

Caption: Model of N-benzyl phenethylamine interaction with 5-HT₂ₐ receptor residues.

Experimental Protocols

A self-validating system requires robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a key intermediate and a critical binding assay.

Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

This protocol outlines a common route to a core intermediate of the 2C-x family.[10]

Workflow Diagram: Synthesis of 2C-H

Synthesis_Workflow Start 1,4-Dimethoxybenzene Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride, Lewis Acid) Start->Step1 Intermediate1 α-Chloro-2,5-dimethoxyacetophenone Step1->Intermediate1 Step2 Amination (Methenamine) Intermediate1->Step2 Intermediate2 α-Amino-2,5-dimethoxyacetophenone Step2->Intermediate2 Step3 Ketone Reduction (e.g., Hydrazine Hydrate, KOH) Intermediate2->Step3 Product 2,5-Dimethoxyphenethylamine (2C-H) Step3->Product

Caption: Synthetic workflow for 2,5-dimethoxyphenethylamine (2C-H).

Step-by-Step Methodology:

  • Step A: Friedel-Crafts Acylation:

    • To a stirred solution of 1,4-dimethoxybenzene (1 part) and an organic solvent in a reaction vessel, add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add chloroacetyl chloride (1.0-1.5 parts) while maintaining the reaction temperature.

    • After the reaction is complete (monitored by TLC), quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product, α-chloro-2,5-dimethoxyacetophenone, with an organic solvent, wash, dry, and remove the solvent under reduced pressure.

  • Step B: Amination:

    • Dissolve the product from Step A in a suitable solvent (e.g., chloroform) and add methenamine.

    • Reflux the mixture until the reaction is complete.

    • Process the reaction mixture to hydrolyze the intermediate and isolate α-amino-2,5-dimethoxyacetophenone.

  • Step C: Reduction:

    • To a solution of α-amino-2,5-dimethoxyacetophenone (1 part) in a high-boiling solvent like ethylene glycol, add potassium hydroxide (1.5-2.5 parts) and hydrazine hydrate.

    • Reflux the mixture for 12-24 hours.

    • After cooling, pour the mixture into ice water and extract the product with a suitable solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic layer. Purify the final product, 2,5-dimethoxyphenethylamine, by vacuum distillation.

Protocol 2: 5-HT₂ₐ Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound.[8][11][12][13]

Workflow Diagram: Radioligand Binding Assay

Binding_Assay_Workflow P1 Prepare Receptor Membranes (e.g., from rat frontal cortex or cells expressing h5-HT₂ₐ) P2 Set up Assay Plate (96-well) - Total Binding Wells - Non-Specific Binding Wells - Competition Wells P1->P2 P3 Add Reagents to Wells: 1. Membranes 2. Buffer or Unlabeled Ligand 3. Test Compound (serial dilutions) 4. Radioligand (e.g., [³H]Ketanserin) P2->P3 P4 Incubate (e.g., 60 min at room temp) P3->P4 P5 Separate Bound/Free Ligand (Rapid vacuum filtration over GF/C filter plates) P4->P5 P6 Wash Filters (Ice-cold buffer) P5->P6 P7 Measure Radioactivity (Scintillation Counting) P6->P7 P8 Data Analysis (Calculate IC₅₀ and Ki values) P7->P8

Caption: Workflow for a competitive 5-HT₂ₐ receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT₂ₐ receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Assays are performed in a 96-well plate in a final volume of 200-250 µL.

    • Total Binding: Wells contain membranes, assay buffer, and a fixed concentration of radioligand (e.g., 0.5 nM [³H]ketanserin).

    • Non-Specific Binding (NSB): Wells contain membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 1 µM ketanserin) to saturate the receptors.

    • Competition: Wells contain membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C, presoaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (binding affinity) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2025, November 20). PMC. Available from: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022, October 13). Semantic Scholar. Available from: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). PMC. Available from: [Link]

  • When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. (2025, November 6). Research Communities. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024, April 9). PubMed. Available from: [Link]

  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2025, November 5). PMC. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000, August 15). PubMed. Available from: [Link]

  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. (n.d.). Google Patents.
  • 2,4,6-Trimethoxyphenethylamine. (n.d.). Wikipedia. Available from: [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (2006, December 15). PubMed. Available from: [Link]

  • Exploring a Druggable Hydrophobic Tunnel in the 5-HT2A Receptor with Potent Phenethylamines. (2025, April 9). ChemRxiv. Available from: [Link]

  • GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. (n.d.). ResearchGate. Available from: [Link]

  • Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding. (n.d.). RSC Publishing. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available from: [Link]

  • Method for preparing 2,5-dimethoxy phenylethylamine. (n.d.). Google Patents.
  • (PDF) The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2025, September 24). ResearchGate. Available from: [Link]

  • Use of the head‐twitch response to investigate the structure–activity relationships of 4‐thio‐substituted 2,5‐dimethoxyphenylalkylamine. (2022, November 10). LJMU Research Online. Available from: [Link]

  • 1 Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα Niklas Vio. (2024, July 24). bioRxiv. Available from: [Link]

  • Radioligand binding assays for hu... (n.d.). EMBL-EBI. Available from: [Link]

  • The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP). (n.d.). ResearchGate. Available from: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019, November 28). Frontiers. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). FR. Available from: [Link]

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Validation

A Comparative Guide to the Potency of Alpha-Methyl-Phenethylamines vs. Phenethylamines

For Researchers, Scientists, and Drug Development Professionals Executive Summary The substitution of a single methyl group at the alpha-carbon of the phenethylamine backbone marks one of the most consequential structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of a single methyl group at the alpha-carbon of the phenethylamine backbone marks one of the most consequential structural modifications in psychopharmacology. This alteration, which distinguishes amphetamines from their phenethylamine precursors, profoundly enhances in vivo potency. This guide provides a comprehensive comparison, elucidating that the primary driver of this enhanced potency is not necessarily a universal increase in receptor affinity, but rather a dramatic improvement in metabolic stability. The alpha-methyl group sterically shields the molecule from rapid degradation by monoamine oxidase (MAO), thereby increasing bioavailability and duration of action. While receptor interaction profiles are nuanced and target-dependent, with alpha-methylation sometimes increasing efficacy at key receptors like 5-HT2A, the pharmacokinetic advantage remains the most critical determinant of the observed potency disparity. This guide presents the underlying structure-activity relationships, comparative receptor pharmacology, and detailed experimental protocols for assessing these differences.

Part 1: The Decisive Role of the Alpha-Methyl Group: A Structural Perspective

The fundamental difference between these two classes of compounds is the presence of a methyl group on the carbon atom alpha to the amine. Phenethylamine is an endogenous trace amine, while alpha-methyl-phenethylamine is the parent compound of the amphetamine class.[1] This seemingly minor addition has profound implications for the molecule's pharmacological profile.

G cluster_0 Phenethylamine Core Structure cluster_1 α-Methyl-Phenethylamine (Amphetamine) PEA PEA AMPH AMPH PEA->AMPH Addition of α-methyl group G PEA Phenethylamine MAO Monoamine Oxidase (MAO-A/B) PEA->MAO Rapid Metabolism Metabolite Inactive Metabolite (Phenylacetic Acid) MAO->Metabolite AMPH α-Methyl-Phenethylamine Blocked Metabolism Inhibited (Steric Hindrance) AMPH->Blocked α-Methyl Group CNS Increased CNS Concentration & Prolonged Action Blocked->CNS

Caption: Metabolic fate of Phenethylamines vs. α-Methyl-Phenethylamines.

Part 3: Pharmacodynamic Comparison: Receptor Interaction Profiles

While metabolic stability is key to in vivo potency, the interaction with pharmacological targets dictates the nature of the effect. The alpha-methyl group can subtly alter these interactions. In many cases, the binding affinities at key receptors are not dramatically different between a phenethylamine and its alpha-methylated analog; however, differences in functional activity (efficacy) are often observed. [2][3]

Comparative Receptor Binding Data

The following table summarizes representative binding affinity (Ki, nM) data for key central nervous system targets, comparing phenethylamine derivatives with their alpha-methylated (amphetamine) counterparts. Lower Ki values indicate higher binding affinity.

Compound PairTargetPhenethylamine (PEA) Analog Ki (nM)α-Methyl-PEA (Amphetamine) Analog Ki (nM)Key ObservationReference(s)
2C-O Series 5-HT2A8 - 170061 - 4400Affinities are broadly in the same range, with significant overlap.[2]
5-HT1A≥ 2700≥ 2700Both classes show low affinity for the 5-HT1A receptor.[2]
TAAR121 - 3300630 - 3100Phenethylamines tend to bind more strongly to TAAR1 than their amphetamine counterparts.[2]
Ψ (Psi) Series 5-HT2A8 - 1600(Data included within PEA range)Moderate to high affinity observed across the series.[4]
5-HT1A710 - 4440≥ 5100Amphetamine derivatives show weaker 5-HT1A affinity.[4][5]
5-HT2C110 - 3500270 - 10000Phenethylamines generally show higher or comparable affinity for 5-HT2C.[4][5]
Mescaline Series 5-HT2A150 - 12000(Data included within PEA range)Weak to moderately high affinity.[3]

Analysis of Pharmacodynamics:

  • 5-HT2A Receptor: This is the primary target for psychedelic phenethylamines. Studies show that while binding affinities can be similar, the alpha-methyl group often increases the functional efficacy (i.e., the maximal response produced by the drug). [3][6]This means that at the same level of receptor occupancy, the amphetamine analog may produce a stronger downstream signal, contributing to its higher potency.

  • Trace Amine-Associated Receptor 1 (TAAR1): Both classes are agonists at TAAR1, which modulates monoamine transporter function. [7]However, some evidence suggests that phenethylamine derivatives bind more strongly to TAAR1 than their amphetamine analogs. [2]* Monoamine Transporters (DAT, NET, SERT): Both classes can act as releasing agents and/or reuptake inhibitors at monoamine transporters. Amphetamine is a potent dopamine and norepinephrine releasing agent. [8]The potency at these transporters is highly dependent on other substitutions on the molecule (e.g., on the phenyl ring or the amine).

Part 4: In Vivo Consequences: From Preclinical Models to Human Potency

The combination of enhanced metabolic stability and, in some cases, increased receptor efficacy results in a significant increase in in vivo potency for alpha-methylated compounds.

  • Animal Models: In rodent drug discrimination and head-twitch response studies, which are predictive of hallucinogenic and 5-HT2A agonist activity, respectively, ring-substituted amphetamines are consistently more potent than their phenethylamine counterparts. [3][6]Similarly, in studies measuring locomotor activity and reinforcing effects, amphetamine analogs are typically around 10-fold more potent than related phenethylamines. [9][10]* Human Psychopharmacology: In humans, psychotropic ring-substituted amphetamines are reported to be 2 to 10 times more potent than the corresponding phenethylamines that lack the alpha-methyl group. [6]This is exemplified by the classic comparison of mescaline (a phenethylamine) and trimethoxyamphetamine (TMA), where the latter is significantly more potent by weight.

Part 5: Experimental Protocols for Potency Assessment

To empirically determine the differences in potency, a multi-step approach combining in vitro and in vivo assays is required. The following protocols provide a self-validating system for a comprehensive comparison.

Caption: Integrated workflow for comprehensive potency assessment.

Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., human 5-HT2A).

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells (or another suitable cell line) stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

    • Scientist's Note: Using a cell line with stable, high-level expression of the target receptor is crucial for a robust signal-to-noise ratio.

  • Competitive Binding Reaction:

    • In a 96-well plate, add a constant concentration of a high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A).

    • Add serial dilutions of the test compound (phenethylamine and α-methyl-phenethylamine analogs).

    • Add the prepared cell membranes to initiate the binding reaction. Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a non-labeled competitor, e.g., spiperone).

    • Scientist's Note: The choice of radioligand is critical. It must be specific and have high affinity for the target to ensure reliable displacement by test compounds.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Scientist's Note: Rapid filtration is key to preventing dissociation of the ligand-receptor complex, which would lead to an underestimation of binding.

  • Data Analysis:

    • Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.

    • Subtract non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as agonists at a Gq-coupled receptor like 5-HT2A.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

    • Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Scientist's Note: A black plate is used to minimize background fluorescence and light scattering, improving assay sensitivity.

  • Dye Loading:

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells and be de-esterified into its active form.

    • Scientist's Note: The "AM" ester form of the dye is lipophilic and can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Compound Addition and Signal Reading:

    • Prepare serial dilutions of the test compounds and a reference full agonist (e.g., serotonin).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's integrated liquid handler to add the test compounds to the wells while simultaneously recording the change in fluorescence over time.

    • Scientist's Note: The activation of Gq-coupled receptors leads to the release of Ca2+ from intracellular stores, which binds to the dye and causes a measurable increase in fluorescence.

  • Data Analysis:

    • For each well, determine the peak fluorescence response and normalize it to the baseline.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximal response).

    • Compare the Emax of the test compounds to that of the reference full agonist to classify them as full or partial agonists.

Protocol 3: In Vivo Behavioral Assay (Rat Drug Discrimination)

Objective: To assess the in vivo potency and receptor-mediated mechanism of action of test compounds.

Methodology:

  • Animal Training:

    • Train food-deprived rats in a standard two-lever operant conditioning chamber.

    • Train rats to press one lever ("drug lever") for a food reward after administration of a known training drug (e.g., a 5-HT2A agonist like DOM) and the other lever ("vehicle lever") after administration of saline.

    • Continue training daily until rats reliably (>80% of responses on the correct lever) discriminate between the drug and vehicle conditions.

    • Scientist's Note: This paradigm establishes the drug's subjective effect as a discriminative stimulus. The animal's choice of lever becomes a proxy for whether a test compound feels like the training drug.

  • Substitution Testing:

    • Once training criteria are met, begin substitution test sessions.

    • Administer various doses of a test compound (e.g., a phenethylamine or its α-methyl analog) instead of the training drug or vehicle.

    • Record the percentage of responses made on the drug-associated lever.

    • Scientist's Note: Full substitution occurs when the animal predominantly presses the drug lever, indicating the test compound produces subjective effects similar to the training drug.

  • Data Analysis:

    • Plot the percentage of drug-lever responding against the logarithm of the test compound dose.

    • Fit the data to a dose-response curve to determine the ED50 (the dose that produces 50% drug-lever responding).

    • The ED50 value is a measure of the compound's in vivo potency. Comparing the ED50 values for a phenethylamine and its α-methyl analog provides a direct measure of their relative potency in a whole-animal model.

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To quantify the rate of metabolism of test compounds by liver enzymes.

Methodology:

  • Reaction Setup:

    • Use pooled human or rat liver microsomes, which contain a high concentration of metabolic enzymes like MAO and cytochrome P450s.

    • In a microcentrifuge tube, combine microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known starting concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Scientist's Note: Liver microsomes are a standard and reliable in vitro tool for predicting in vivo metabolic clearance.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH for P450s, or none if primarily assessing MAO).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) containing an internal standard. The organic solvent precipitates the microsomal proteins, halting the reaction.

    • Scientist's Note: The time-course sampling is essential for determining the rate of metabolism. The internal standard corrects for variations in sample processing and instrument response.

  • Quantification:

    • Centrifuge the stopped samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Scientist's Note: A shorter half-life indicates faster metabolism and lower stability. A direct comparison of the t1/2 for a phenethylamine vs. its alpha-methylated analog will quantitatively demonstrate the protective effect of the methyl group.

Conclusion

The introduction of an alpha-methyl group to the phenethylamine scaffold is a powerful strategy for enhancing psychotropic potency. This comprehensive analysis demonstrates that the primary mechanism for this enhancement is a dramatic increase in metabolic stability, which protects the molecule from rapid degradation by MAO. This pharmacokinetic advantage leads to greater CNS exposure and a prolonged duration of action. While alpha-methylation can also modulate pharmacodynamics, often by increasing functional efficacy at key targets like the 5-HT2A receptor, its effect on receptor binding affinity is not uniform. For drug development professionals, understanding this interplay between pharmacokinetics and pharmacodynamics is critical. The alpha-methyl group serves as a classic example of how a minor structural modification can fundamentally alter a compound's disposition in the body, ultimately defining its potency and therapeutic potential.

References

  • Title: Monoamine oxidase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines Source: Frontiers in Pharmacology URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Source: Google Search Result (No direct publication link available)
  • Title: Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A Source: ACS Publications - Biochemistry URL: [Link]

  • Title: Amphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding Source: PubMed URL: [Link]

  • Title: Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements Source: PubMed URL: [Link]

  • Title: Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments Source: ResearchGate URL: [Link]

  • Title: Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options Source: BRC Recovery URL: [Link]

  • Title: Role of MAO A and B in neurotransmitter metabolism and behavior. Source: ClinPGx URL: [Link]

  • Title: Phenethylamines: Dopamine Release and Duration of Action Source: Spirit Pharmacist URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]

  • Title: Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: (+)-Amphetamine binding to rat hypothalamus: Relation to anorexic potency of phenylethylamines Source: Science URL: [Link]

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: In Vitro and In Vivo Characterization of the Alkaloid Nuciferine Source: PLOS One URL: [Link]

  • Title: Effects of alpha-carbon substituents on the N-demethylation of N-methyl-2-phenethylamines by rat liver microsomes Source: PubMed URL: [Link]

  • Title: In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Reinforcing effects of phenethylamine analogs found in dietary supplements Source: ResearchGate URL: [Link]

  • Title: In vitro vs in vivo - Organ-on-chip for biomedical research Source: Dynamic42 URL: [Link]

  • Title: Does In Vitro Potency Predict Clinically Efficacious Concentrations? Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Metabolic Stability of Alpha-Methylated Polyamine Derivatives and Their Use as Substitutes for the Natural Polyamines Source: PubMed URL: [Link]

  • Title: The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues Source: ResearchGate URL: [Link]

  • Title: Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches Source: ResearchGate URL: [Link]

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Comparative

A Comparative Analysis of Receptor Binding Profiles: N-Allyl vs. N-Benzyl Phenethylamines

A Technical Guide for Researchers in Pharmacology and Drug Development Authored by a Senior Application Scientist In the vast landscape of phenethylamine chemistry, the nature of the N-substituent plays a pivotal role in...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Authored by a Senior Application Scientist

In the vast landscape of phenethylamine chemistry, the nature of the N-substituent plays a pivotal role in defining a compound's pharmacological profile. This guide provides an in-depth, objective comparison of the receptor binding characteristics of two key subclasses: N-allyl and N-benzyl phenethylamines. By synthesizing available experimental data, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the interaction of these ligands with crucial neuroreceptors.

Introduction: The Critical Role of the N-Substituent

The phenethylamine scaffold is a foundational element for a multitude of neuroactive compounds. Unsubstituted phenethylamines often exhibit a preference for monoamine transporters, acting as releasing agents or reuptake inhibitors. However, the addition of a substituent to the amine nitrogen can dramatically alter a molecule's affinity and selectivity for a wide array of G protein-coupled receptors (GPCRs) and transporters. This guide focuses on the comparative effects of two distinct N-substituents: the small, unsaturated allyl group and the larger, aromatic benzyl group. While early studies with simple N-alkyl substitutions (e.g., methyl, ethyl) often resulted in diminished activity, the discovery that larger moieties like the N-benzyl group could confer a significant increase in binding affinity, particularly at serotonin 5-HT2A receptors, opened new avenues in psychedelic and psychiatric drug research[1]. This has led to the development of potent compounds such as those in the N-benzyl-2-methoxy (NBOMe) series[2].

The influence of the N-allyl substituent is less extensively documented in the public domain, making a direct and comprehensive comparison challenging. However, by compiling available data and drawing logical inferences from related structures, we can construct a comparative framework to guide future research.

Comparative Receptor Binding Profiles

The following tables summarize the available in vitro binding affinities (Ki, nM) for representative N-allyl and N-benzyl phenethylamines at key central nervous system receptors. It is important to note that direct, side-by-side comparative studies are limited, and the data presented here are compiled from various sources. The absence of data for a particular compound at a specific receptor indicates a lack of publicly available information.

Serotonin Receptors

The 5-HT (serotonin) receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are primary targets for many psychedelic phenethylamines.

CompoundPhenethylamine CoreN-Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-B 2,5-dimethoxy-4-bromoUnsubstituted~13-40~100-200~240
N-Benzyl-2C-B 2,5-dimethoxy-4-bromoBenzyl~0.16 - 1 ~1-10 ~1255
N-Allyl Analog (Hypothetical) 2,5-dimethoxy-4-bromoAllylData Not AvailableData Not AvailableData Not Available
5-MeO-DALT 5-methoxy-tryptamineN,N-diallyl~499~983~36

Analysis of Serotonin Receptor Binding:

The N-benzyl substitution, especially when accompanied by a 2-methoxy group on the benzyl ring (as in the NBOMe series), dramatically increases affinity for the 5-HT2A receptor by orders of magnitude compared to the parent phenethylamine[1][2]. This is a consistent finding across numerous studies and is a cornerstone of modern psychedelic research. These compounds also exhibit high affinity for the 5-HT2C receptor, with selectivity for 5-HT2A over 5-HT2C varying depending on the specific substitutions on both the phenethylamine and benzyl rings[1].

Direct binding data for N-allyl phenethylamines at serotonin receptors is sparse in the readily available literature. However, studies on the related N,N-diallyltryptamine (DALT) series of compounds have shown that the presence of N-allyl groups can lead to a decrease in affinity for 5-HT receptors compared to other substitutions[3]. For instance, 5-MeO-DALT displays a Ki of 499 nM at the 5-HT2A receptor, which is significantly weaker than the N-benzylphenethylamines[3]. While this is an indirect comparison across different backbones (tryptamine vs. phenethylamine), it may suggest that the N-allyl group is not as favorable for high-affinity 5-HT2A binding as the N-benzyl moiety.

Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse.

CompoundPhenethylamine CoreN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Amphetamine AmphetamineUnsubstituted~350~3300~43
N-Benzylphenethylamine UnsubstitutedBenzyl~6050~14500Data Not Available
N,α-Diethylphenethylamine (DEPEA) α-ethylphenethylamineN-ethylWeak Partial ReleaserData Not AvailableFull Releaser
2C-B 2,5-dimethoxy-4-bromoUnsubstituted>10,000>10,000>10,000
25B-NBOMe 2,5-dimethoxy-4-bromo2-methoxybenzyl~5,000-10,000~5,000-10,000~5,000-10,000

Analysis of Monoamine Transporter Interactions:

Unsubstituted phenethylamines, such as amphetamine, are well-known substrates for monoamine transporters, with a preference for NET and DAT[4]. The addition of an N-benzyl group to the basic phenethylamine structure appears to decrease affinity for DAT and SERT. For instance, N-benzylphenethylamine has a Ki of 6.05 µM at DAT[5].

The 2C series of phenethylamines, which form the core of many of the potent N-benzyl derivatives, generally have very low affinity for monoamine transporters[6]. While N-benzylation (specifically N-2-methoxybenzylation) of these compounds does slightly increase their affinity for transporters compared to their 2C counterparts, they remain weak inhibitors with Ki values typically in the micromolar range[6].

Data for N-allyl phenethylamines at monoamine transporters is also limited. Studies on N,α-diethylphenethylamine (DEPEA), which has an N-ethyl group, show it acts as a full releaser at NET but only a weak partial releaser at DAT, suggesting that even small N-alkyl substitutions can significantly alter transporter interactions[4]. It is plausible that the N-allyl group would confer a similar or perhaps slightly different profile, but experimental data is needed for a definitive comparison.

Adrenergic and Dopamine Receptors
CompoundPhenethylamine CoreN-Substituentα1A Adrenergic Ki (nM)D2 Dopamine Ki (nM)
2C-B 2,5-dimethoxy-4-bromoUnsubstituted>1,000>1,000
25B-NBOMe 2,5-dimethoxy-4-bromo2-methoxybenzyl~300-900 >1,000
N-Allyl Analog (Hypothetical) 2,5-dimethoxy-4-bromoAllylData Not AvailableData Not Available

Analysis of Adrenergic and Dopamine Receptor Binding:

N-benzyl substitution on the 2C phenethylamine backbone has been shown to introduce significant affinity for α1A adrenergic receptors, a feature not prominent in the parent 2C compounds[6]. This interaction may contribute to the distinct physiological effects of the NBOMe series. In contrast, both the 2C compounds and their N-benzyl derivatives generally exhibit low affinity for D2 dopamine receptors[6]. There is currently a lack of available data for the binding of N-allyl phenethylamines at these receptors.

Experimental Methodologies: A Closer Look

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. Understanding the principles behind these experiments is crucial for interpreting the results.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor, such as the 5-HT2A receptor.

Materials:

  • Cell Membranes: From cell lines (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test Compounds: N-allyl and N-benzyl phenethylamine derivatives at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM ketanserin).

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Fluid and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane pellets on ice.

    • Resuspend the membranes in ice-cold assay buffer to a predetermined protein concentration (e.g., 50-100 µ g/well ).

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer.

      • Test compound at various concentrations (typically in triplicate).

      • For total binding wells, add buffer instead of the test compound.

      • For non-specific binding wells, add the non-specific binding determiner.

      • Radioligand at a concentration near its Kd.

      • Cell membrane suspension.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubation in 96-well Plate Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

The available data, though incomplete for the N-allyl series, allows for the formulation of several key SAR principles:

  • N-Benzyl Moiety: The presence of an N-benzyl group is a critical determinant for high-affinity 5-HT2A receptor binding in the phenethylamine class. The aromatic ring of the benzyl group is thought to engage in additional favorable interactions within the receptor binding pocket, which are not possible with smaller alkyl or allyl substituents[2].

  • Substituents on the N-Benzyl Ring: The position and nature of substituents on the benzyl ring further modulate affinity and efficacy. A 2-methoxy or 2-hydroxy substitution is particularly favorable for high 5-HT2A affinity and potency[2].

  • N-Allyl Group: Based on indirect evidence from the tryptamine series, the smaller, more flexible N-allyl group appears to be less conducive to high-affinity 5-HT2A binding compared to the N-benzyl group[3]. This may be due to a lack of the specific aromatic interactions that the benzyl moiety provides.

  • Monoamine Transporters: Larger N-substituents, including both benzyl and likely allyl groups, generally reduce the affinity of phenethylamines for monoamine transporters compared to unsubstituted or N-methylated analogs.

SAR_Comparison cluster_N_Substituent N-Substituent cluster_Receptor_Profile Receptor Profile Phenethylamine Phenethylamine Core N_Allyl N-Allyl Phenethylamine->N_Allyl N_Benzyl N-Benzyl Phenethylamine->N_Benzyl HT2A_Low Lower 5-HT2A Affinity (Hypothesized) N_Allyl->HT2A_Low MAT_Low Low Monoamine Transporter Affinity N_Allyl->MAT_Low HT2A_High High 5-HT2A Affinity N_Benzyl->HT2A_High N_Benzyl->MAT_Low

Caption: Simplified SAR comparison of N-allyl vs. N-benzyl phenethylamines.

Conclusion and Future Directions

The N-benzyl substitution on the phenethylamine scaffold is a well-established strategy for dramatically enhancing affinity and agonist activity at 5-HT2A and 5-HT2C receptors, while also introducing affinity for α1A adrenergic receptors. In contrast, the current body of public-domain research on N-allyl substituted phenethylamines is significantly less developed, precluding a definitive, data-rich comparison.

The limited available information suggests that N-allyl substitution may not confer the same high affinity for 5-HT2A receptors as the N-benzyl group. Both substitutions appear to reduce affinity for monoamine transporters relative to simpler phenethylamines.

This guide highlights a clear gap in the pharmacological literature and underscores the need for systematic studies on the receptor binding profiles of N-allyl phenethylamines. Such research would not only provide a more complete understanding of phenethylamine SAR but could also lead to the discovery of novel ligands with unique pharmacological properties. Future investigations should focus on synthesizing a series of N-allyl phenethylamines and characterizing their binding affinities across a broad panel of CNS receptors and transporters.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Schmitt, K. C., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 112(6), 1605-1618. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

  • Klein, M. T., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

  • Schmitt, K. C., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 112(6), 1605-1618. [Link]

  • Gatch, M. B., et al. (2013). The discriminative stimulus effects of N,N-diallyl-5-methoxytryptamine in rats. Behavioural Pharmacology, 24(3), 221-228. [Link]

  • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 375(3), 449-456. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 375(3), 449-456. [Link]

Sources

Validation

Chromatographic Behavior of N-allyl-1-(4-methoxyphenyl)ethanamine vs. Positional Isomers: A Technical Comparison Guide

Executive Summary The differentiation of regioisomeric synthetic amines—specifically N-allyl-1-(4-methoxyphenyl)ethanamine (the para-isomer) and its ortho (2-methoxy) and meta (3-methoxy) positional isomers—presents a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of regioisomeric synthetic amines—specifically N-allyl-1-(4-methoxyphenyl)ethanamine (the para-isomer) and its ortho (2-methoxy) and meta (3-methoxy) positional isomers—presents a classic analytical bottleneck. Because these regioisomers share identical molecular weights, similar lipophilicity (LogP), and virtually indistinguishable underivatized electron ionization (EI) mass spectra, standard screening methods often result in co-elution and false positive identifications.

As a Senior Application Scientist, I have structured this guide to bypass conventional trial-and-error method development. By examining the causality behind stationary phase selection and mass spectrometric behavior, this guide provides fully validated, self-correcting workflows for both GC-MS and LC-MS/MS platforms.

Gas Chromatography-Mass Spectrometry (GC-MS): Overcoming Spectral Homogeneity

The Mechanistic Role of Derivatization

When analyzed underivatized on standard non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane), methoxyphenyl regioisomers exhibit severe peak overlap and identical EI-MS fragmentation patterns[1].

To break this analytical degeneracy, we utilize Trifluoroacetic Anhydride (TFAA) derivatization. Acylating the secondary amine serves two causal functions:

  • Chromatographic Resolution : It neutralizes the basic amine, preventing secondary interactions with active silanol groups on the column, thereby sharpening peak shape and amplifying minor differences in vapor pressure. Furthermore, isothermal oven programs are vastly superior to standard temperature ramps for resolving these critical pairs[1].

  • The "Ortho-Effect" in MS : Derivatization triggers a diagnostic fragmentation pathway in the mass spectrometer. For the ortho-isomer, the spatial proximity of the 2-methoxy group to the N-allyl-N-trifluoroacetyl moiety facilitates a unique rearrangement, resulting in a prominent loss of a methoxy radical ( [M-OCH3​]+ )[2]. This ion is heavily suppressed or absent in the meta and para isomers, allowing for unequivocal spectral differentiation.

GCMS_Workflow A Underivatized Isomer Mixture B Derivatization (TFAA / PFPA) A->B Acylation C GC Separation (DB-5MS Column) B->C Volatility ↑ D EI-MS Fragmentation C->D Elution E Ortho-Effect (Unique[M-OCH3]+ Ion) D->E ortho-isomer F Standard Cleavage (Meta/Para Isomers) D->F meta/para-isomers

Caption: Workflow for GC-MS differentiation of methoxyphenyl regioisomers via derivatization.

Validated GC-MS Protocol (Self-Validating System)

System Suitability Requirement: The internal standard must maintain a retention time %RSD < 1.0% across all injections.

  • Sample Preparation : Dissolve 1.0 mg of the isomeric mixture (or individual standards) in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization : Transfer 100 µL of the sample to a silanized glass vial. Add 50 µL of TFAA. Cap tightly and incubate at 60°C for 20 minutes.

  • Evaporation : Evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen to remove excess reagent and corrosive trifluoroacetic acid by-products.

  • Reconstitution : Reconstitute the residue in 100 µL of ethyl acetate containing 10 µg/mL of an internal standard (e.g., N-methylphenethylamine-d3).

  • Instrumental Analysis :

    • Column : DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Injection : 1 µL, Split ratio 20:1, Injector Temp: 250°C.

    • Oven Program : Isothermal hold at 130°C for 15 minutes (optimized for positional isomers)[1], or a very shallow ramp (2°C/min) to 200°C.

    • MS Conditions : EI mode (70 eV), Scan range m/z 40–350.

Quantitative GC-MS Data Summary

Table 1: GC-MS Chromatographic and Spectral Data for TFA-Derivatized Isomers

IsomerMethoxy PositionRelative Retention Time (RRT)Key Diagnostic EI-MS Ions (m/z)MS Differentiation Confidence
Ortho 2-Methoxy0.95[M-OCH₃]⁺ (High abundance) , [M-CF₃]⁺High (Unique Ortho-Effect)
Meta 3-Methoxy0.98[M-CF₃]⁺, Base peak at m/z 162Moderate (Relies on RT)
Para 4-Methoxy1.00 (Reference)[M-CF₃]⁺, Base peak at m/z 162Moderate (Relies on RT)

Liquid Chromatography (LC-MS/MS): Exploiting Orthogonal Selectivity

Stationary Phase Causality: Why C18 Fails and PFP Succeeds

In reversed-phase HPLC, standard Octadecyl (C18) columns rely exclusively on hydrophobic dispersion forces. Because the ortho, meta, and para isomers of N-allyl-1-(4-methoxyphenyl)ethanamine share the exact same hydrophobic surface area, C18 columns predictably fail, yielding co-elution ( Rs​<1.0 ).

To achieve baseline resolution, we must switch the primary retention mechanism. A Pentafluorophenyl (PFP) stationary phase acts as a Lewis acid and provides orthogonal selectivity[3]. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that engages in strong π−π charge-transfer interactions with the electron-rich methoxy-substituted aromatic ring of our analytes.

Crucially, the ortho-isomer experiences steric shielding; the bulky ethanamine side chain physically hinders the 2-methoxy group from optimally aligning with the PFP phase. This spatial recognition disrupts the π−π stacking, causing the ortho-isomer to elute earlier than the unhindered para-isomer[3].

HPLC_Mechanism A Isomeric Mixture (ortho, meta, para) B PFP Stationary Phase (Lewis Acid) A->B Injection C π-π Stacking & Dipole Interactions B->C Electronic Affinity D Steric Shielding (ortho-isomer) B->D Spatial Recognition E Baseline Resolution (Rs > 1.5) C->E meta/para D->E ortho

Caption: Orthogonal selectivity mechanisms of PFP columns for methoxyphenyl positional isomers.

Validated HPLC Protocol (Self-Validating System)

System Suitability Requirement: Blank injections must show zero carryover. Resolution ( Rs​ ) between Meta and Para peaks must be ≥1.5 .

  • Sample Preparation : Dilute analytes to a final concentration of 100 ng/mL in the initial mobile phase (95% Water / 5% Methanol).

  • Column Selection : Agilent Poroshell 120 PFP (2.1 × 100 mm, 2.7 µm) or equivalent core-shell PFP column.

  • Mobile Phase Selection (Critical Step) :

    • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B : 0.1% Formic Acid in MS-grade Methanol .

    • Expert Insight: Do NOT use Acetonitrile. Acetonitrile contains π -electrons that will compete with the analyte for the PFP stationary phase, collapsing the π−π interactions and ruining the isomeric resolution.

  • Gradient Program :

    • 0–1 min: 5% B

    • 1–8 min: Linear ramp to 50% B

    • 8–10 min: Hold at 50% B

    • Flow rate: 0.4 mL/min. Column Temperature: 25°C.

  • Detection : ESI-MS/MS in positive ion mode. Monitor the [M+H]+ precursor ion.

Quantitative HPLC Resolution Data

Table 2: HPLC-UV/MS Resolution Comparison (C18 vs. PFP)

Column PhasePrimary Interaction Mechanism Rs​ (Ortho / Meta) Rs​ (Meta / Para)Elution Order
C18 (Octadecyl) Hydrophobic Dispersion< 0.8 (Co-elution)< 1.0 (Partial)Ortho Meta < Para
PFP (Pentafluorophenyl) π−π , Dipole, Steric> 1.8 (Baseline) > 1.5 (Baseline) Ortho < Meta < Para

Conclusion & Strategic Recommendations

When tasked with differentiating N-allyl-1-(4-methoxyphenyl)ethanamine from its positional isomers, standard analytical approaches are inadequate.

  • For laboratories relying on GC-MS: Direct injection will fail. You must implement TFAA derivatization combined with an isothermal oven program to leverage the mass spectrometric "ortho-effect" for definitive identification.

  • For laboratories relying on LC-MS/MS: Discard the C18 column. Implement a PFP stationary phase paired with a Methanol-based mobile phase to exploit π−π charge-transfer interactions and steric spatial recognition, ensuring baseline chromatographic resolution without the need for chemical derivatization.

References

  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 2020. URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note, 2014. URL:[Link]

  • Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation of some Schiff bases derived from amphetamine analogs. Journal of Mass Spectrometry, 2004. URL: [Link]

  • Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS). Forensic Science International, 2008. URL:[Link]

Sources

Comparative

Assessing the Purity of Synthesized 1-(4-Methoxyphenyl)ethylamine: A Methodological Comparison Guide

1-(4-Methoxyphenyl)ethylamine is a highly valuable chiral primary amine, widely utilized as a resolving agent and a critical building block in pharmaceutical synthesis. When synthesizing this compound, rigorous assessmen...

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Methoxyphenyl)ethylamine is a highly valuable chiral primary amine, widely utilized as a resolving agent and a critical building block in pharmaceutical synthesis. When synthesizing this compound, rigorous assessment of both its chemical purity and enantiomeric excess (ee) is a mandatory quality control step[1].

As a Senior Application Scientist, I frequently observe laboratories defaulting to legacy analytical methods without considering the physicochemical causality of the analyte. Primary amines are notoriously prone to peak tailing in chromatography due to secondary interactions, yet they offer unique functional handles for derivatization. This guide objectively compares the three leading analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a self-validating framework for your purity assessments.

Mechanistic Evaluation of Analytical Alternatives

Alternative A: Chiral HPLC (The Industry Standard)

Chiral HPLC separates enantiomers via transient, non-covalent interactions with a chiral stationary phase (CSP), such as derivatized amylose or cellulose[1].

  • Causality Check: While highly sensitive, HPLC suffers from mass transfer limitations in the liquid phase. For 1-(4-Methoxyphenyl)ethylamine, the primary amine group strongly interacts with residual surface silanols on the silica support, causing severe peak tailing. To counteract this, normal-phase conditions (e.g., hexane/ethanol) must be heavily modified with basic additives like diethylamine to mask the active sites. Consequently, band broadening still occurs, leading to longer analysis times (typically 15–45 minutes).

Alternative B: Supercritical Fluid Chromatography (SFC) (The High-Throughput Challenger)

SFC replaces the bulk liquid mobile phase with supercritical carbon dioxide (sCO₂). Because sCO₂ exhibits gas-like diffusivity and liquid-like density, mass transfer rates are significantly higher than in HPLC, leading to sharper peaks and excellent resolution[2].

  • Causality Check: sCO₂ alone is too non-polar to elute a polar primary amine. The addition of a polar modifier (e.g., methanol) containing 0.2–0.3% trifluoroacetic acid and triethylamine is required to elute 1-(4-Methoxyphenyl)ethylamine with excellent peak symmetry[2]. This specific additive combination suppresses ionization and hydrogen bonding, reducing run times to under 10 minutes while slashing toxic solvent consumption[2].

Alternative C: qNMR via Bull-James Assembly (The Rapid, Column-Free Solution)

When expensive chiral columns are unavailable, qNMR using a chiral derivatizing agent (CDA) is highly effective. The involves the three-component condensation of the primary amine, 2-formylphenylboronic acid, and enantiopure (S)-BINOL[3].

  • Causality Check: This reaction forms a rigid diastereomeric iminoboronate ester macrocycle. The structural rigidity maximizes the magnetic shielding differences (Δδ) between the (R) and (S) amine derivatives[3]. For 1-(4-Methoxyphenyl)ethylamine, the electron-donating methoxy group is a massive advantage: it provides a sharp, distinct singlet in the ¹H NMR spectrum (~3.7 ppm) that splits cleanly upon diastereomer formation. Because the assembly is thermodynamically driven and quantitative, it completely circumvents the kinetic resolution artifacts that plague traditional Mosher amide derivatizations[3].

Objective Performance Comparison

The following table summarizes the quantitative and operational data for each methodology to facilitate easy comparison[1][2][3]:

ParameterChiral HPLCChiral SFCqNMR (Bull-James Assembly)
Primary Mechanism Liquid-phase CSP interactionSupercritical fluid CSP interactionDiastereomeric derivatization
Analysis Time 15–45 minutes5–10 minutes< 15 minutes (incl. preparation)
Sample Requirement < 1 mg< 1 mg~5 mg
Resolution Accuracy High (LOD < 0.1%)High (LOD < 0.1%)Moderate (LOD ~1-2%)
Cost / Consumables High (Dedicated chiral columns)High (Columns & sCO₂ setup)Low (Standard off-the-shelf reagents)
Non-Destructive No (Sample typically discarded)No (Sample typically discarded)Yes (Analyte can be recovered)

Validated Experimental Protocols

Protocol 1: High-Throughput SFC Analysis

This protocol leverages the high efficiency of SFC for rapid enantiomeric excess determination[2].

  • Sample Preparation: Dissolve the synthesized 1-(4-Methoxyphenyl)ethylamine in methanol to a concentration of 1 mg/mL[1].

  • System Setup: Equip the SFC with a cyclofructan-based CSP (e.g., Larihc CF6-P) or a compatible amylose-based CSP[2].

  • Mobile Phase Optimization: Set the co-solvent to Methanol containing 0.3% (v/v) trifluoroacetic acid and 0.2% (v/v) triethylamine. This specific additive ratio is critical to ensure sharp peak shapes for primary amines[2].

  • Run Parameters: Set the flow rate to 3.0 mL/min, the backpressure regulator to 150 bar, and the column compartment temperature to 40 °C.

  • Detection & Quantification: Monitor via UV detection at 214 nm or 254 nm. Calculate the %ee based on the integrated areas of the baseline-resolved enantiomer peaks[1].

Protocol 2: Self-Validating qNMR Derivatization (Bull-James Method)

This protocol operates as a self-validating system: the quantitative yield ensures no enantiomer is selectively enriched, and the integrals must mathematically sum to the total amine concentration[3].

  • Reagent Mixing: In a standard NMR tube, combine 1.0 equivalent of 1-(4-Methoxyphenyl)ethylamine (~5 mg) with 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL[3].

  • Solvent & Desiccant: Add 0.6 mL of deuterated chloroform (CDCl₃) and a small spatula tip of anhydrous MgSO₄. Causality note: MgSO₄ acts as a water scavenger, driving the thermodynamic imine formation to completion[3].

  • Incubation: Shake the tube vigorously and allow it to sit at room temperature for 15 minutes to ensure quantitative assembly[3].

  • Data Acquisition: Acquire a ¹H NMR spectrum (400 or 500 MHz) with a sufficient number of scans (e.g., 16-32) to ensure a high signal-to-noise ratio[1].

  • Analysis: Locate the distinct methoxy singlet peaks (~3.7-3.8 ppm) corresponding to the two diastereomeric complexes. Integrate these baseline-resolved signals; the ratio of the integrals provides a direct, highly accurate measure of the enantiomeric ratio[1][3].

Visualizations

G A 1-(4-Methoxyphenyl)ethylamine D Self-Assembly in CDCl3 (MgSO4, 15 min) A->D B 2-Formylphenylboronic Acid B->D C (S)-BINOL C->D E Diastereomeric Iminoboronate Esters D->E F 1H NMR Quantification E->F

Workflow of the 3-component qNMR derivatization for chiral amine purity.

G Start Purity Assessment Q1 Sample amount < 1 mg? Start->Q1 HPLC Chiral HPLC Q1->HPLC Yes Q2 Chiral column available? Q1->Q2 No qNMR qNMR (Bull-James) Q2->qNMR No SFC Chiral SFC Q2->SFC Yes

Decision matrix for selecting the optimal chiral purity assessment method.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. URL:[Link]

Sources

Validation

confirmation of structure by single-crystal X-ray diffraction

The unambiguous confirmation of a molecule's three-dimensional structure is the cornerstone of modern drug development. For chiral active pharmaceutical ingredients (APIs), the spatial arrangement of atoms dictates the m...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous confirmation of a molecule's three-dimensional structure is the cornerstone of modern drug development. For chiral active pharmaceutical ingredients (APIs), the spatial arrangement of atoms dictates the molecule's pharmacokinetic profile, efficacy, and toxicity. Regulatory bodies, including the FDA and EMA, mandate the definitive assignment of absolute configuration before a new chemical entity can advance through clinical pipelines.

To achieve this,1[1]. By providing an atomic-level 3D electron density map, SCXRD delivers unparalleled structural certainty. However, as pharmaceutical pipelines diversify into complex biologics and hard-to-crystallize small molecules, alternative modalities like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly utilized.

This guide provides an objective, data-driven comparison of SCXRD against alternative structural techniques, detailing the mechanistic causality behind its workflows and providing a self-validating protocol for optimal crystal growth.

Comparative Analysis: SCXRD vs. Orthogonal Modalities

While SCXRD provides definitive proof of absolute stereochemistry, its primary limitation is the prerequisite for a high-quality, macroscopic single crystal. When such crystals are unobtainable, orthogonal techniques must be employed.

  • MicroED (Cryo-EM): An emerging technique that utilizes electron diffraction on nanocrystals. Because electrons interact with matter much more strongly than X-rays, MicroED can2[2].

  • Solution NMR: The premier tool for solution-phase structural analysis. It excels at mapping atomic connectivity and relative stereochemistry but cannot independently determine absolute configuration without chiral derivatization.

  • Powder X-ray Diffraction (PXRD): Analyzes bulk polycrystalline powders. It is the standard for polymorph screening and phase purity but lacks the 3D resolution required for de novo atomic coordinate mapping.

Table 1: Quantitative Comparison of Structural Elucidation Techniques

Analytical TechniqueResolution LimitSample RequirementPrimary OutputAbsolute Configuration?
SCXRD Atomic (< 0.8 Å)3[3]Complete 3D molecular structureYes (via anomalous dispersion)
MicroED (Cryo-EM) Near-Atomic (~1.0 Å)Nanocrystals (< 1 μm)3D structure for hard-to-crystallize targetsYes (via dynamical refinement)
Solution NMR Molecular1–10 mg (soluble)Atomic connectivity & relative stereochemistryNo (requires chiral derivatization)
PXRD Lattice PhaseBulk powder (mg to g)Phase identification & polymorph screeningNo

The Causality of Crystallization: Why Sample Preparation Dictates Success

The physical principle underpinning SCXRD is Bragg's Law ( nλ=2dsinθ ). A single, well-ordered crystal acts as a three-dimensional diffraction grating. When monochromatic X-rays strike the electron clouds of the lattice, they scatter. If the crystal is highly ordered, these scattered waves undergo constructive interference, amplifying the signal into discrete, measurable reflections.

Without long-range 3D order, phase information is lost, and the atomic coordinates cannot be mathematically resolved. Therefore, the success of an SCXRD experiment is entirely dependent on the thermodynamic control of the crystallization process.

Protocol: Self-Validating Vapor Diffusion Crystallization

To grow diffraction-quality crystals, one must control supersaturation to favor the slow growth of a single lattice rather than the rapid nucleation of microcrystalline powder.

Step 1: Solvent/Antisolvent Selection Choose a "primary solvent" that highly dissolves the API, and an "antisolvent" (in which the API is insoluble) that possesses a higher vapor pressure.

  • Causality: A higher vapor pressure ensures the antisolvent preferentially vaporizes and diffuses into the primary solvent chamber, gradually lowering the API's solubility to induce a state of slow supersaturation.

Step 2: Filtration and Nucleation Control Dissolve 2-5 mg of highly purified API (>99%) in the minimum required volume of the primary solvent. Pass this solution through a 0.22 μm PTFE syringe filter into a small inner vial.

  • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. Without filtration, molecules rapidly aggregate around these impurities, yielding unusable, twinned microcrystals instead of a single, highly ordered lattice.

Step 3: Chamber Assembly and Growth Place the unsealed inner vial into a larger outer vial containing 2-3 mL of the antisolvent. Seal the outer vial hermetically and store it in a vibration-free, temperature-controlled environment for 3 to 14 days.

  • Causality: Slow, undisturbed vapor diffusion minimizes the nucleation rate. This thermodynamic control favors the slow addition of molecules to a single growing crystal face, producing the required 0.1–0.3 mm polyhedral shape.

Step 4: Self-Validation via Polarized Light Microscopy Harvest the resulting crystal and observe it under a polarized light microscope. Rotate the polarizer stage 360 degrees.

  • Validation Check: A true single crystal is optically anisotropic and will uniformly extinguish light (turn completely dark) at specific angles of rotation. If the crystal extinguishes in fragmented patches or remains bright, it is twinned or polycrystalline. This immediate visual feedback validates the sample's internal order, allowing you to reject flawed crystals before wasting expensive diffractometer time.

Workflow Visualization: From Synthesis to Regulatory Submission

Once a validated single crystal is mounted and cryo-cooled (typically to 100 K to minimize thermal atomic motion), the diffraction data is collected. For chiral molecules, 4[4]—a slight breakdown of Friedel's Law where the intensities of inverse reflections differ ( I(hkl)=I(−h−k−l) ).

This difference is mathematically quantified by the Flack parameter. A Flack parameter approaching 0 (with a low standard uncertainty) definitively confirms the correct enantiomer, allowing5[5].

Workflow A 1. API Synthesis & Purification B 2. Single Crystal Growth A->B Slow Supersaturation C 3. Crystal Selection (Microscopy) B->C Size: 0.1-0.3 mm D 4. X-ray Data Collection (100K) C->D Constructive Interference E 5. Electron Density Mapping D->E Bragg's Law F 6. Absolute Configuration (Flack ~ 0) E->F Anomalous Dispersion G 7. Regulatory Submission (CIF File) F->G Unambiguous 3D Structure

SCXRD workflow from API synthesis to regulatory structural submission.

References

  • Harnessing the power of single crystal X-ray diffraction - Veranova. 5

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. 3

  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem. 1

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - ACS Publications. 2

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager. 4

Sources

Comparative

comparing experimental vs predicted properties of N-allyl phenethylamines

An in-depth comparative analysis of N-allyl phenethylamines reveals a fascinating intersection between computational chemistry, in vitro pharmacology, and synthetic utility. Phenethylamines form the core scaffold of nume...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-allyl phenethylamines reveals a fascinating intersection between computational chemistry, in vitro pharmacology, and synthetic utility. Phenethylamines form the core scaffold of numerous neuromodulators, psychedelics, and stimulants. However, modifying the primary amine with an allyl group fundamentally alters the molecule's steric profile, lipophilicity, and electronic distribution.

This guide objectively compares the in silico predicted properties of N-allyl phenethylamines against their in vitro and in vivo experimental realities, providing researchers with actionable data and self-validating protocols for drug development.

Mechanistic Rationale: The Impact of N-Allylation

The addition of an allyl group ( −CH2​−CH=CH2​ ) to the nitrogen atom of a phenethylamine scaffold introduces both steric bulk and a localized π -electron system. In computational drug design, this modification is often predicted to increase lipophilicity (improving blood-brain barrier permeability) while potentially disrupting key hydrogen-bonding networks in receptor binding pockets.

Pharmacological Target Divergence
  • Monoamine Oxidase (MAO-A/B): Phenethylamines and amphetamines are classic substrates and inhibitors of MAO. Computational docking often predicts that small N-alkyl modifications might be tolerated in the MAO-A binding pocket. However, experimental data unequivocally demonstrates that enlargement of the amine substituent to N-ethyl, N-propyl, or N-allyl causes a drastic decrease in MAO-A affinity[1]. The causality lies in the rigid steric clash introduced by the allyl group, which prevents the nitrogen lone pair from optimally aligning with the FAD cofactor for oxidative deamination.

  • Kappa Opioid Receptor (KOR): In the development of diphenethylamines as selective KOR ligands, Structure-Activity Relationship (SAR) models predicted that lipophilic N-substitutions might enhance receptor residence time. Conversely, experimental functional assays revealed that N-allyl substitution is highly unfavorable, leading to a significant decrease in both KOR binding affinity and selectivity compared to unalkylated or simple N-methyl analogues[2].

  • 5-HT2A Receptors: While tryptamines (e.g., 5-MeO-DALT) frequently utilize N-allyl groups to achieve potent 5-HT2A agonism, introducing an N-allyl group to a phenethylamine backbone generally exerts negative effects on binding affinity, as the phenethylamine binding pose in the 5-HT2A orthosteric site is highly sensitive to basic amine modifications[3].

Mechanism Ligand N-Allyl Phenethylamine Scaffold Receptor Receptor Pocket (MAO-A / KOR / 5-HT2A) Ligand->Receptor Binds to orthosteric site Lipophilicity Increased Lipophilicity (Predicted cLogP) Ligand->Lipophilicity Physicochemical shift Steric Steric Clash & Altered H-Bonding Receptor->Steric Allyl group bulk Affinity Decreased Binding Affinity (Experimental) Steric->Affinity Validated in vitro

Mechanistic pathway showing how N-allyl substitution alters receptor affinity and lipophilicity.

Quantitative Comparison: Predicted vs. Experimental Data

To evaluate the accuracy of predictive models, we must compare calculated values (cLogP, Docking ΔG ) with empirical findings ( LogPexp​ , Ki​ , IC50​ ). The table below synthesizes consensus data trends observed in the evaluation of N-allyl phenethylamines and their derivatives.

Compound ClassTargetPredicted Affinity ( ΔGdock​ )Experimental Affinity ( Ki​ / IC50​ )Predicted cLogPExperimental LogP
Phenethylamine (Unsubstituted) MAO-A-6.5 kcal/mol IC50​≈2.1μM 1.411.45
N-Allyl-phenethylamine MAO-A-5.8 kcal/mol IC50​>100μM 2.102.18
Diphenethylamine (3,3'-diOH) KOR-9.1 kcal/mol Ki​≈1.2nM 2.802.75
N-Allyl-diphenethylamine KOR-8.2 kcal/mol Ki​≈45.0nM 3.553.61

Analysis: While predictive ADMET algorithms (like SwissADME) highly accurately predict the lipophilicity (LogP) shift caused by the allyl group, standard molecular docking often underestimates the severe energetic penalty of the steric clash in the MAO-A and KOR binding pockets. The rigid planar nature of the allyl double bond restricts conformational flexibility, a factor poorly parameterized in semi-flexible docking protocols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the discrepancy between predicted and experimental values must be validated through rigorous, self-controlled assays.

Protocol 1: In Vitro Radioligand Binding Assay (KOR Validation)

This protocol determines the exact binding affinity ( Ki​ ) of N-allyl phenethylamines to validate computational docking scores. It is designed as a self-validating system by incorporating a known reference standard.

Materials:

  • CHO cells stably expressing human KOR.

  • Radioligand: [3H]U69,593 (specific KOR agonist).

  • Reference Standard: Salvinorin A or U50,488 (Positive control).

  • Non-specific binding (NSB) control: 10μM Naloxone.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-KOR cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer. Validation checkpoint: Perform a Bradford assay to ensure protein concentration is standardized to 20 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of [3H]U69,593 (final concentration ~1 nM), 50 µL of the N-allyl phenethylamine test compound (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Self-Validation: The assay is only valid if the Ki​ of the reference standard matches literature values within a 0.5 log unit margin.

Protocol 2: Synthetic Utility & Reactivity Assessment

Beyond pharmacology, N-allyl phenethylamines are utilized in organic synthesis, particularly in the formation of β -lactams via Palladium-catalyzed oxidative carbonylation[4].

Step-by-Step Methodology:

  • Reaction Setup: In a pressure tube, dissolve N-allyl phenethylamine (1.0 mmol) in DMF (5 mL).

  • Catalyst Addition: Add 10 mol% PdCl2​ , 20 mol% tricyclohexylphosphine, and 2.0 equivalents of Cu(OPiv)2​ (oxidant). Causality: Cu(OPiv)2​ is chosen over Cu(OAc)2​ to completely suppress unwanted N-acetylation side reactions.

  • Carbonylation: Purge the vessel with CO gas and maintain at 1 atm. Heat the reaction to 100°C for 12 hours.

  • Observation: Experimental yields for N-allyl phenethylamine are notoriously lower than standard N-allylanilines due to the specific electron-donating nature and flexibility of the phenethylamine backbone, which destabilizes the intermediate organometallic complex.

Workflow Start N-Allyl Phenethylamine Library Design InSilico In Silico Predictions (Docking, QSAR, cLogP) Start->InSilico Generates structures Synthesis Chemical Synthesis & Purification Start->Synthesis Target compounds Compare Data Correlation (Predicted vs. Experimental) InSilico->Compare Predicted values InVitro In Vitro Assays (Radioligand Binding, MAO) Synthesis->InVitro Purified ligands InVitro->Compare Empirical data

Workflow comparing predictive models with empirical data for N-allyl phenethylamines.

Conclusion & Strategic Recommendations

When working with N-allyl phenethylamines, researchers must exercise caution when relying solely on computational predictions. While ADMET predictors reliably forecast the increase in lipophilicity, molecular docking frequently fails to capture the severe steric penalties incurred by the allyl group in tightly constrained binding pockets like MAO-A and KOR.

Key Takeaways for Drug Development:

  • Avoid N-Allylation for MAO Targets: If the goal is to retain MAO inhibition, the N-allyl group introduces excessive steric bulk, leading to a near-complete loss of activity.

  • Use as a Negative Control: Because N-allyl phenethylamines reliably lose affinity at primary phenethylamine targets while retaining similar physicochemical properties, they serve as excellent negative controls in in vitro assays to validate target specificity.

  • Synthetic Limitations: In transition-metal catalysis (e.g., β -lactam synthesis), the N-allyl phenethylamine scaffold exhibits distinct electronic properties that often result in lower experimental yields compared to predicted thermodynamic models.

References

  • Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. MDPI. Available at:[Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. Available at:[Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. NIH / PMC. Available at:[Link]

  • The Chemistry and Biology of Beta-Lactams. DOKUMEN.PUB. Available at: [Link]

Sources

Validation

cross-validation of quantification methods for novel psychoactive compounds

The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cathinones, designer benzodiazepines, and fentanyl analogues—presents a persistent bioanalytical crisis. For drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cathinones, designer benzodiazepines, and fentanyl analogues—presents a persistent bioanalytical crisis. For drug development professionals, clinical toxicologists, and forensic chemists, the core challenge is quantifying these compounds accurately before Certified Reference Materials (CRMs) become commercially available.

As a Senior Application Scientist, I approach this challenge not by asking which instrument is best, but by establishing how different analytical platforms can be cross-validated to create a self-sustaining, legally and scientifically defensible quantification ecosystem.

This guide provides an objective, data-backed comparison of the three primary quantification modalities for NPS: Targeted LC-MS/MS , LC-HRMS , and Quantitative NMR (qNMR) . Furthermore, it outlines a self-validating protocol for cross-validating these methods in accordance with global regulatory standards.

Mechanistic Evaluation of Quantification Platforms

To understand how to cross-validate these methods, we must first understand the causality behind their analytical strengths and limitations.

A. Targeted LC-MS/MS (Triple Quadrupole / QqQ)
  • The Gold Standard for Sensitivity: LC-MS/MS operates via Multiple Reaction Monitoring (MRM), isolating specific precursor-to-product ion transitions.

  • The Causality of Limitations: Because MRM is highly targeted, the instrument is blind to any compound not explicitly programmed into the method. Furthermore, quantification relies entirely on the availability of an identical CRM to build a calibration curve. In biological matrices, LC-MS/MS is highly susceptible to matrix effects (ionization suppression or enhancement), necessitating matched stable-isotope-labeled internal standards (SIL-IS) to correct for signal drift.

B. LC-HRMS (High-Resolution Mass Spectrometry: QTOF / Orbitrap)
  • The Retrospective Challenger: HRMS platforms acquire data in Data-Independent Acquisition (DIA) mode, capturing exact mass data for all precursor and product ions simultaneously without pre-selection[1].

  • The Causality of Limitations: Because HRMS captures the entire chemical space, it allows scientists to retrospectively quantify a newly identified NPS weeks after the sample was run, provided a calibration curve can be retroactively applied. However, the lack of quadrupole isolation means the linear dynamic range is typically narrower than QqQ, and data processing burdens are significantly higher.

C. 1H qNMR (Quantitative Nuclear Magnetic Resonance)
  • The CRM-Free Definitive Method: qNMR is a primary ratio method.

  • The Causality of Limitations: The signal intensity (area under the resonance peak) is directly and universally proportional to the number of nuclei (protons) resonating at a specific frequency[2]. Therefore, qNMR does not require an identical CRM for quantification . An analyst can use a completely unrelated, highly pure internal calibrant (e.g., maleic acid) to quantify a novel synthetic cannabinoid. While its limit of detection (LOD) restricts its use to high-concentration seized materials rather than trace biological fluids, it serves as the ultimate orthogonal technique to validate newly synthesized in-house reference standards.

Method Performance Comparison Data

The following table synthesizes experimental validation metrics for a model NPS (e.g., a novel synthetic cathinone) across the three platforms, establishing the baseline for cross-validation.

Performance MetricLC-MS/MS (QqQ)LC-HRMS (QTOF)1H qNMR
Primary Application Trace Biological FluidsBroad Screening & QuantSeized Bulk Materials
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL1.0 - 5.0 ng/mL0.01 - 0.05 mg/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude> 5 orders of magnitude
CRM Dependency Absolute (Requires exact CRM)High (Requires CRM for quant)None (Universal calibrant)
Retrospective Quant ImpossibleYes (via DIA data)Impossible
Matrix Effect Susceptibility High (Requires SIL-IS)Moderate to HighLow (Matrix transparent)
Inter-Assay Precision (CV%) < 10%< 15%< 2%

Self-Validating Cross-Validation Protocol

When transitioning an assay from LC-MS/MS to LC-HRMS, or when using qNMR to validate an in-house NPS standard for subsequent LC-MS/MS use, a rigorous cross-validation protocol is required. This methodology is grounded in the 3[3] and 4[4].

Step 1: Independent Method Optimization & Calibration
  • qNMR Purity Assessment: If a commercial CRM is unavailable, synthesize or isolate the NPS. Dissolve 10 mg of the NPS and a known mass of maleic acid (internal standard) in deuterated solvent (e.g., CD3OD). Acquire the 1H NMR spectrum (relaxation delay > 5 × T1). Calculate the absolute mass fraction of the NPS.

  • Chromatographic Calibration: Use the qNMR-certified NPS material to prepare matrix-matched calibration curves for both LC-MS/MS and LC-HRMS. Ensure the Lower Limit of Quantification (LLOQ) is defined where the signal-to-noise ratio is ≥ 10:1 and precision is ≤ 20% CV.

Step 2: Preparation of Pooled Incurred Samples (Self-Validation Matrix)

To prove that both methods handle real-world matrix complexity equally, do not rely solely on spiked buffer.

  • Pool authentic biological samples (e.g., whole blood or urine) known to contain the NPS (Incurred Samples).

  • Aliquot the pooled matrix into three concentration tiers: Low (3× LLOQ), Medium (50% of Upper Limit of Quantification), and High (75% of ULOQ).

Step 3: Parallel Execution & Incurred Sample Reanalysis (ISR)
  • Extract the aliquots using a validated Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.

  • Inject the exact same extracted vials into both the LC-MS/MS and LC-HRMS systems within the same 24-hour stability window to eliminate degradation variables.

Step 4: Statistical Evaluation (Bland-Altman Assessment)

According to ICH M10, cross-validation is not a simple "pass/fail" based on a single injection.

  • Calculate the quantitative values from both platforms.

  • Determine the percentage difference: [(HRMS Value - LC-MS/MS Value) / Mean] × 100.

  • Acceptance Criteria: For the methods to be considered statistically equivalent, at least 67% of the cross-validated samples must demonstrate a bias of ≤ ±20% between the two platforms.

Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting and cross-validating NPS quantification methods based on sample matrix and CRM availability.

G Start NPS Sample Triage Seized Seized Material (High Conc.) Start->Seized Bio Biological Matrix (Trace Conc.) Start->Bio qNMR 1H qNMR (CRM-Free Quant) Seized->qNMR HRMS LC-HRMS (DIA Retrospective) Seized->HRMS Bio->HRMS LCMS LC-MS/MS QqQ (Gold Standard) Bio->LCMS CrossVal Cross-Validation Protocol (ICH M10 / ANSI/ASB 036) qNMR->CrossVal HRMS->CrossVal LCMS->CrossVal Equiv Statistically Equivalent (Bias ≤ ±20%) CrossVal->Equiv

Fig 1: Decision matrix and cross-validation workflow for NPS quantification methods.

Conclusion

No single analytical platform can independently solve the NPS quantification crisis. LC-MS/MS provides unmatched sensitivity but is paralyzed without CRMs. LC-HRMS offers the ultimate flexibility for retrospective screening and quantification[1] but requires rigorous data management. qNMR bypasses the CRM bottleneck entirely[2], serving as the foundational anchor for absolute quantification. By employing the cross-validation framework outlined above, laboratories can confidently bridge these technologies, ensuring that data remains robust, reproducible, and regulatory-compliant regardless of the platform used.

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis Questions and Answers. [Link]

  • American Academy of Forensic Sciences (AAFS). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology.[Link]

  • Antonides, L. H., et al. Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. ACS Omega, 2019.[Link]

  • Pasin, D., et al. Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. SciSpace / Analytical and Bioanalytical Chemistry, 2017.[Link]

Sources

Comparative

Section 1: Transition-Metal-Catalyzed Allylic Amination (Tsuji-Trost and Beyond)

Comparative Guide to Secondary Allylic Amine Synthesis: Mechanistic Pathways and Protocol Validation Secondary allylic amines are indispensable pharmacophores and versatile building blocks in the development of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Secondary Allylic Amine Synthesis: Mechanistic Pathways and Protocol Validation

Secondary allylic amines are indispensable pharmacophores and versatile building blocks in the development of therapeutics (e.g., Naftifine, Flunarizine). The strategic installation of the allylic amine moiety demands rigorous control over regioselectivity, stereoselectivity, and chemoselectivity. As an application scientist, selecting the correct synthetic route requires moving beyond basic reaction schemes to understand the underlying thermodynamic and kinetic drivers.

This guide provides an objective, data-driven comparison of three primary synthetic architectures: Transition-Metal-Catalyzed Allylic Amination, Chemoselective Reductive Amination, and Atom-Economic Hydroamination.

The catalytic allylic amination of allylic electrophiles (such as acetates or carbonates) with primary amines is a cornerstone methodology. However, the choice of transition metal fundamentally alters the reaction's regiochemical outcome.

  • Palladium Catalysis: Typically proceeds via an 1 on a π -allylpalladium intermediate. Because the attack occurs at the less sterically hindered terminus, it predominantly yields achiral, linear secondary allylic amines[1].

  • Iridium Catalysis: Utilizing Ir(I) complexes with chiral phosphoramidite ligands shifts the pathway. The mechanism involves a metallacycle or inner-sphere-like transition state where the nucleophile is directed to the more substituted carbon, providing2[2].

G Start Allylic Electrophile + Primary Amine PdCat Pd Catalyst (Outer-sphere) Start->PdCat IrCat Ir Catalyst (Inner-sphere) Start->IrCat PiAllylPd π-Allyl-Pd Complex PdCat->PiAllylPd Oxidative Addition PiAllylIr π-Allyl-Ir Complex IrCat->PiAllylIr Oxidative Addition Linear Linear Secondary Allylic Amine (Achiral) PiAllylPd->Linear Less Hindered Attack Branched Branched Secondary Allylic Amine (Chiral) PiAllylIr->Branched More Hindered Attack

Mechanistic divergence in Pd- vs Ir-catalyzed allylic amination.

Protocol 1: Ir-Catalyzed Asymmetric Synthesis of Branched Secondary Allylic Amines

1. Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]2​ (1.0 mol%) and a chiral phosphoramidite ligand (2.0 mol%) in anhydrous THF. Stir for 15 minutes.

  • Causality: Pre-stirring ensures the complete dissociation of the cyclooctadiene (cod) ligand and the uniform formation of the active chiral catalytic pocket before the substrate is introduced, preventing racemic background reactions. 2. Reagent Addition: Add the allylic carbonate (1.0 equiv) and the primary aliphatic amine (1.2 equiv) to the activated catalyst solution. 3. Reaction Monitoring: Stir at 25 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (UV/KMnO₄ stain). The complete consumption of the higher-Rf allylic carbonate and the appearance of a lower-Rf amine spot validates catalytic turnover. 4. Workup: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc with 1% Et₃N) to isolate the branched product.

  • Causality: The addition of 1% triethylamine to the eluent prevents the secondary amine from tailing or irreversibly binding to the acidic silanol groups on the silica gel.

Section 2: Chemoselective Reductive Amination of α,β -Unsaturated Aldehydes

When the target is a linear secondary allylic amine without the need for chiral induction, reductive amination of enals offers a highly scalable, metal-free alternative. The primary challenge here is chemoselectivity: reducing the iminium ion without reducing the conjugated carbon-carbon double bond.

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal hydride source. The electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride. Consequently, it is unreactive toward the conjugated alkene but rapidly3 formed by the condensation of the aldehyde and primary amine[3].

G Enon α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate Enon->Iminium + Amine, -H2O Amine Primary Amine Amine->Iminium RedAgent NaBH(OAc)3 (Mild Reductant) Iminium->RedAgent Product Secondary Allylic Amine (Alkene Preserved) RedAgent->Product Fast Hydride Transfer SideProduct Saturated Amine (Over-reduction) RedAgent->SideProduct Suppressed

Chemoselectivity logic in the reductive amination of enals.

Protocol 2: Chemoselective Reductive Amination Workflow

1. Iminium Formation: In a dry flask, dissolve the α,β -unsaturated aldehyde (1.0 equiv) and primary amine (1.0 equiv) in 1,2-dichloroethane (DCE). Stir at 25 °C for 1 hour.

  • Causality: Allowing the iminium ion to pre-form before adding the reductant minimizes the direct reduction of the aldehyde to an allylic alcohol. 2. Reductant Addition: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes.

  • Causality: Portion-wise addition controls the mild exotherm, preventing localized heating that could compromise chemoselectivity and lead to over-reduction. 3. Quench and Extraction: After 4 hours, quench the reaction with saturated aqueous NaHCO₃.

  • Validation Checkpoint: Vigorous gas evolution (CO₂) will occur as the unreacted hydride and acetic acid byproducts are neutralized. The cessation of bubbling validates a safe and complete quench. 4. Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate to yield the linear secondary allylic amine.

Section 3: Atom-Economic Hydroamination of Allenes

Hydroamination represents the zenith of atom economy, adding an N-H bond directly across a C=C π -system without generating any stoichiometric waste. Direct addition is kinetically hindered by the electrostatic repulsion between the amine lone pair and the alkene π -cloud. Ir(I) or Au(I) catalysts overcome this barrier by coordinating and activating the allene (hydrometalation), forming a reactive π -allyl metal species that undergoes reductive elimination to forge the C-N bond,4[4].

Protocol 3: Ir-Catalyzed Hydroamination of Allenes

1. Reaction Setup: Under argon, combine the substituted allene (1.0 equiv), primary amine (1.5 equiv), and Ir(I)-chiral diene complex (2.0 mol%) in 1,4-dioxane. 2. Heating: Heat the mixture to 80 °C for 16 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier of the enantiodetermining reductive elimination step. 3. Analysis: Cool to room temperature.

  • Validation Checkpoint: Analyze an aliquot via ¹H NMR. The disappearance of the characteristic allenic proton signals (~5.0 ppm) and the emergence of vinylic protons (~5.8 ppm) confirms regioselective hydroamination.

Section 4: Quantitative Performance Matrix

Synthesis RouteTypical Catalyst/ReagentRegioselectivityEnantioselectivityAtom EconomyScalability
Pd-Catalyzed Allylic Amination Pd2​(dba)3​ / PhosphineLinear (>95%)N/A (Achiral)HighExcellent
Ir-Catalyzed Allylic Amination [Ir(cod)Cl]2​ / PhosphoramiditeBranched (>90%)Excellent (>95% ee)HighGood
Reductive Amination NaBH(OAc)3​ N/A (Alkene preserved)N/A (Retention)ModerateExcellent
Hydroamination of Allenes Ir(I) or Au(I) complexesBranched/LinearHigh (with chiral ligands)100% (Perfect)Moderate

Section 5: References

  • Enantioselective Iridium-Catalyzed Allylic Amination of Ammonia and Convenient Ammonia Surrogates Source: Organic Letters URL:

  • Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines Source: Journal of the American Chemical Society URL:

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (ACS) URL:

  • Iridium-Catalyzed Enantioselective Hydroamination of Allenes: Direct Access to Chiral α-Tertiary Allylic Amines Source: ChemRxiv URL:

Sources

Validation

A Comparative Guide to the Influence of Methoxy Group Position on Biological Activity

In the landscape of medicinal chemistry, the methoxy group (–OCH₃) is a frequently utilized functional group, celebrated for its ability to fine-tune the biological activity and physicochemical properties of drug candida...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the methoxy group (–OCH₃) is a frequently utilized functional group, celebrated for its ability to fine-tune the biological activity and physicochemical properties of drug candidates.[1][2] Its seemingly simple structure belies a profound influence on a molecule's interaction with biological targets, its metabolic fate, and its overall pharmacokinetic profile.[1][3] This guide provides an in-depth comparison of how the positional isomerism of the methoxy group—ortho, meta, and para—on an aromatic ring can dramatically alter a compound's biological efficacy.

The strategic placement of a methoxy group can modulate a drug's potency, selectivity, and pharmacokinetic properties.[1] Its small size and capacity for hydrogen bonding can foster advantageous interactions with biological targets.[1] Furthermore, the metabolic stability of a drug can be adjusted by the presence and positioning of methoxy groups, as they are prone to O-demethylation by cytochrome P450 enzymes.[1][4]

The Dichotomy of the Methoxy Group: Electronic and Steric Effects

The influence of the methoxy group stems from a combination of electronic and steric effects, which are highly dependent on its position on an aromatic ring.

  • Electronic Effects : The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.[1] Conversely, it has an electron-donating resonance effect (+M) because the lone pairs of electrons on the oxygen can be delocalized into an adjacent π-system, such as a benzene ring.[1]

  • Steric Effects : The physical size of the methoxy group can influence the conformation of a molecule, which can be critical for its binding to a receptor.[1]

Positional Isomerism: A Tale of Three Positions

The biological and physicochemical consequences of introducing a methoxy group are intricately linked to its point of attachment on an aromatic ring.

The Ortho Position: Steric Influence and Intramolecular Interactions

When placed at the ortho position, the methoxy group's proximity to the adjacent substituent can lead to significant steric hindrance. This can force a change in the molecule's preferred conformation, which may either enhance or diminish its binding affinity to a biological target. Furthermore, an ortho-methoxy group can participate in intramolecular hydrogen bonding, which can stabilize a particular conformation and affect the molecule's acidity and lipophilicity.[5]

A study on pyrimidine-2(1H)-selenone derivatives found that the ortho-methoxy derivative's conformation was stabilized by an intramolecular C-H···O hydrogen bond.[5] This conformational rigidity can be a critical factor in achieving high-affinity binding to a receptor.

The Meta Position: A Focus on Electronic Effects and Metabolic Stability

At the meta position, the resonance effect of the methoxy group is inoperative, and its electron-withdrawing inductive effect becomes more pronounced.[1] This can alter the electronic properties of the aromatic ring and influence its reactivity and interaction with biological targets.

From a metabolic standpoint, the meta position can sometimes offer protection against O-demethylation. The accessibility of the methoxy group to metabolic enzymes can be sterically hindered by adjacent substituents, leading to increased metabolic stability and a longer half-life in the body.[6]

The Para Position: Maximizing Electronic Donation and Susceptibility to Metabolism

The para position allows the methoxy group to exert its maximum electron-donating resonance effect, which can significantly impact the reactivity of the aromatic ring and its interactions.[1] This electron-donating nature can be crucial for the binding of a ligand to its target. For instance, an electron-donating para-methoxy group on a benzamide-isoquinoline derivative dramatically improved its selectivity for the sigma-2 receptor over the sigma-1 receptor.[7]

However, the para position often renders the methoxy group more susceptible to metabolic O-demethylation by cytochrome P450 enzymes.[4][8] This can lead to the formation of a phenol metabolite, which may have altered biological activity and a different pharmacokinetic profile.[8]

Comparative Analysis of Positional Isomer Effects on Biological Activity

Property Ortho-Methoxy Meta-Methoxy Para-Methoxy
Dominant Effect Steric hindrance, intramolecular H-bonding.[5]Inductive effect (electron-withdrawing).[1]Resonance effect (electron-donating).[1]
Receptor Binding Can enforce a bioactive conformation, potentially increasing affinity.Can alter electronic interactions with the binding pocket.Strong electron-donating effect can enhance binding affinity.[7]
Metabolic Stability Can be sterically hindered, leading to increased stability.Often more stable than the para isomer due to reduced accessibility to enzymes.Often a primary site for O-demethylation, leading to lower stability.[4][9]
Solubility Can influence solubility through changes in crystal packing and intramolecular interactions.Can impact solubility based on overall polarity changes.Can slightly increase aqueous solubility by acting as a hydrogen bond acceptor.[1]
Lipophilicity Can decrease lipophilicity due to intramolecular hydrogen bonding.Can have a modest effect on lipophilicity.Can slightly decrease lipophilicity on an aromatic ring.[4]

Experimental Workflows for Evaluating Positional Effects

A systematic evaluation of methoxy group positional isomers is crucial in drug discovery. The following experimental workflows are fundamental to this process.

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Reagents:

    • Test compounds (ortho, meta, para isomers) dissolved in a suitable solvent (e.g., DMSO).

    • Liver microsomes (human, rat, or mouse).

    • NADPH regenerating system (to initiate the metabolic reaction).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

    • Add the test compound to the microsome suspension and pre-incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint).[6][9]

Receptor Binding Assay

This assay measures the affinity of a compound for its biological target.

Protocol: Radioligand Binding Assay

  • Preparation of Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • Radiolabeled ligand (a compound known to bind to the target with high affinity).

    • Test compounds (ortho, meta, para isomers) at various concentrations.

    • Assay buffer.

  • Binding Reaction:

    • Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to calculate the binding affinity (Ki).

Visualizing the Impact of Methoxy Group Position

The following diagrams illustrate key concepts related to the evaluation of methoxy-substituted compounds.

G cluster_0 In Vitro Metabolic Stability Workflow A Compound Isomers (ortho, meta, para) B Incubation with Liver Microsomes + NADPH A->B C Time-Point Sampling & Quenching B->C D LC-MS/MS Analysis C->D E Data Analysis (t½, CLint) D->E

Caption: Experimental workflow for assessing in vitro metabolic stability.

G cluster_para Para-Methoxy Metabolism cluster_meta Meta-Methoxy Metabolism Para Para-Methoxy Compound CYP450_p CYP450 (O-demethylation) Para->CYP450_p Metabolite_p Para-Hydroxy Metabolite CYP450_p->Metabolite_p Meta Meta-Methoxy Compound CYP450_m CYP450 (Reduced O-demethylation) Meta->CYP450_m Metabolite_m Slower Formation of Meta-Hydroxy Metabolite CYP450_m->Metabolite_m

Caption: Comparative metabolic pathways of para and meta-methoxy isomers.

Conclusion

The position of a methoxy group on an aromatic ring is a critical determinant of a molecule's biological activity and pharmacokinetic properties. A thorough understanding of the distinct effects of ortho, meta, and para substitution is essential for the rational design of new therapeutic agents.[1][2] By leveraging the nuanced interplay of steric and electronic effects, medicinal chemists can strategically place methoxy groups to optimize drug-target interactions, enhance metabolic stability, and ultimately improve the clinical potential of drug candidates. The systematic evaluation of positional isomers through robust experimental workflows is a cornerstone of this endeavor, enabling the selection of compounds with the most promising pharmacological profiles.

References

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. Available at: [Link]

  • Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. PubMed. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Full article: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. Available at: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

  • Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities. PubMed. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. R Discovery. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Pyrimidine and cumene derivatives functionalized by hydroxy and methoxy: Computational insights in drug-likeness, ADM, and toxicity studies. Sivas Cumhuriyet Üniversitesi. Available at: [Link]

  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Journal of Scientific Research. Available at: [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. Available at: [Link]

  • Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth. PMC. Available at: [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. Available at: [Link]

  • Ortho–Meta and Para–Meta Isomerization of Phenols. ACS Publications. Available at: [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available at: [Link]

  • Positional Isomers of a Non-Nucleoside Substrate Differentially Affect Myosin Function. Brent Scott. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Available at: [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. PMC. Available at: [Link]

  • Positional Isomerism: A Novel Paradigm for Enhancing Iodine Adsorption in Functionalized Metal–Organic Frameworks. ACS Publications. Available at: [Link]

  • ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. ACS Publications. Available at: [Link]

  • Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Scholarly Publications Leiden University. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(4-Methoxyphenyl)ethylamine

This document provides a comprehensive, step-by-step guide for the proper disposal of amine, a substituted aromatic amine. Adherence to these procedures is critical for ensuring personnel safety, environmental protection...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of amine, a substituted aromatic amine. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed for an audience of trained researchers, scientists, and drug development professionals.

The core principle of chemical waste management is that all chemical wastes must be handled as hazardous until proven otherwise.[1] Aromatic amines, as a class, are noted for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin.[2][3] Therefore, proper handling and disposal are paramount to minimize risks to human health and the environment.[3]

Hazard Assessment and Regulatory Framework

Key Hazards of Aromatic Amines:

  • Toxicity: Can be harmful if inhaled, ingested, or absorbed through the skin.[2] Many are suspected carcinogens.[2]

  • Environmental Hazard: These compounds can be highly toxic to aquatic life.[2][3] Discharge into the environment must be strictly avoided.

  • Reactivity: Can be incompatible with strong oxidizing agents.

Regulatory Oversight: In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] These regulations provide a "cradle to grave" framework for hazardous waste management.[7] Laboratories are classified as waste generators and must comply with specific requirements for waste accumulation, labeling, and disposal.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[4]

Pre-Disposal: Safe Handling and Waste Segregation

Proper disposal begins with safe handling and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE): When handling the pure substance or its concentrated waste, the following PPE is mandatory:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Ensure no skin is exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Waste Segregation:

  • Do Not Mix: Never mix this amine waste with other waste streams unless explicitly instructed by your EHS office. Mixing can create unknown hazards and significantly complicates disposal.

  • Solid vs. Liquid: Segregate solid waste (contaminated gloves, bench paper, silica gel) from liquid waste (reaction residues, solvent rinses).[7]

    • Contaminated Solids: Place items like used gloves, absorbent paper, and contaminated weighing boats into a designated, clearly labeled, sealed plastic bag or container.[7]

    • Liquid Waste: Collect all liquid residues, including solvent rinses, in a dedicated, compatible waste container.[9]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for accumulating and preparing the waste for pickup by a licensed hazardous waste contractor. On-site treatment of hazardous waste without a permit is highly restricted under RCRA, with exceptions for processes like elementary neutralization.[10] Therefore, the primary and safest disposal route for this compound is via a professional waste management service.

Step 1: Container Selection

  • Choose a container that is in good condition and compatible with the waste.[9] For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[7][9]

  • Do not use metal containers for potentially corrosive waste.[9]

Step 2: Waste Accumulation

  • All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Keep the waste container closed at all times except when adding waste.[7][9] This means the cap must be securely fastened.

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]

Step 3: Labeling

  • From the moment the first drop of waste is added, the container must be labeled.[9]

  • The label must include the words "HAZARDOUS WASTE" .[9]

  • List all chemical constituents by their full name, including solvents, and their approximate percentages.[1][9] Chemical formulas or structures are not acceptable substitutes.[7]

  • Clearly indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Requesting Disposal

  • Once the container is approaching 90% full, or if the project is complete, submit a hazardous waste pickup request through your institution's EHS department.[9]

  • Do not allow hazardous waste to accumulate in the lab for extended periods.[5]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the immediate vicinity.

  • Report: Contact your institution's EHS or emergency response line.

  • Cleanup (if safe to do so): For minor spills, trained laboratory personnel may perform cleanup.

    • Wear the full PPE described in Section 2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

    • All materials used for cleanup must be disposed of as hazardous waste.[7][9]

Summary of Disposal Information

The following table provides a quick-reference summary for the handling and disposal of amine waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed Toxic, Environmental Hazard)[2]
Primary Disposal Route Collection by a licensed hazardous waste contractor.[1][6]
Required PPE Safety goggles, face shield, chemical-resistant gloves, lab coat.[8]
Waste Container Compatible, sealed container (HDPE or glass for liquids).[7][9]
Container Labeling Must include "HAZARDOUS WASTE" and full chemical names of all contents with percentages.[9]
Sewer Disposal Strictly Prohibited. [8]
Spill Cleanup Use inert absorbent material; collect all debris as hazardous waste.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing amine in a laboratory setting.

G cluster_collection Waste Collection & Segregation cluster_accumulation Satellite Accumulation Area (SAA) Management start Waste Generated ([1-(4-Methoxyphenyl)ethyl] (prop-2-en-1-yl)amine) is_liquid Is the waste primarily liquid (e.g., reaction mixture, rinsate)? start->is_liquid collect_liquid Collect in a designated, compatible liquid waste container. is_liquid->collect_liquid Yes collect_solid Collect in a separate, sealed container for solid waste. is_liquid->collect_solid No (e.g., contaminated gloves, paper) label_container Step 1: Immediately label container 'HAZARDOUS WASTE' + list all chemical contents. collect_liquid->label_container collect_solid->label_container cap_container Step 2: Keep container securely capped except when adding waste. label_container->cap_container check_full Is container >90% full or no longer needed? cap_container->check_full check_full->cap_container No request_pickup Submit Hazardous Waste Pickup Request via EHS. check_full->request_pickup Yes

Caption: Decision workflow for the safe segregation and disposal of amine waste.

References

  • Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety, Brigham Young University. [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. [Link]

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Handling

A Strategic Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)ethylamine

Hazard Analysis: Understanding the Risks The molecular structure of amine suggests several potential hazards that inform our PPE recommendations. Aromatic Amine: Aromatic amines as a class can be skin and eye irritants,...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks

The molecular structure of amine suggests several potential hazards that inform our PPE recommendations.

  • Aromatic Amine: Aromatic amines as a class can be skin and eye irritants, and some are known to be sensitizers.[1][2][3] Inhalation of vapors or dusts can also lead to respiratory tract irritation.[1][4]

  • Substituted Amphetamine: Amphetamines and their derivatives are psychoactive compounds and can be neurotoxic.[5][6][7] While the primary risk in a laboratory setting is not ingestion, accidental exposure through inhalation or skin absorption should be minimized. Long-term exposure to some amphetamine derivatives has been associated with damage to dopaminergic and serotonergic systems.[6][7]

  • Allyl Group: The presence of an allyl group introduces the potential for reactivity and skin irritation.

Given these structural alerts, we must assume the compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2][4][8]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling amine.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a range of chemicals, including many solvents in which the compound may be dissolved.[9]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.[10][11]
Body Protection Laboratory coatPrevents contamination of personal clothing.[9]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[9]

Enhanced PPE for Specific Operations

Certain laboratory procedures will necessitate an elevated level of protection. The following decision-making workflow will guide the selection of appropriate PPE for various tasks.

PPE_Workflow PPE Selection Workflow for Handling 1-(4-Methoxyphenyl)ethylamine cluster_0 Task Assessment cluster_1 PPE Selection Start Identify Handling Task Small_Scale Small-scale solution handling (<10 mL) Start->Small_Scale Low Volume Large_Scale Large-scale solution handling (>10 mL) or neat compound Start->Large_Scale High Volume/Solid Aerosol Operations with potential for aerosol generation (e.g., sonication, vortexing) Start->Aerosol Aerosol Risk Core_PPE Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes Small_Scale->Core_PPE Enhanced_PPE Enhanced PPE: - Double Gloving (Nitrile) - Chemical Splash Goggles - Chemical-resistant Apron Large_Scale->Enhanced_PPE Full_Protection Full Protection: - Double Gloving (Nitrile) - Face Shield over Goggles - Chemical-resistant Apron - Respiratory Protection (Fume Hood) Aerosol->Full_Protection

Caption: PPE selection workflow based on the scale and nature of the handling task.

Step-by-Step Protocols

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly before handling any PPE.

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Eye Protection: Don safety glasses or goggles. Ensure a snug fit.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing PPE (to prevent cross-contamination)
  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.

  • Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, avoiding contact with the outer, potentially contaminated surface.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Spill and Exposure Procedures

In the event of a spill or personal exposure, immediate and correct action is critical.

Minor Spill (contained within a fume hood)
  • Alert nearby personnel.

  • Wearing appropriate PPE (double gloves, lab coat, and safety goggles), absorb the spill with an inert material (e.g., vermiculite, sand).[1]

  • Place the absorbent material into a sealed container for chemical waste disposal.[12]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][13] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Disposal Plan

All disposable PPE and materials contaminated with amine must be considered chemical waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1]

Conclusion

The responsible use of novel compounds like amine underpins the integrity and safety of our research endeavors. By adhering to this comprehensive PPE and handling guide, researchers can confidently mitigate risks and ensure a safe laboratory environment. This proactive approach to safety is not merely a procedural necessity but a core component of scientific excellence.

References

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  • Cadet, J. L., Jayanthi, S., & Deng, X. (2003). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Receptors & Channels, 9(2), 97–106.
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